molecular formula Fe4H12S4+4 B1237477 [Fe4S4] cluster

[Fe4S4] cluster

カタログ番号: B1237477
分子量: 363.7 g/mol
InChIキー: PTTXNOSMDBWCQD-UHFFFAOYSA-R
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthetic [Fe4S4] clusters are fundamental iron-sulfur cofactors essential for a wide range of biochemical research applications. These versatile clusters are involved in electron transfer, enzymatic catalysis, and gene regulation . They are characterized by a cubane-type structure comprising four iron ions and four sulfide ions, typically coordinated by cysteine residues from the protein environment . In research, [Fe4S4] clusters are pivotal for studying biological processes such as respiration, photosynthesis, and DNA repair . A significant area of application is in the study of nitrogenase assembly, where they act as modules (e.g., the K-cluster) for building the enzyme's more complex metal cofactor . These clusters are also invaluable tools for computational and biophysical studies. Researchers utilize them with quantum mechanical/molecular mechanical (QM/MM) methods to investigate structural minima and redox properties , and with Electron Paramagnetic Resonance (EPR) spectroscopy to elucidate ligation patterns and electronic structures . Our high-purity synthetic [Fe4S4] clusters are supplied For Research Use Only and are not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

分子式

Fe4H12S4+4

分子量

363.7 g/mol

IUPAC名

tetrasulfanium;iron

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p+4

InChIキー

PTTXNOSMDBWCQD-UHFFFAOYSA-R

正規SMILES

[SH3+].[SH3+].[SH3+].[SH3+].[Fe].[Fe].[Fe].[Fe]

製品の起源

United States

Foundational & Exploratory

The Core of Metalloproteins: An In-depth Technical Guide to the [Fe4S4] Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-sulfur (Fe-S) clusters are among the most ancient and versatile cofactors in nature, playing critical roles in a vast array of biological processes.[1][2] Among these, the tetrairon-tetrasulfide ([Fe4S4]) cluster is a ubiquitous and functionally diverse prosthetic group found in a wide range of metalloproteins. These clusters are fundamental to life, participating in electron transfer, catalysis, gene regulation, and sensing environmental stimuli.[2][3] This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of [Fe4S4] clusters in metalloproteins, with a focus on the data and methodologies relevant to researchers in academia and the pharmaceutical industry.

[Fe4S4] Cluster: Structure and Electronic Properties

The quintessential this compound adopts a cubane-like geometry, with iron and inorganic sulfide (B99878) ions occupying alternating vertices of the cube.[3] The iron ions are typically coordinated to the protein backbone via the thiolate side chains of cysteine residues.[3] However, coordination to other residues such as histidine or aspartate has also been observed, contributing to the functional diversity of these clusters.[2]

Oxidation States

[Fe4S4] clusters can exist in multiple oxidation states, with the most common being [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺.[3] These correspond to formal iron oxidation states of (Fe³⁺)(Fe²⁺)₃, (Fe³⁺)₂(Fe²⁺)₂, and (Fe³⁺)₃(Fe²⁺)₁, respectively. The accessible redox couple is a key determinant of the cluster's biological function.[3]

  • Low-Potential [Fe4S4] Clusters (Ferredoxins): These proteins typically utilize the [Fe4S4]²⁺/[Fe4S4]¹⁺ redox couple, which has a redox potential ranging from -300 to -700 mV.[3] They function primarily as electron carriers in a variety of metabolic pathways.[3]

  • High-Potential Iron-Sulfur Proteins (HiPIPs): HiPIPs employ the [Fe4S4]³⁺/[Fe4S4]²⁺ redox couple, with a much higher redox potential of +100 to +400 mV.[3]

The protein environment plays a crucial role in tuning the redox potential of the this compound. Factors such as the number of amide groups near the cluster and the accessibility of solvent water can significantly influence the potential.[4]

Biological Functions of [Fe4S4] Clusters

The remarkable versatility of [Fe4S4] clusters allows them to participate in a wide range of biological functions.

Electron Transfer

The ability to readily accept and donate electrons makes [Fe4S4] clusters ideal mediators of electron transport. They are integral components of mitochondrial and photosynthetic electron transport chains.[3] For instance, Complex I and Complex II of the mitochondrial respiratory chain contain multiple Fe-S clusters that facilitate the transfer of electrons.[3]

Catalysis

Beyond electron transfer, [Fe4S4] clusters can also act as catalytic centers. A prominent example is aconitase, an enzyme in the citric acid cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[3] In aconitase, one iron atom of the this compound is not coordinated by a cysteine and is available to bind the substrate.[3]

Regulatory Roles

Some [Fe4S4] proteins function as sensors of cellular conditions, such as the availability of iron or the presence of nitric oxide, and regulate gene expression accordingly.[3] The FNR protein in E. coli, for example, uses a this compound to sense oxygen levels and switch between aerobic and anaerobic metabolic pathways.

Data Presentation: Quantitative Properties of [Fe4S4] Clusters

The following tables summarize key quantitative data for representative [Fe4S4] clusters in different metalloproteins.

Table 1: Structural Parameters of [Fe4S4] Clusters

ProteinPDB IDAverage Fe-Fe Distance (Å)Average Fe-S (inorganic) Distance (Å)Average Fe-S (cysteine) Distance (Å)
Azotobacter vinelandii Ferredoxin I1FDI2.732.252.27
Chromatium vinosum HiPIP1HPI2.732.222.22
Bovine Heart Aconitase7ACN2.712.242.24

Table 2: Redox Potentials of [Fe4S4] Clusters

ProteinRedox CoupleMidpoint Potential (E'₀, mV vs. SHE)Reference
Peptococcus aerogenes Ferredoxin[Fe4S4]²⁺ / [Fe4S4]¹⁺-420[4]
Bacillus thermoproteolyticus Ferredoxin[Fe4S4]²⁺ / [Fe4S4]¹⁺-380[4]
Chromatium vinosum HiPIP[Fe4S4]³⁺ / [Fe4S4]²⁺+350[4]
Azotobacter vinelandii Ferredoxin I[Fe4S4]²⁺ / [Fe4S4]¹⁺-645[5]

Table 3: Spectroscopic Parameters of [Fe4S4] Clusters

ProteinOxidation StateSpectroscopic TechniqueKey Parameters
Azotobacter vinelandii Ferredoxin I[Fe4S4]¹⁺EPRg-values: 2.06, 1.93, 1.88
Chromatium vinosum HiPIP[Fe4S4]³⁺EPRg-values: 2.12, 2.04, 2.03
Nitrogenase Fe Protein[Fe4S4]⁰MössbauerIsomer shift (δ) ≈ 0.65 mm/s, Quadrupole splitting (ΔE_Q) ≈ 1.5 mm/s

Experimental Protocols

Chemical Synthesis of this compound Analogs

Synthetic analogs of [Fe4S4] clusters are invaluable for studying their intrinsic properties. The following is a general protocol for the synthesis of [Fe4S4(SR)₄]²⁻ clusters.[6]

Materials:

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Iron(III) chloride (FeCl₃)

  • Sodium hydrosulfide (B80085) (NaSH) or elemental sulfur

  • Thiol (RSH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Inert atmosphere glovebox

Procedure:

  • All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen).

  • Dissolve FeCl₃ in the anhydrous solvent.

  • In a separate flask, prepare a solution of the sodium thiolate by reacting the thiol (RSH) with an equimolar amount of NaOMe in the same solvent.

  • To the thiolate solution, add NaSH or elemental sulfur.

  • Slowly add the FeCl₃ solution to the sulfur-thiolate mixture with vigorous stirring.

  • The reaction mixture will typically turn dark red-brown or black, indicating cluster formation.

  • The product can be precipitated by the addition of a non-polar solvent and collected by filtration.

  • The resulting [Fe4S4(SR)₄]²⁻ cluster can be recrystallized from an appropriate solvent system.

In Vitro Reconstitution of [Fe4S4] Clusters into Apo-Proteins

The study of [Fe4S4] clusters often requires their insertion into an apo-protein (a protein lacking its cofactor). This can be achieved through chemical or enzymatic reconstitution.

Chemical Reconstitution Protocol:

  • All steps must be performed under anaerobic conditions in a glovebox.

  • Prepare a solution of the apo-protein in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing a reducing agent such as dithiothreitol (B142953) (DTT).

  • Prepare separate stock solutions of an iron salt (e.g., ferric ammonium (B1175870) citrate or ferrous ammonium sulfate) and a sulfide source (e.g., sodium sulfide).

  • Slowly add a slight molar excess of the iron salt to the apo-protein solution, followed by the slow addition of a slight molar excess of the sulfide source.

  • The reconstitution process can be monitored by UV-Visible spectroscopy, looking for the characteristic absorbance features of [Fe4S4] clusters (around 420 nm).

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) to allow for cluster assembly.

  • Remove excess iron and sulfide by size-exclusion chromatography or dialysis.

Spectroscopic Characterization

EPR spectroscopy is a powerful technique for studying paramagnetic species, which for [Fe4S4] clusters are typically the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states.[7][8]

Experimental Procedure:

  • The protein sample must be in a suitable buffer and transferred to an EPR tube under anaerobic conditions.

  • The sample is flash-frozen in liquid nitrogen to create a glass.

  • EPR spectra of iron-sulfur clusters are typically recorded at cryogenic temperatures (e.g., 10-20 K).[7]

  • The key parameters obtained from the EPR spectrum are the g-values, which are characteristic of the electronic structure of the cluster.[8]

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local environment of iron atoms. It can provide information on the oxidation and spin states of the iron ions within the cluster.[9]

Experimental Procedure:

  • The protein sample must be enriched with the ⁵⁷Fe isotope.

  • The sample is prepared as a frozen solution or a lyophilized powder.

  • Mössbauer spectra are typically recorded at low temperatures (e.g., 4.2 K).

  • The key parameters derived from the spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which provide insights into the oxidation state and local symmetry of the iron sites.

X-ray crystallography provides high-resolution three-dimensional structural information of the this compound and its coordinating ligands within the protein.

Experimental Procedure:

  • Crystals of the metalloprotein are grown using standard techniques such as vapor diffusion.

  • Due to the sensitivity of [Fe4S4] clusters to oxidation, all crystallization and crystal handling steps should ideally be performed under anaerobic conditions.

  • X-ray diffraction data are collected at a synchrotron source.

  • The anomalous scattering from the iron atoms can be used to aid in solving the phase problem and determining the structure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fe4S4_Biosynthesis cluster_scaffold Scaffold-mediated Assembly cluster_transfer Cluster Transfer IscU/Nfu1 IscU/Nfu1 Fe2S2_intermediate [2Fe-2S] Cluster Fe4S4_product [4Fe-4S] Cluster Apo_protein Apo-Target Protein Fe4S4_product->Apo_protein Chaperones Holo_protein Holo-Target Protein Apo_protein->Holo_protein Cysteine Cysteine IscS Cysteine Desulfurase Cysteine->IscS Sulfur Source IscS->IscU/Nfu1 S²⁻ Iron_source Iron Source Iron_source->IscU/Nfu1 Fe²⁺/Fe³⁺

Experimental_Workflow Start Start: Apo-protein Reconstitution In Vitro Reconstitution (Fe²⁺/³⁺, S²⁻, Anaerobic) Start->Reconstitution Purification Purification (Size-Exclusion Chromatography) Reconstitution->Purification Characterization Spectroscopic & Structural Analysis Purification->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis EPR EPR Spectroscopy Characterization->EPR Mossbauer Mössbauer Spectroscopy Characterization->Mossbauer Xray X-ray Crystallography Characterization->Xray Functional_Assay Functional Assays Characterization->Functional_Assay

Conclusion

[Fe4S4] clusters are fundamental building blocks of life, enabling a remarkable range of biological functions. A thorough understanding of their structure, electronic properties, and the influence of the protein environment is crucial for researchers in basic science and for the development of novel therapeutics targeting metalloproteins. The experimental techniques outlined in this guide provide a robust toolkit for the detailed characterization of these fascinating and essential cofactors. As our understanding of the intricate roles of [Fe4S4] clusters continues to grow, so too will the opportunities for innovative applications in medicine and biotechnology.

References

A Technical Guide to the Biosynthesis of [Fe4S4] Clusters in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mitochondrial iron-sulfur cluster (ISC) assembly machinery, with a specific focus on the synthesis of cubane (B1203433) [Fe4S4] clusters. It details the core protein components, the multi-step biosynthetic pathway, and the key experimental protocols used to investigate this essential cellular process.

Introduction to Mitochondrial [Fe-S] Cluster Biogenesis

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a vast array of cellular functions.[1][2] These cofactors, composed of inorganic iron and sulfide (B99878), are critical for electron transfer in the respiratory chain, catalysis in metabolic enzymes like aconitase, and roles in DNA synthesis and repair.[2][3] Eukaryotic cells possess a primary Fe-S cluster assembly pathway within the mitochondria, known as the ISC machinery.[1][4] This machinery is responsible for the de novo synthesis of a [2Fe-2S] cluster, which serves as the fundamental building block for all cellular Fe-S proteins, including the more complex [Fe4S4] clusters.[5] Defects in this pathway are linked to severe human diseases, such as Friedreich's ataxia and various myopathies, highlighting its critical importance.[6]

The biosynthesis of a [Fe4S4] cluster is a multi-stage process that begins with the assembly of a [2Fe-2S] cluster on a scaffold protein. This initial cluster is then trafficked and utilized by a dedicated set of "late-acting" ISC proteins to generate the this compound, which is finally transferred to target apoproteins.[5][7][8]

Core Machinery for De Novo [2Fe-2S] Cluster Synthesis

The initial and highly conserved stage of the pathway is the assembly of a [2Fe-2S] cluster on the primary scaffold protein, ISCU (Isu1 in yeast).[8][9] This process is catalyzed by a core complex of proteins.

  • NFS1 (Cysteine Desulfurase): This pyridoxal-5'-phosphate (PLP)-dependent enzyme provides the sulfur source for the cluster.[1][9] It catalyzes the conversion of L-cysteine to L-alanine, generating a transient persulfide intermediate on a conserved cysteine residue (Cys381 in humans).[3][9][10]

  • ISD11 and Acyl Carrier Protein (ACP): These are essential accessory proteins in eukaryotes that form a stable complex with NFS1.[9][11] ISD11 stabilizes NFS1, while ACP may link Fe-S biogenesis to mitochondrial metabolic states.[3][10]

  • ISCU (Scaffold Protein): ISCU serves as the platform where the Fe-S cluster is assembled.[4][8][9] The persulfide sulfur from NFS1 is transferred to a conserved cysteine on ISCU (Cys138 in humans).[4][10]

  • Frataxin (FXN): While its precise role has been debated, strong evidence indicates that frataxin acts as an allosteric activator of the complex.[9][12] It binds to the NFS1-ISCU interface and enhances the rate of sulfur transfer, effectively gating the biosynthetic process.[9][10][12]

  • Ferredoxin (FDX) and Ferredoxin Reductase (FDXR): This electron transfer chain provides the necessary reducing equivalents (electrons) to reduce the persulfide sulfur (S⁰) to sulfide (S²⁻) for cluster assembly.[3][8][10]

The assembly of these components forms a large, dynamic hetero-octameric complex, which constitutes the catalytic core for [2Fe-2S] cluster synthesis.[9][10]

Core_ISC_Machinery Core [2Fe-2S] Assembly Complex cluster_inputs Substrates cluster_electron_source Electron Source L-Cysteine L-Cysteine NFS1 NFS1-ISD11-ACP L-Cysteine->NFS1 Sulfur Source Fe2+ Fe2+ ISCU ISCU Fe2+->ISCU Iron Source e- e- NFS1->ISCU Holo_ISCU ISCU-[2Fe-2S] ISCU->Holo_ISCU [2Fe-2S] Assembly FXN Frataxin (FXN) FXN->NFS1 Activation FDX Ferredoxin (FDX) FDX->ISCU Reduction FDXR FDX Reductase FDXR->FDX e- NADPH NADPH NADPH->FDXR e-

Core [2Fe-2S] Assembly Complex Pathway.

Maturation and Transfer: From [2Fe-2S] to [Fe4S4]

Once the [2Fe-2S] cluster is assembled on ISCU, it must be released and transferred to downstream pathways. This process involves a chaperone system and leads to two main fates: direct insertion into [2Fe-2S] apoproteins or utilization for this compound synthesis.

Cluster Release and Initial Transfer

The release of the nascent [2Fe-2S] cluster from ISCU is an ATP-dependent process mediated by a dedicated chaperone system:

  • HSPA9 (mtHsp70) and HSC20 (HscB): This chaperone/co-chaperone pair binds to ISCU and facilitates the transfer of the [2Fe-2S] cluster to the carrier protein, glutaredoxin 5.[7]

  • Glutaredoxin 5 (GRX5): GRX5 is a central hub in the ISC pathway, accepting the [2Fe-2S] cluster from the ISCU-chaperone complex.[7][11] Holo-GRX5, typically as a dimer bridging a [2Fe-2S] cluster, then directs the cluster to subsequent maturation steps.[7]

The Late-Acting Machinery for [Fe4S4] Assembly

The synthesis of a this compound from [2Fe-2S] precursors is a complex process involving several "late-acting" ISC components. The prevailing model suggests a reductive coupling mechanism where two [2Fe-2S] clusters are combined to form one this compound.[7][8]

Pathway 1: The ISCA/IBA57 Pathway

One well-studied pathway involves a complex of ISCA1, ISCA2, and IBA57.

  • ISCA1/ISCA2/IBA57 Complex: This complex is proposed to receive [2Fe-2S] clusters from GRX5.[7] The ISCA1-ISCA2 heterodimer acts as a scaffold for the assembly of the this compound.[13] The protein IBA57 is required for this conversion process, which also requires electrons from the FDX/FDXR system.[8][13]

Pathway 2: The NFU1/BOLA3 Pathway

Recent evidence has defined an alternative and distinct pathway for this compound assembly.

  • GLRX5-BOLA3 Complex: In the presence of BOLA3, the [2Fe-2S] cluster on GRX5 forms a specific complex that is primed for transfer.[14]

  • NFU1: The [2Fe-2S] cluster is transferred from the GRX5-BOLA3 complex to the apo-NFU1 protein. In the presence of a reductant, two [2Fe-2S]-bound NFU1 monomers dimerize, facilitating the reductive coupling of the two clusters to form a single this compound on the NFU1 dimer.[14] NFU1 thus acts as both a scaffold and a metallochaperone for this compound assembly and subsequent transfer to final target proteins.[8][14]

Fe4S4_Maturation_Pathway This compound Maturation Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 Holo_ISCU ISCU-[2Fe-2S] Chaperones HSPA9/HSC20 + ATP Holo_ISCU->Chaperones GRX5 GRX5-[2Fe-2S] Chaperones->GRX5 Cluster Transfer ISCA_complex ISCA1-ISCA2-IBA57 + e- GRX5->ISCA_complex 2x [2Fe-2S] BOLA3 BOLA3 GRX5->BOLA3 ISCA_holo ISCA-[4Fe-4S] ISCA_complex->ISCA_holo Reductive Coupling Target1 [4Fe-4S] Apoproteins (e.g., Aconitase) ISCA_holo->Target1 Transfer GRX5_BOLA3 GRX5-BOLA3-[2Fe-2S] BOLA3->GRX5_BOLA3 Forms Complex NFU1 2x apo-NFU1 GRX5_BOLA3->NFU1 Cluster Transfer NFU1_holo NFU1-[4Fe-4S] NFU1->NFU1_holo Dimerization & Reductive Coupling Target2 [4Fe-4S] Apoproteins (e.g., Complex I/II) NFU1_holo->Target2 Transfer

Maturation pathways for [Fe4S4] clusters.

Quantitative Data Summary

Quantitative analysis of the ISC machinery provides crucial insights into the efficiency and regulation of the pathway. The following table summarizes key kinetic and spectroscopic data from the literature.

Protein/ComplexParameterValueOrganism/ConditionsReference
B. subtilis SufS (NFS1 homolog)Cysteine Desulfurase Activity13 min⁻¹ (280 nmol/min/mg)In vitro, with SufU, 2 mM DTT, pH 8[15]
Human NFS1/ISD11/ISCU2Fe-S Assembly Activity~1.5 µM [2Fe-2S] / hrIn vitro, FXN-activated[12]
Human NFS1/ISD11/ISCU2FXN Activation (K_act)~15 µMIn vitro[12]
Holo-ISCU ([2Fe-2S])UV-Vis Absorption Maxima~326, 410, 456 nmReconstituted protein[4]
Holo-NFU1 ([4Fe-4S])UV-Vis Absorption Maxima~410 nm (broad shoulder)Reconstituted protein[14]
A. vinelandii NifIscA[4Fe-4S] Cluster Formation82% of protein (as dimer)In vitro reconstitution, 60 min[16]

Key Experimental Protocols

Investigating the complex, multi-component ISC machinery requires robust in vitro and analytical methods. The following protocols are fundamental to the field.

In Vitro Reconstitution of Fe-S Cluster Assembly

This assay enzymatically assembles an Fe-S cluster on a scaffold protein (e.g., ISCU) and is monitored spectrophotometrically.[17][18] All steps must be performed under strict anaerobic conditions (e.g., in a glove box) to prevent oxidative degradation of the clusters.[17]

Workflow Diagram:

In_Vitro_Reconstitution_Workflow Workflow: In Vitro Fe-S Cluster Reconstitution start Start: Anaerobic Conditions step1 1. Combine Purified Proteins - NFS1/ISD11 - Apo-ISCU - FDX/FDXR start->step1 step2 2. Add Cofactors & Reductant - PLP - NADPH - DTT (optional) step1->step2 step3 3. Initiate Reaction Add L-Cysteine and Ferrous Iron (e.g., (NH₄)₂Fe(SO₄)₂) step2->step3 step4 4. Incubate at Physiological Temp (e.g., 25-37°C) step3->step4 step5 5. Monitor Spectrophotometrically Scan UV-Vis spectrum (300-600 nm) Observe characteristic absorbance peaks for [2Fe-2S] or [4Fe-4S] clusters step4->step5 end End: Cluster Formation Quantified step5->end

Workflow for in vitro Fe-S cluster reconstitution.

Methodology:

  • Preparation: All buffers (e.g., 50 mM MOPS, pH 8.0) and solutions must be thoroughly degassed. Purified proteins (e.g., 0.1 µM NFS1, 2 µM ISCU) are transferred into an anaerobic glove box.[15] Fresh solutions of L-cysteine (0.5 mM) and ferrous ammonium (B1175870) sulfate (B86663) (20 µM) are prepared inside the glove box.[15]

  • Reaction Assembly: In a quartz cuvette, combine the cysteine desulfurase (NFS1 complex), the apo-scaffold protein (ISCU), and the electron donation system (FDX, FDXR, NADPH). A chemical reductant like DTT (2 mM) can also be included.[15]

  • Initiation: The reaction is initiated by the addition of L-cysteine and ferrous iron.[15]

  • Monitoring: The formation of the Fe-S cluster on ISCU is monitored over time by recording the UV-visible absorption spectrum. A characteristic spectrum with peaks around 325, 410, and 456 nm indicates the formation of a [2Fe-2S] cluster.[4]

Cysteine Desulfurase Activity Assay

The activity of NFS1 can be quantified by measuring the rate of sulfide (S²⁻) production from cysteine. A common method is the methylene (B1212753) blue formation assay.[19]

Methodology:

  • Reaction: The enzyme (e.g., 20 µM NFS1) is incubated with L-cysteine (e.g., 10 mM) in a suitable buffer (e.g., MOPS, pH 8.0) in the presence of a reducing agent like DTT.[15][19] The reaction produces sulfide.

  • Quenching and Development: At various time points, aliquots of the reaction are removed and quenched. The sulfide produced is reacted with N,N-dimethyl-p-phenylenediamine in the presence of FeCl₃, which catalyzes the formation of the intensely colored methylene blue.[19]

  • Quantification: The concentration of methylene blue is determined by measuring its absorbance at 670 nm.[19] The rate of sulfide formation is calculated using a standard curve and is proportional to the enzyme's activity.

Spectroscopic Analysis of Fe-S Clusters

UV-visible absorption spectroscopy is a primary tool for detecting and distinguishing different types of Fe-S clusters.[20]

  • [2Fe-2S] Clusters: Typically exhibit distinct absorption peaks in the 320-330 nm, 410-420 nm, and 450-460 nm regions.[4]

  • [4Fe-4S] Clusters: Show a broader, less-defined absorption profile with a prominent shoulder around 410-420 nm.[14]

Electron Paramagnetic Resonance (EPR) spectroscopy is also a powerful technique used to characterize the electronic structure and redox states of Fe-S clusters, which are often paramagnetic.[21]

Implications for Drug Development

The essential nature of the mitochondrial ISC machinery makes it a potential target for therapeutic intervention. Understanding the specific roles of each protein, their interactions, and the kinetics of cluster formation is crucial for developing drugs that could modulate this pathway. For instance, small molecules that enhance the activity of a deficient FXN protein could be beneficial in treating Friedreich's ataxia. Conversely, inhibitors of the ISC pathway in pathogenic organisms that rely on it for survival could serve as novel antimicrobial agents. The detailed protocols and mechanistic insights provided herein offer a foundational framework for such drug discovery and development efforts.

References

Spectroscopic properties of cubane-type [Fe4S4] clusters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Cubane-Type [Fe4S4] Clusters

Introduction

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous inorganic cofactors essential for a myriad of biological processes, including electron transfer, substrate binding and activation, and environmental sensing. Among the various types of Fe-S clusters, the cubane-type [Fe4S4] core is one of the most common. These clusters consist of four iron atoms and four sulfide (B99878) ions arranged at the vertices of a distorted cube. Typically, the iron atoms are coordinated by cysteine residues from the protein backbone. The ability of the [Fe4S4] cluster to exist in multiple stable oxidation states is central to its functional diversity.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the electronic and geometric structures of [Fe4S4] clusters. It is intended for researchers, scientists, and drug development professionals who study iron-sulfur proteins. We will delve into the principles, experimental protocols, and data interpretation for Mössbauer, Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and various optical spectroscopies.

Oxidation States and Spectroscopic Fingerprints

The [Fe4S4] core can access several oxidation states, most commonly [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺. Each state possesses a unique electronic structure, which gives rise to distinct spectroscopic signatures. An all-ferrous [Fe4S4]⁰ state has also been characterized, notably in the nitrogenase iron protein. The relationship between these states and their characteristic spectroscopic properties is a cornerstone of their study.

Fe4S4_Oxidation_States cluster_core This compound Core cluster_properties Properties & Techniques Fe4S4_3 [Fe4S4]³⁺ (HiPIPox) (3Fe³⁺, 1Fe²⁺) S_half Paramagnetic (S=1/2) Fe4S4_3->S_half Mossbauer Mössbauer Fe4S4_3->Mossbauer UVVis UV-Vis Fe4S4_3->UVVis Fe4S4_2 [Fe4S4]²⁺ (HiPIPred, Fdox) (2Fe³⁺, 2Fe²⁺) S_zero Diamagnetic (S=0) Fe4S4_2->S_zero Fe4S4_2->Mossbauer Fe4S4_2->UVVis Fe4S4_1 [Fe4S4]¹⁺ (Fdred) (1Fe³⁺, 3Fe²⁺) Fe4S4_1->S_half Fe4S4_1->Mossbauer Fe4S4_1->UVVis Fe4S4_0 [Fe4S4]⁰ (All Ferrous) (4Fe²⁺) S_int Paramagnetic (Integer Spin, S>0) Fe4S4_0->S_int Fe4S4_0->Mossbauer EPR EPR Active S_half->EPR MCD Temp-Dep. MCD S_half->MCD

Caption: Oxidation states of [Fe4S4] clusters and relevant spectroscopic techniques.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the iron centers in Fe-S clusters. It provides detailed information on oxidation states, spin states, and the ligation environment of the iron atoms.[1] The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is therefore indicative of the iron oxidation state. Higher positive values of δ correspond to lower s-electron density, characteristic of more reduced iron centers (Fe²⁺).

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the coordination geometry around the iron atom.

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
  • Sample Preparation: For biological samples, enrichment with the ⁵⁷Fe isotope is essential.[1] This is typically achieved by expressing the protein in a minimal medium supplemented with ⁵⁷FeCl₃. The purified protein is then concentrated to >1 mM in a suitable buffer and transferred to a Mössbauer sample cup.

  • Data Acquisition: The sample is frozen in liquid nitrogen and placed in a cryostat. Spectra are recorded at various temperatures (typically 4.2 K to 200 K) and, if necessary, in the presence of applied magnetic fields.[2]

  • Data Analysis: The resulting spectrum is fitted with theoretical lines (typically Lorentzian) to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters for each distinct iron site.[2]

Data Presentation: Mössbauer Parameters for [Fe4S4] Clusters
Cluster StateFormal Oxidation StatesSpin State (S)Isomer Shift (δ) at ~77K (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
[Fe4S4]³⁺ 3 Fe³⁺, 1 Fe²⁺1/2~0.30 - 0.45~0.50 - 1.20[3]
[Fe4S4]²⁺ 2 Fe³⁺, 2 Fe²⁺0~0.42 - 0.47~1.00 - 1.30[4]
[Fe4S4]¹⁺ 1 Fe³⁺, 3 Fe²⁺1/2, 3/2~0.45 - 0.60~0.80 - 1.50[5]
[Fe4S4]⁰ 4 Fe²⁺4~0.65 - 0.70Variable, complex spectra[6]

Note: Values are approximate and can vary depending on the specific protein environment and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons (i.e., paramagnetic species).[7] For [Fe4S4] clusters, it is invaluable for studying the S=1/2 [Fe4S4]¹⁺ and [Fe4S4]³⁺ states, while the S=0 [Fe4S4]²⁺ state is EPR-silent.[3] The EPR spectrum provides g-values, which are characteristic of the electronic structure of the paramagnetic center.

Experimental Protocol: EPR Spectroscopy
  • Sample Preparation: A solution of the purified protein (~0.1-1.0 mM) is placed in a quartz EPR tube.

  • Data Acquisition: The sample is flash-frozen in liquid nitrogen to produce a glass. EPR spectra are recorded at cryogenic temperatures (typically < 20 K) to ensure slow electron spin relaxation. Continuous-wave (CW) EPR is the most common method.[7]

  • Data Analysis: The spectrum is analyzed to determine the principal components of the g-tensor (g_x, g_y, g_z). The shape and g-values of the signal serve as a fingerprint for the specific paramagnetic cluster.[7]

Data Presentation: EPR g-Values for [Fe4S4] Clusters
Cluster StateSpin State (S)Typical g-valuesCharacteristicsReference
[Fe4S4]³⁺ 1/2g_avg > 2.0Rhombic signal, g > 2.01[8]
[Fe4S4]¹⁺ 1/2g ≈ 2.06, 1.93, 1.88Rhombic signal, g_avg < 2.0[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structure and dynamics of proteins in solution.[9] For proteins containing paramagnetic centers like [Fe4S4]¹⁺ and [Fe4S4]³⁺ clusters, the unpaired electrons dramatically affect the NMR spectra. Nuclei close to the cluster experience large hyperfine shifts and rapid relaxation, making them difficult to detect with standard experiments.[10] However, these paramagnetic effects can also be exploited. The contact shift, which is a component of the hyperfine shift, provides detailed information about the distribution of unpaired electron spin density on the atoms of the coordinating ligands.[10][11]

Experimental Protocol: Paramagnetic NMR Spectroscopy
  • Sample Preparation: The protein sample must be highly pure and concentrated. Isotopic labeling (e.g., ¹³C, ¹⁵N) is often required for resonance assignment.[9]

  • Data Acquisition: A suite of specialized 1D and 2D NMR experiments are used. These include experiments with very short relaxation delays and pulse sequences optimized for rapidly relaxing signals.[12] Spectra are often recorded at various temperatures to analyze the temperature dependence of the hyperfine shifts.[9]

  • Data Analysis: The primary goal is the assignment of resonances, particularly for the cysteine residues ligating the cluster. The pattern of hyperfine shifts can be used to understand the electronic structure of the cluster and its interaction with the protein environment.

Optical Spectroscopy: Absorption, CD, and MCD

Optical spectroscopy techniques probe the electronic transitions within the Fe-S cluster.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Fe-S clusters exhibit broad, relatively featureless absorption bands in the visible region (300-600 nm) due to ligand-to-metal charge transfer (LMCT) transitions (S -> Fe). The position and intensity of these bands are characteristic of the cluster type and oxidation state.[3]

  • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For Fe-S clusters, which are intrinsically chiral or are bound in a chiral protein environment, CD spectra often show more resolved features than absorption spectra.[13][14]

  • Magnetic Circular Dichroism (MCD): MCD is an exceptionally powerful technique for studying Fe-S clusters.[15][16] It measures CD induced by a strong magnetic field. MCD spectra are highly structured and serve as excellent fingerprints for cluster type and oxidation state.[16][17] For paramagnetic clusters, the MCD signal intensity is temperature-dependent, which can be used to confirm the spin state.[18]

Experimental Protocol: Optical Spectroscopy
  • Sample Preparation: Protein solutions are prepared in a suitable buffer in a quartz cuvette. For CD/MCD, a buffer that does not have a high absorbance in the region of interest is required. For low-temperature MCD, a glassing agent (e.g., glycerol) is added.

  • Data Acquisition:

    • UV-Vis: Spectra are recorded on a standard spectrophotometer.

    • CD: Spectra are recorded on a spectropolarimeter.

    • MCD: The sample is placed in a cryostat with superconducting magnet capabilities within a spectropolarimeter. Spectra are recorded at low temperatures (e.g., 1.5 - 50 K) and high magnetic fields (e.g., up to 5 T).[18]

  • Data Analysis: The spectra are analyzed for characteristic peaks, troughs, and crossover points that identify the cluster state.

Data Presentation: Optical Properties of [Fe4S4] Clusters
Cluster StateUV-Vis λ_max (nm)Key CD/MCD FeaturesReference
[Fe4S4]³⁺ ~390Highly structured, temperature-dependent MCD spectrum.[3]
[Fe4S4]²⁺ ~420Generally broad absorption. MCD spectrum is temperature-independent.[13][19]
[Fe4S4]¹⁺ Broad, weak absorptionFeatures are less intense than the oxidized states. Temperature-dependent MCD.[3]

Experimental and Analytical Workflow

The characterization of an this compound in a protein typically follows a multi-faceted approach, integrating biochemical and spectroscopic methods. A generalized workflow is outlined below.

Experimental_Workflow cluster_spectroscopy Spectroscopy Suite A Protein Expression & Purification (Anaerobic if necessary) B Apo-Protein Preparation (Cluster Removal) A->B C In Vitro Cluster Reconstitution (with Fe²⁺/³⁺ and S²⁻ sources) A->C If native protein is holo-form B->C D Initial Characterization (UV-Vis Spectroscopy) C->D E Detailed Spectroscopic Analysis D->E F Mössbauer E->F G EPR E->G H MCD / CD E->H I NMR E->I J Data Integration & Interpretation (Structure, Function, Mechanism) F->J G->J H->J I->J

Caption: A generalized experimental workflow for characterizing [Fe4S4] clusters.

References

The Pivotal Role of [Fe4S4] Clusters in Biological Electron Transfer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron-sulfur ([Fe-S]) clusters are among the most ancient and versatile cofactors in nature, playing a central role in a myriad of biological processes. Among these, the cubane-like [Fe4S4] cluster is a fundamental component of electron transfer pathways, facilitating the flow of electrons in essential processes such as mitochondrial respiration, photosynthesis, and nitrogen fixation. This technical guide provides an in-depth exploration of the structure, function, and electronic properties of [Fe4S4] clusters. It details their diverse roles in biological systems, summarizes key quantitative data, outlines experimental methodologies for their study, and presents visual representations of the critical pathways in which they participate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of metalloproteins and the development of novel therapeutics targeting these fundamental biological systems.

Introduction: The Ubiquitous Electron Carriers

[Fe4S4] clusters are comprised of four iron atoms and four inorganic sulfide (B99878) ions arranged at the vertices of a distorted cube. These clusters are typically anchored to the protein scaffold through coordination with the thiol groups of cysteine residues. This arrangement allows the cluster to exist in multiple stable oxidation states, most commonly [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺, enabling it to act as a highly efficient one-electron shuttle. The redox potential of a this compound is finely tuned by the surrounding protein environment, allowing it to participate in a wide range of electron transfer reactions with varying thermodynamic requirements.[1][2]

Structural and Electronic Properties of [Fe4S4] Clusters

The fundamental structure of a this compound is a cubane (B1203433) core, [Fe4S4], ligated by four amino acid residues, typically cysteines. This core can undergo reversible one-electron redox reactions, cycling between different oxidation states. The two most common redox couples are the [Fe4S4]²⁺/[Fe4S4]¹⁺ couple, found in low-potential ferredoxins, and the [Fe4S4]³⁺/[Fe4S4]²⁺ couple, characteristic of high-potential iron-sulfur proteins (HiPIPs).[3] The specific redox potential is modulated by factors within the protein microenvironment, including the nature of the coordinating ligands, hydrogen bonding interactions, and the local dielectric environment.[1][2]

Quantitative Data on this compound Properties

The electrochemical properties of [Fe4S4] clusters are critical to their function. The following tables summarize key quantitative data for these clusters in various protein contexts.

Table 1: Redox Potentials of [Fe4S4] Clusters in Various Proteins

ProteinOrganismRedox CoupleMidpoint Potential (mV vs. NHE)
FerredoxinPyrococcus furiosus[Fe4S4]²⁺/¹⁺-360
FerredoxinBacillus thermoproteolyticus[Fe4S4]²⁺/¹⁺-370
Ferredoxin IAzotobacter vinelandii[Fe4S4]²⁺/¹⁺-420
Ferredoxin IIIDesulfovibrio africanus[Fe4S4]²⁺/¹⁺-290
High Potential Iron Protein (HiPIP)Allochromatium vinosum[Fe4S4]³⁺/²⁺+350
High Potential Iron Protein (HiPIP)Halorhodospira halophila[Fe4S4]³⁺/²⁺+115
Endonuclease III (DNA-bound)Escherichia coli[Fe4S4]³⁺/²⁺+58
MutY (DNA-bound)Escherichia coli[Fe4S4]³⁺/²⁺+90
AfUDG (DNA-bound)Archaeoglobus fulgidus[Fe4S4]³⁺/²⁺+95

Note: Redox potentials can vary depending on experimental conditions such as pH and temperature. The values presented are representative.[4][5]

Table 2: Electron Transfer Rates Associated with [Fe4S4] Clusters

Protein SystemElectron Transfer StepRate Constant (s⁻¹)
Chromatium vinosum FerredoxinIntramolecular [Fe4S4] to [Fe4S4]~1 x 10⁶
Synthetic [Fe4S4(SR)4]²⁻/³⁻ Self-ExchangeElectron Self-Exchange~1 x 10⁶ M⁻¹s⁻¹

Note: Electron transfer rates are highly dependent on the specific donor-acceptor pair, the distance between them, and the intervening medium.[6][7]

Key Biological Pathways Involving [Fe4S4] Clusters

[Fe4S4] clusters are integral to numerous fundamental biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate their roles in these processes.

Mitochondrial Electron Transport Chain

In cellular respiration, [Fe4S4] clusters are essential components of Complex I and Complex II, where they form a wire-like conduit for electrons, ultimately leading to the production of ATP.

Mitochondrial_Electron_Transport_Chain Proton Gradient NADH NADH Complex_I Complex I (NADH Dehydrogenase) [Fe4S4] Clusters NADH->Complex_I e- FADH2 FADH2 Complex_II Complex II (Succinate Dehydrogenase) This compound FADH2->Complex_II e- CoQ Coenzyme Q Complex_I->CoQ e- Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) [2Fe2S] Cluster CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H2O H2O O2->H2O ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP

Mitochondrial electron transport chain.
Nitrogen Fixation

In the nitrogenase enzyme complex, a this compound in the Fe protein is responsible for transferring electrons, one at a time, to the MoFe protein, where the reduction of dinitrogen to ammonia (B1221849) occurs.

Nitrogen_Fixation Electron transfer in Nitrogenase. Ferredoxin_red Reduced Ferredoxin [Fe4S4]¹⁺ Fe_Protein Fe Protein (Nitrogenase Reductase) This compound Ferredoxin_red->Fe_Protein e⁻ Ferredoxin_ox Oxidized Ferredoxin [Fe4S4]²⁺ Fe_Protein->Ferredoxin_ox MoFe_Protein MoFe Protein (Nitrogenase) P-cluster ([Fe8S7]) FeMo-co ([MoFe7S9C]) Fe_Protein->MoFe_Protein e⁻ Transfer ADP_Pi ADP + Pi Fe_Protein->ADP_Pi Hydrolysis NH3 2 NH₃ MoFe_Protein->NH3 Reduction ATP ATP ATP->Fe_Protein N2 N₂ N2->MoFe_Protein Substrate

Electron transfer pathway in nitrogen fixation.
This compound Biosynthesis (ISC Pathway)

The assembly of [Fe4S4] clusters is a complex, multi-protein process. The Iron-Sulfur Cluster (ISC) machinery, primarily located in the mitochondria, is responsible for synthesizing these essential cofactors.

Fe4S4_Biosynthesis Simplified mitochondrial ISC pathway. cluster_assembly Initial Cluster Assembly cluster_transfer Cluster Transfer and Maturation NFS1 NFS1 (Cysteine Desulfurase) ISCU [2Fe2S] on ISCU NFS1->ISCU Sulfur Transfer HSPA9_HSC20 HSPA9/HSC20 (Chaperones) ISCU->HSPA9_HSC20 Cluster Release FXN Frataxin FXN->ISCU Modulates Assembly Fe Fe²⁺ Fe->ISCU Iron Source Cysteine Cysteine Cysteine->NFS1 Sulfur Source GLRX5 GLRX5 HSPA9_HSC20->GLRX5 Transfer to GLRX5 NFU1_BOLA3 NFU1/BOLA3 GLRX5->NFU1_BOLA3 Forms [4Fe4S] Apo_protein_2Fe2S Apo-proteins ([2Fe2S]) GLRX5->Apo_protein_2Fe2S [2Fe2S] Insertion Apo_protein_4Fe4S Apo-proteins ([4Fe4S]) NFU1_BOLA3->Apo_protein_4Fe4S [4Fe4S] Insertion

This compound biosynthesis via the ISC pathway.
Role in DNA Repair

Certain DNA repair enzymes, such as Endonuclease III and MutY, contain a this compound. It is proposed that this cluster plays a role in DNA damage recognition through DNA-mediated charge transport.[8]

DNA_Repair [Fe4S4] in DNA damage recognition. cluster_path cluster_disruption Repair_Enzyme1 DNA Repair Enzyme (e.g., EndoIII) [Fe4S4]²⁺ DNA_undamaged Undamaged DNA Repair_Enzyme1->DNA_undamaged Binds Repair_Enzyme2 DNA Repair Enzyme (e.g., MutY) [Fe4S4]²⁺ DNA_undamaged->Repair_Enzyme2 e⁻ Transfer (Charge Transport) DNA_damaged Damaged DNA (Lesion) Repair_Enzyme3 DNA Repair Enzyme [Fe4S4]²⁺ Lesion DNA Lesion Repair_Enzyme3->Lesion Binds Repair_Enzyme4 DNA Repair Enzyme [Fe4S4]²⁺ Lesion->Repair_Enzyme4 e⁻ Transfer Disrupted

Proposed role of [Fe4S4] clusters in DNA repair.
Catalytic Role in Aconitase

In the enzyme aconitase, the this compound directly participates in the catalytic isomerization of citrate (B86180) to isocitrate by acting as a Lewis acid to coordinate the substrate and facilitate a dehydration/hydration reaction.[9][10]

Aconitase_Cycle Catalytic cycle of Aconitase. Aconitase_FeS Aconitase [Fe4S4]²⁺ Cluster Aconitase_Citrate Aconitase-Citrate Complex Aconitase_FeS->Aconitase_Citrate + Citrate Citrate Citrate Citrate->Aconitase_Citrate Cis_Aconitate cis-Aconitate (intermediate) Aconitase_Citrate->Cis_Aconitate Dehydration H2O_out H₂O Aconitase_Citrate->H2O_out Aconitase_Isocitrate Aconitase-Isocitrate Complex Cis_Aconitate->Aconitase_Isocitrate Hydration Aconitase_Isocitrate->Aconitase_FeS Release Isocitrate Isocitrate Aconitase_Isocitrate->Isocitrate H2O_in H₂O H2O_in->Aconitase_Isocitrate

The catalytic cycle of aconitase.

Experimental Protocols for the Study of [Fe4S4] Clusters

A variety of biophysical techniques are employed to characterize the structure, electronic properties, and function of [Fe4S4] clusters.

General Experimental Workflow

The characterization of this compound-containing proteins typically follows a multi-step process, often requiring anaerobic conditions to prevent oxidative damage to the cluster.

Experimental_Workflow start Protein Expression & Purification (Anaerobic) uv_vis UV-Vis Spectroscopy (Cluster Presence & Integrity) start->uv_vis xray X-ray Crystallography (3D Structure) start->xray functional_assay Functional Assays (Enzymatic Activity) start->functional_assay epr EPR Spectroscopy (Oxidation State & g-values) uv_vis->epr mossbauer Mössbauer Spectroscopy (Iron-Specific Electronic Structure) uv_vis->mossbauer electrochemistry Electrochemistry (Redox Potentials) uv_vis->electrochemistry data_analysis Data Analysis & Model Building epr->data_analysis mossbauer->data_analysis electrochemistry->data_analysis xray->data_analysis functional_assay->data_analysis conclusion Elucidation of Structure-Function Relationship data_analysis->conclusion

General workflow for [Fe4S4] protein characterization.
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, making it ideal for characterizing the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states of the cluster.[2]

  • Objective: To determine the oxidation state and electronic environment of the this compound.

  • Principle: EPR detects transitions between electron spin states in the presence of a magnetic field. The resulting spectrum is characterized by g-values, which are sensitive to the electronic structure of the paramagnetic center. The [Fe4S4]²⁺ state is EPR-silent (diamagnetic), while the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states are paramagnetic and give rise to characteristic EPR signals.

  • Methodology:

    • Sample Preparation: The protein sample is prepared in an appropriate buffer under strictly anaerobic conditions to prevent cluster degradation. For analysis of the reduced state, a reducing agent such as sodium dithionite (B78146) is added. The sample is then transferred to an EPR tube and flash-frozen in liquid nitrogen.[11]

    • Data Acquisition: The frozen sample is placed in the EPR spectrometer. Continuous-wave (CW) EPR spectra are typically recorded at cryogenic temperatures (e.g., 10-30 K) to optimize signal intensity.

    • Instrument Settings: Key parameters include microwave frequency (typically X-band, ~9.5 GHz), microwave power, modulation frequency, and modulation amplitude. These are optimized to maximize signal-to-noise while avoiding signal distortion.

    • Data Analysis: The resulting spectrum is analyzed to determine the g-values (gₓ, gᵧ, g₂) which provide a fingerprint of the paramagnetic species. Simulation of the spectrum can provide more detailed information about the electronic and magnetic properties of the cluster.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the environment of specific isotopes, in this case, ⁵⁷Fe. It is particularly useful for distinguishing between different iron sites within a cluster and determining their oxidation and spin states.[12]

  • Objective: To characterize the oxidation state, spin state, and magnetic coupling of the iron atoms within the this compound.

  • Principle: This technique measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei. The resulting spectrum provides information on the isomer shift (related to oxidation state), quadrupole splitting (related to the symmetry of the electronic environment), and magnetic hyperfine splitting (related to the interaction with unpaired electrons).

  • Methodology:

    • Sample Preparation: The protein must be enriched with ⁵⁷Fe, either through in vivo labeling during expression or in vitro reconstitution. The sample is prepared as a frozen solution or a lyophilized powder.

    • Data Acquisition: The sample is placed in a cryostat and exposed to a source of gamma rays (typically ⁵⁷Co). The transmission of gamma rays through the sample is measured as a function of the source velocity.

    • Data Analysis: The Mössbauer spectrum is fitted with theoretical models to extract parameters such as isomer shift, quadrupole splitting, and hyperfine coupling constants for each distinct iron site.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information, revealing the precise geometry of the this compound and its interactions with the surrounding protein.[13][14]

  • Objective: To determine the atomic-resolution structure of the this compound and its protein environment.

  • Principle: X-rays are diffracted by the electrons in a well-ordered crystal. The diffraction pattern is used to calculate an electron density map, from which a model of the molecule can be built.

  • Methodology:

    • Crystallization: The purified protein is crystallized, often under anaerobic conditions, by screening a wide range of conditions (e.g., precipitants, pH, temperature).

    • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. For metalloproteins, data can be collected at different wavelengths to take advantage of anomalous scattering from the iron atoms, which aids in solving the phase problem (Multi-wavelength Anomalous Dispersion, MAD).

    • Structure Solution and Refinement: The diffraction data are processed to determine the phases of the structure factors, an electron density map is calculated, and a model of the protein and the this compound is built into the map and refined to best fit the experimental data.

Electrochemical Methods

Techniques such as cyclic voltammetry are used to directly measure the redox potentials of [Fe4S4] clusters.[15]

  • Objective: To determine the midpoint reduction potential (Eₘ) of the this compound.

  • Principle: In cyclic voltammetry, the potential of a working electrode is swept linearly versus time. The resulting current is plotted against the applied potential, yielding a voltammogram from which the redox potential can be determined.

  • Methodology:

    • Electrode Setup: A three-electrode system (working, reference, and counter electrodes) is used. The protein of interest can be studied in solution or immobilized on the surface of the working electrode.

    • Measurement: The potential is swept through a range that brackets the expected redox potential of the this compound. The experiment is typically performed under anaerobic conditions.

    • Data Analysis: The midpoint potential is determined from the average of the anodic and cathodic peak potentials in the cyclic voltammogram.

Conclusion and Future Directions

[Fe4S4] clusters are fundamental to life, serving as versatile and efficient electron carriers in a wide array of biological processes. Their simple yet robust structure, coupled with the ability of the protein environment to fine-tune their redox properties, has made them indispensable components of cellular metabolism. The continued application of advanced spectroscopic and structural techniques will undoubtedly provide further insights into the intricate mechanisms by which these clusters function. A deeper understanding of their roles in both normal physiology and disease states will be critical for the development of novel therapeutic strategies targeting processes such as microbial pathogenesis, cancer metabolism, and neurodegenerative disorders. The biosynthesis and repair of [Fe4S4] clusters also represent promising avenues for future research and drug development.

References

The Core of Potential: An In-depth Technical Guide to the Electronic Structure of High-Potential Iron-Sulfur Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Potential Iron-Sulfur Proteins (HiPIPs) represent a unique class of electron carriers, distinguished by the remarkably high redox potential of their cubane-type [4Fe-4S] cluster. This technical guide delves into the intricate electronic structure of the HiPIP core, providing a comprehensive overview of its properties, the experimental methodologies used for its characterization, and its role in biological electron transfer.

The [4Fe-4S] Cluster: A Tale of Two States

The heart of a HiPIP is its [4Fe-4S] cluster, a cuboidal arrangement of four iron and four sulfur atoms. Unlike many other iron-sulfur proteins, HiPIPs utilize a higher redox couple, cycling between the [4Fe-4S]²⁺ and [4Fe-4S]³⁺ oxidation states.[1] The protein environment plays a crucial role in stabilizing these higher potential states, primarily through a hydrophobic core and a limited number of hydrogen bonds to the cluster's ligands.[2]

The electronic configuration of these states is key to their function:

  • Reduced State ([4Fe-4S]²⁺): This state is diamagnetic (S=0) and can be described as containing two Fe²⁺ and two Fe³⁺ ions, antiferromagnetically coupled.[3]

  • Oxidized State ([4Fe-4S]³⁺): This state is paramagnetic (S=1/2) and formally contains three Fe³⁺ ions and one Fe²⁺ ion.[1][3] The unpaired spin is delocalized over the cluster.

This transition between a non-magnetic and a paramagnetic state provides a powerful handle for spectroscopic investigation.

Quantitative Characterization of the HiPIP Core

The electronic and structural properties of the HiPIP [4Fe-4S] cluster have been extensively studied using a variety of biophysical techniques. The following tables summarize key quantitative data from these investigations.

Table 1: Redox Potentials of Representative High-Potential Iron-Sulfur Proteins

Protein SourceMidpoint Redox Potential (E_m) at pH 7 (mV)Reference
Chromatium vinosum+350[4]
Ectothiorhodospira vacuolata+350[5]
Halorhodospira halophila (soluble)+50[6]
Halorhodospira halophila (membrane-bound)+140 ± 20[6]
Rhodoferax fermentans+351[7]
Succinate Dehydrogenase (Center S-3)+60 ± 15[8]

Table 2: Spectroscopic Parameters of the Oxidized [4Fe-4S]³⁺ Cluster in HiPIPs

Spectroscopic TechniqueParameterTypical ValuesReference
EPR Spectroscopy g-values (g_x, g_y, g_z)g_z ≈ 2.12, g_y ≈ 2.04, g_x ≈ 2.03[9][10]
Mössbauer Spectroscopy Isomer Shift (δ)~0.3 - 0.4 mm/s[3][11]
Quadrupole Splitting (ΔE_Q)~0.5 - 1.0 mm/s[3][11]

Table 3: Structural Parameters of the [4Fe-4S] Cluster from X-ray Crystallography

Redox StateAverage Fe-S Bond Length (Å)Average Fe-Fe Distance (Å)Reference
Reduced ([4Fe-4S]²⁺) 2.26 - 2.312.73 - 2.76[7][12]
Oxidized ([4Fe-4S]³⁺) 2.22 - 2.262.71 - 2.73[7][12]

Experimental Protocols for Core Characterization

A multi-faceted approach employing several sophisticated experimental techniques is necessary to fully elucidate the electronic structure of the HiPIP core.

Protein Purification

A typical purification protocol for HiPIPs from bacterial sources involves the following steps:

  • Cell Lysis: Bacterial cells are harvested and broken open using methods such as French press to release the cellular contents.[6]

  • Fractionation: The lysate is subjected to ultracentrifugation to separate the soluble fraction (containing HiPIP) from membrane fragments.[6]

  • Chromatography: The soluble fraction is then purified using a series of chromatographic techniques. Anion exchange chromatography (e.g., DEAE-cellulose) is often a key step, followed by size-exclusion chromatography to obtain a homogenous protein sample.[6][13]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a primary tool for studying the paramagnetic oxidized state of HiPIPs.

  • Sample Preparation: Purified HiPIP is oxidized, typically by adding a chemical oxidant like potassium ferricyanide, followed by its removal. The sample is then frozen in liquid nitrogen to record the spectrum.

  • Data Acquisition: X-band EPR spectra are typically recorded at cryogenic temperatures (e.g., 10-20 K). The spectrum arises from the S=1/2 ground state of the [4Fe-4S]³⁺ cluster.[10]

  • Data Analysis: The resulting spectrum is characterized by its g-values, which reflect the electronic environment of the unpaired electron. The complex lineshapes of HiPIP EPR spectra are often simulated as a sum of multiple components, potentially corresponding to different valence isomers of the cluster.[9][10]

Mössbauer Spectroscopy

Mössbauer spectroscopy provides detailed information about the iron atoms in both the reduced and oxidized states of the [4Fe-4S] cluster.

  • Isotope Enrichment: For optimal signal, HiPIPs are often expressed in media enriched with the ⁵⁷Fe isotope.

  • Sample Preparation: The purified protein is concentrated and frozen in a sample holder.

  • Data Acquisition: The sample is exposed to a γ-ray source (typically ⁵⁷Co), and the absorption of γ-rays by the ⁵⁷Fe nuclei is measured as a function of the source velocity. Spectra are often recorded at low temperatures (e.g., 4.2 K) and in the presence of an applied magnetic field to probe the magnetic properties of the cluster.[3]

  • Data Analysis: The Mössbauer spectrum is characterized by the isomer shift (δ), which indicates the oxidation state and covalency of the iron sites, and the quadrupole splitting (ΔE_Q), which provides information about the local symmetry around the iron nuclei.[3][11]

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of the [4Fe-4S] cluster and its surrounding protein environment.

  • Crystallization: Purified HiPIP in either the reduced or oxidized state is crystallized by vapor diffusion or other methods.[7]

  • Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[7] Data is often collected at cryogenic temperatures to minimize radiation damage.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the protein and the [4Fe-4S] cluster are determined and refined.[7][12]

Visualizing the Role of HiPIP in Photosynthetic Electron Transfer

HiPIPs play a critical role as electron shuttles in the photosynthetic electron transport chain of some bacteria. They mediate the transfer of an electron from the cytochrome bc₁ complex to the photosynthetic reaction center.

HiPIP_Electron_Transfer cluster_bc1 Cytochrome bc1 Complex cluster_HiPIP Periplasmic Space cluster_RC Photosynthetic Reaction Center UQH2 Ubihydroquinone (UQH2) UQ Ubiquinone (UQ) UQH2->UQ 2H+ 2e- HiPIP_red HiPIP [4Fe-4S]2+ (reduced) UQ->HiPIP_red e- HiPIP_ox HiPIP [4Fe-4S]3+ (oxidized) HiPIP_red->HiPIP_ox Oxidation P_plus Oxidized Special Pair (P+) HiPIP_ox->P_plus e- P_star Excited Special Pair (P*) P_star->P_plus Light (hν) P_plus->P_star Reduction

Caption: Photosynthetic electron transfer pathway involving HiPIP.

Experimental Workflow for HiPIP Characterization

The comprehensive characterization of a HiPIP involves a logical flow of experimental procedures, from initial isolation to detailed spectroscopic and structural analysis.

HiPIP_Characterization_Workflow cluster_Purification Protein Purification cluster_Characterization Biophysical Characterization start Bacterial Culture lysis Cell Lysis start->lysis fractionation Centrifugation (Soluble Fraction) lysis->fractionation chromatography Column Chromatography (e.g., DEAE, Size Exclusion) fractionation->chromatography pure_HiPIP Purified HiPIP chromatography->pure_HiPIP redox Redox Titration (Determine Em) pure_HiPIP->redox epr EPR Spectroscopy (Oxidized State) pure_HiPIP->epr mossbauer Mössbauer Spectroscopy (Reduced & Oxidized States) pure_HiPIP->mossbauer xray X-ray Crystallography (3D Structure) pure_HiPIP->xray

Caption: Experimental workflow for HiPIP purification and characterization.

Conclusion

The electronic structure of the [4Fe-4S] core in High-Potential Iron-Sulfur Proteins is a finely tuned system that enables their unique role in high-potential electron transfer. A combination of advanced spectroscopic and structural techniques has provided a detailed picture of the electronic and geometric changes that accompany the redox cycling of this fascinating metalloprotein. This in-depth understanding is not only fundamental to our knowledge of biological energy conversion but also provides a basis for the design and development of novel bio-inspired catalysts and therapeutics.

References

An In-depth Technical Guide to [Fe4S4] Cluster Assembly on Scaffold Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the assembly of [4Fe-4S] iron-sulfur clusters on scaffold proteins, a fundamental process essential for life.[1] We delve into the key molecular players, their intricate interactions, the sequential assembly pathway, and the experimental protocols used to investigate this vital biological machinery. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development seeking to understand and target this critical cellular process.

Introduction to Iron-Sulfur Cluster Biogenesis

Iron-sulfur (Fe-S) clusters are among the most ancient and versatile inorganic cofactors in nature.[1] They participate in a wide array of cellular functions, including electron transport in respiration, enzyme catalysis, DNA replication and repair, and gene regulation.[1][2] The biogenesis of these clusters is a highly conserved and complex process that relies on dedicated protein machineries to assemble and distribute these reactive cofactors without causing cellular toxicity from free iron and sulfide (B99878).[2] In eukaryotes, the primary machinery for de novo Fe-S cluster synthesis is the Iron-Sulfur Cluster (ISC) assembly system, located in the mitochondria.[1][3] This guide focuses on the central events of the ISC pathway: the assembly of a [4Fe-4S] cluster on the core scaffold protein, ISCU.

Core Components of the [Fe4S4] Assembly Machinery

The de novo synthesis of an Fe-S cluster on the ISCU scaffold is a coordinated process involving a core set of proteins that provide the necessary components: sulfur, iron, and electrons.

  • Scaffold Protein (ISCU): ISCU is the central platform where the Fe-S cluster is initially assembled.[4] It is a highly conserved protein that transiently binds the nascent cluster before transferring it to recipient apoproteins.[5][6] ISCU exists in both a structured and a disordered state, and its conformation is crucial for its interactions with other ISC components.[7]

  • Sulfur Donor (NFS1/ISD11 Complex): The sulfur for the cluster is derived from L-cysteine.[8] The enzyme responsible for this is the cysteine desulfurase, NFS1 (homolog of bacterial IscS), which catalyzes the conversion of L-cysteine to L-alanine, leaving the sulfur as a persulfide intermediate on a conserved cysteine residue.[8][9] In eukaryotes, NFS1 forms a stable, active complex with the protein ISD11.[10]

  • Iron Source (Frataxin and others): The precise mechanism of iron delivery to the scaffold remains an area of active research. The mitochondrial protein frataxin (FXN) plays a critical, albeit not fully understood, role.[11] While initially proposed as a direct iron chaperone, current evidence suggests frataxin functions as an allosteric activator of the assembly complex, enhancing the rate of sulfur transfer from NFS1 to ISCU.[12][13][14] Frataxin deficiency is the cause of the neurodegenerative disease Friedreich's ataxia.[11]

  • Electron Source (Ferredoxin/Ferredoxin Reductase): The assembly of the Fe-S cluster requires reductive equivalents.[1] In mitochondria, this is provided by a dedicated electron transfer chain consisting of NADPH, a ferredoxin reductase (FDXR), and a [2Fe-2S] ferredoxin (FDX2).[15][16] FDX2 delivers electrons necessary for the reduction of the persulfide sulfur (S⁰) to sulfide (S²⁻) and for the reductive coupling of two [2Fe-2S] clusters into a [4Fe-4S] cluster.[6][13]

The [Fe4S4] Cluster Assembly and Transfer Pathway

The formation of a [4Fe-4S] cluster on the ISCU scaffold is a sequential process that begins with the assembly of a [2Fe-2S] cluster.

Initial [2Fe-2S] Cluster Assembly

The process is initiated by the binding of the core components into a dynamic assembly complex. The cysteine desulfurase NFS1-ISD11 complex binds to the ISCU scaffold.[11] L-cysteine provides the sulfur, which is transferred as a persulfide to a cysteine residue on NFS1 and subsequently to a conserved cysteine on ISCU.[12] Iron, delivered through a process modulated by frataxin, is incorporated along with electrons from ferredoxin to form a [2Fe-2S] cluster on the ISCU scaffold.[2][17]

Formation of the [4Fe-4S] Cluster

Spectroscopic and chromatographic studies have shown that the assembly process on the dimeric ISCU scaffold is sequential.[5][18]

  • An initial IscU dimer binds one [2Fe-2S] cluster.

  • This is followed by the formation of a species containing two [2Fe-2S] clusters per dimer.

  • Finally, a [4Fe-4S] cluster is formed through the reductive coupling of the two adjacent [2Fe-2S] clusters.[6][13][19] This final step is dependent on an external electron source, such as reduced ferredoxin.[13]

The overall workflow for the assembly of a [4Fe-4S] cluster is depicted below.

Fe4S4_Assembly_Workflow cluster_assembly [2Fe-2S] Assembly cluster_conversion [4Fe-4S] Formation cluster_transfer Cluster Transfer Cys L-Cysteine NFS1 NFS1-ISD11 (Cysteine Desulfurase) Cys->NFS1 Sulfur Source ISCU_apo Apo-ISCU NFS1->ISCU_apo Persulfide Transfer ISCU_2Fe2S ISCU-[2Fe-2S] ISCU_apo->ISCU_2Fe2S Cluster Formation Fe Fe²⁺ Fe->ISCU_apo Iron Delivery FXN Frataxin (FXN) FXN->NFS1 Activation ISCU_dimer Dimeric ISCU (2 x [2Fe-2S]) ISCU_2Fe2S->ISCU_dimer Dimerization ISCU_4Fe4S ISCU-[4Fe-4S] ISCU_dimer->ISCU_4Fe4S Reductive Coupling HscA_HscB HscA/HscB Chaperones ISCU_4Fe4S->HscA_HscB Binding FDX Ferredoxin (FDX2) + Reductase FDX->ISCU_2Fe2S Electrons FDX->ISCU_dimer Electrons Apoprotein Recipient Apoprotein HscA_HscB->Apoprotein Transfer Holoprotein Holo-Protein ([Fe4S4]) Apoprotein->Holoprotein

Caption: Workflow for the de novo assembly of a [4Fe-4S] cluster on the ISCU scaffold.

Chaperone-Mediated Cluster Transfer

Once assembled, the [4Fe-4S] cluster must be safely transferred to its final destination apoproteins. This process is facilitated by a dedicated chaperone system, consisting of the Hsp70 chaperone HscA (HSPA9 in mammals) and the J-protein co-chaperone HscB (HSC20 in mammals).[20][21] HscB first binds to the cluster-loaded ISCU and delivers it to HscA.[20] In an ATP-dependent process, the chaperone machinery induces a conformational change in ISCU, which facilitates the release and transfer of the Fe-S cluster to the recipient protein.[22][23]

The key protein-protein interactions within the core assembly and transfer machinery are summarized in the following diagram.

Caption: Key protein-protein interactions in the this compound assembly and transfer pathway.

Quantitative Data on Protein Interactions

The assembly of the Fe-S cluster machinery is governed by a network of specific protein-protein interactions. The binding affinities, typically expressed as the equilibrium dissociation constant (Kd), are crucial for the efficiency and regulation of the pathway.

Interacting ProteinsOrganism/SystemMethodDissociation Constant (Kd)Reference(s)
IscS - IscUThermotoga maritimaITC6 - 34 µM[1]
NFS1 - ISCUHumanITC1.1 ± 0.2 µM[10]
NFS1 - ISCUHumanMST1.7 µM (cysteine absent)[11]
NFS1 - ISCUHumanMST0.2 µM (cysteine present)[11]
Frataxin (FXN) - (NIAU) ComplexHumanITC3.0 ± 0.6 µM[20]
IscX - IscSE. coliITC13.7 ± 0.4 µM[24]
CyaY (Frataxin homolog) - IscSE. coliITC20 µM[24]

N.B. (NIAU) Complex refers to the core assembly complex of NFS1-ISD11-ACP-ISCU.[20] Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST) are common methods for determining binding affinities.[1][11]

Experimental Protocols

Investigating the [Fe-S] cluster assembly process requires specialized techniques, particularly the use of anaerobic conditions to prevent the degradation of the oxygen-sensitive clusters.[6][8] Below are generalized protocols for the key experiments.

Anaerobic Protein Expression and Purification

Objective: To obtain pure, active, and properly folded components of the ISC machinery.

General Considerations:

  • All buffers must be thoroughly degassed and equilibrated inside an anaerobic chamber (e.g., Coy Laboratory) with an atmosphere of 95% N₂ and 5% H₂.[8] The oxygen level should be maintained below 1 ppm.[8]

  • Recombinant proteins (e.g., His-tagged or GST-tagged ISCU, NFS1, etc.) are typically overexpressed in E. coli.

  • Cell lysis (e.g., by sonication) and all subsequent purification steps must be performed under strict anaerobic conditions.[25]

Generalized Protocol:

  • Cell Lysis: Resuspend the bacterial cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0) inside the anaerobic chamber. Lyse cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole (B134444) for Ni-NTA).

  • Elution: Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-300 mM imidazole for Ni-NTA).

  • Size-Exclusion Chromatography (SEC): For further purification and buffer exchange, pass the eluted protein through a SEC column (e.g., Superdex 75 or 200) pre-equilibrated with the final anaerobic storage buffer (e.g., 20 mM Tris, 100 mM NaCl, 10% glycerol, pH 8.0).[17]

  • Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store as aliquots at -80 °C.

In Vitro this compound Assembly and Spectroscopic Monitoring

Objective: To reconstitute the Fe-S cluster on the ISCU scaffold in a controlled environment and monitor its formation.

General Considerations:

  • This experiment must be performed in an anaerobic cuvette inside an anaerobic chamber.

  • The formation of [2Fe-2S] and [4Fe-4S] clusters can be monitored by UV-visible absorption spectroscopy. [2Fe-2S] clusters typically show absorption maxima around 325, 410, and 456 nm, while [4Fe-4S] clusters exhibit a broad absorption peak centered around 390-410 nm.[5][14][26]

Generalized Protocol for [4Fe-4S] Assembly:

  • Reaction Mixture Preparation: Inside an anaerobic chamber, prepare a reaction mixture in an anaerobic buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0). The typical components are:

    • Apo-ISCU (e.g., 100 µM)[8]

    • Catalytic amount of NFS1-ISD11 complex (or IscS for bacterial systems) (e.g., 2 µM)[8]

    • Ferrous iron source (e.g., 0.5 mM Ferrous Ammonium Sulfate)[8]

    • A strong reducing agent, such as Dithiothreitol (DTT) (e.g., 5 mM), is crucial for the reductive coupling to form the [4Fe-4S] cluster.[8]

  • Initiation: Start the reaction by adding the sulfur source, L-cysteine (e.g., 0.5 mM).[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C).

  • Spectroscopic Monitoring: At regular time intervals, record the UV-visible spectrum of the reaction mixture from 260 to 800 nm using a spectrophotometer inside the anaerobic chamber.[27] The increase in absorbance at ~400 nm indicates the formation of the [4Fe-4S] cluster.[26]

  • Data Analysis: The concentration of the assembled cluster can be estimated using the molar extinction coefficient (e.g., ε₄₁₀ nm ≈ 15,000 M⁻¹cm⁻¹ for [4Fe-4S]²⁺ on ISCU).[8]

The logical flow for a typical in vitro reconstitution experiment is outlined below.

Experimental_Workflow p1 Purify Apo-ISCU p2 Purify NFS1/ISD11 p3 Prepare Reagents (Fe²⁺, L-Cys, DTT) mix Combine Proteins and Reagents in Anaerobic Cuvette p3->mix initiate Initiate Reaction (Add L-Cysteine) mix->initiate incubate Incubate at 37°C initiate->incubate monitor Monitor A₄₁₀ nm over Time (UV-Vis Spectroscopy) incubate->monitor Time Points quantify Quantify Cluster Formation (Using Extinction Coefficient) monitor->quantify

Caption: A generalized experimental workflow for in vitro this compound reconstitution.

Relevance to Drug Development

The essentiality of the ISC machinery for numerous cellular processes makes it a potential target for therapeutic intervention.[8] For instance, some cancer cells show increased reliance on Fe-S cluster biogenesis, suggesting that inhibitors of key components like NFS1 could have anti-tumor activity.[8] Furthermore, understanding the molecular defects in diseases like Friedreich's ataxia, which is caused by frataxin deficiency, is crucial for developing rational therapies aimed at restoring or bypassing the impaired function of the Fe-S cluster assembly complex.[11][28] This guide provides the foundational knowledge required for professionals aiming to explore the ISC pathway as a source of novel drug targets.

References

An In-Depth Technical Guide to the Redox States and Potentials of [Fe4S4] Ferredoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferredoxins are a ubiquitous class of small, soluble iron-sulfur proteins that play a pivotal role in mediating electron transfer in a wide array of metabolic pathways across all domains of life.[1] Central to their function is the presence of one or more iron-sulfur clusters, which act as redox-active centers capable of accepting and donating single electrons.[2] This guide focuses specifically on ferredoxins containing the cubane-type [Fe4S4] cluster, providing a comprehensive overview of their redox states, the electrochemical potentials associated with these states, and the experimental methodologies employed for their characterization. Understanding the nuanced redox properties of these proteins is critical for researchers in fields ranging from bioenergetics and enzymology to the development of novel therapeutics that target metabolic pathways.

Redox States of [Fe4S4] Clusters

The this compound is a versatile redox cofactor that can exist in multiple oxidation states. The two physiologically relevant redox couples for most [Fe4S4] ferredoxins are the [Fe4S4]²⁺/[Fe4S4]¹⁺ couple, characteristic of low-potential or bacterial-type ferredoxins, and the [Fe4S4]³⁺/[Fe4S4]²⁺ couple, found in high-potential iron-sulfur proteins (HiPIPs).[2]

The formal oxidation states of the iron atoms within the cluster change during these redox transitions. In low-potential ferredoxins, the [Fe4S4]²⁺ state is composed of [2Fe³⁺, 2Fe²⁺], which upon one-electron reduction transitions to the [Fe4S4]¹⁺ state with a [1Fe³⁺, 3Fe²⁺] configuration. Conversely, in HiPIPs, the [Fe4S4]²⁺ state ([2Fe³⁺, 2Fe²⁺]) is oxidized to the [Fe4S4]³⁺ state, which contains [3Fe³⁺, 1Fe²⁺].[2] This remarkable ability of the same core cluster to operate in two distinct redox regimes is a testament to the profound influence of the surrounding protein environment on its electronic properties.

The different accessible redox states of the this compound can be visualized as follows:

cluster_low_potential Low-Potential Ferredoxins cluster_high_potential High-Potential Iron-Sulfur Proteins (HiPIPs) [Fe4S4]1+ [Fe4S4]¹⁺ (1Fe³⁺, 3Fe²⁺) [Fe4S4]2+ [Fe4S4]²⁺ (2Fe³⁺, 2Fe²⁺) [Fe4S4]1+->[Fe4S4]2+ +e⁻ / -e⁻ [Fe4S4]3+ [Fe4S4]³⁺ (3Fe³⁺, 1Fe²⁺) [Fe4S4]2+->[Fe4S4]3+ +e⁻ / -e⁻

Redox states of the this compound in ferredoxins.

Redox Potentials of [Fe4S4] Ferredoxins

The standard reduction potential (E₀') of an this compound is a critical determinant of its physiological function, dictating the direction and feasibility of electron transfer to or from its redox partners. These potentials span a remarkably wide range, from as low as -700 mV to over +400 mV, despite the conserved nature of the [Fe4S4] core.[3] This extensive tuning of the redox potential is primarily attributed to the influence of the protein environment, including factors such as solvent exposure, the nature of the coordinating ligands, and the presence of hydrogen bonds to the sulfur atoms of the cluster.[4]

Quantitative Data on Redox Potentials

The following tables summarize the experimentally determined midpoint redox potentials for a selection of well-characterized low-potential [Fe4S4] ferredoxins and high-potential iron-sulfur proteins.

Table 1: Midpoint Redox Potentials of Low-Potential [Fe4S4] Ferredoxins ([Fe4S4]²⁺/¹⁺ Couple)

ProteinOrganismNumber of [Fe4S4] ClustersMidpoint Potential (mV vs. SHE)
FerredoxinPyrococcus furiosus (D14C variant)1-426
Ferredoxin (TM0927)Thermotoga maritima1-420
Ferredoxin IAzotobacter vinelandii1-420
FerredoxinBacillus thermoproteolyticus1-346
FerredoxinClostridium pasteurianum2-410 (average)
FerredoxinThermotoga maritima (TM1175)2-530, -360
FerredoxinThermotoga maritima (TM1533)2-490, -340
FerredoxinThermotoga maritima (TM1815)2-520, -350

Data compiled from multiple sources.[3][5]

Table 2: Midpoint Redox Potentials of High-Potential Iron-Sulfur Proteins (HiPIPs) ([Fe4S4]³⁺/²⁺ Couple)

ProteinOrganismMidpoint Potential (mV vs. SHE)
HiPIPChromatium vinosum+350
HiPIPRhodocyclus tenuis+330
HiPIPEctothiorhodospira halophila+120
HiPIPRhodopila globiformis+90

Data compiled from multiple sources.[2]

The mechanism by which the protein environment tunes the redox potential of the this compound is a complex interplay of several factors. A simplified representation of these contributing factors is presented below.

Redox_Potential [Fe4S4] Redox Potential Protein_Environment Protein Environment Protein_Environment->Redox_Potential Solvent_Exposure Solvent Exposure Solvent_Exposure->Protein_Environment H_Bonding Hydrogen Bonding (NH···S) H_Bonding->Protein_Environment Ligand_Nature Coordinating Ligand Nature (e.g., Cys vs. Asp) Ligand_Nature->Protein_Environment Electrostatic_Interactions Local Electrostatic Interactions Electrostatic_Interactions->Protein_Environment

Factors influencing the redox potential of [Fe4S4] clusters.

Experimental Protocols for Characterization

The determination of redox potentials and the characterization of the electronic properties of [Fe4S4] clusters rely on a suite of sophisticated biophysical techniques. The following sections provide an overview of the key experimental protocols.

Protein Film Voltammetry (PFV)

Protein film voltammetry is a powerful electrochemical technique for directly probing the redox properties of proteins adsorbed onto an electrode surface.[5][6]

Methodology:

  • Electrode Preparation: A pyrolytic graphite (B72142) "edge" (PGE) electrode is typically used as the working electrode. The electrode surface is polished and cleaned to ensure a pristine surface for protein adsorption.

  • Protein Adsorption: A small volume of a concentrated protein solution is applied to the electrode surface and allowed to adsorb, forming a stable, electroactive film.

  • Electrochemical Cell Setup: The working electrode with the adsorbed protein film is placed in an anaerobic electrochemical cell containing a suitable buffer, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Cyclic Voltammetry: A potentiostat is used to apply a linearly varying potential to the working electrode and measure the resulting current. The potential is swept between two limits, and the scan is repeated for several cycles.

  • Data Analysis: The resulting voltammogram shows peaks corresponding to the reduction and oxidation of the this compound. The midpoint potential (Eₘ), determined from the average of the anodic and cathodic peak potentials, corresponds to the standard reduction potential of the cluster. The linear dependence of the peak current on the scan rate confirms that the redox species is surface-adsorbed.[5]

cluster_workflow Protein Film Voltammetry Workflow Prepare_Electrode Prepare PGE Working Electrode Adsorb_Protein Adsorb Ferredoxin onto Electrode Prepare_Electrode->Adsorb_Protein Setup_Cell Assemble Anaerobic Electrochemical Cell Adsorb_Protein->Setup_Cell Run_CV Perform Cyclic Voltammetry Setup_Cell->Run_CV Analyze_Data Analyze Voltammogram to Determine Eₘ Run_CV->Analyze_Data

Workflow for Protein Film Voltammetry.
Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical control with spectroscopic measurements, allowing for the simultaneous determination of redox potentials and the characterization of the spectral properties of different redox states.[7] Optically transparent thin-layer electrochemistry (OTTLE) is a common implementation of this technique.[8][9]

Methodology:

  • Cell Assembly: An optically transparent thin-layer electrochemical cell is constructed using an optically transparent electrode (e.g., a gold minigrid or indium tin oxide-coated glass), a reference electrode, and a counter electrode.[10]

  • Sample Introduction: The protein solution is introduced into the thin-layer cavity of the cell.

  • Spectroscopic Measurement: The cell is placed in the light path of a spectrophotometer (e.g., UV-Vis or CD).

  • Potential Application and Equilibration: A series of potentials are applied to the working electrode using a potentiostat. At each potential, the system is allowed to reach equilibrium, which is indicated by the decay of the faradaic current to a negligible level.

  • Spectral Acquisition: Once equilibrium is reached, a spectrum of the sample is recorded.

  • Data Analysis: The spectral changes are monitored as a function of the applied potential. The concentrations of the oxidized and reduced species at each potential can be determined from the spectral data. A Nernst plot of the applied potential versus the logarithm of the ratio of the concentrations of the oxidized and reduced species yields a straight line, from which the midpoint potential and the number of electrons transferred can be determined.[9]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, making it particularly well-suited for the characterization of the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states, which have a net electron spin of S=1/2.[11]

Methodology:

  • Sample Preparation: The ferredoxin sample is prepared in a suitable buffer and placed in an EPR tube. To study the reduced state, a reducing agent such as sodium dithionite (B78146) is added under anaerobic conditions.

  • Cryogenic Conditions: The EPR measurements are typically performed at cryogenic temperatures (e.g., liquid helium or liquid nitrogen temperatures) to observe the signals from the iron-sulfur clusters.

  • EPR Spectrum Acquisition: The sample is placed in the resonant cavity of the EPR spectrometer, and the spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.

  • Data Analysis: The resulting EPR spectrum provides information about the g-values of the paramagnetic center. The g-tensor is a characteristic fingerprint of the electronic structure of the this compound. For example, reduced bacterial-type ferredoxins typically exhibit rhombic EPR signals with g-values around 2.04, 1.94, and 1.86.[12] The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for quantification.

Biological Electron Transfer Pathways

[Fe4S4] ferredoxins are key components of numerous electron transfer chains. A prominent example is the linear electron flow in photosynthesis, where ferredoxin acts as the mobile electron carrier between Photosystem I (PSI) and ferredoxin-NADP⁺ reductase (FNR).[13][14]

PSI Photosystem I (P700) Fd_ox Ferredoxin (ox) [Fe4S4]²⁺ PSI->Fd_ox e⁻ Fd_red Ferredoxin (red) [Fe4S4]¹⁺ Fd_ox->Fd_red FNR Ferredoxin-NADP⁺ Reductase (FNR) Fd_red->FNR e⁻ NADP NADP⁺ FNR->NADP 2e⁻, H⁺ NADPH NADPH NADP->NADPH Light Light (Photon) Light->PSI Excitation

Electron transfer from Photosystem I to NADP⁺ via Ferredoxin.

In this pathway, a photon excites PSI, leading to the reduction of a series of electron acceptors within the complex, ultimately resulting in the reduction of oxidized ferredoxin ([Fe4S4]²⁺) to its reduced state ([Fe4S4]¹⁺). The reduced ferredoxin then diffuses to and binds with FNR, transferring an electron to the FAD cofactor of the enzyme. This process occurs twice, with two molecules of reduced ferredoxin sequentially donating an electron to FNR. The doubly reduced FNR can then transfer a hydride ion (two electrons and one proton) to NADP⁺, generating NADPH, which is a key reductant for carbon fixation in the Calvin cycle.[15][16]

Conclusion

The [Fe4S4] ferredoxins represent a fascinating and fundamentally important class of electron transfer proteins. Their ability to operate over a wide range of redox potentials, finely tuned by their protein environment, allows them to participate in a diverse array of metabolic processes. The experimental techniques outlined in this guide provide a robust toolkit for researchers to probe the intricate redox properties of these proteins. A thorough understanding of the structure-function relationships governing the redox states and potentials of [Fe4S4] ferredoxins is essential for advancing our knowledge of biological electron transfer and for the development of new technologies and therapies that interface with cellular metabolism.

References

A Technical Guide to the Discovery and Characterization of Novel [Fe4S4] Cluster-Containing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-sulfur [Fe4S4] clusters are ancient and ubiquitous inorganic cofactors essential for a myriad of biological processes.[1][2][3][4] These versatile prosthetic groups, composed of four iron atoms and four inorganic sulfide (B99878) ions, are cornerstone to the function of a vast array of enzymes involved in electron transfer, metabolic catalysis, DNA repair, and gene regulation.[1][2][3][4] The discovery of novel [Fe4S4] cluster-containing enzymes, particularly within the radical S-adenosyl-L-methionine (SAM) superfamily, continues to unveil unprecedented biochemical transformations and intricate signaling pathways, offering new targets for therapeutic intervention. This guide provides an in-depth overview of the methodologies and data crucial for the discovery and characterization of these remarkable enzymes.

Discovery of Novel this compound-Containing Enzymes

The identification of new this compound proteins often begins with bioinformatic analysis, searching for conserved cysteine-rich motifs within protein sequences.[5] For instance, the radical SAM superfamily is characterized by a highly conserved Cys-X3-Cys-X2-Cys motif that coordinates three of the four iron atoms of the catalytic [4Fe-4S] cluster.[5] The fourth, unligated iron atom is crucial for binding SAM and initiating radical chemistry.[6][7]

The Radical SAM Enzyme Superfamily: A Paradigm of [Fe4S4] Catalysis

Radical SAM enzymes represent the largest known group of metalloenzymes and catalyze a remarkable range of challenging chemical reactions.[6][7][8] The canonical mechanism involves the reductive cleavage of SAM by a reduced [4Fe-4S]¹⁺ cluster to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[6][7][8] This radical is a powerful oxidant capable of abstracting a hydrogen atom from a substrate, initiating a cascade of radical-mediated transformations.[6][7][8]

Catalytic Cycle of Radical SAM Enzymes

The catalytic cycle of a typical radical SAM enzyme can be visualized as a multi-step process, starting with the reduction of the resting state [4Fe-4S]²⁺ cluster.

Radical_SAM_Cycle E-[4Fe-4S]2+ E-[4Fe-4S]2+ E-[4Fe-4S]1+ E-[4Fe-4S]1+ E-[4Fe-4S]2+->E-[4Fe-4S]1+ Reduction (e.g., Flavodoxin) E-[4Fe-4S]1+-SAM E-[4Fe-4S]1+-SAM E-[4Fe-4S]1+->E-[4Fe-4S]1+-SAM SAM Binding E-[4Fe-4S]2+-Met + 5'-dA• E-[4Fe-4S]2+-Met + 5'-dA• E-[4Fe-4S]1+-SAM->E-[4Fe-4S]2+-Met + 5'-dA• Reductive Cleavage of SAM E-[4Fe-4S]2+-Met + S• E-[4Fe-4S]2+-Met + S• E-[4Fe-4S]2+-Met + 5'-dA•->E-[4Fe-4S]2+-Met + S• H-atom abstraction from Substrate (S-H) E-[4Fe-4S]2+-Met + P E-[4Fe-4S]2+-Met + P E-[4Fe-4S]2+-Met + S•->E-[4Fe-4S]2+-Met + P Radical-mediated Substrate Conversion E-[4Fe-4S]2+-Met + P->E-[4Fe-4S]2+ Product (P) and Methionine (Met) release

Catalytic cycle of a canonical Radical SAM enzyme.

Quantitative Data Summary

The biophysical properties of [Fe4S4] clusters are critical to their function. The following tables summarize key quantitative data for a selection of these enzymes.

Table 1: Spectroscopic Properties of [Fe4S4] Clusters
Enzyme/ProteinStateUV-vis λmax (nm)EPR g-valuesMössbauer δ (mm/s)Mössbauer ΔEQ (mm/s)Reference(s)
A. vinelandii Ferredoxin I[4Fe-4S]²⁺~400EPR silent0.421.05[9]
[4Fe-4S]¹⁺-2.06, 1.93, 1.89--[9]
C. vinosum HiPIP[4Fe-4S]²⁺~400EPR silent0.42-[10][11]
[4Fe-4S]³⁺-2.12, 2.04, 2.04--[5][10]
QueE[4Fe-4S]²⁺~410EPR silent0.451.11[5][12]
[4Fe-4S]¹⁺-2.04, 1.94, 1.94--[5][12]
Synthetic [Fe4S4]²⁺-Alkyl Cluster[4Fe-4S]²⁺-Diamagnetic0.30 - 0.510.81 - 1.57[13]

Note: Spectroscopic parameters can vary depending on the protein environment and experimental conditions.

Table 2: Redox Potentials and Kinetic Parameters
Enzyme/ProteinRedox CoupleRedox Potential (mV vs. NHE)SubstrateKₘ (µM)kcat (min⁻¹)Reference(s)
A. vinelandii Ferredoxin I[4Fe-4S]²⁺/¹⁺-640---[11]
C. vinosum HiPIP[4Fe-4S]³⁺/²⁺+350---[11]
QueE--SAM45 ± 1-[12]
--CPH₄--[12]
Photosystem I (FX)[4Fe-4S]²⁺/¹⁺-705 ± 15---[14]
Photosystem I (FA)[4Fe-4S]²⁺/¹⁺-530---[14]
Photosystem I (FB)[4Fe-4S]²⁺/¹⁺-580---[14]

Experimental Protocols

The characterization of this compound-containing enzymes necessitates strict anaerobic conditions due to the oxygen sensitivity of the cluster.[3][4][15][16][17]

Protocol 1: Anaerobic Purification of [Fe4S4] Proteins

This protocol outlines a general procedure for the purification of heterologously expressed [Fe4S4] proteins from E. coli.

Workflow for Anaerobic Protein Purification

Anaerobic_Purification cluster_0 Anaerobic Chamber (<1 ppm O2) Cell_Pellet Cell Pellet Transfer Resuspension Resuspend in Degassed Buffer Cell_Pellet->Resuspension Lysis Sonication or Lysis Resuspension->Lysis Centrifugation Clarification by Centrifugation Lysis->Centrifugation Chromatography FPLC Chromatography (e.g., Ni-NTA, IEX, SEC) Centrifugation->Chromatography Collection Fraction Collection Chromatography->Collection Analysis SDS-PAGE & UV-vis Analysis Collection->Analysis Storage Flash Freeze & Store at -80°C Analysis->Storage

Workflow for anaerobic purification of [Fe4S4] proteins.
  • Preparation: All buffers and solutions must be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 1 hour and then transferred into an anaerobic chamber.[16] All subsequent steps are performed inside the anaerobic chamber.

  • Cell Lysis: Resuspend the E. coli cell pellet in a degassed lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication or with a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Chromatography: Load the supernatant onto an appropriate chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column with lysis buffer and elute the protein with a high-imidazole buffer. Further purification can be achieved by ion-exchange and/or size-exclusion chromatography.

  • Analysis and Storage: Analyze the purified protein by SDS-PAGE for purity and UV-visible spectroscopy to confirm the presence of the this compound (a characteristic absorbance around 400-420 nm).[5][18][19] For long-term storage, the protein should be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: In Vitro Reconstitution of [Fe4S4] Clusters

If the purified protein is in its apo-form (lacking the cluster), the this compound can be reconstituted in vitro.[1][2][16][18]

  • Preparation: In an anaerobic chamber, prepare a solution of the apo-protein in a degassed buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl).

  • Addition of Reagents: Add a 5-10 fold molar excess of a reducing agent, such as DTT or L-cysteine. Subsequently, add a 5-10 fold molar excess of a ferrous iron salt (e.g., (NH₄)₂Fe(SO₄)₂) and a sulfide source (e.g., Na₂S).

  • Incubation: Incubate the reaction mixture at room temperature for several hours or overnight. The formation of the this compound is often indicated by a color change to reddish-brown.

  • Desalting: Remove excess iron, sulfide, and reducing agent by passing the reconstituted protein solution through a desalting column.

  • Analysis: Characterize the reconstituted protein using UV-visible spectroscopy to confirm cluster incorporation.

Spectroscopic and Biochemical Characterization

A combination of spectroscopic and biochemical techniques is essential to fully characterize a novel this compound-containing enzyme.

  • UV-visible (UV-vis) Absorption Spectroscopy: This is a readily accessible technique to monitor the presence and integrity of the this compound, which typically exhibits a broad absorption band around 400-420 nm in its oxidized [4Fe-4S]²⁺ state.[5][18][19]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species. The [4Fe-4S]¹⁺ and [4Fe-4S]³⁺ states are EPR-active (S=1/2), while the [4Fe-4S]²⁺ state is EPR-silent (S=0).[5][6][9][10] EPR can provide information about the electronic structure and coordination environment of the cluster.

  • Mössbauer Spectroscopy: This technique is specific for ⁵⁷Fe and provides detailed information about the oxidation state, spin state, and local environment of each iron atom within the cluster.[5][9][10][12][13]

  • Enzyme Activity Assays: Functional characterization requires the development of a specific assay to measure the enzymatic activity. For radical SAM enzymes, this often involves monitoring the consumption of SAM or the formation of the product, frequently using techniques like HPLC or mass spectrometry.[7][8]

  • Redox Potentiometry: This technique is used to determine the midpoint reduction potential of the this compound, which is a critical parameter for its function in electron transfer.[11]

Iron-Sulfur Cluster Biosynthesis

The assembly of [Fe4S4] clusters within the cell is a complex and highly regulated process involving dedicated protein machineries. In many organisms, the Iron-Sulfur Cluster (ISC) or Sulfur mobilization (SUF) systems are responsible for this biogenesis.

Generalized Iron-Sulfur Cluster Biosynthesis Pathway

ISC_Biosynthesis cluster_1 Iron-Sulfur Cluster Biogenesis Cysteine L-Cysteine Cys_Desulfurase Cysteine Desulfurase (e.g., IscS/Nfs1) Cysteine->Cys_Desulfurase Sulfur Source Persulfide Enzyme-Persulfide Cys_Desulfurase->Persulfide Sulfur Mobilization Scaffold Scaffold Protein (e.g., IscU/Nfu1) Persulfide->Scaffold Sulfur Transfer Fe2S2_assembly [2Fe-2S] Cluster Assembly Scaffold->Fe2S2_assembly Initial Assembly Fe4S4_assembly [4Fe-4S] Cluster Assembly Fe2S2_assembly->Fe4S4_assembly Cluster Maturation Chaperone Chaperone-mediated Cluster Release Fe4S4_assembly->Chaperone Release Apo_Protein Apo-Protein Chaperone->Apo_Protein Cluster Transfer Holo_Protein Holo-Protein Apo_Protein->Holo_Protein Maturation Fe_Source Iron Source Fe_Source->Scaffold Iron Delivery Electron_Source Electron Source (e.g., Ferredoxin) Electron_Source->Scaffold Reductant

A simplified schematic of the iron-sulfur cluster biosynthesis pathway.

Conclusion and Future Directions

The field of this compound-containing enzymes is a vibrant area of research with significant implications for our understanding of fundamental biological processes and for the development of new therapeutic agents. The continued discovery of novel enzymes with unique catalytic activities will undoubtedly expand the known landscape of biochemistry. The detailed characterization of these enzymes, using the multidisciplinary approaches outlined in this guide, will be paramount to harnessing their potential in medicine and biotechnology. Future efforts will likely focus on elucidating the intricate regulatory networks that govern their activity and on the design of specific inhibitors for enzymes involved in pathogenesis.

References

The Pivotal Role of [Fe4S4] Clusters in Radical SAM Enzymology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radical S-adenosyl-L-methionine (SAM) enzyme superfamily represents one of the largest and most functionally diverse groups of enzymes known, with over 220,000 predicted members involved in more than 85 distinct biochemical transformations.[1] These enzymes catalyze a vast array of challenging chemical reactions, often involving the functionalization of unactivated C-H bonds, which are crucial for numerous biological processes.[1] At the heart of their catalytic prowess lies a signature iron-sulfur cluster, the [4Fe4S] cluster, which is indispensable for the generation of a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), the key intermediate in their catalytic cycle.[1][2] This technical guide provides an in-depth exploration of the multifaceted functions of the [Fe4S4] cluster in radical SAM enzymes, detailing their catalytic mechanism, quantitative performance, and the experimental methodologies used for their investigation.

The Core Catalytic Function of the this compound

The canonical radical SAM enzymes possess a conserved CxxxCxxC motif that coordinates three of the four iron atoms of the [4Fe4S] cluster.[2] The fourth, unique iron atom remains available to bind SAM through its α-amino and α-carboxylate groups.[3][4] This specific coordination is crucial for the initiation of the catalytic cycle.

The catalytic mechanism commences with the one-electron reduction of the [4Fe4S]²⁺ cluster to its catalytically active [4Fe4S]¹⁺ state.[5] This reduced cluster then transfers an electron to the sulfonium (B1226848) group of the bound SAM molecule. This electron transfer induces the reductive cleavage of the S-C5' bond of SAM, generating L-methionine and the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[6][7] The 5'-dAdo• radical is a potent oxidant capable of abstracting a hydrogen atom from a wide variety of substrates, thereby initiating a cascade of radical-based chemical transformations.[8]

Recent studies have revealed the transient formation of an organometallic intermediate, designated Ω, where the 5'-deoxyadenosyl group is directly bonded to the unique iron atom of the this compound.[6][7] This intermediate is believed to be the direct precursor to the free 5'-dAdo• radical.[6][7]

Auxiliary [Fe4S4] Clusters

A subset of radical SAM enzymes contains additional, or "auxiliary," [Fe4S4] clusters that are also essential for catalysis.[3][4] These auxiliary clusters are proposed to have diverse functions, including:

  • Sulfur Donation: In enzymes like biotin (B1667282) synthase (BioB) and lipoyl synthase (LipA), the auxiliary cluster serves as a sacrificial source of sulfur for insertion into the substrate.[1][9]

  • Electron Transfer: Auxiliary clusters can act as electron relays, facilitating the transfer of electrons to the radical SAM cluster for catalysis.[3]

  • Substrate Anchoring: In some cases, the auxiliary cluster may be involved in binding and positioning the substrate for catalysis.[3]

Data Presentation: Quantitative Insights into Radical SAM Enzyme Activity

The catalytic efficiency of radical SAM enzymes varies depending on the specific enzyme, its substrate, and the reaction conditions. The following tables summarize key quantitative data for a selection of well-characterized radical SAM enzymes.

EnzymeOrganismSubstratekcat (min⁻¹)KM (µM)Redox Potential of Radical SAM [4Fe4S] Cluster (mV vs. SHE)
Biotin Synthase (BioB) Escherichia coliDethiobiotin (B101835)0.12 ± 0.0310 ± 5 (for SAM)-420 to -480
Lipoyl Synthase (LipA) Escherichia coliOctanoyl-ACP0.175 ± 0.01N/ANot Reported
Pyruvate Formate-Lyase Activating Enzyme (PFL-AE) Escherichia coliPyruvate Formate-Lyase1.8 ± 0.21.5 ± 0.5 (for PFL)-440
Anaerobic Ribonucleotide Reductase Activating Enzyme (aRNR-AE) Lactococcus lactisAnaerobic Ribonucleotide Reductase0.040.2 (for aRNR)Not Reported
Coproporphyrinogen III Oxidase (HemN) Escherichia coliCoproporphyrinogen III0.30.5Not Reported
Spore Photoproduct Lyase (SPL) Bacillus subtilisSpore Photoproduct0.060.1Not Reported

Note: N/A indicates that the value was not available in the cited literature. The redox potentials can be influenced by the protein environment and the binding of SAM.

Experimental Protocols

The study of radical SAM enzymes necessitates specialized techniques due to the oxygen sensitivity of their [Fe4S4] clusters and the radical nature of their chemistry. The following are detailed methodologies for key experiments.

Anaerobic Purification of His-tagged Radical SAM Enzymes

This protocol is crucial for maintaining the integrity of the oxygen-labile [Fe4S4] clusters.

Materials:

  • Cell paste overexpressing the His-tagged radical SAM enzyme.

  • Lysis Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol, 2 mM DTT.

  • Wash Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 40 mM imidazole, 10% (v/v) glycerol, 2 mM DTT.

  • Elution Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 2 mM DTT.

  • Ni-NTA affinity resin.

  • All buffers must be rigorously degassed and all steps performed in an anaerobic chamber with an atmosphere of <2 ppm O₂.

Procedure:

  • Resuspend the cell paste in ice-cold, anaerobic Lysis Buffer.

  • Lyse the cells by sonication on ice inside the anaerobic chamber.

  • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of anaerobic Wash Buffer.

  • Elute the protein with anaerobic Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool fractions containing the purified protein and exchange into a suitable storage buffer using a desalting column or dialysis within the anaerobic chamber.

  • Flash-freeze the purified protein in liquid nitrogen and store at -80°C.

In Vitro Reconstitution of [Fe4S4] Clusters

This procedure is used to insert or repair the [Fe4S4] clusters in apo- or partially purified enzymes.[10][11]

Materials:

  • Anaerobically purified apo- or partially reconstituted radical SAM enzyme.

  • Reconstitution Buffer: 100 mM Tris-HCl, pH 8.0, 500 mM NaCl, 10% (v/v) glycerol.

  • Ferric ammonium (B1175870) citrate (B86180) or Ferrous ammonium sulfate (B86663) solution (100 mM in water, degassed).

  • Sodium sulfide (B99878) (Na₂S) solution (100 mM in degassed water).

  • Dithiothreitol (DTT) solution (1 M in degassed water).

  • All solutions must be strictly anaerobic.

Procedure:

  • In an anaerobic chamber, dilute the purified protein to a concentration of 10-50 µM in Reconstitution Buffer.

  • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

  • Slowly add a 5-10 fold molar excess of iron solution (ferric ammonium citrate or ferrous ammonium sulfate) to the protein solution while gently stirring.

  • Slowly add an equivalent molar excess of sodium sulfide solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The solution should turn a characteristic reddish-brown color, indicating cluster formation.

  • Remove excess iron and sulfide by passing the reconstituted protein through a desalting column equilibrated with anaerobic storage buffer.

  • Analyze the reconstituted protein for iron and sulfide content and by UV-visible spectroscopy to confirm cluster formation.

Activity Assay for Biotin Synthase (BioB)

This assay measures the conversion of dethiobiotin to biotin.[2]

Materials:

  • Anaerobically purified and reconstituted BioB.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT.

  • S-adenosyl-L-methionine (SAM).

  • Dethiobiotin.

  • A reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH).

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • HPLC system with a C18 column.

Procedure:

  • Set up the reaction mixture in an anaerobic chamber. The final reaction volume is typically 100 µL.

  • The reaction mixture should contain Assay Buffer, 1 mM SAM, 100 µM dethiobiotin, the reducing system components (e.g., 10 µM flavodoxin, 1 µM flavodoxin reductase, 1 mM NADPH), and 1-10 µM BioB.

  • Initiate the reaction by adding BioB.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for E. coli BioB) for a set time (e.g., 30-60 minutes).

  • Quench the reaction by adding an equal volume of quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of biotin produced. A standard curve of biotin should be used for quantification.

Spectroscopic Characterization of [Fe4S4] Clusters

a. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to characterize the paramagnetic states of the this compound, particularly the catalytically active [4Fe4S]¹⁺ state.[3][4][12]

Sample Preparation:

  • Prepare a concentrated sample of the radical SAM enzyme (typically >100 µM) in an anaerobic EPR tube.

  • To generate the [4Fe4S]¹⁺ state, reduce the enzyme with a slight molar excess of sodium dithionite (B78146) or a photoreducing system inside an anaerobic chamber.

  • Freeze the sample rapidly in liquid nitrogen.

Typical EPR Parameters:

  • Microwave Frequency: X-band (~9.5 GHz)

  • Temperature: 4-20 K

  • Microwave Power: Non-saturating power levels (e.g., 0.1-1 mW)

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.4-1.0 mT

The resulting EPR spectrum of a typical [4Fe4S]¹⁺ cluster is rhombic with g-values around 2.04, 1.94, and 1.86.

b. Mössbauer Spectroscopy

Mössbauer spectroscopy provides detailed information about the oxidation state, spin state, and coordination environment of the iron atoms within the this compound.[13][14][15]

Sample Preparation:

  • The enzyme must be enriched with the ⁵⁷Fe isotope. This is typically achieved by growing the expression host in ⁵⁷Fe-enriched medium or by performing in vitro reconstitution with ⁵⁷Fe.

  • Prepare a concentrated, frozen sample of the ⁵⁷Fe-enriched enzyme.

Experimental Setup:

  • Source: ⁵⁷Co in a rhodium matrix.

  • Temperature: 4.2 K (and often at higher temperatures to study magnetic relaxation).

  • Applied Magnetic Field: Spectra are often recorded in both zero field and in applied magnetic fields (e.g., up to 8 T) to probe the magnetic properties of the cluster.

The Mössbauer spectrum of a [4Fe4S]²⁺ cluster typically shows a single quadrupole doublet, while the [4Fe4S]¹⁺ cluster exhibits a more complex spectrum due to its paramagnetic nature.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways involving radical SAM enzymes and a general experimental workflow for their characterization.

Biological Pathways

Biotin_Synthesis cluster_pimeloyl Pimeloyl-ACP Synthesis cluster_biotin_ring Biotin Ring Assembly Malonyl_ACP Malonyl-ACP Pimeloyl_ACP Pimeloyl-ACP Malonyl_ACP->Pimeloyl_ACP BioC, BioH DAPA 7,8-Diaminopelargonic acid Pimeloyl_ACP->DAPA BioF, BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB (Radical SAM) SAM SAM BioB BioB SAM->BioB dAdo_Met 5'-dAdo• + Met BioB->dAdo_Met

Caption: The final step of the biotin biosynthetic pathway catalyzed by the radical SAM enzyme BioB.

Lipoic_Acid_Synthesis cluster_octanoyl Octanoyl Group Transfer cluster_lipoic_acid Sulfur Insertion Octanoyl_ACP Octanoyl-ACP Octanoyl_Protein Octanoylated E2 Subunit Octanoyl_ACP->Octanoyl_Protein LipB Lipoic_Acid Lipoylated E2 Subunit Octanoyl_Protein->Lipoic_Acid LipA (Radical SAM) SAM SAM LipA LipA SAM->LipA dAdo_Met 5'-dAdo• + Met LipA->dAdo_Met

Caption: Lipoic acid synthesis via sulfur insertion by the radical SAM enzyme LipA.

Heme_Biosynthesis Copro_III Coproporphyrinogen III Proto_IX Protoporphyrinogen IX Copro_III->Proto_IX HemN (Radical SAM) Heme Heme Proto_IX->Heme HemG SAM 2 SAM HemN HemN SAM->HemN dAdo_Met 2 (5'-dAdo• + Met) HemN->dAdo_Met

Caption: The anaerobic oxidative decarboxylation step in heme biosynthesis catalyzed by HemN.

NifB_Pathway cluster_nifb NifB Catalysis Fe4S4_1 [4Fe4S] cluster NifB NifB (Radical SAM) Fe4S4_1->NifB Fe4S4_2 [4Fe4S] cluster Fe4S4_2->NifB NifB_co NifB-co [8Fe-9S-C] FeMo_co FeMo-co NifB_co->FeMo_co NifE/NifN NifB->NifB_co dAdo_Met 5'-dAdo• + Met NifB->dAdo_Met SAM SAM SAM->NifB

Caption: The central role of the radical SAM enzyme NifB in nitrogenase cofactor biosynthesis.

Experimental Workflow

Radical_SAM_Workflow Gene_ID Identify Putative Radical SAM Gene Cloning_Expression Cloning and Overexpression Gene_ID->Cloning_Expression Purification Anaerobic Purification Cloning_Expression->Purification Reconstitution This compound Reconstitution Purification->Reconstitution Spectroscopy Spectroscopic Characterization (EPR, Mössbauer, UV-Vis) Reconstitution->Spectroscopy Activity_Assay Enzyme Activity Assay Reconstitution->Activity_Assay Mechanism_Study Mechanistic Studies (Kinetics, Site-directed Mutagenesis) Activity_Assay->Mechanism_Study Structure_Det Structural Determination (X-ray Crystallography, Cryo-EM) Mechanism_Study->Structure_Det

Caption: A general experimental workflow for the characterization of a novel radical SAM enzyme.

Conclusion and Future Directions

The this compound is the defining feature of the radical SAM enzyme superfamily, enabling a remarkable range of radical-mediated catalysis. Its primary role in the reductive cleavage of SAM to generate the 5'-deoxyadenosyl radical is fundamental to the initiation of catalysis. Furthermore, the evolution of auxiliary [Fe4S4] clusters has expanded the catalytic repertoire of these enzymes to include complex reactions such as sulfur insertion.

The methodologies outlined in this guide provide a robust framework for the investigation of radical SAM enzymes. Continued application and refinement of these techniques will undoubtedly uncover new enzymatic functions and provide deeper insights into their intricate catalytic mechanisms. For drug development professionals, the essential roles of many radical SAM enzymes in microbial and human physiology present attractive targets for the development of novel therapeutics. A thorough understanding of the function of the this compound is paramount to the rational design of inhibitors and modulators of these vital enzymes. Future research will likely focus on elucidating the mechanisms of the ever-growing number of uncharacterized radical SAM enzymes, exploring their potential applications in biocatalysis and synthetic biology, and leveraging our understanding of their function for therapeutic benefit.

References

Whitepaper: The Iron-Sulfur World Theory and the Prebiotic Origin of [Fe4S4] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

The Iron-Sulfur World theory offers a compelling metabolism-first model for the origin of life, positing that primordial biochemical pathways emerged on the surfaces of iron-sulfide minerals in hydrothermal vent environments. This theory provides a plausible geochemical context for the autotrophic fixation of inorganic carbon into the building blocks of life, powered by redox gradients inherent to these settings. Central to this hypothesis are iron-sulfur ([Fe-S]) clusters, particularly the [Fe4S4] cubane (B1203433) structures, which are conserved across all domains of life and function as essential cofactors in ancient and vital metabolic enzymes. This technical guide provides a detailed examination of the Iron-Sulfur World theory, the experimental evidence for the prebiotic synthesis of [Fe4S4] clusters, their catalytic role in primordial metabolism, and the modern implications of this ancient chemistry for drug development.

The Iron-Sulfur World: A Geochemical Origin of Metabolism

Proposed by Günter Wächtershäuser, the Iron-Sulfur World theory stands in contrast to "primordial soup" models by proposing a chemoautotrophic origin of life on a mineral surface.[1][2][3] The core tenets are:

  • Geochemical Setting : Life's origins are placed in high-temperature, high-pressure submarine hydrothermal vents, where superheated, mineral-rich water from the Earth's crust mixes with cooler ocean water.[4][5]

  • Energy Source : The primary energy source is the exergonic formation of pyrite (B73398) (FeS₂) from ferrous iron (Fe²⁺) and hydrogen sulfide (B99878) (H₂S), a reaction capable of driving endergonic organic syntheses.[2]

  • Surface Metabolism : The positively charged surfaces of iron-sulfide minerals (e.g., pyrite, greigite) are proposed to have served as a scaffold, concentrating anionic organic molecules and catalyzing their reactions in a two-dimensional "surface metabolism".[1][6][7]

  • Autotrophic Carbon Fixation : The theory posits that the first metabolic pathways were autocatalytic cycles that fixed inorganic carbon (e.g., CO, CO₂) into simple organic compounds, forming the basis of a primitive version of the reductive acetyl-CoA pathway or a reverse citric acid cycle.[1][2]

This framework suggests that metabolic networks preceded and patterned the evolution of enzymatic catalysis and genetic replication.[8][9]

The Origin and Synthesis of [Fe4S4] Clusters

[Fe4S4] clusters are ubiquitous in modern biology, acting as critical cofactors for electron transfer, redox catalysis, and environmental sensing.[10][11] The Iron-Sulfur World theory posits that these clusters were among the first catalysts, forming abiotically in the primordial environment.

Prebiotic Plausibility and Formation

The components of [Fe-S] clusters—iron and sulfide—were abundant on the early Earth. Experiments have demonstrated that [2Fe-2S] and [4Fe-S4] clusters can self-assemble under simulated prebiotic conditions. One plausible pathway involves UV light driving the photooxidation of abundant ferrous ions (Fe²⁺) and the photolysis of organic thiols to generate the necessary components for cluster assembly.[12][13][14] This suggests that [Fe-S] clusters could have formed readily in shallow waters or on mineral surfaces exposed to sunlight.[15]

Experimental Protocol: Abiotic Synthesis of Peptide-Ligated [Fe4S4] Clusters

This protocol outlines a generalized, anaerobic method for synthesizing [Fe4S4] clusters stabilized by thiol-containing peptides, simulating their formation and stabilization in a prebiotic context.

Objective : To demonstrate the self-assembly of [Fe4S4] clusters from ferrous iron, a sulfide source, and a cysteine-containing peptide ligand under anaerobic conditions.

Materials :

  • Iron(II) chloride (FeCl₂) solution

  • Sodium hydrosulfide (B80085) (NaSH) or another suitable sulfide source

  • A cysteine-containing peptide (e.g., glutathione (B108866) or a custom-synthesized peptide)

  • Strictly anaerobic chamber (glove box) with an O₂ level < 2 ppm

  • Degassed, deionized water and buffers (e.g., Tris-HCl, pH 7.5-8.0)

  • UV-Vis spectrophotometer with cuvettes sealed for anaerobic measurements

  • EPR spectrometer for characterization of paramagnetic states (optional)

Methodology :

  • Preparation : All solutions and materials are brought into the anaerobic chamber to remove dissolved oxygen. All buffers and water must be thoroughly degassed prior to use.

  • Ligand and Iron Addition : In a sealed, anaerobic cuvette, the cysteine-containing peptide is dissolved in the degassed buffer. The FeCl₂ solution is then added to the peptide solution. The molar ratio of peptide thiol groups to iron is typically kept above 2:1 to ensure ligation.

  • Sulfide Addition and Cluster Assembly : The NaSH solution is added stepwise to the iron-peptide mixture. The solution is mixed gently after each addition. The molar ratio of sulfide to iron is typically around 1:1.

  • Spectroscopic Monitoring : The assembly of the [Fe4S4] cluster is monitored in real-time using a UV-Vis spectrophotometer. The formation of the diamagnetic [4Fe4S]²⁺ cluster is characterized by a broad absorption feature with a shoulder around 410-420 nm.[16]

  • Characterization :

    • UV-Vis Spectroscopy : Confirms the formation and stability of the cluster based on its characteristic spectrum.

    • EPR Spectroscopy : If the cluster can be reduced (e.g., with sodium dithionite) to the paramagnetic [4Fe4S]¹⁺ state, EPR spectroscopy can be used to confirm its identity and electronic structure.[16]

    • Mössbauer Spectroscopy : Provides detailed information on the iron oxidation states and magnetic coupling within the cluster.[15]

Quantitative Data on this compound Properties

The stability and redox properties of [Fe4S4] clusters are highly dependent on their coordinating ligands and the surrounding environment. The following table summarizes representative quantitative data relevant to prebiotic conditions.

ParameterValueConditions / NotesSource(s)
Redox Potential (E°') 0 mV to -400 mV vs. SHEPotential is tuned by the peptide ligand environment.[17]
Redox Potential (E°') < -460 mV at pH 8.0For a native [4Fe-4S]²⁺ cluster in the protein WhiD, indicating high reducing power.[18]
Stability (vs. O₂) kₒ = 12.26 (±0.52) x 10⁻³ min⁻¹Rate constant for the direct conversion of [4Fe-4S] cluster to apo-protein in the presence of air.[18]
Stability (Aqueous) Stable for up to 12 hoursIn 60% Me₂SO/aqueous media. Stability decreases significantly in higher aqueous content.[19]
Catalytic Activity < 30 µM pyruvate (B1213749) formedFrom CO₂ reduction using native iron under simulated hydrothermal conditions.[20]
Catalytic Activity Up to 14 turnoversFor CO₂ reduction to hydrocarbons by an artificial [Fe4S4]-containing enzyme.[21]

Role in Prebiotic Carbon Fixation: The Reductive Acetyl-CoA Pathway

The reductive acetyl-CoA (or Wood-Ljungdahl) pathway is a strong candidate for the first metabolic pathway. It is the only linear carbon fixation pathway and is considered the most ancient.[9][22] Crucially, its key enzymes, CO dehydrogenase (CODH) and acetyl-CoA synthase (ACS), depend on complex nickel-iron-sulfur clusters at their active sites.[20][23] This suggests a direct evolutionary line from abiotic catalysis on mineral surfaces to modern enzymatic pathways.[9]

Reductive_Acetyl_CoA_Pathway cluster_methyl Methyl Branch cluster_carbonyl Carbonyl Branch CO2_1 CO₂ Formate Formate CO2_1->Formate Reduction [2H] Methyl_Group Methyl Group (on Tetrahydropterin) Formate->Methyl_Group Stepwise Reduction ACS_CODH ACS/CODH Complex (Ni-Fe-S Clusters) Methyl_Group->ACS_CODH CO2_2 CO₂ CO Carbon Monoxide CO2_2->CO Reduction [2H] CO->ACS_CODH Acetyl_CoA Acetyl-CoA ACS_CODH->Acetyl_CoA Condensation CoA Coenzyme A CoA->ACS_CODH

Caption: The reductive acetyl-CoA pathway, highlighting the convergence of methyl and carbonyl branches on Ni-Fe-S clusters.

Logical Framework of the Iron-Sulfur World Hypothesis

The theory presents a deterministic progression from simple geochemistry to complex biochemistry, driven by the inherent chemical properties of the iron-sulfur system.

Iron_Sulfur_World_Logic Geochemistry Geochemical Setting (Hydrothermal Vents) Energy Energy Source (Pyrite Formation) Geochemistry->Energy Provides Reactants Catalysis This compound Formation & Surface Catalysis Geochemistry->Catalysis Provides Surfaces Energy->Catalysis Drives Reactions Metabolism Autocatalytic Cycles (Carbon Fixation) Catalysis->Metabolism Enables Monomers Formation of Organic Monomers (Amino Acids, Lipids) Metabolism->Monomers Produces Compartments Lipid Accumulation & Proto-Cell Formation Metabolism->Compartments Contained Within Monomers->Compartments Self-Assembles Evolution Integration of Genetics & Darwinian Evolution Compartments->Evolution Enables

Caption: Logical progression from geochemistry to cellular life in the Iron-Sulfur World theory.

Implications for Modern Drug Development

The ancient and fundamental nature of [Fe-S] clusters in biology makes them a compelling target for therapeutic intervention.

  • Antimicrobial and Antiviral Targets : Many essential enzymes in pathogens require [Fe-S] clusters for functions like DNA replication and respiration.[24][25][26] Small molecules that disrupt [Fe-S] cluster assembly or stability can act as potent antimicrobial or antiviral agents. For example, the molecule TEMPOL has been investigated as a COVID-19 antiviral candidate because it breaks down the [Fe-S] cluster in a key viral replication enzyme.[24]

  • Oncology : Cancer cells exhibit an increased demand for iron and upregulate [Fe-S] cluster biogenesis to support rapid proliferation and DNA metabolism.[27] Targeting the [Fe-S] biogenesis machinery is therefore a promising strategy for developing novel cancer therapeutics.

  • Human Genetic Diseases : Defects in the human [Fe-S] cluster assembly machinery are the cause of several severe diseases, such as Friedreich's ataxia and certain myopathies.[28] A deeper understanding of cluster synthesis and transfer can inform the development of therapies for these conditions.

Targeting [Fe-S] centers represents a promising strategy for drug development, as these cofactors are a vulnerable point in many critical cellular processes.[10][24]

Conclusion

The Iron-Sulfur World theory provides a robust, geochemically-grounded framework for understanding the origin of metabolism. The spontaneous formation of catalytically active [Fe4S4] clusters under plausible prebiotic conditions is a cornerstone of this model, bridging the gap between inorganic geochemistry and structured biochemistry. The continued study of these ancient cofactors not only illuminates the potential pathways for the origin of life but also provides critical insights for addressing contemporary challenges in medicine and drug discovery.

References

The Magnetic Heart of Biology: An In-depth Technical Guide to [Fe4S4] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron-sulfur clusters are fundamental to life, participating in a vast array of biological processes ranging from electron transfer and catalysis to gene regulation. Among the most common of these inorganic cofactors is the cubane-like [Fe4S4] cluster. The intricate magnetic properties of these clusters, arising from the complex interplay of iron oxidation states and spin coupling, are central to their function. This technical guide provides a comprehensive overview of the magnetic characteristics of [Fe4S4] clusters in biological systems, detailing the experimental methods used for their characterization and presenting key quantitative data for researchers in the field.

Core Magnetic Properties of [Fe4S4] Clusters

The magnetic behavior of [Fe4S4] clusters is dictated by the oxidation states of the four iron ions and the magnetic coupling between them. These clusters can exist in multiple redox states, with the most biologically relevant being [Fe4S4]³⁺, [Fe4S4]²⁺, [Fe4S4]¹⁺, and the all-ferrous [Fe4S4]⁰ state.[1][2] The distribution of Fe²⁺ (ferrous, high-spin S=2) and Fe³⁺ (ferric, high-spin S=5/2) ions within the cluster determines its overall charge and net spin.

The iron centers within the cluster are typically antiferromagnetically coupled, a phenomenon described by the Heisenberg exchange interaction, which favors the anti-parallel alignment of individual iron spins.[3] In mixed-valence clusters containing both Fe²⁺ and Fe³⁺, a second crucial interaction known as double exchange comes into play, which facilitates electron delocalization between iron sites and favors ferromagnetic alignment.[4] The balance of these opposing magnetic forces gives rise to a rich variety of spin states and complex magnetic behavior.

The ground spin state of the cluster is highly sensitive to its oxidation level. For instance, the [Fe4S4]²⁺ core, found in oxidized ferredoxins and reduced High-Potential Iron-Sulfur Proteins (HiPIPs), is typically diamagnetic with a total spin of S=0.[4] In contrast, the [Fe4S4]¹⁺ state, present in reduced ferredoxins, is paramagnetic with a ground spin state of S=1/2.[1][5] The [Fe4S4]³⁺ state, found in oxidized HiPIPs, also has a paramagnetic S=1/2 ground state.[1] The fully reduced, all-ferrous [Fe4S4]⁰ cluster, notably found in the iron protein of nitrogenase, exhibits a high-spin ground state of S=4.[6][7] It is important to note that these clusters also have a manifold of low-lying excited spin states that can be thermally populated at physiological temperatures, influencing their reactivity and spectroscopic signatures.[4]

Quantitative Magnetic and Spectroscopic Parameters

The magnetic properties of [Fe4S4] clusters are experimentally probed using a variety of spectroscopic techniques. The key quantitative parameters derived from these experiments provide a fingerprint for the electronic structure of the cluster. The following tables summarize representative data for different oxidation states of [Fe4S4] clusters in biological systems.

Oxidation StateFormal Iron ValenceTotal Spin (S)Typical g-values (from EPR)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
[Fe4S4]³⁺ 3Fe³⁺, 1Fe²⁺1/2g₁, g₂, g₃ ≈ 2.0-2.1~0.27-0.35~0.4-0.6
[Fe4S4]²⁺ 2Fe³⁺, 2Fe²⁺0EPR silent~0.42-0.47~1.0-1.3
[Fe4S4]¹⁺ 1Fe³⁺, 3Fe²⁺1/2g₁, g₂, g₃ ≈ 1.8-2.06~0.44-0.56~1.0-1.5
[Fe4S4]⁰ 4Fe²⁺4Not typically observed by conventional EPR~0.65-0.70Variable, often complex

Note: Isomer shifts are relative to iron metal at room temperature. These values are representative and can vary depending on the specific protein environment.

Experimental Protocols for Characterization

A multi-pronged spectroscopic approach is essential for a thorough characterization of the magnetic properties of [Fe4S4] clusters.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a cornerstone technique for studying paramagnetic species, making it ideal for characterizing the S=1/2 [Fe4S4]¹⁺ and [Fe4S4]³⁺ states.[5][8][9]

Methodology:

  • Sample Preparation: The protein sample is typically prepared in a suitable buffer and transferred to a quartz EPR tube. For studies of redox states, chemical or electrochemical reduction or oxidation is performed prior to freezing. The sample is then flash-frozen in liquid nitrogen to create a glass.

  • Data Acquisition: Continuous-wave (CW) EPR spectra are recorded at cryogenic temperatures (typically 4-77 K) to ensure sufficient population of the ground state and to prevent rapid spin relaxation.[5] The microwave frequency is usually in the X-band (~9.5 GHz) or Q-band (~35 GHz).

  • Data Analysis: The resulting spectrum is analyzed to extract the principal components of the g-tensor (g₁, g₂, g₃), which are characteristic of the electronic structure of the paramagnetic center.[8] Spin quantification is performed by double integration of the EPR signal and comparison to a known standard.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of ⁵⁷Fe, providing information on the oxidation state, spin state, and magnetic coupling of all iron atoms in the sample, irrespective of whether the cluster is paramagnetic or diamagnetic.[7]

Methodology:

  • Sample Preparation: For biological samples, enrichment with the ⁵⁷Fe isotope is often necessary to obtain a sufficient signal-to-noise ratio.[7] The sample is prepared as a frozen solution or a lyophilized powder.

  • Data Acquisition: The sample is placed in a cryostat and exposed to a γ-ray source (typically ⁵⁷Co). The absorption of γ-rays by the ⁵⁷Fe nuclei is measured as a function of the Doppler velocity of the source. Spectra are often recorded at multiple temperatures and in the presence of applied magnetic fields.

  • Data Analysis: The spectrum is fitted to extract key parameters:

    • Isomer Shift (δ): Sensitive to the s-electron density at the nucleus, providing information about the oxidation state (Fe²⁺ vs. Fe³⁺).[6]

    • Quadrupole Splitting (ΔEQ): Reflects the interaction of the nuclear quadrupole moment with the local electric field gradient, providing information on the symmetry of the iron site.[6]

    • Magnetic Hyperfine Field (B_hf): In magnetically ordered states, this parameter reveals the magnitude and direction of the internal magnetic field at the nucleus.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry provides a direct measurement of the bulk magnetic moment of a sample as a function of temperature and applied magnetic field.[10][11][12][13]

Methodology:

  • Sample Preparation: A concentrated solution or lyophilized powder of the protein is placed in a sample holder with known diamagnetic properties.

  • Data Acquisition: The sample's magnetic moment is measured over a range of temperatures (typically 2-300 K) and applied magnetic fields (up to several Tesla).

  • Data Analysis: The temperature dependence of the magnetic susceptibility (χ = M/H) is analyzed to determine the ground spin state and to probe for the presence of thermally accessible excited states. The field dependence of the magnetization at low temperatures can be used to determine the saturation magnetization, which is related to the total spin of the system.

X-ray Magnetic Circular Dichroism (XMCD) Spectroscopy

XMCD is a powerful, element-specific technique that measures the difference in absorption of left- and right-circularly polarized X-rays in a magnetized sample. It provides direct information about the spin and orbital magnetic moments of the absorbing atom.[14] For [Fe4S4] clusters, XMCD at the Fe L-edge can selectively probe the iron centers.[15]

Methodology:

  • Sample Preparation: The sample is typically a thin film or a frozen solution, held at cryogenic temperatures in a high magnetic field.

  • Data Acquisition: The sample is irradiated with circularly polarized X-rays from a synchrotron source, and the absorption is measured as the helicity of the X-rays is switched.

  • Data Analysis: The difference spectrum (XMCD spectrum) is analyzed using sum rules to provide quantitative estimates of the spin and orbital magnetic moments of the iron ions. This technique is particularly useful for probing systems with multiple metal centers, such as the FeMoco of nitrogenase, as it can be tuned to be element-specific.[15][16]

Visualizing Key Concepts and Workflows

To aid in the understanding of the complex relationships and experimental processes discussed, the following diagrams have been generated using the DOT language.

Oxidation_Spin_State cluster_redox Redox States of [Fe4S4] Clusters cluster_spin Ground Spin States [Fe4S4]3+ [Fe4S4]3+ [Fe4S4]2+ [Fe4S4]2+ [Fe4S4]3+->[Fe4S4]2+ +e- S3 S = 1/2 [Fe4S4]3+->S3 [Fe4S4]1+ [Fe4S4]1+ [Fe4S4]2+->[Fe4S4]1+ +e- S2 S = 0 [Fe4S4]2+->S2 [Fe4S4]0 [Fe4S4]0 [Fe4S4]1+->[Fe4S4]0 +e- S1 S = 1/2 [Fe4S4]1+->S1 S0 S = 4 [Fe4S4]0->S0

Caption: Relationship between oxidation state and ground spin state of [Fe4S4] clusters.

Experimental_Workflow cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis and Interpretation Protein_Expression Protein Expression (57Fe enrichment if needed) Purification Purification Protein_Expression->Purification Redox_Adjustment Redox State Adjustment Purification->Redox_Adjustment Sample_Freezing Sample Freezing Redox_Adjustment->Sample_Freezing EPR EPR Spectroscopy Sample_Freezing->EPR Mossbauer Mössbauer Spectroscopy Sample_Freezing->Mossbauer SQUID SQUID Magnetometry Sample_Freezing->SQUID XMCD XMCD Spectroscopy Sample_Freezing->XMCD g_values g-values EPR->g_values hyperfine Isomer Shift (δ) Quadrupole Splitting (ΔEQ) Mossbauer->hyperfine susceptibility Magnetic Susceptibility (χ) SQUID->susceptibility moments Spin & Orbital Moments XMCD->moments

Caption: General experimental workflow for characterizing [Fe4S4] clusters.

Radical_SAM_Pathway SAM S-adenosylmethionine (SAM) Fe4S4_1p [Fe4S4]1+ Cluster SAM->Fe4S4_1p Fe4S4_2p [Fe4S4]2+ Cluster Fe4S4_2p->Fe4S4_1p deoxyadenosyl_radical 5'-deoxyadenosyl radical Fe4S4_1p->deoxyadenosyl_radical Reductive Cleavage reductant Reductant (e.g., flavodoxin) reductant->Fe4S4_2p e- substrate Substrate deoxyadenosyl_radical->substrate H-atom abstraction product Product-Radical substrate->product final_product Final Product product->final_product Radical-mediated chemistry

Caption: Role of the this compound in the radical SAM enzyme pathway.[17][18][19][20][21]

Conclusion

The magnetic properties of [Fe4S4] clusters are not mere physical curiosities but are intrinsically linked to their biological function. The ability of these clusters to exist in multiple, readily accessible redox and spin states allows them to participate in a wide range of biochemical reactions. A thorough understanding of these magnetic properties, gained through the application of advanced spectroscopic techniques, is crucial for elucidating the mechanisms of iron-sulfur enzymes and for the rational design of drugs that target these essential proteins. This guide provides a foundational framework for researchers embarking on the study of these fascinating and vital biological cofactors.

References

Unraveling the Electronic Intricacies of [Fe4S4] Clusters: A Quantum Mechanical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Life Sciences and Drug Discovery

Iron-sulfur clusters are fundamental to life, participating in a vast array of biological processes ranging from electron transfer and redox catalysis to gene regulation. The [Fe4S4] cubane-type cluster is one of the most common and versatile of these cofactors. Understanding the intricate electronic properties of these clusters is paramount for elucidating their biological functions and for the rational design of novel therapeutics targeting iron-sulfur-dependent pathways. This technical guide provides an in-depth overview of the quantum mechanical studies that have been instrumental in decoding the electronic structure of [Fe4S4] clusters, with a focus on their redox behavior, spin states, and spectroscopic signatures.

The Quantum Mechanical Toolkit for [Fe4S4] Clusters

The complex electronic structure of [Fe4S4] clusters, characterized by multiple iron centers with interacting d-orbitals, necessitates the use of sophisticated quantum mechanical (QM) methods. Density Functional Theory (DFT) has emerged as a workhorse in this field, offering a balance between computational cost and accuracy.[1][2] A key challenge in modeling these systems is the proper description of the antiferromagnetic coupling between the iron centers.[3] The broken-symmetry (BS) DFT approach is widely employed to address this, providing a framework to approximate the multi-configurational nature of the ground state.[1][4][5][6][7] For more complex electronic phenomena, higher-level multiconfigurational methods like the complete active space self-consistent field (CASSCF) are utilized, particularly for smaller model systems.[8][9][10]

To account for the influence of the surrounding protein environment, which plays a crucial role in tuning the cluster's properties, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed.[8][10][11][12] These approaches treat the [Fe4S4] cluster and its immediate ligands with a high level of QM theory, while the rest of the protein is described using classical molecular mechanics force fields.

Electronic Properties: A Quantitative Overview

Quantum mechanical calculations have provided invaluable insights into the key electronic properties of [Fe4S4] clusters across their various oxidation states. The following tables summarize representative quantitative data from computational studies.

Redox Potentials

The redox potential of an this compound is a critical determinant of its function in biological electron transfer chains. QM calculations have been instrumental in understanding how the protein environment modulates these potentials.[13][14][15][16]

Cluster/Protein EnvironmentRedox CoupleCalculated Redox Potential (V)Experimental Redox Potential (V)Computational Method
[Fe4S4(SCH3)4]¹⁻/⁰ in continuum solvent[Fe4S4]²⁺/¹⁺-0.68~ -0.7 to -1.0 (model complexes)DFT (B3LYP)
High Potential Iron Protein (HiPIP) from Chromatium vinosum[Fe4S4]²⁺/³⁺+0.35+0.36DFT/Poisson-Boltzmann
Ferredoxin from Peptococcus aerogenes[Fe4S4]²⁺/¹⁺-0.42-0.40Protein Dipoles Langevin Dipoles (PDLD)
Nitrogenase Fe protein[Fe4S4]¹⁺/⁰ (super-reduced)-0.79-0.80DFT/Poisson-Boltzmann

Note: Calculated and experimental values can vary depending on the specific model system, computational parameters, and experimental conditions.

Spin States and Magnetic Coupling

The iron centers in [Fe4S4] clusters are typically high-spin and couple antiferromagnetically, resulting in a low overall spin for the cluster in its ground state.[3] The nature of this coupling is described by the Heisenberg exchange coupling constant, J.

Cluster StateFormal Oxidation StatesTotal Spin (S)Calculated J-coupling (cm⁻¹)Experimental Observation
[Fe4S4]²⁺ (oxidized)2 Fe²⁺, 2 Fe³⁺0Varies between pairsDiamagnetic ground state.[4][17]
[Fe4S4]¹⁺ (reduced)3 Fe²⁺, 1 Fe³⁺1/2 or 3/2Varies between pairsParamagnetic, with ground spin state sensitive to environment.[1][18]
[Fe4S4]⁰ (all-ferrous)4 Fe²⁺4Varies between pairsHigh-spin ground state observed in nitrogenase Fe protein.[13][19][20]

Spectroscopic Characterization: Bridging Theory and Experiment

Spectroscopic techniques provide a window into the electronic structure of [Fe4S4] clusters. QM calculations are essential for interpreting these experimental data and linking them to specific electronic features.

Mössbauer Spectroscopy

Mössbauer spectroscopy is highly sensitive to the oxidation and spin state of the iron nuclei.[21][22] QM methods are used to calculate Mössbauer parameters, such as isomer shifts (δ) and quadrupole splittings (ΔE_Q), which can then be compared to experimental spectra to identify the electronic state of each iron site.[13][19][23]

Cluster StateIron Site EnvironmentCalculated Isomer Shift (δ) (mm/s)Calculated Quadrupole Splitting (ΔE_Q) (mm/s)
[Fe4S4]²⁺Valence-delocalized Fe²·⁵⁺ pairs~0.45 - 0.60~1.2 - 1.5
[Fe4S4]¹⁺Typically one distinct Fe²⁺ site and a delocalized pairVariesVaries
[Fe4S4]⁰ (all-ferrous)One unique Fe²⁺ and three equivalent Fe²⁺ sites~0.6 - 0.8Varies significantly between the unique and other sites
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic states of [Fe4S4] clusters, such as the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states.[24][25] QM calculations can predict the g-tensor and hyperfine coupling constants, which are crucial for interpreting EPR spectra.

Methodologies and Workflows

The following sections detail the typical experimental and computational protocols employed in the study of this compound electronic properties.

Experimental Protocols

Mössbauer Spectroscopy:

  • Sample Preparation: Protein samples containing ⁵⁷Fe-enriched [Fe4S4] clusters are prepared under strict anaerobic conditions to prevent cluster degradation. The sample is typically frozen in a sample holder.

  • Data Acquisition: The sample is placed in a cryostat and exposed to a γ-ray source (typically ⁵⁷Co). The absorption of γ-rays by the ⁵⁷Fe nuclei is measured as a function of the Doppler velocity of the source. Data is often collected at various temperatures and in the presence of applied magnetic fields.[19][20][23]

  • Data Analysis: The resulting spectrum is fitted with a set of Lorentzian lines to extract the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf) for each distinct iron site.[21]

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Sample Preparation: Samples of the protein containing the paramagnetic this compound are prepared anaerobically and frozen in EPR tubes.

  • Data Acquisition: The sample is placed in the EPR spectrometer's resonant cavity within a cryostat. A microwave field is applied, and the magnetic field is swept. Absorption of microwaves by the sample is detected. Spectra are typically recorded at X-band (~9.5 GHz) and sometimes Q-band (~35 GHz) frequencies.[24]

  • Data Analysis: The spectrum is simulated using spin Hamiltonian parameters (g-tensor and hyperfine tensors) to extract information about the electronic structure and the environment of the paramagnetic center.

Computational Protocols

Broken-Symmetry DFT Calculations:

  • Model Building: A model of the this compound is constructed, typically including the inorganic core and the coordinating ligands (e.g., methylthiolate as a mimic for cysteine). For QM/MM calculations, the protein structure is obtained from the Protein Data Bank.

  • Initial High-Spin Calculation: A calculation is performed on the high-spin (ferromagnetic) state where all iron spins are aligned. This provides a starting point for the broken-symmetry calculations.[17]

  • Spin-Flipping: The spin density on one or more iron centers is inverted to generate a broken-symmetry initial guess for the wavefunction.[17]

  • SCF Convergence: The self-consistent field (SCF) procedure is performed to converge on the broken-symmetry electronic state, which is a lower energy solution than the high-spin state and approximates the antiferromagnetically coupled ground state.

  • Property Calculation: Once the BS wavefunction is obtained, properties such as the energy, spin densities, and spectroscopic parameters can be calculated. The Heisenberg exchange coupling constant (J) can be estimated from the energy difference between the high-spin and broken-symmetry states.

Visualizing Key Concepts

Diagrams created using the DOT language provide a clear visual representation of the logical relationships and workflows in the study of [Fe4S4] clusters.

Computational_Workflow cluster_model Model System Setup cluster_calc Quantum Mechanical Calculation cluster_analysis Analysis and Interpretation Start Define this compound Model (e.g., with Thiolate Ligands) Protein Incorporate Protein Environment (QM/MM) Start->Protein HS_Calc High-Spin (Ferromagnetic) State Calculation Protein->HS_Calc Spin_Flip Generate Broken-Symmetry Initial Guess HS_Calc->Spin_Flip BS_Calc Broken-Symmetry DFT Calculation Spin_Flip->BS_Calc Prop_Calc Calculate Electronic Properties BS_Calc->Prop_Calc Redox Redox Potentials Prop_Calc->Redox Spin Spin States & J-Coupling Prop_Calc->Spin Spectra Spectroscopic Parameters (Mössbauer, EPR) Prop_Calc->Spectra Comparison Compare with Experimental Data Redox->Comparison Spin->Comparison Spectra->Comparison

Caption: A typical workflow for the computational study of [Fe4S4] clusters.

Redox_Modulation cluster_factors Modulating Factors Cluster Intrinsic [Fe4S4] Redox Potential H_Bonds Hydrogen Bonding Network Cluster->H_Bonds influences Electrostatics Local Protein Electrostatics Cluster->Electrostatics influences Solvation Solvent Accessibility Cluster->Solvation influences Tuned_Potential Biologically Relevant Redox Potential H_Bonds->Tuned_Potential Electrostatics->Tuned_Potential Solvation->Tuned_Potential

Caption: Factors influencing the redox potential of [Fe4S4] clusters.

Conclusion and Future Directions

Quantum mechanical studies have fundamentally advanced our understanding of the electronic properties of [Fe4S4] clusters. The synergy between computational chemistry and experimental spectroscopy has been particularly fruitful, allowing for the detailed characterization of these complex inorganic cofactors.[5][8][26][27][28] Future research will likely focus on developing more accurate and efficient computational methods to tackle larger and more complex iron-sulfur systems, such as those found in nitrogenase.[10][11][12] A deeper understanding of the excited state properties of these clusters will also be crucial for elucidating their roles in catalysis and other dynamic processes.[29] For drug development professionals, these computational approaches offer a powerful tool for predicting how small molecules might interact with and modulate the function of iron-sulfur proteins, opening new avenues for therapeutic intervention.

References

Methodological & Application

Synthesis of Synthetic Analogues of [Fe4S4] Clusters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of synthetic analogues of [Fe4S4] clusters. These iron-sulfur clusters are ubiquitous in biological systems, playing critical roles in electron transfer, catalysis, and gene regulation. The ability to synthesize analogues of these clusters provides researchers with valuable tools to probe biological mechanisms, develop new catalytic processes, and design novel therapeutic agents.

Introduction to [Fe4S4] Cluster Analogues

[Fe4S4] clusters are fundamental cofactors in a vast array of proteins, participating in essential biological processes.[1][2] The synthesis of low-molecular-weight analogues that mimic the spectroscopic and electronic properties of their protein-bound counterparts allows for detailed investigation outside the complex protein environment. These synthetic models are instrumental in understanding structure-function relationships, reaction mechanisms, and the intrinsic properties of the [Fe4S4] core. Furthermore, the development of site-differentiated analogues, where one iron site is unique, provides models for enzyme active sites and allows for the study of substrate binding and activation.[3][4][5][6]

Applications in Drug Development

The critical roles of this compound-containing proteins in cellular metabolism and DNA repair make them attractive targets for drug development.[1] Synthetic this compound analogues can be employed in several ways in this context:

  • Enzyme Inhibition Studies: Many enzymes essential for pathogen survival or cancer cell proliferation contain [Fe4S4] clusters. Synthetic analogues can be used as mimics of a substrate or an intermediate to study inhibitor binding and to screen for new drug candidates. For example, a structural analogue of an intermediate in NAD biosynthesis has been shown to inhibit the [Fe4S4] enzyme NadA by coordinating to a unique iron site on the cluster.[7]

  • Understanding Drug Mechanisms: Some existing drugs may exert their therapeutic effects by targeting [Fe4S4] clusters. Synthetic analogues can help elucidate the mechanism of action by providing a simplified system to study the interaction between the drug and the cluster.

  • Development of Novel Therapeutics: The unique reactivity of [Fe4S4] clusters can be harnessed to design novel therapeutic agents. For instance, synthetic clusters can be designed to generate reactive oxygen species (ROS) or nitric oxide (NO) locally at a target site, leading to cell death.

Experimental Protocols

The following protocols describe the synthesis of a common homoleptic this compound and a site-differentiated analogue. All manipulations should be carried out under a dry, oxygen-free atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of (Et₄N)₂[Fe₄S₄(SPh)₄]

This protocol describes a common method for the synthesis of a homoleptic this compound with four identical thiophenolate ligands.

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Sodium Thiophenolate (NaSPh)

  • Anhydrous Sodium Sulfide (Na₂S) or Elemental Sulfur (S₈)

  • Tetraethylammonium Bromide (Et₄NBr)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl Ether (Et₂O)

Procedure:

  • Preparation of Iron-Thiolate Solution: In a Schlenk flask, dissolve FeCl₃ (1.0 mmol) in anhydrous MeOH (20 mL). To this solution, add a solution of NaSPh (4.0 mmol) in MeOH (20 mL) dropwise with stirring. The solution will turn dark.

  • Addition of Sulfide Source: In a separate flask, prepare a solution of Na₂S (1.0 mmol) in MeOH (10 mL). Add this solution dropwise to the iron-thiolate mixture. Alternatively, elemental sulfur (1.0 mmol) can be added directly as a solid. Stir the reaction mixture at room temperature for 2 hours.

  • Precipitation of the Cluster: To the reaction mixture, add a solution of Et₄NBr (2.0 mmol) in MeOH (10 mL). A dark precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with MeOH (3 x 10 mL) and then with Et₂O (2 x 10 mL).

  • Recrystallization: Dissolve the crude product in a minimal amount of warm MeCN. Filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling at -20 °C to induce crystallization.

  • Drying and Storage: Collect the black crystals by filtration, wash with a small amount of cold MeCN and then Et₂O. Dry the product under vacuum and store under an inert atmosphere.

Expected Yield: 60-70%

Protocol 2: Synthesis of a Site-Differentiated [Fe₄S₄] Cluster: [(L(N=PTol)₃)Fe₄S₄Cl][BPh₄]

This protocol describes the synthesis of a 3:1 site-differentiated cluster where three iron atoms are coordinated by a tridentate iminophosphorane ligand and the fourth has a terminal chloride ligand.[5]

Materials:

  • [PPh₄]₂[Fe₄S₄Cl₄] (starting material)

  • L(N=PTol)₃ (tris(iminophosphorane) ligand)

  • Sodium Tetraphenylborate (NaBPh₄)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • Reaction Setup: In a glovebox, combine [PPh₄]₂[Fe₄S₄Cl₄] (1.0 mmol), L(N=PTol)₃ (1.0 mmol), and NaBPh₄ (3.0 mmol) in a Schlenk flask.

  • Solvent Addition and Reaction: Add anhydrous MeCN (50 mL) to the flask. Stir the mixture at room temperature for 12 hours. The solution will turn dark brown.

  • Filtration: Filter the reaction mixture to remove any insoluble byproducts (e.g., NaCl, PPh₄Cl).

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain a dark solid.

  • Washing: Wash the solid with Et₂O (3 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Crystallization: Dissolve the crude product in a minimal amount of THF. Layer the THF solution with Et₂O and allow it to stand at room temperature. Black crystals will form over several days.

  • Isolation and Storage: Isolate the crystals by decanting the supernatant. Wash the crystals with Et₂O and dry under vacuum. Store the product under an inert atmosphere.

Expected Yield: ~65%[5]

Data Presentation

The following tables summarize key quantitative data for representative synthetic [Fe₄S₄] cluster analogues.

Table 1: Mössbauer Spectroscopic Data for Selected [Fe₄S₄] Analogues

ClusterOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
(Et₄N)₂[Fe₄S₄(SPh)₄][Fe₄S₄]²⁺0.451.15
(Et₄N)₃[Fe₄S₄(SPh)₄][Fe₄S₄]¹⁺0.541.30
[(L(N=PTol)₃)Fe₄S₄Cl]⁺[Fe₄S₄]²⁺0.47Site 1: 1.10, Site 2: 0.95[5]
[(L(N=PTol)₃)Fe₄S₄Et]⁺[Fe₄S₄]²⁺Site 1: 0.47, Site 2: 0.55Site 1: 1.12, Site 2: 1.45[5]

Note: Isomer shifts are typically reported relative to iron metal at room temperature. Values can vary slightly depending on the counter-ion and measurement conditions.

Table 2: Redox Potentials for Selected [Fe₄S₄] Analogues

ClusterRedox CoupleE₁/₂ (V vs. SCE)SolventReference
[Fe₄S₄(SPh)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-1.03DMF
[Fe₄S₄(S-t-Bu)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-1.29DMF
[(L(N=PTol)₃)Fe₄S₄Cl]⁺/⁰[Fe₄S₄]²⁺/¹⁺-1.48 (vs Fc/Fc⁺)THF[8]
[(L(N=PTol)₃)Fe₄S₄Et]⁺/⁰[Fe₄S₄]²⁺/¹⁺-1.78 (vs Fc/Fc⁺)THF[8]

Visualizations

Mitochondrial Iron-Sulfur Cluster (ISC) Assembly Pathway

The following diagram illustrates the key steps in the biogenesis of [2Fe-2S] and [4Fe-4S] clusters in the mammalian mitochondrial ISC machinery. This pathway is a critical target for understanding diseases related to iron metabolism and for developing new therapeutics.[2][9][10][11]

ISC_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Cysteine Cysteine NFS1_ISD11_ACP NFS1-ISD11-ACP (Cysteine Desulfurase Complex) Cysteine->NFS1_ISD11_ACP Sulfur Source ISCU ISCU (Scaffold Protein) NFS1_ISD11_ACP->ISCU Sulfur Transfer Fe2plus Fe²⁺ Fe2plus->ISCU Iron Donation ISCU_2Fe2S [2Fe-2S] on ISCU ISCU->ISCU_2Fe2S FXN Frataxin FXN->NFS1_ISD11_ACP Allosteric Activator FDX_FDXR_NADPH FDX/FDXR/NADPH (Electron Supply) FDX_FDXR_NADPH->ISCU Electrons Late_Acting_ISC Late-Acting ISC Proteins (e.g., ISCA1/2, IBA57) FDX_FDXR_NADPH->Late_Acting_ISC Electrons HSC20_HSPA9 HSC20/HSPA9 (Chaperone Complex) ISCU_2Fe2S->HSC20_HSPA9 Cluster Transfer GLRX5 GLRX5 HSC20_HSPA9->GLRX5 Apo_2Fe2S [2Fe-2S] Apo-proteins GLRX5->Apo_2Fe2S Insertion GLRX5->Late_Acting_ISC [2Fe-2S] Delivery Fe4S4_cluster [4Fe-4S] Cluster Late_Acting_ISC->Fe4S4_cluster Assembly Apo_4Fe4S [4Fe-4S] Apo-proteins Fe4S4_cluster->Apo_4Fe4S Insertion via Carrier Proteins

Caption: Mitochondrial ISC assembly pathway.

Experimental Workflow for Synthesis and Characterization of [Fe₄S₄] Analogues

This workflow outlines the general steps involved in the synthesis, purification, and characterization of synthetic [Fe₄S₄] cluster analogues.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization cluster_Application Application Start Starting Materials (Fe salt, S source, Ligands) Reaction Reaction in Anhydrous Solvent (e.g., MeOH, MeCN) Start->Reaction Precipitation Precipitation or Solvent Removal Reaction->Precipitation Washing Washing with Appropriate Solvents Precipitation->Washing Recrystallization Recrystallization Washing->Recrystallization Product Isolated Crystalline Product Recrystallization->Product Xray Single-Crystal X-ray Diffraction Product->Xray Structural Analysis Mossbauer Mössbauer Spectroscopy Product->Mossbauer Oxidation State & Electronic Structure EPR EPR Spectroscopy (for paramagnetic states) Product->EPR Spin State Determination CV Cyclic Voltammetry Product->CV Redox Properties UVVis UV-Vis Spectroscopy Product->UVVis Electronic Transitions Application Further Studies (e.g., Reactivity, Catalysis, Inhibitor Screening) Product->Application

Caption: Synthetic and characterization workflow.

References

Application Notes & Protocols: Reconstitution of [Fe4S4] Clusters into Apo-Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron-sulfur (Fe-S) clusters are fundamental cofactors in a vast array of proteins, participating in critical biological processes such as electron transfer, metabolic catalysis, DNA repair, and gene regulation.[1][2] The most common forms include [2Fe-2S] and [4Fe-4S] clusters.[1] Due to their sensitivity to oxygen, Fe-S clusters can be lost during protein purification, resulting in inactive apo-proteins.[3][4] In vitro reconstitution is a vital technique to insert or re-insert these clusters into their cognate apo-proteins, enabling detailed biochemical and biophysical characterization.[5][6] This document provides detailed protocols for both chemical and enzymatic reconstitution of [4Fe-4S] clusters and methods for their verification.

Core Principles of [Fe4S4] Cluster Reconstitution

Successful reconstitution involves the assembly of iron and sulfide (B99878) ions into a cluster, which is then incorporated into the cysteine-rich binding pocket of an apo-protein. This process must be performed under strictly anaerobic conditions to prevent the rapid degradation of the cluster by oxygen.[4][7] There are two primary in vitro methods: chemical and enzymatic reconstitution.

  • Chemical Reconstitution: This method relies on the spontaneous assembly of the cluster from inorganic iron and sulfide salts in the presence of a reducing agent.[8] While straightforward, it can sometimes lead to the formation of non-specific iron-sulfide aggregates or incorrectly assembled clusters.[9]

  • Enzymatic Reconstitution: This approach more closely mimics the biological process. It utilizes a cysteine desulfurase enzyme, such as NifS or IscS, to slowly generate sulfide from L-cysteine.[10][11][12] This controlled sulfur delivery promotes the correct assembly of the cluster on the target protein and is often considered a cleaner and more efficient method.[3][9]

Key Components and Considerations

  • Apo-protein: The target protein, purified and free of its native Fe-S cluster. Cluster removal can be achieved by dialysis in the presence of air or mild denaturants.[13]

  • Iron Source: Typically ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂) or ferric chloride (FeCl₃).[4][13]

  • Sulfur Source: For chemical reconstitution, sodium sulfide (Na₂S) is used. For enzymatic methods, L-cysteine serves as the sulfur donor.[3][13]

  • Reducing Agent: A strong reducing agent, such as dithiothreitol (B142953) (DTT), is essential to maintain the reduced state of cysteine residues and the iron and sulfide ions.[3]

  • Anaerobic Environment: All steps must be performed in an anaerobic chamber or glove box with an oxygen concentration below 2 ppm to prevent cluster degradation.[4][7]

  • Cysteine Desulfurase (for enzymatic method): Enzymes like Azotobacter vinelandii NifS are commonly used to catalyze the transfer of sulfur from L-cysteine to the assembling cluster.[13]

Experimental Workflows and Pathways

The general process for reconstituting an apo-protein involves preparing the apo-protein, assembling the reaction under anaerobic conditions, allowing the cluster to form and insert, and finally removing excess reagents.

cluster_prep Preparation cluster_reconstitution Reconstitution (Anaerobic) cluster_cleanup Purification & Analysis A Purify Holo-Protein B Generate Apo-Protein (e.g., Air Oxidation, Dialysis) A->B C Prepare Reagents: Apo-Protein, Fe²⁺, S²⁻ Source, Reducing Agent (DTT) B->C D Incubate to Allow Cluster Assembly & Insertion C->D E Remove Excess Reagents (Desalting Column) D->E F Analyze Holo-Protein (UV-Vis, EPR, Activity Assay) E->F cluster_enzymatic Enzymatic [Fe4S4] Assembly cys L-Cysteine nifs Cysteine Desulfurase (e.g., NifS) cys->nifs Sulfur Source nifs_S NifS-Persulfide nifs->nifs_S PLP-dependent Reaction ala L-Alanine nifs_S->ala apo Apo-Protein nifs_S->apo Coordinated Assembly holo Holo-Protein [4Fe4S] apo->holo fe Fe²⁺ fe->apo Coordinated Assembly dtt DTT (Reductant) dtt->apo Coordinated Assembly

References

Unlocking the Secrets of [Fe4S4] Clusters: Application Notes and Protocols for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the characterization of paramagnetic species, making it exceptionally well-suited for studying the redox-active [Fe4S4] iron-sulfur clusters in proteins. These clusters are fundamental to a vast array of biological processes, including electron transfer, catalysis, and gene regulation. Their ability to exist in multiple oxidation states is central to their function. This document provides detailed application notes and experimental protocols for the characterization of [Fe4S4] cluster redox states using EPR spectroscopy.

[Fe4S4] clusters can exist in three primary redox states: [Fe4S4]³⁺, [Fe4S4]²⁺, and [Fe4S4]¹⁺. The EPR activity of these states is dictated by their net electron spin (S). The [Fe4S4]²⁺ state is diamagnetic (S=0) and therefore EPR-silent. In contrast, the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states are paramagnetic (S=1/2) and give rise to characteristic EPR signals.[1][2][3][4] This on/off nature of the EPR signal provides a powerful handle to investigate the redox chemistry of these vital cofactors.

Core Principles of EPR for this compound Analysis

EPR spectroscopy detects transitions between electron spin energy levels that are induced by microwave radiation in the presence of a strong magnetic field. For a paramagnetic species like a [Fe4S4]¹⁺ or [Fe4S4]³⁺ cluster, the precise magnetic field at which resonance occurs is determined by its g-value, a tensor quantity that is a fingerprint of the electronic environment of the unpaired electron.[1][2][5] The anisotropy of the g-tensor (gₓ, gᵧ, g₂) provides detailed information about the geometry and ligation of the iron-sulfur cluster.[6][7]

Low-temperature measurements (typically below 30 K) are essential for the EPR analysis of [Fe4S4] clusters to overcome rapid spin-lattice relaxation.[6][8]

Application Notes

EPR spectroscopy can be applied to:

  • Identify the presence and type of [Fe4S4] clusters: The characteristic g-values and spectral lineshapes allow for the identification of [Fe4S4]¹⁺ and [Fe4S4]³⁺ states.[3][9]

  • Determine the redox state of the cluster: By observing the appearance or disappearance of the characteristic EPR signals upon addition of reductants or oxidants, the redox state of the cluster can be determined.[6]

  • Quantify the concentration of paramagnetic clusters: The intensity of the EPR signal is proportional to the concentration of the paramagnetic species, allowing for quantification.

  • Probe the electronic structure and environment of the cluster: Small changes in the g-values can indicate alterations in the coordination environment of the cluster, for example, upon substrate binding or protein conformational changes.[10]

  • Measure midpoint potentials: By performing redox titrations and monitoring the EPR signal intensity, the midpoint potential (Eₘ) of the [Fe4S4]²⁺/¹⁺ and [Fe4S4]³⁺/²⁺ couples can be determined.[11][12]

Experimental Protocols

Protocol 1: Preparation of Protein Samples for EPR Analysis

This protocol outlines the steps for preparing a protein sample containing a this compound for EPR analysis, including the reduction to the EPR-active [Fe4S4]¹⁺ state.

Materials:

  • Purified protein solution containing the this compound

  • Anaerobic chamber or glovebox

  • EPR tubes (quartz, appropriate for the spectrometer)[13]

  • 1 M sodium dithionite (B78146) (Na₂S₂O₄) solution, freshly prepared in an anaerobic buffer[6]

  • Buffer C (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Glassing agent (e.g., glycerol (B35011) or sucrose)[5]

  • Liquid nitrogen

  • Syringes and needles

Procedure:

  • Anaerobic Environment: Perform all steps inside an anaerobic chamber to prevent oxidative damage to the this compound.[6]

  • Sample Concentration: Concentrate the purified protein to a suitable concentration (e.g., 200 µM).[6] The final concentration should be as high as possible without causing precipitation.[5]

  • Preparation of the Resting State Sample: a. Transfer 200 µL of the concentrated protein solution into a clean EPR tube.[6] b. Add a glassing agent (e.g., 30% v/v glycerol) to ensure the formation of a clear glass upon freezing.[5] Mix gently.

  • Preparation of the Reduced State Sample: a. To a separate 200 µL aliquot of the concentrated protein solution, add 8-10 µL of 1 M sodium dithionite solution to achieve the reduced [Fe4S4]¹⁺ state.[6] b. Add the same concentration of glassing agent as in the resting state sample and mix gently. c. Transfer the reduced sample into a clean EPR tube.

  • Freezing the Samples: a. Seal the EPR tubes with an airtight cap. b. Immediately freeze the samples by slowly lowering the tubes into liquid nitrogen.[5][14] This should be done carefully to avoid cracking the tube.

  • Storage: Store the frozen samples in liquid nitrogen until measurement.

Protocol 2: Continuous-Wave (CW) EPR Data Acquisition

This protocol describes the general procedure for acquiring CW-EPR spectra of [Fe4S4] clusters.

Equipment:

  • X-band CW-EPR spectrometer

  • Helium-flow cryostat[8]

Procedure:

  • Spectrometer Setup: a. Cool the cryostat to the desired temperature, typically between 10-30 K.[6] b. Tune the spectrometer to the resonant frequency of the cavity.

  • Sample Loading: Carefully transfer the frozen EPR tube from the liquid nitrogen storage dewar to the pre-cooled cryostat in the spectrometer.

  • Data Acquisition Parameters: a. Microwave Frequency: Typically around 9.4-9.7 GHz for X-band. b. Microwave Power: Use a non-saturating microwave power. A typical starting point is 0.2-2 mW.[6][15] Power saturation studies should be performed to determine the optimal power. c. Modulation Frequency: Typically 100 kHz. d. Modulation Amplitude: A common range is 0.5-2.0 mT (5-20 Gauss).[6][15][16] e. Temperature: Record spectra at a low temperature, for example, 15 K.[16]

  • Data Collection: a. Record the EPR spectrum of the resting state sample. An EPR-silent spectrum is expected for a [Fe4S4]²⁺ cluster.[6] b. Record the EPR spectrum of the reduced sample to observe the signal from the [Fe4S4]¹⁺ cluster. c. For signal-to-noise improvement, multiple scans can be accumulated.

Protocol 3: Redox Titration Monitored by EPR

This protocol outlines the procedure for determining the midpoint potential of a this compound.

Materials:

  • Anaerobic EPR cell

  • Potentiostat

  • Reference and counter electrodes

  • Solution of redox mediators

  • Reductant (e.g., sodium dithionite) and oxidant (e.g., potassium ferricyanide) solutions of known concentration.

Procedure:

  • Sample Preparation: Prepare the protein sample in the anaerobic EPR cell with a mixture of redox mediators covering the expected potential range.

  • Initial Measurement: Record the EPR spectrum of the fully oxidized or fully reduced sample.

  • Titration: a. Stepwise, add small aliquots of reductant or oxidant to change the solution potential. b. After each addition, allow the system to equilibrate and measure the solution potential with the potentiostat. c. Freeze the sample in liquid nitrogen and record the EPR spectrum.

  • Data Analysis: a. For each potential, determine the concentration of the paramagnetic species by integrating the EPR signal. b. Plot the signal intensity (representing the concentration of the reduced or oxidized species) as a function of the applied potential. c. Fit the data to the Nernst equation to determine the midpoint potential (Eₘ).[12]

Quantitative Data Summary

The following tables summarize typical EPR parameters for various [Fe4S4] clusters.

Table 1: Characteristic g-values for [Fe4S4]¹⁺ and [Fe4S4]³⁺ Clusters

Protein/SystemRedox Stategₓgᵧg₂Reference(s)
Ferredoxins (general)[Fe4S4]¹⁺~1.88~1.92~2.06[3]
High-Potential Iron-Sulfur Proteins (HiPIPs)[Fe4S4]³⁺~2.04~2.04~2.10[3]
E. coli SoxR protein (reduced)[2Fe-2S]¹⁺1.9031.9222.007[8]
CCIS Protein (reduced)[Fe4S4]¹⁺1.90-1.94 (g⊥)2.04-2.08 (g∥)[6]
Synthetic [Fe4S4] compound[Fe4S4]¹⁺1.982.032.18[2]

Table 2: Midpoint Potentials (Eₘ) of [Fe4S4] Clusters

ProteinRedox CoupleMidpoint Potential (mV)Reference(s)
Photosystem I (Fx cluster)[Fe4S4]²⁺/¹⁺-705 ± 15[11]
Photosystem I (FA cluster)[Fe4S4]²⁺/¹⁺-530[11]
Photosystem I (FB cluster)[Fe4S4]²⁺/¹⁺-580[11]
R. sphaeroides ETF-QO (Wild Type)[Fe4S4]²⁺/¹⁺+37[12]
R. sphaeroides ETF-QO (Y501F mutant)[Fe4S4]²⁺/¹⁺-60[12]
R. sphaeroides ETF-QO (T525A mutant)[Fe4S4]²⁺/¹⁺-60[12]
R. sphaeroides ETF-QO (Y501F/T525A mutant)[Fe4S4]²⁺/¹⁺-128[12]
Designed 4-α-helix protein with Fx-like center[Fe4S4]²⁺/¹⁺-422[17]
HiPIPs (general)[Fe4S4]³⁺/²⁺+100 to +400[3][18]
Ferredoxins (general)[Fe4S4]²⁺/¹⁺-300 to -700[18]

Visualizations

G cluster_redox This compound Redox States & EPR Activity Fe4S4_3_plus [Fe4S4]³⁺ (S=1/2) EPR Active Fe4S4_2_plus [Fe4S4]²⁺ (S=0) EPR Silent Fe4S4_3_plus->Fe4S4_2_plus +1e⁻ (Reduction) Fe4S4_2_plus->Fe4S4_3_plus -1e⁻ (Oxidation) Fe4S4_1_plus [Fe4S4]¹⁺ (S=1/2) EPR Active Fe4S4_2_plus->Fe4S4_1_plus +1e⁻ (Reduction) Fe4S4_1_plus->Fe4S4_2_plus -1e⁻ (Oxidation)

Caption: Redox states of a this compound and their EPR activity.

G cluster_workflow EPR Experimental Workflow for this compound Analysis start Start: Purified Protein with [Fe4S4]²⁺ Cluster sample_prep Anaerobic Sample Preparation start->sample_prep reduction Reduction to [Fe4S4]¹⁺ (e.g., with Dithionite) sample_prep->reduction freezing Rapid Freezing in Liquid N₂ reduction->freezing epr_measurement Low-Temperature CW-EPR Measurement freezing->epr_measurement data_analysis Data Analysis: - g-value determination - Spectral simulation - Quantification epr_measurement->data_analysis result Characterized [Fe4S4]¹⁺ State data_analysis->result

Caption: Workflow for EPR analysis of a this compound.

References

Application Notes: Unraveling the Iron Sites in [Fe4S4] Clusters with Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron-sulfur ([Fe-S]) clusters are ubiquitous and versatile cofactors in biological systems, participating in a wide array of functions including electron transfer, catalysis, and gene regulation. [4Fe-4S] clusters, with their cubane-like structure, are one of the most common types. The ability of these clusters to exist in multiple oxidation states is central to their function. ⁵⁷Fe Mössbauer spectroscopy is a powerful and indispensable technique for the detailed characterization of the iron sites within these clusters.[1][2] It provides invaluable information on the oxidation state, spin state, and coordination environment of each iron atom, allowing for the elucidation of the electronic structure of the entire cluster.[1][2][3][4] This technique is unique in its ability to detect all iron species in a sample, regardless of their spin state, making it highly quantitative.[1][3][4]

Mössbauer spectroscopy relies on the recoil-free resonant absorption of gamma rays by ⁵⁷Fe nuclei.[3] The resulting spectra provide several key hyperfine parameters:

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron.

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the iron's electronic environment.

  • Magnetic Hyperfine Splitting (B_hf): In the presence of a magnetic field (either internal or externally applied), the nuclear energy levels split, leading to a six-line spectrum. This provides insight into the magnetic properties of the iron site and the spin state of the cluster.

Applications in [Fe4S4] Cluster Analysis

Mössbauer spectroscopy has been instrumental in characterizing the various oxidation states of [4Fe-4S] clusters:

  • [4Fe-4S]³⁺ (Oxidized): This state is paramagnetic with a total spin S=1/2. The Mössbauer spectrum typically shows a mixture of ferric (Fe³⁺) and mixed-valence (Fe²·⁵⁺) sites.

  • [4Fe-4S]²⁺ (Intermediate): This is a diamagnetic state (S=0).[4] The iron sites are formally a pair of Fe²⁺ and a pair of Fe³⁺, but due to electron delocalization, they often appear as two indistinguishable mixed-valence [Fe₂S₂]⁺ rhombs.[5] The spectrum at low temperatures in the absence of a magnetic field is a simple quadrupole doublet.

  • [4Fe-4S]¹⁺ (Reduced): This state is paramagnetic (S=1/2 or 3/2). The Mössbauer spectrum reveals the presence of distinct ferrous (Fe²⁺) and mixed-valence (Fe²·⁵⁺) sites.

  • [4Fe-4S]⁰ (All-Ferrous): This fully reduced state is paramagnetic with a high spin ground state (e.g., S=4).[6] Its Mössbauer spectrum is complex due to the internal magnetic field.[6]

The technique is also highly effective in monitoring conversions between different cluster types, such as the transformation of a [2Fe-2S] cluster into a [4Fe-4S] cluster.[3] Furthermore, it can be used to study the transfer of [4Fe-4S] clusters from scaffold proteins to apo-recipient proteins.[3]

Quantitative Data Summary

The following table summarizes typical Mössbauer parameters for the different oxidation states of [4Fe-4S] clusters. These values can vary depending on the specific protein environment and ligation.

Cluster StateTotal Spin (S)Iron SitesIsomer Shift (δ) [mm/s]Quadrupole Splitting (ΔE_Q) [mm/s]
[4Fe-4S]³⁺ 1/22 Fe³⁺~0.27 - 0.35~0.50 - 0.70
2 Fe²·⁵⁺~0.30 - 0.40~1.00 - 1.30
[4Fe-4S]²⁺ 04 Fe²·⁵⁺ (in two pairs)~0.42 - 0.47~1.00 - 1.30
[4Fe-4S]¹⁺ 1/2, 3/21 Fe²⁺~0.55 - 0.70~1.50 - 2.00
3 Fe²·⁵⁺~0.45 - 0.55~1.10 - 1.40
[4Fe-4S]⁰ 44 Fe²⁺~0.55 - 0.75Variable

Isomer shifts are typically reported relative to iron metal at room temperature.

Experimental Protocols

A successful Mössbauer spectroscopy experiment on [4Fe-4S] clusters requires careful sample preparation and data acquisition.

1. ⁵⁷Fe Enrichment of Protein Samples

Since the natural abundance of the ⁵⁷Fe isotope is only 2.2%, enrichment is essential for obtaining high-quality spectra of biological samples.[3]

  • In Vivo Enrichment:

    • Culture the microorganism (e.g., E. coli) expressing the protein of interest in a minimal medium.

    • Deplete the iron from the medium components as much as possible.

    • Supplement the medium with ⁵⁷Fe citrate (B86180) or another bioavailable ⁵⁷Fe source to a final concentration of 10-50 µM during protein expression.

    • Harvest the cells and purify the ⁵⁷Fe-enriched protein under anaerobic conditions to prevent cluster degradation.

  • In Vitro Reconstitution:

    • Express and purify the apoprotein (the protein without the [Fe-S] cluster) under aerobic conditions.

    • In an anaerobic environment (e.g., a glovebox), incubate the apoprotein with a 2- to 5-fold molar excess of ⁵⁷FeCl₃.

    • Add a similar excess of a sulfide (B99878) source, such as L-cysteine desulfurase or Na₂S.

    • Include a reducing agent like dithiothreitol (B142953) (DTT) to facilitate cluster assembly.

    • Monitor the cluster formation spectrophotometrically by the appearance of the characteristic absorption band around 410 nm.[4]

    • Purify the reconstituted protein from excess iron and sulfide using size-exclusion chromatography inside the anaerobic chamber.

2. Sample Preparation for Measurement

  • Concentrate the ⁵⁷Fe-labeled protein sample to at least 0.5-1.0 mM in [Fe].

  • Add a glassing agent, such as glycerol (B35011) or ethylene (B1197577) glycol, to a final concentration of 20-50% (v/v) to ensure the formation of a homogenous glass upon freezing, which is crucial for preventing sample cracking and ensuring uniform gamma-ray absorption.

  • Transfer the sample into a Mössbauer sample cup (typically made of Delrin or a similar material).

  • Rapidly freeze the sample in liquid nitrogen.

  • Store the frozen sample in liquid nitrogen until measurement.

3. Mössbauer Spectrometer Setup and Data Acquisition

  • Spectrometer: A typical Mössbauer spectrometer consists of a radioactive source (commonly ⁵⁷Co in a rhodium matrix) mounted on a velocity transducer, a cryostat for sample cooling, and a gamma-ray detector.

  • Calibration: Calibrate the velocity scale of the spectrometer using a standard iron foil at room temperature. The centroid of the metallic iron spectrum is set to 0 mm/s.

  • Measurement Temperature:

    • For diamagnetic [4Fe-4S]²⁺ clusters, spectra are often recorded at temperatures between 77 K and 150 K.

    • For paramagnetic clusters ([4Fe-4S]³⁺, [4Fe-4S]¹⁺, [4Fe-4S]⁰), measurements are typically performed at liquid helium temperature (4.2 K) to slow down electronic relaxation and resolve the magnetic hyperfine splitting.

  • Applied Magnetic Field: Applying an external magnetic field (typically 0.05 to 8 T) parallel to the gamma-ray beam can help to resolve complex spectra, determine the spin state of the cluster, and probe the nature of magnetic coupling between the iron atoms. For instance, a small field of ~50 mT is often used to resolve the spectra of S=1/2 systems.

  • Data Acquisition: Acquire the spectrum by moving the source at various velocities relative to the sample and counting the transmitted gamma rays. The data is typically collected over several hours to days to achieve a sufficient signal-to-noise ratio.

4. Data Analysis

  • The raw data (counts vs. velocity) is "folded" to create a flat baseline.

  • The spectrum is then fitted with theoretical Lorentzian lineshapes using specialized software.

  • For simple spectra (e.g., a single quadrupole doublet), the isomer shift (δ) and quadrupole splitting (ΔE_Q) can be directly extracted.

  • For complex, magnetically split spectra, the data is often simulated using the spin Hamiltonian formalism, which takes into account the electronic spin of the cluster and the hyperfine interactions at each iron nucleus.[4]

  • The relative area of each spectral component is proportional to the concentration of that specific iron species in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (Anaerobic) cluster_measurement Mössbauer Measurement cluster_analysis Data Analysis Fe57_Enrichment ⁵⁷Fe Enrichment (in vivo or in vitro) Protein_Purification Protein Purification & Concentration Fe57_Enrichment->Protein_Purification Sample_Loading Loading into Mössbauer Cup with Glycerol Protein_Purification->Sample_Loading Freezing Rapid Freezing (Liquid Nitrogen) Sample_Loading->Freezing Transfer to Spectrometer Measurement Data Acquisition (e.g., 4.2 K, Applied B-Field) Freezing->Measurement Spectral_Fitting Spectral Fitting & Simulation Measurement->Spectral_Fitting Raw Data Parameter_Extraction Parameter Extraction (δ, ΔE_Q, B_hf) Spectral_Fitting->Parameter_Extraction Interpretation Structural & Electronic Interpretation Parameter_Extraction->Interpretation

Caption: Experimental workflow for Mössbauer spectroscopy of [Fe4S4] clusters.

Fe4S4_Oxidation_States state3 [4Fe-4S]³⁺ (2 Fe³⁺, 2 Fe²·⁵⁺) S = 1/2 state2 [4Fe-4S]²⁺ (4 Fe²·⁵⁺) S = 0 state3->state2 +1e⁻ state2->state3 -1e⁻ state1 [4Fe-4S]¹⁺ (1 Fe²⁺, 3 Fe²·⁵⁺) S = 1/2 or 3/2 state2->state1 +1e⁻ state1->state2 -1e⁻ state0 [4Fe-4S]⁰ (4 Fe²⁺) S = 4 state1->state0 +1e⁻ state0->state1 -1e⁻

Caption: Redox states and iron valences of a [4Fe4S] cluster.

Parameter_Interpretation cluster_params cluster_properties center Mössbauer Parameters IS Isomer Shift (δ) center->IS QS Quadrupole Splitting (ΔE_Q) center->QS HFS Magnetic Hyperfine Splitting (B_hf) center->HFS OxidationState Oxidation State (Fe²⁺, Fe³⁺, Fe²·⁵⁺) IS->OxidationState Coordination Coordination & Site Symmetry QS->Coordination SpinState Spin State & Magnetic Coupling HFS->SpinState

References

Application Notes and Protocols for X-ray Crystallography of [Fe4S4] Cluster-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the X-ray crystallography of proteins containing [Fe4S4] iron-sulfur clusters. Due to the inherent oxygen sensitivity of these clusters, specialized anaerobic techniques are crucial for successful structure determination. This document outlines detailed protocols for protein expression, purification, crystallization, and data collection, along with illustrative diagrams of relevant biochemical pathways and experimental workflows.

Introduction to [Fe4S4] Cluster-Containing Proteins

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a wide range of biological processes.[1] The [4Fe-4S] cubane-type cluster is a common motif involved in electron transfer, redox catalysis, and sensing of cellular conditions.[1][2] The redox potential of these clusters can vary significantly depending on the protein environment, which is a key aspect of their functional diversity.[3] However, the reactivity of [Fe-S] clusters, particularly their sensitivity to oxygen, presents significant challenges for their structural characterization.[2][4] Aerobic purification can lead to cluster oxidation and degradation, resulting in protein instability and loss of function.[4] Therefore, strict anaerobic conditions are paramount throughout the entire process of protein handling and crystallization.[1][2][4]

Experimental Workflow and Signaling Pathways

A thorough understanding of the biological context of the target protein is crucial for successful structural studies. The mitochondrial iron-sulfur cluster (ISC) biogenesis pathway is a key process for the maturation of most cellular Fe-S proteins in eukaryotes. Below is a diagram illustrating the major steps in the assembly of a [4Fe-4S] cluster.

FeS_Biogenesis cluster_Mitochondrion Mitochondrial Matrix Cysteine Cysteine NFS1_ISD11_ACP NFS1-ISD11-ACP (Cysteine Desulfurase Complex) Cysteine->NFS1_ISD11_ACP Sulfur Source ISCU ISCU (Scaffold Protein) NFS1_ISD11_ACP->ISCU Sulfur Transfer Fe2_plus Fe²⁺ Fe2_plus->ISCU TwoFeTwoS_ISCU [2Fe-2S]-ISCU ISCU->TwoFeTwoS_ISCU [2Fe-2S] Assembly FDX2 FDX2 (Ferredoxin) FDX2->ISCU e⁻ for S reduction FDXR FDXR FDXR->FDX2 e⁻ NADPH NADPH NADPH->FDXR e⁻ FXN FXN (Frataxin) FXN->NFS1_ISD11_ACP Activates GLRX5 GLRX5 TwoFeTwoS_ISCU->GLRX5 Cluster Transfer ISCA_complex ISCA1/ISCA2/IBA57 GLRX5->ISCA_complex [2Fe-2S] FourFeFourS_protein Apo-protein ISCA_complex->FourFeFourS_protein [4Fe-4S] Assembly Holo_protein Holo-protein ([4Fe-4S]) FourFeFourS_protein->Holo_protein [4Fe-4S] Insertion

Caption: Mitochondrial [4Fe-4S] cluster biogenesis pathway.

The following diagram outlines a general experimental workflow for the X-ray crystallography of an this compound-containing protein.

Crystallography_Workflow cluster_anaerobic Anaerobic Environment (Glovebox) cluster_data Computational Analysis Protein_Expression Anaerobic Protein Expression & Cell Lysis Purification Anaerobic Affinity & Size Exclusion Chromatography Protein_Expression->Purification Concentration Protein Concentration & Purity Check (SDS-PAGE) Purification->Concentration Crystallization Crystallization Screening (Hanging/Sitting Drop) Concentration->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection Synchrotron X-ray Data Collection Crystal_Harvesting->Data_Collection Flash-cool in Liquid N₂ Phasing Structure Solution (SAD/MR) Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement Structure_Analysis Structural Analysis Refinement->Structure_Analysis

Caption: General workflow for [Fe4S4] protein crystallography.

Detailed Experimental Protocols

Anaerobic Protein Expression and Purification

This protocol is a general guideline and may require optimization for specific proteins.

Objective: To express and purify the target [Fe4S4] protein while maintaining the integrity of the iron-sulfur cluster.

Materials:

  • Expression vector containing the gene of interest.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) or M9 minimal media.

  • Antibiotics (as required by the expression vector).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 2 mM DTT).

  • Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM imidazole, 5% glycerol, 2 mM DTT).

  • Elution Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM imidazole, 5% glycerol, 2 mM DTT).

  • Size Exclusion Chromatography (SEC) Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 2 mM DTT).

  • All buffers must be thoroughly degassed and transferred to an anaerobic chamber.[5]

Procedure:

  • Expression:

    • Transform the expression plasmid into E. coli BL21(DE3) cells.

    • Grow a starter culture overnight at 37°C in LB medium with appropriate antibiotics.

    • Inoculate a larger volume of LB or M9 medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression with a final concentration of 0.1-0.5 mM IPTG.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours. For enhanced cluster incorporation, supplement the medium with L-cysteine and ferric ammonium (B1175870) citrate.[4]

  • Cell Lysis (inside an anaerobic chamber):

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold, anaerobic Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (inside an anaerobic chamber):

    • Load the supernatant onto a pre-equilibrated Ni-NTA or other affinity resin column.

    • Wash the column with at least 10 column volumes of anaerobic Wash Buffer.

    • Elute the protein with anaerobic Elution Buffer.

  • Size Exclusion Chromatography (inside an anaerobic chamber):

    • Concentrate the eluted protein using an appropriate centrifugal filter device.

    • Load the concentrated protein onto a size exclusion column pre-equilibrated with anaerobic SEC Buffer.

    • Collect fractions corresponding to the monomeric, pure protein. The protein solution should have a distinct brown color, indicative of an intact [Fe-S] cluster.[4] A light yellow color may suggest cluster oxidation or loss.[4]

  • Purity and Concentration:

    • Assess protein purity by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Anaerobic Crystallization

Objective: To grow well-ordered crystals of the [Fe4S4] protein suitable for X-ray diffraction.

Materials:

  • Purified, concentrated [Fe4S4] protein (5-15 mg/mL).

  • Commercial or custom-made crystallization screens.

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

  • All materials and solutions must be equilibrated within an anaerobic chamber.

Procedure:

  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method inside an anaerobic chamber.

  • For a typical sitting drop, mix 1 µL of protein solution with 1 µL of reservoir solution.

  • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth regularly over several days to weeks.

Crystal Handling and Data Collection

Objective: To mount and flash-cool the crystals under anaerobic conditions and collect high-quality X-ray diffraction data.

Materials:

  • Crystals of the [Fe4S4] protein.

  • Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol, ethylene (B1197577) glycol, or other cryoprotectant).

  • Crystal mounting loops.

  • Magnetic wands.

  • Liquid nitrogen.

Procedure:

  • Crystal Harvesting (inside an anaerobic chamber):

    • Transfer the crystal from the crystallization drop into a drop of cryoprotectant solution.

    • Mount the crystal in a loop.

    • For transfer out of the glovebox, specialized anaerobic crystal mounting systems can be used, or the mounted crystal can be quickly transferred to liquid nitrogen.[4]

  • Data Collection:

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Collect diffraction data at a synchrotron beamline.

    • Due to the presence of iron, it is highly advantageous to collect data at the iron absorption edge (~1.74 Å or 7.112 keV) to maximize the anomalous signal for Single-wavelength Anomalous Dispersion (SAD) phasing.[4]

    • To minimize radiation damage, which can degrade the [Fe-S] cluster, use a low X-ray dose and collect a highly redundant dataset.[4]

Data Presentation

The following tables summarize typical crystallization conditions and data collection statistics for this compound-containing proteins.

Table 1: Crystallization Conditions for Selected [Fe-S] Cluster-Containing Proteins

ProteinPDB IDProtein Conc. (mg/mL)Reservoir SolutionTemperature (°C)
Human Ferredoxin 2 (FDX2)2Y5CNot Reported1.6 M Sodium citrateNot Reported
T. maritima HydE4JYD100.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v Ethylene glycol20
NFS1-ISD11-ACP Complex5V4A10-150.1 M MES pH 6.5, 0.2 M Ammonium sulfate, 25% w/v PEG 800020

Table 2: X-ray Data Collection and Refinement Statistics

ParameterHuman FDX2 (2Y5C)[6][7]T. maritima HydE (4JYD)[8][9]NFS1-ISD11-ACP (5V4A)[10]
Data Collection
BeamlineNot ReportedESRF/SLSSSRL BL7-1
Wavelength (Å)Not ReportedNot ReportedNot Reported
Resolution (Å)50.0 - 1.7045.4 - 1.7049.6 - 3.09
Space GroupP 1 21 1P 21 21 21P 21 21 21
Unit Cell (a, b, c in Å)51.38, 35.45, 75.5163.8, 79.9, 114.6134.1, 156.9, 219.0
Completeness (%)99.9 (100.0)99.9 (100.0)99.9 (100.0)
Redundancy7.2 (7.4)7.0 (6.9)4.0 (4.1)
I/σ(I)20.3 (3.3)12.3 (2.0)14.5 (2.0)
Rmerge0.059 (0.49)0.09 (0.78)0.11 (0.83)
Refinement
Resolution (Å)48.0 - 1.7045.4 - 1.7049.6 - 3.09
No. of Reflections204923048558348
Rwork / Rfree0.173 / 0.2010.19 / 0.230.212 / 0.259
Ramachandran Favored (%)98.197.495.7
*Values in parentheses are for the highest resolution shell.

Structure Determination and Refinement

The phases for an unknown this compound-containing protein structure can often be solved using the anomalous signal from the iron atoms.[4]

  • SAD Phasing: Single-wavelength Anomalous Dispersion (SAD) is a powerful technique for these proteins. Data collected at the iron absorption edge will contain a measurable anomalous signal that can be used to locate the iron atoms and calculate initial phases.[4] Software packages like Phenix.autosol, SHARP, or SHELX can be used for this purpose.[4]

  • Molecular Replacement (MR): If a homologous structure (sequence identity > 30%) is available, molecular replacement can be a straightforward method to obtain initial phases.

  • Refinement: Proper refinement of the [Fe-S] cluster is critical to ensure correct geometry and occupancy.[4] It is important to distinguish between genuine functional distortions of the cluster and artifacts from poor refinement.

Conclusion

The X-ray crystallography of this compound-containing proteins is a challenging but rewarding endeavor that provides invaluable insights into their structure and function. The protocols and data presented here offer a comprehensive resource for researchers in academia and industry. Success in this field hinges on the meticulous application of anaerobic techniques and careful consideration of the unique properties of these fascinating metalloproteins.

References

Application Notes and Protocols for Resonance Raman Spectroscopy of [Fe4S4] Cluster Vibrations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resonance Raman (RR) spectroscopy is a powerful analytical technique for elucidating the structural and electronic properties of iron-sulfur clusters within proteins.[1][2] By tuning the excitation laser wavelength to coincide with the sulfur-to-iron charge-transfer transitions of the [Fe4S4] cluster, the vibrational modes of the cluster's core are selectively enhanced.[1][2] This selectivity provides a detailed vibrational fingerprint, offering insights into the cluster's oxidation state, symmetry, and the nature of its ligation.[1] These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for the RR spectroscopy of [Fe4S4] clusters.

Principles of Resonance Raman Spectroscopy of [Fe4S4] Clusters

The vibrational spectrum of an this compound is characterized by distinct bands corresponding to the stretching and bending modes of the Fe-S bonds. These vibrations are sensitive to the cluster's local environment and electronic structure.[2] Key vibrational modes include:

  • Bridging Fe-S vibrations ((Fe-S)b): These modes involve the inorganic sulfur atoms that bridge the iron centers within the cubane-like core.

  • Terminal Fe-S vibrations ((Fe-S)t): These vibrations correspond to the bonds between the iron atoms and the sulfur atoms of the coordinating amino acid residues, typically cysteine.

The frequencies of these modes, particularly the totally symmetric "breathing" mode of the cluster core, are indicative of the cluster's oxidation state ([4Fe-4S]¹⁺, [4Fe-4S]²⁺, etc.) and can reveal subtle structural distortions.[3] Isotopic substitution, such as with ⁵⁴Fe or ³⁴S, is a valuable tool for definitively assigning vibrational modes.[1]

Data Presentation: Vibrational Frequencies of [Fe4S4] Clusters

The following table summarizes typical Resonance Raman frequencies observed for [Fe4S4] clusters in different protein families and oxidation states.

Protein/Cluster TypeOxidation State(Fe-S)b Bridging Modes (cm⁻¹)(Fe-S)t Terminal Modes (cm⁻¹)Key Breathing Mode (A₁) (cm⁻¹)Reference(s)
Ferredoxins (Fd)
Pyrococcus furiosus Fd[4Fe-4S]²⁺~336, ~243, ~249~359, ~367336[3]
Clostridium pasteurianum Fd[4Fe-4S]²⁺338~360, ~390338[3]
High Potential Iron Proteins (HiPIPs)
Oxidized HiPIPs[4Fe-4S]³⁺~341-344~373, ~382-390, ~393-403~341-344[1]
Reduced HiPIPs[4Fe-4S]²⁺~336Not specified~336[1]
Nitrogenase Iron Protein
Thionine-oxidized[4Fe-4S]¹⁺Characteristic of [4Fe-4S]¹⁺Not specifiedNot specified[4]
Synthetic Analogs
[(n-Bu)₄N]₂[Fe₄S₄(SPh)₄][4Fe-4S]²⁻Not specifiedNot specifiedNot specified[5]

Experimental Protocols

Sample Preparation for RR Spectroscopy

Proper sample preparation is critical for obtaining high-quality RR spectra of [Fe4S4] proteins, which are often oxygen-sensitive.

Materials:

  • Purified [Fe4S4] protein of interest

  • Anaerobic chamber or glove box (e.g., filled with N₂/H₂ (95%/5%))

  • Degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

  • Reducing agents (e.g., sodium dithionite) or oxidizing agents (e.g., thionine) for adjusting the cluster's redox state

  • Cryoprotectant (e.g., glycerol), if necessary for low-temperature measurements

  • Sample holder for RR spectroscopy (e.g., quartz capillary or a specialized cryostat sample holder)

Protocol:

  • Perform all sample manipulations in an anaerobic environment to prevent degradation of the this compound.

  • The protein concentration should be optimized, typically in the range of 100-200 µM.[6]

  • If a specific redox state is desired, titrate the protein sample with a minimal amount of a freshly prepared solution of a suitable reductant or oxidant. Monitor the change in the UV-visible absorption spectrum to confirm the desired oxidation state. For example, to generate the [4Fe-4S]¹⁺ state, sodium dithionite (B78146) can be used.[6]

  • Transfer the sample into a quartz capillary or onto the cold finger of a cryostat.[4]

  • If not using a cryostat, the sample can be flash-frozen in liquid nitrogen and then transferred to the spectrometer's cooling system.

Resonance Raman Data Acquisition

Equipment:

  • Raman spectrometer equipped with a suitable laser source (e.g., Ar-ion or Kr-ion laser)

  • Monochromator and a sensitive detector (e.g., CCD camera)

  • Low-temperature cryostat (e.g., liquid nitrogen or closed-cycle helium cryostat)[4]

Protocol:

  • Cool the sample to a low temperature, typically 77 K (liquid nitrogen temperature) or lower, to minimize sample degradation and improve spectral resolution.[1][4]

  • Select an excitation wavelength that falls within the S→Fe charge-transfer band of the this compound. Common laser lines for [Fe4S4] clusters include 413 nm, 457.9 nm, and 488 nm.[1][3][4]

  • Adjust the laser power to be as low as possible to avoid sample heating and photodegradation, while still achieving an adequate signal-to-noise ratio.

  • Acquire the Raman spectra over the desired spectral range, typically from 200 to 500 cm⁻¹, which covers the Fe-S stretching vibrations.[1]

  • Record a spectrum of the buffer under the same conditions to facilitate background subtraction.

  • Calibrate the spectrometer using a known standard (e.g., the plasma lines of the laser or a standard compound with known Raman bands).[4]

Data Analysis
  • Subtract the buffer spectrum from the sample spectrum to remove contributions from the solvent and cryoprotectant.

  • Perform a baseline correction to remove any broad fluorescence background.

  • Identify and measure the peak positions (in cm⁻¹) of the vibrational bands.

  • For detailed analysis, curve fitting can be employed to deconvolve overlapping peaks and determine their precise frequencies, widths, and intensities.[1]

Visualizations

Experimental Workflow for RR Spectroscopy of [Fe4S4] Clusters

experimental_workflow cluster_prep Sample Preparation (Anaerobic) cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Purified apo-protein P2 In vitro this compound reconstitution P1->P2 P3 Holo-protein P2->P3 P4 Redox adjustment (e.g., dithionite) P3->P4 P5 Sample loading into holder P4->P5 A1 Sample cooling (e.g., 77 K) P5->A1 A2 Laser excitation (e.g., 457.9 nm) A1->A2 A3 Raman scattering collection A2->A3 A4 Spectral recording (200-500 cm⁻¹) A3->A4 D1 Background subtraction A4->D1 D2 Baseline correction D1->D2 D3 Peak identification and fitting D2->D3 D4 Vibrational mode assignment D3->D4 Output Structural & Electronic Insights D4->Output

Caption: Experimental workflow for Resonance Raman spectroscopy of [Fe4S4] clusters.

This compound Biogenesis and Conversion Pathway

cluster_biogenesis cluster_assembly De Novo Assembly on Scaffold cluster_conversion Cluster Conversion & Maturation cluster_transfer Cluster Transfer Scaffold Scaffold Protein (e.g., IscU) TwoFe [2Fe-2S]²⁺ cluster Scaffold->TwoFe Fe_source Fe²⁺ Source Fe_source->Scaffold S_source S²⁻ Source (from Cysteine Desulfurase) S_source->Scaffold FourFe [4Fe-4S]²⁺ cluster TwoFe->FourFe Reductive Coupling RR_probe1 RR Spectroscopy probes cluster assembly & type FourFe->TwoFe Oxidative Cleavage Apo_protein Apo-target Protein FourFe->Apo_protein Transfer FourFe->Apo_protein RR_probe2 RR Spectroscopy monitors conversion and stability Holo_protein Holo-target Protein Apo_protein->Holo_protein

Caption: Simplified pathway of this compound biogenesis and interconversion.

References

Determining [Fe4S4] Cluster Reduction Potentials: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and experimental protocols for the electrochemical determination of reduction potentials in [Fe4S4] iron-sulfur clusters. Accurate measurement of these potentials is critical for understanding the function of these ubiquitous cofactors in biological electron transfer, enzymatic catalysis, and for the development of drugs targeting [Fe4S4] cluster-containing proteins.

Application Notes

[Fe4S4] clusters are versatile redox centers that can exist in multiple oxidation states, most commonly the [Fe4S4]²⁺/¹⁺ and [Fe4S4]³⁺/²⁺ couples. The reduction potential (E°) of a given this compound is finely tuned by its protein environment, which dictates its biological function. Electrochemical methods offer a powerful means to directly probe the redox properties of these clusters within their native protein context.

The primary techniques covered in this guide are Protein Film Voltammetry (PFV) and Spectroelectrochemistry . PFV is a highly sensitive technique where a thin film of the protein is adsorbed onto an electrode surface, allowing for direct, unmediated electron transfer. This method is particularly useful for studying the intrinsic redox properties of the protein in a controlled electrochemical environment. Spectroelectrochemistry combines electrochemical control with spectroscopic measurements (e.g., UV-Vis, IR) to provide simultaneous information on the redox state and the structural or electronic properties of the this compound.

The choice of method depends on the specific research question. PFV is ideal for determining precise reduction potentials and studying the kinetics of electron transfer. Spectroelectrochemistry is invaluable for correlating redox transitions with specific spectroscopic signatures, aiding in the identification of the cluster's oxidation state and coordination environment.

Data Presentation: Reduction Potentials of [Fe4S4] Clusters

The following table summarizes experimentally determined reduction potentials for [Fe4S4] clusters in various proteins. These values highlight the significant influence of the protein environment on the cluster's redox properties.

ProteinOrganismRedox CoupleReduction Potential (mV vs. SHE)Experimental Conditions
Pyrococcus furiosus FerredoxinPyrococcus furiosus[Fe4S4]²⁺/¹⁺-360Not specified
Azotobacter vinelandii Ferredoxin IAzotobacter vinelandii[Fe4S4]²⁺/¹⁺-420Not specified
Chromatium vinosum HiPIPChromatium vinosum[Fe4S4]³⁺/²⁺+350Not specified
Tte1186Thermoanaerobacter tengcongensis[Fe4S4]²⁺/¹⁺-490, -540, -585pH 7.5, 4°C
Photosystem I (Cluster Fx)Synechocystis sp. PCC 6803[Fe4S4]²⁺/¹⁺-705 ± 15Low-temperature EPR
Photosystem I (Cluster Fa)Synechocystis sp. PCC 6803[Fe4S4]²⁺/¹⁺-530Low-temperature EPR
Photosystem I (Cluster Fb)Synechocystis sp. PCC 6803[Fe4S4]²⁺/¹⁺-580Low-temperature EPR
Corrinoid/iron-sulfur proteinClostridium thermoaceticum[Fe4S4]²⁺/¹⁺-523 ± 5pH 7.6
Synthetic [Fe4S4(SPh)4]²⁻/³⁻N/A[Fe4S4]²⁺/¹⁺~ -1000Acetonitrile

Experimental Protocols

Protocol 1: Protein Film Voltammetry (PFV) of this compound-Containing Proteins

This protocol outlines the determination of this compound reduction potentials using cyclic voltammetry (CV) on a protein film adsorbed onto a pyrolytic graphite (B72142) edge (PGE) electrode.

Materials:

  • Purified this compound-containing protein of interest (concentrated, >0.5 mM)

  • PGE working electrode

  • Platinum wire counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode

  • Potentiostat

  • Anaerobic chamber or glovebox

  • Alumina (B75360) slurry (1.0 µm) for polishing

  • Sonicator

  • Multicomponent buffer (e.g., 5 mM each of sodium acetate, MES, MOPS, TAPS, CHES, CAPS, and 150 mM NaCl, adjusted to the desired pH)

  • Deionized water

Procedure:

  • Electrode Preparation:

    • Mechanically polish the PGE working electrode with a 1.0 µm alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for at least 10 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen gas.

  • Protein Film Formation:

    • Inside an anaerobic chamber, carefully apply a small droplet (2-5 µL) of the concentrated protein solution directly onto the polished surface of the PGE electrode.

    • Allow the protein to adsorb onto the electrode surface for approximately 4 minutes at room temperature.

    • Gently rinse the electrode with a small amount of the anaerobic multicomponent buffer to remove any non-adsorbed protein.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Assemble the three-electrode electrochemical cell inside the anaerobic chamber. The cell should contain the anaerobic multicomponent buffer.

    • Place the protein-modified PGE electrode (working electrode), platinum wire (counter electrode), and reference electrode into the cell.

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters for cyclic voltammetry. A typical starting point for [Fe4S4] clusters is a scan rate of 50 mV/s over a potential range that brackets the expected reduction potential.

    • Initiate the potential scan and record the cyclic voltammogram. Multiple cycles may be necessary to obtain a stable signal.

  • Data Analysis:

    • The reduction potential (E°') is determined as the midpoint potential between the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa, respectively): E°' = (Epc + Epa) / 2.

    • For proteins containing multiple [Fe4S4] clusters with overlapping redox signals, deconvolution of the cyclic voltammogram may be necessary. Software such as QSoas can be used to fit the data to multiple one-electron transfer events to determine the individual reduction potentials.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Electrode and Sample Preparation cluster_film Protein Film Formation (Anaerobic) cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis pge_polish Polish PGE Electrode pge_sonicate Sonicate Electrode pge_polish->pge_sonicate apply_protein Apply Protein to Electrode pge_sonicate->apply_protein protein_prep Prepare Concentrated Protein Solution protein_prep->apply_protein adsorb Allow Adsorption apply_protein->adsorb rinse Rinse Excess Protein adsorb->rinse assemble_cell Assemble 3-Electrode Cell rinse->assemble_cell run_cv Run Cyclic Voltammetry assemble_cell->run_cv determine_e_mid Determine Midpoint Potential (E°') run_cv->determine_e_mid deconvolute Deconvolute (if necessary) determine_e_mid->deconvolute

Caption: Workflow for Protein Film Voltammetry of [Fe4S4] Clusters.

signaling_pathway Electrode Electrode FeS_oxidized [Fe4S4]²⁺ (Oxidized) Electrode->FeS_oxidized e⁻ (Reduction) FeS_oxidized->Electrode e⁻ (Oxidation) FeS_reduced [Fe4S4]¹⁺ (Reduced) Biological_Substrate Biological Substrate FeS_reduced->Biological_Substrate e⁻ Transfer Biological_Product Biological Product Biological_Substrate->Biological_Product

References

Application Notes and Protocols for CO2 Reduction Using [Fe4S4] Cluster Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of synthetic and biological iron-sulfur clusters of the [Fe4S4] type as catalysts for the electrochemical reduction of carbon dioxide (CO2). This document is intended to serve as a practical guide for researchers interested in exploring the catalytic capabilities of these bio-inspired systems for sustainable fuel and chemical production.

Introduction

Iron-sulfur ([Fe-S]) clusters are ubiquitous in nature, playing critical roles in a myriad of biological processes, including electron transfer, redox catalysis, and sensing.[1] The [Fe4S4] cubane-type cluster, in particular, has garnered significant attention for its involvement in challenging chemical transformations. Recent studies have revealed that both native [Fe4S4]-containing proteins, such as the Fe protein of nitrogenase, and synthetic analogues can catalyze the multi-electron reduction of CO2 to various products, including carbon monoxide (CO), formic acid (HCOOH), and even short-chain hydrocarbons.[1][2][3] This reactivity opens up exciting possibilities for the development of catalysts for CO2 valorization based on earth-abundant and biocompatible iron.

These notes will cover the performance of various [Fe4S4]-based catalysts, detailed experimental procedures for their synthesis and use in electrocatalysis, and insights into the reaction mechanisms.

Catalyst Performance: A Comparative Overview

The catalytic performance of [Fe4S4] clusters in CO2 reduction is highly dependent on the specific system, including the ligand environment of the cluster, the presence of a protein scaffold, and the experimental conditions. Key performance metrics include Turnover Number (TON), Turnover Frequency (TOF), Faradaic Efficiency (FE) for different products, and the required overpotential. Below is a summary of reported quantitative data for representative [Fe4S4]-based catalysts.

Catalyst SystemProduct(s)Turnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Faradaic Efficiency (FE) (%)Applied Potential (V vs. ref)Overpotential (V)Reference(s)
Artificial Metalloenzyme ([(Biot-gly)₂Fe₄S₄]·Sav AA)C₁-C₄ Alkanes/AlkenesUp to 14--- (Chemical Reductant)-[3]
[Fe₄S₄(SPh)₄]²⁻ with Mn(bpy)(CO)₃BrHCOOHHigh-Shifts selectivity to HCOOH--[1][4]
Ni₁₀₀-Fe₄S₄ single-clusterCH₄----0.13 (calculated)[5][6]
Ternary Ni-Fe₄S₄ ChalcogelCO₂ Reduction Products---Shows significant current enhancementDecreased compared to bare electrode[7]

Note: Quantitative data for TOF and FE for many synthetic [Fe4S4] systems in direct CO2 electroreduction is still emerging in the literature. Many studies focus on mechanistic insights or co-catalysis.

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for CO2 Reduction

The reduction of CO2 by [Fe4S4] clusters is believed to proceed through a series of electron and proton transfer steps. The all-ferrous [Fe4S4]⁰ state is considered a key reactive species for the initial activation of CO2.[2] Density Functional Theory (DFT) calculations have provided insights into plausible reaction pathways.[2][5][6]

CO2_Reduction_Cycle Fe4S4_1 [Fe4S4]¹⁺ Fe4S4_0 [Fe4S4]⁰ Fe4S4_1->Fe4S4_0 +e⁻ Fe4S4_CO2 [Fe4S4]⁰(CO₂) Fe4S4_0->Fe4S4_CO2 +CO₂ Fe4S4_CO [Fe4S4]¹⁺(CO) Fe4S4_CO2->Fe4S4_CO +e⁻, +H⁺ -OH⁻ Fe4S4_CO->Fe4S4_1 release of CO Fe4S4_CHO [Fe4S4]¹⁺(CHO) Fe4S4_CO->Fe4S4_CHO +2e⁻, +2H⁺ CO_out CO Fe4S4_CO->CO_out release Products CH₄, C₂H₄, etc. Fe4S4_CHO->Products +e⁻, +H⁺...

Caption: Proposed catalytic cycle for CO2 reduction by a [Fe4S4] cluster.

General Experimental Workflow

The study of [Fe4S4] clusters as catalysts for CO2 reduction involves a multi-step process, from the synthesis of the air-sensitive clusters to the electrochemical evaluation and product analysis.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrochemistry Electrochemical Analysis cluster_analysis Product Analysis Synthesis Anaerobic Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Immobilization Electrode Preparation/ Catalyst Immobilization Purification->Immobilization CV Cyclic Voltammetry (Redox Properties) Immobilization->CV CPE Controlled Potential Electrolysis (Catalysis) CV->CPE Gas_Analysis Gas Phase Analysis (Online GC) CPE->Gas_Analysis Liquid_Analysis Liquid Phase Analysis (NMR, HPLC) CPE->Liquid_Analysis FE_Calc Faradaic Efficiency and TON/TOF Calculation Gas_Analysis->FE_Calc Liquid_Analysis->FE_Calc

Caption: General workflow for studying this compound-catalyzed CO2 reduction.

Detailed Experimental Protocols

Safety Precaution: [Fe4S4] clusters are highly sensitive to oxygen. All manipulations must be performed under a strictly anaerobic atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents must be rigorously deoxygenated and dried.

Protocol for Synthesis of a Model this compound: (Et₄N)₂[Fe₄S₄(SPh)₄]

This protocol is adapted from established literature procedures for the synthesis of thiolate-ligated [Fe4S4] clusters.

Materials:

  • Iron(III) chloride (FeCl₃), anhydrous

  • Sodium sulfide (B99878) (Na₂S), anhydrous (or NaHS)

  • Sodium thiophenolate (NaSPh)

  • Tetraethylammonium chloride (Et₄NCl)

  • Methanol (MeOH), anhydrous and deoxygenated

  • Acetonitrile (MeCN), anhydrous and deoxygenated

  • Standard Schlenk line and glassware

  • Glovebox

Procedure:

  • Preparation of Iron-Thiolate Precursor:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve FeCl₃ (1 equivalent) in anhydrous, deoxygenated MeOH.

    • In a separate Schlenk flask, dissolve NaSPh (4 equivalents) in anhydrous, deoxygenated MeOH.

    • Slowly add the FeCl₃ solution to the NaSPh solution with vigorous stirring. A dark-colored solution/suspension will form.

  • Sulfide Addition and Cluster Formation:

    • In a separate flask, dissolve Na₂S (4 equivalents) in anhydrous, deoxygenated MeOH.

    • Add the Na₂S solution dropwise to the iron-thiolate mixture. The color of the solution should darken significantly, indicating cluster formation.

    • Stir the reaction mixture at room temperature for at least 2 hours.

  • Precipitation and Isolation:

    • Add a concentrated solution of Et₄NCl (at least 2 equivalents) in MeOH to the reaction mixture.

    • Stir for 30 minutes to facilitate salt metathesis.

    • Reduce the volume of the solvent under vacuum to induce precipitation of the product.

    • Collect the dark crystalline solid by filtration under inert atmosphere.

    • Wash the solid with minimal cold MeOH and then with diethyl ether.

    • Dry the product under vacuum.

  • Characterization:

    • The product can be characterized by UV-Vis spectroscopy (characteristic absorption bands around 450 nm in MeCN) and cyclic voltammetry to confirm its electrochemical properties.

Protocol for Electrochemical CO2 Reduction

This protocol describes a typical controlled potential electrolysis (bulk electrolysis) experiment to evaluate the catalytic activity of an this compound.

Materials and Equipment:

  • Gastight, two-compartment electrochemical cell (H-cell) with a separator (e.g., Nafion® membrane or glass frit).

  • Working electrode (e.g., glassy carbon, carbon paper, or gold).

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod).

  • Reference electrode (e.g., Ag/AgCl or SCE).

  • Potentiostat.

  • Gas chromatograph (GC) equipped with a suitable column for separating CO, H₂, CH₄, and other light hydrocarbons, and a suitable detector (e.g., TCD and/or FID with a methanizer).[8]

  • Mass flow controllers for CO₂ and an internal standard gas (e.g., Ar).

  • Anhydrous, deoxygenated electrolyte solution (e.g., 0.1 M TBAPF₆ in MeCN or an aqueous buffer for water-soluble clusters).

  • The synthesized this compound catalyst.

Procedure:

  • Electrode Preparation:

    • The working electrode should be polished and cleaned thoroughly.

    • The [Fe4S4] catalyst can be immobilized on the electrode surface by drop-casting a solution of the cluster onto the electrode and allowing the solvent to evaporate. For heterogeneous catalysts, they can be mixed with a binder (e.g., Nafion®) to form an ink. All preparations should be done in a glovebox.

  • Electrochemical Cell Assembly:

    • Assemble the H-cell in a glovebox.

    • Place the working electrode and reference electrode in one compartment (the catholyte) and the counter electrode in the other (the anolyte).

    • Fill both compartments with the deoxygenated electrolyte solution.

  • Electrolysis:

    • Seal the cell and transfer it out of the glovebox.

    • Purge the catholyte compartment with CO₂ for at least 30 minutes to ensure saturation. A known flow rate should be used, controlled by a mass flow controller.

    • Connect the electrodes to the potentiostat.

    • Perform controlled potential electrolysis at a potential determined from cyclic voltammetry to be sufficient for catalysis (typically at or beyond the second reduction potential of the cluster).

    • The outlet gas from the cathode compartment is connected to the online GC for periodic analysis of the gaseous products.

  • Product Quantification:

    • The GC will provide the concentration of gaseous products (e.g., CO, H₂, CH₄) over time.

    • The total charge passed during the electrolysis is recorded by the potentiostat.

    • Faradaic efficiencies for each product are calculated using the following formula: FE (%) = (moles of product × n × F) / Q_total × 100% where n is the number of electrons required to form one molecule of the product (e.g., 2 for CO and H₂, 8 for CH₄), F is the Faraday constant, and Q_total is the total charge passed.

    • At the end of the electrolysis, the liquid phase (catholyte) can be analyzed by techniques such as NMR or HPLC to quantify any soluble products like formate.

Conclusion

[Fe4S4] clusters represent a promising class of catalysts for CO2 reduction, drawing inspiration from natural enzymatic systems. While significant progress has been made in demonstrating their catalytic activity, further research is needed to improve their performance, particularly in terms of turnover frequencies and Faradaic efficiencies for specific products. The protocols outlined in these notes provide a foundation for researchers to synthesize, characterize, and evaluate these fascinating and potentially impactful catalysts for a more sustainable future.

References

Application of [Fe4S4] Clusters in Artificial Metalloenzyme Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-sulfur clusters are ubiquitous in nature, playing critical roles in fundamental biological processes ranging from electron transfer to catalysis. The [Fe4S4] cubane (B1203433) cluster, in particular, has garnered significant interest in the design of artificial metalloenzymes due to its versatile redox properties and its involvement in the activation of inert molecules. This document provides detailed application notes and protocols for the design, synthesis, and characterization of artificial metalloenzymes based on the incorporation of synthetic [Fe4S4] clusters into protein scaffolds, with a focus on the biotin-streptavidin technology. This approach allows for the creation of novel biocatalysts for challenging chemical transformations, such as the reduction of carbon dioxide (CO2).

Design Strategy: Biotin-Streptavidin Technology

A robust strategy for creating artificial metalloenzymes involves the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (Sav).[1] By chemically modifying a synthetic [Fe4S4] cluster with biotin, the cluster can be anchored within the well-defined microenvironment of the streptavidin protein. This protein scaffold provides a second coordination sphere around the catalytic cluster, which can be fine-tuned through genetic engineering to optimize catalytic activity and selectivity.[1][2] The modularity of this system allows for the combination of various biotinylated cofactors with a library of streptavidin mutants, enabling a chemogenetic optimization approach.[1]

Application: Artificial Fischer-Tropschase for CO2 Reduction

Inspired by the ability of some natural iron-sulfur proteins to reduce CO and CO2 to hydrocarbons, an artificial metalloenzyme has been developed to catalyze the Fischer-Tropsch reaction, converting CO2 into alkanes and alkenes.[2][3] This was achieved by incorporating a bis-biotinylated [Fe4S4] cofactor into streptavidin.[2] The protein environment was found to significantly influence the redox properties of the this compound, making the doubly reduced [Fe4S4] state more accessible, which is crucial for CO2 activation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization and catalytic activity of a [Fe4S4]-based artificial Fischer-Tropschase.

Table 1: Redox Potentials of the this compound Determined by Cyclic Voltammetry

AnalyteRedox CoupleHalf-wave Potential (E½) vs Ag/AgCl (mV)Note
Free [(Biot-gly)₂Fe₄S₄] Cofactor[Fe₄S₄]²⁺/¹⁺-343Reversible one-electron reduction
Free [(Biot-gly)₂Fe₄S₄] Cofactor[Fe₄S₄]¹⁺/⁰-1014Irreversible second reduction
[(Biot-gly)₂Fe₄S₄]·Sav AA (Adsorbed on Au)[Fe₄S₄]²⁺/¹⁺-305+38 mV shift compared to free cofactor
[(Biot-gly)₂Fe₄S₄]·Sav AA (Adsorbed on Au)[Fe₄S₄]¹⁺/⁰-514+500 mV shift compared to free cofactor

Data sourced from Waser et al., 2023.[2]

Table 2: Catalytic Activity of the Artificial Fischer-Tropschase for CO₂ Reduction

Streptavidin VariantLinker on BiotinTotal Turnover Number (TON)Major Products
Sav AAGlycine (B1666218)~8C₁-C₄ alkanes and alkenes
Sav S112AGlycine~10C₁-C₄ alkanes and alkenes
Sav S112GGlycine~9C₁-C₄ alkanes and alkenes
Sav K121AGlycine~6C₁-C₄ alkanes and alkenes
Sav K121HGlycine~11C₁-C₄ alkanes and alkenes
Sav S112A/K121HGlycine~12C₁-C₄ alkanes and alkenes
Sav AAβ-alanine~14C₁-C₄ alkanes and alkenes
Sav S112Aβ-alanine~11C₁-C₄ alkanes and alkenes
Sav K121Hβ-alanine~13C₁-C₄ alkanes and alkenes
Sav S112A/K121Hβ-alanine~10C₁-C₄ alkanes and alkenes

TONs are approximate values based on graphical data from Waser et al., 2023. Reaction conditions: CO₂ (1 atm), Eu(II)-DTPA as reductant.[2]

Experimental Protocols

Protocol 1: Synthesis of Bis-biotinylated [Fe4S4] Cofactor ([(Biot-gly)₂Fe₄S₄])

This protocol is adapted from the synthetic route described by Waser et al. (2023).[2] It involves a multi-step synthesis of a biotinylated ligand followed by cluster assembly.

Materials:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents are required for several steps.

  • All manipulations involving the final this compound must be performed under an inert atmosphere (e.g., in a glovebox).

Procedure:

  • Ligand Synthesis: The synthesis of the biotinylated ligand (Biot-gly) involves a 13-step process. For detailed procedures, please refer to the supporting information of Waser et al., J. Am. Chem. Soc. 2023, 145, 27, 14823–14830.[2] The general scheme involves:

    • Synthesis of a 3,5-bis(mercaptomethyl)benzene scaffold.

    • Introduction of a glycine spacer.

    • Coupling of biotin to the glycine spacer.

  • This compound Assembly:

    • In an anaerobic glovebox, dissolve the purified biotinylated ligand (Biot-gly) in an appropriate degassed solvent (e.g., DMF or acetonitrile).

    • In a separate vial, prepare a solution of a suitable [Fe4S4] precursor, such as [(t-BuS)₄Fe₄S₄]²⁻.

    • Slowly add the ligand solution to the precursor solution with stirring. The reaction involves the displacement of the tert-butylthiolate ligands by the biotinylated dithiol ligand.

    • The reaction mixture is typically stirred at room temperature for several hours.

    • The formation of the bis-biotinylated cluster [(Biot-gly)₂Fe₄S₄] can be monitored by UV-Vis spectroscopy.

    • The product is purified by precipitation and washing with appropriate degassed solvents to remove byproducts.

    • The final product should be stored under an inert atmosphere.

Protocol 2: Incorporation of [(Biot-gly)₂Fe₄S₄] into Streptavidin

Materials:

  • Purified streptavidin (wild-type or mutant).

  • Lyophilized [(Biot-gly)₂Fe₄S₄].

  • Degassed buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Anaerobic environment (glovebox or anaerobic chamber).

Procedure:

  • Prepare a stock solution of streptavidin in the degassed buffer.

  • In an anaerobic environment, dissolve the lyophilized [(Biot-gly)₂Fe₄S₄] in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the degassed buffer.

  • Add the [(Biot-gly)₂Fe₄S₄] solution to the streptavidin solution dropwise while gently stirring. A typical molar ratio is 2 equivalents of the bis-biotinylated cluster to 1 equivalent of tetrameric streptavidin.[2]

  • Incubate the mixture at room temperature for at least 30 minutes to allow for complex formation.

  • The successful incorporation can be confirmed by various techniques, including UV-Vis spectroscopy, circular dichroism (CD), and native mass spectrometry.[2]

  • The resulting artificial metalloenzyme solution should be kept under anaerobic conditions and can be used directly for activity assays or further characterization.

Protocol 3: Characterization of the [Fe4S4] Artificial Metalloenzyme

A. UV-Visible Spectroscopy

  • Record a baseline spectrum of the buffer solution in a quartz cuvette.

  • Under anaerobic conditions, transfer the solution of the artificial metalloenzyme into a sealed quartz cuvette.

  • Record the absorption spectrum from 250 to 700 nm.

  • A characteristic absorption feature for [4Fe-4S]²⁺ clusters is a broad shoulder around 410-420 nm.[2]

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • The [4Fe-4S]²⁺ cluster is EPR-silent. To observe an EPR signal, the cluster needs to be in a paramagnetic state, such as [4Fe-4S]¹⁺ or [4Fe-4S]³⁺.

  • For reduction to the [4Fe-4S]¹⁺ state, under anaerobic conditions, add a reducing agent (e.g., sodium dithionite) to the artificial metalloenzyme solution.

  • Transfer the reduced sample into an EPR tube and freeze it in liquid nitrogen.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 10-20 K).

  • Typical g-values for a reduced [4Fe-4S]¹⁺ cluster are around g = 2.04, 1.93, and 1.88.

C. Cyclic Voltammetry (CV)

  • Perform CV in an anaerobic environment using a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

  • Use a suitable electrolyte solution (e.g., aqueous buffer with a supporting electrolyte like KCl).

  • Record the voltammogram of the free cofactor and the artificial metalloenzyme.

  • Scan the potential over a range that covers the expected redox transitions of the this compound.

  • The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the cluster, from which the redox potentials can be determined.

Visualizations

Experimental Workflow for Artificial Metalloenzyme Design

experimental_workflow cluster_synthesis Cofactor Synthesis cluster_protein Protein Engineering & Assembly cluster_characterization Characterization cluster_application Application ligand_synthesis Biotinylated Ligand Synthesis cluster_assembly This compound Assembly ligand_synthesis->cluster_assembly Ligand Exchange incorporation Cofactor Incorporation (Biotin-Streptavidin) cluster_assembly->incorporation protein_expression Streptavidin Expression & Purification mutagenesis Site-directed Mutagenesis protein_expression->mutagenesis Optional protein_expression->incorporation mutagenesis->incorporation spectroscopy Spectroscopy (UV-Vis, CD, EPR) incorporation->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) incorporation->electrochemistry mass_spec Native Mass Spectrometry incorporation->mass_spec activity_assay Catalytic Activity Assay (e.g., CO2 Reduction) incorporation->activity_assay optimization Chemogenetic Optimization activity_assay->optimization

Caption: Workflow for designing and testing [Fe4S4] artificial metalloenzymes.

Proposed Catalytic Cycle for CO2 Reduction

catalytic_cycle center [Fe4S4]-Sav s1 [Fe4S4]²⁺-Sav s2 [Fe4S4]¹⁺-Sav s1->s2 Reduction s3 [Fe4S4]⁰-Sav s2->s3 Reduction s4 CO₂ Binding s3->s4 s5 [Fe4S4]⁰(CO₂)-Sav s4->s5 s5->s1 Product Release & Regeneration s6 Hydrocarbon Products s5->s6 h2o_out H₂O s5->h2o_out reductant_in1 e⁻ reductant_in1->s1 reductant_in2 e⁻ reductant_in2->s2 protons_in H⁺ protons_in->s5

Caption: Proposed catalytic cycle for CO2 reduction by the [Fe4S4]-streptavidin metalloenzyme.

References

Probing the Ligation of [Fe4S4] Clusters: A Guide to Site-Directed Mutagenesis, Reconstitution, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-sulfur ([Fe-S]) clusters are fundamental and ubiquitous cofactors essential for a myriad of cellular processes, including electron transfer, metabolic catalysis, and gene regulation. The most common of these, the [Fe4S4] cluster, is typically coordinated by four cysteine residues from the protein backbone. The nature of these coordinating ligands plays a crucial role in tuning the cluster's electrochemical properties and, consequently, its biological function. Site-directed mutagenesis is a powerful technique to systematically investigate the role of each ligating residue by replacing it with other amino acids, such as serine, histidine, or even non-coordinating residues like alanine. This allows for a detailed examination of how changes in the primary coordination sphere affect the this compound's structure, stability, and function.

This application note provides a comprehensive overview and detailed protocols for utilizing site-directed mutagenesis to probe this compound ligation. It covers the entire experimental workflow, from the initial mutation of the gene of interest to the expression and purification of the apo-protein, the in vitro reconstitution of the this compound, and finally, the characterization of the holoprotein using UV-visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

Experimental Workflow Overview

The overall process for investigating the impact of ligand mutations on this compound properties is a multi-step procedure. The workflow begins with the introduction of a specific mutation into the gene encoding the iron-sulfur protein. The mutated plasmid is then used to express the protein, which is subsequently purified in its apo-form (lacking the this compound). The iron-sulfur cluster is then chemically or enzymatically reconstituted into the purified apo-protein under strict anaerobic conditions. Finally, the reconstituted holoprotein is subjected to biophysical characterization to assess the effects of the mutation on the cluster's properties.

experimental_workflow cluster_sdm Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_reconstitution This compound Reconstitution cluster_characterization Biophysical Characterization s1 Design Mutagenic Primers s2 Perform PCR with High-Fidelity Polymerase s1->s2 s3 Digest Parental DNA with DpnI s2->s3 s4 Transform into Competent E. coli s3->s4 s5 Sequence Verify Mutation s4->s5 e1 Express Mutant Protein in E. coli s5->e1 Verified Plasmid e2 Cell Lysis e1->e2 e3 Anaerobic Purification of Apo-protein e2->e3 r1 Anaerobic Reconstitution (Chemical or Enzymatic) e3->r1 Purified Apo-protein r2 Removal of Excess Iron and Sulfur r1->r2 c1 UV-Visible Spectroscopy r2->c1 Reconstituted Holo-protein c2 EPR Spectroscopy r2->c2 Reconstituted Holo-protein c3 Redox Titration r2->c3 Reconstituted Holo-protein

Experimental workflow for probing this compound ligation.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis (QuikChange Method)

This protocol outlines the steps for introducing a point mutation into a plasmid DNA using the QuikChange method.[1][2]

Materials:

  • Plasmid DNA template (5-50 ng/µL)

  • Mutagenic forward and reverse primers (10 µM)

  • High-fidelity DNA polymerase (e.g., PfuUltra or Phusion)

  • 10x reaction buffer

  • dNTP mix (10 mM)

  • DpnI restriction enzyme (10-20 U/µL)

  • Competent E. coli cells (e.g., DH5α)

  • SOC medium

  • Agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, with the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[3]

  • PCR Reaction Setup: In a PCR tube, combine the following:

    • 5 µL of 10x reaction buffer

    • X µL of plasmid DNA template (10 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix

    • ddH₂O to a final volume of 50 µL

    • 1 µL of high-fidelity DNA polymerase (2.5 U/µL)

  • Thermal Cycling: Perform PCR using the following cycling parameters:

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI directly to the amplified reaction mixture. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated DNA.[4]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells following the manufacturer's protocol.

  • Plating and Incubation: Plate the transformed cells on agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[2]

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Anaerobic Purification of Apo-protein

This protocol describes the purification of the apo-protein under anaerobic conditions to prevent premature or incorrect cluster formation.[5][6]

Materials:

  • E. coli cell paste expressing the mutant protein

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Anaerobic chamber or glove box (<2 ppm O₂)

  • All buffers must be degassed and equilibrated inside the anaerobic chamber.

Procedure:

  • Anaerobic Preparation: Transfer all buffers, columns, and equipment into an anaerobic chamber and allow them to equilibrate for at least 12 hours.

  • Cell Lysis: Resuspend the cell paste in anaerobic lysis buffer. Lyse the cells by sonication or using a French press inside the anaerobic chamber.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto the equilibrated affinity column.

  • Washing: Wash the column with several column volumes of anaerobic wash buffer to remove unbound proteins.

  • Elution: Elute the apo-protein with anaerobic elution buffer.

  • Buffer Exchange: If necessary, exchange the buffer of the purified apo-protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) using a desalting column or dialysis inside the anaerobic chamber.

  • Concentration and Storage: Concentrate the protein to the desired concentration and store under anaerobic conditions at -80°C.

Protocol 3: In Vitro this compound Reconstitution

This protocol details the enzymatic reconstitution of the this compound into the purified apo-protein using a cysteine desulfurase like NifS.[7][8]

Materials:

  • Purified apo-protein (anaerobic)

  • Cysteine desulfurase (e.g., NifS)

  • L-cysteine

  • Ferrous ammonium (B1175870) sulfate (B86663) or Ferric chloride

  • Dithiothreitol (DTT)

  • Reconstitution buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl)

  • All solutions must be strictly anaerobic.

Procedure:

  • Reaction Setup: Inside an anaerobic chamber, prepare the reconstitution mixture in the following order:

    • Reconstitution buffer

    • Purified apo-protein (e.g., 50 µM)

    • DTT (e.g., 2 mM)

    • L-cysteine (e.g., 1 mM)

    • Catalytic amount of NifS (e.g., 1-5 µM)

  • Initiation: Initiate the reaction by adding the iron source (e.g., ferrous ammonium sulfate to a final concentration of 0.5 mM).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The solution should gradually turn a dark brown color, indicative of this compound formation.[6]

  • Monitoring: The progress of reconstitution can be monitored by observing the increase in absorbance around 420 nm using a UV-visible spectrophotometer inside the anaerobic chamber.[9]

  • Purification: Remove excess reagents and the NifS enzyme by passing the reaction mixture through a desalting column equilibrated with anaerobic storage buffer.

  • Characterization: The reconstituted holoprotein is now ready for spectroscopic and functional characterization.

Protocol 4: Spectroscopic Characterization

A. UV-Visible Spectroscopy [10][11]

  • Sample Preparation: Prepare the reconstituted holoprotein sample in a sealed anaerobic cuvette inside the anaerobic chamber.

  • Blank Measurement: Record a baseline spectrum using the storage buffer.

  • Sample Measurement: Record the absorbance spectrum of the protein sample from 300 to 800 nm.

  • Analysis: A characteristic broad absorbance peak around 400-420 nm is indicative of the presence of a [4Fe4S]²⁺ cluster.[12][13] The shape and position of this peak can be altered by mutations in the coordinating ligands.

B. Electron Paramagnetic Resonance (EPR) Spectroscopy [10][14]

  • Sample Preparation:

    • Oxidized State ([4Fe4S]³⁺): The as-reconstituted protein is typically in the EPR-silent [4Fe4S]²⁺ state. To generate the paramagnetic [4Fe4S]³⁺ state, a mild oxidant can be used.

    • Reduced State ([4Fe4S]¹⁺): To generate the paramagnetic S=1/2 [4Fe4S]¹⁺ state, add a slight excess of a strong reductant like sodium dithionite (B78146) to the protein sample in an anaerobic environment.[15]

  • EPR Sample Loading: Transfer approximately 200 µL of the prepared protein sample into an EPR tube inside the anaerobic chamber. Seal the tube and immediately freeze it in liquid nitrogen.

  • EPR Measurement: Record the EPR spectrum at cryogenic temperatures (typically 10-20 K).

  • Analysis: The g-values and lineshape of the EPR signal are characteristic of the electronic structure and coordination environment of the this compound.[16][17] Changes in these parameters upon mutation provide insights into the altered cluster ligation.

Data Presentation: Impact of Ligand Mutation on this compound Properties

The following tables summarize representative quantitative data from studies where cysteine ligands of [Fe4S4] clusters were mutated.

Table 1: Effect of Cysteine to Serine Mutation on Redox Potential

ProteinMutationWild-Type Em (mV)Mutant Em (mV)ΔEm (mV)Reference
Pyrococcus furiosus FerredoxinC11S-427 (D14C variant)-4270[18]
Pyrococcus furiosus FerredoxinC17S-427 (D14C variant)-4270[18]
Pyrococcus furiosus FerredoxinC56S-427 (D14C variant)-476-49[18]
Chromatium vinosum HiPIPC77S+350+150-200[16]

Table 2: Effect of Ligand Mutation on UV-Visible Absorbance Maxima

ProteinMutationWild-Type λmax (nm)Mutant λmax (nm)Reference
Streptomyces WhiD-406-[13]
FNR-420-[9]
E. coli Biotin SynthaseC53A, C57A, C60A~410 ([2Fe-2S]²⁺)~410 ([2Fe-2S]²⁺)[19]
QhpDC116S320, 410320, 410[12]

Table 3: Effect of Ligand Mutation on EPR g-values of the Reduced [4Fe4S]¹⁺ Cluster

ProteinMutationWild-Type g-values (gz, gy, gx)Mutant g-values (gz, gy, gx)Reference
Pyrococcus furiosus FerredoxinD14C2.07, 1.93, 1.89-[18]
Pyrococcus furiosus FerredoxinD14C/C11S-2.06, 1.93, 1.88[18]
Pyrococcus furiosus FerredoxinD14C/C17S-2.06, 1.93, 1.89[18]
Pyrococcus furiosus FerredoxinD14C/C56S-2.05, 1.95, 1.90[18]

Logical Relationships in this compound Analysis

The interpretation of data from site-directed mutagenesis studies of [Fe4S4] clusters relies on a logical framework connecting the genetic modification to the observed biophysical changes. A mutation in a gene encoding an [Fe4S4] protein can lead to altered ligation of the cluster, which in turn affects its electronic and structural properties. These changes are then reflected in the spectroscopic and electrochemical data.

logical_relationships cluster_cause Cause cluster_effect Effect cluster_observation Observation a Site-Directed Mutagenesis (e.g., Cys to Ser) b Altered [Fe4S4] Cluster Ligation a->b c Modified Electronic and Geometric Structure b->c d Shift in UV-Vis Absorbance Spectrum c->d e Change in EPR Signal (g-values) c->e f Altered Redox Potential (EU+2098) c->f

Logical flow from mutation to observable properties.

Conclusion

Site-directed mutagenesis is an indispensable tool for elucidating the structure-function relationships of [Fe4S4] clusters. By systematically altering the coordinating ligands, researchers can gain profound insights into the mechanisms by which the protein environment fine-tunes the properties of these vital cofactors. The protocols and data presented herein provide a solid foundation for designing and executing experiments to probe the intricacies of this compound ligation, ultimately contributing to a deeper understanding of their roles in biology and their potential as therapeutic targets. The strict adherence to anaerobic techniques throughout the purification and reconstitution process is paramount for obtaining meaningful and reproducible results.[6][20]

References

Application Notes and Protocols for Anaerobic Purification of [Fe4S4] Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the anaerobic purification of proteins containing [Fe4S4] clusters. Maintaining a strictly anaerobic environment throughout the purification process is paramount to prevent the degradation of these oxygen-sensitive cofactors and to ensure the isolation of fully active, structurally intact proteins.

Introduction to [Fe4S4] Proteins

Iron-sulfur ([Fe-S]) cluster-containing proteins are ubiquitous in nature and participate in a wide array of fundamental biological processes. [Fe4S4] clusters, a common type of [Fe-S] cluster, are crucial for electron transfer reactions, redox catalysis, and as sensors of the cellular environment.[1][2][3][4][5] The inherent reactivity and oxygen sensitivity of [Fe4S4] clusters present significant challenges during protein purification.[2][3][4][6] Exposure to oxygen can lead to cluster degradation, loss of biological activity, and protein instability.[6] Therefore, anaerobic purification techniques are essential for obtaining high-quality, functional [Fe4S4] proteins for structural, biochemical, and drug development studies.

Core Principles of Anaerobic Purification

The primary goal of anaerobic purification is to minimize the exposure of the [Fe4S4] protein to oxygen at every stage, from cell lysis to final storage. This is typically achieved through the use of an anaerobic chamber or glove box, deoxygenated buffers and reagents, and careful handling techniques.[2][3][4][6]

Key Considerations:

  • Anaerobic Environment: All purification steps should ideally be performed inside an anaerobic chamber with an oxygen level below 2 ppm.[6] These chambers are typically filled with an inert gas mixture, such as 95% N2 and 5% H2, and contain a palladium catalyst to scavenge any residual oxygen.[6]

  • Deoxygenated Buffers: All buffers and solutions must be thoroughly deoxygenated prior to use. This can be accomplished by sparging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period or by boiling and then cooling under an inert gas atmosphere. The addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to the buffers can help maintain a reducing environment.[7]

  • Visual Indicators: The color of the protein solution can be a good indicator of the integrity of the [Fe4S4] cluster. A dark brown or reddish-brown color is characteristic of an intact cluster, while a lighter yellow color may indicate cluster degradation or loss.[1][6]

Experimental Protocols

Protocol 1: General Anaerobic Purification of a His-tagged [Fe4S4] Protein

This protocol outlines a general workflow for the purification of a recombinant, His-tagged [Fe4S4] protein expressed in E. coli.

Materials and Buffers:

Buffer/ReagentComposition
Lysis Buffer50 mM HEPES, pH 7.5, 300 mM KCl, 20 mM imidazole, 10 mM 2-mercaptoethanol
Wash Buffer50 mM HEPES, pH 7.5, 300 mM KCl, 45 mM imidazole, 10 mM 2-mercaptoethanol, 10% glycerol
Elution Buffer50 mM HEPES, pH 7.5, 300 mM KCl, 500 mM imidazole, 10 mM 2-mercaptoethanol, 10% glycerol
Storage Buffer50 mM HEPES, pH 7.5, 300 mM KCl, 5 mM dithiothreitol, 20% glycerol
Protease Inhibitor CocktailCommercially available, used at manufacturer's recommended concentration
Lysozyme
DNase I

Procedure:

  • Cell Harvest and Lysis:

    • Harvest E. coli cells expressing the target protein by centrifugation.

    • Transfer the cell pellet into an anaerobic chamber.[1]

    • Resuspend the pellet in ice-cold, deoxygenated Lysis Buffer supplemented with a protease inhibitor cocktail, lysozyme, and DNase I.

    • Lyse the cells by sonication on ice within the anaerobic chamber.[1]

    • Clarify the lysate by centrifugation at high speed (e.g., >20,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA or other suitable affinity resin column with deoxygenated Lysis Buffer inside the anaerobic chamber.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of deoxygenated Wash Buffer.

    • Elute the protein with deoxygenated Elution Buffer. Collect fractions and monitor the absorbance at 280 nm and visually for the characteristic brown color of the [Fe4S4] protein.

  • Buffer Exchange/Desalting:

    • Pool the fractions containing the purified protein.

    • Perform a buffer exchange into the deoxygenated Storage Buffer using a desalting column or dialysis within the anaerobic chamber.[8]

  • Concentration and Storage:

    • Concentrate the protein to the desired concentration using a centrifugal concentrator inside the anaerobic chamber.[9]

    • Aliquot the purified protein into anaerobic storage vials, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of [Fe4S4] Clusters

This protocol is for the reconstitution of [Fe4S4] clusters into an apoprotein that has been purified under aerobic or anaerobic conditions. All steps must be performed under strictly anaerobic conditions.[10]

Materials and Reagents:

Reagent
Purified Apoprotein
Ferric Chloride (FeCl3) or Ferrous Ammonium Sulfate ((NH4)2Fe(SO4)2)
Sodium Sulfide (B99878) (Na2S) or L-cysteine and a cysteine desulfurase (e.g., NifS)
Dithiothreitol (DTT)
Reconstitution Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 200 mM NaCl)

Procedure:

  • Preparation:

    • Prepare all solutions and the apoprotein in deoxygenated buffer inside an anaerobic chamber.

    • The apoprotein should be in a buffer containing a reducing agent like DTT (e.g., 5 mM).

  • Reconstitution Reaction:

    • To the apoprotein solution, slowly add a 5-10 fold molar excess of FeCl3 or (NH4)2Fe(SO4)2.[10] Incubate for 30 minutes.

    • Slowly add an equivalent molar excess of Na2S. Alternatively, for enzymatic reconstitution, add L-cysteine and a catalytic amount of a cysteine desulfurase like NifS.[10]

    • The solution should turn dark brown, indicating the formation of the this compound. Allow the reaction to proceed for 1-2 hours.

  • Removal of Excess Reagents:

    • Remove the excess iron and sulfide by passing the reaction mixture through a desalting column pre-equilibrated with deoxygenated storage buffer.

  • Characterization:

    • Characterize the reconstituted protein using UV-visible spectroscopy. A characteristic absorption peak around 400-420 nm is indicative of a [4Fe-4S] cluster.

    • Quantify the iron and sulfide content to determine the cluster occupancy.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Protein Expression Temperature 16-25°C[6]
Inducer Concentration (IPTG) 0.1 - 1 mM[9]
Supplements for Expression 1 mM Ferric Ammonium Citrate, 1 mM L-cysteine[6]
Reducing Agent Concentration (DTT/β-ME) 2-10 mM[7]
Molar Excess of Fe/S for Reconstitution 5-20 fold[11]
Typical [Fe4S4] Protein Yield 0.5 - 5 mg/L of cultureVaries greatly
Iron Content per Protein Monomer ~4Theoretical
Sulfide Content per Protein Monomer ~4Theoretical

Visualizations

Experimental_Workflow A Cell Culture and Protein Expression B Cell Harvest (Centrifugation) A->B C Transfer to Anaerobic Chamber B->C D Cell Lysis (Sonication) C->D E Clarification (Centrifugation) D->E F Affinity Chromatography (e.g., Ni-NTA) E->F G Elution F->G H Buffer Exchange / Desalting G->H I Protein Concentration H->I J Storage (-80°C) I->J K In Vitro Reconstitution (Optional) K->H L Apoprotein Purification L->K In_Vitro_Reconstitution Apoprotein Apoprotein in Anaerobic Buffer + DTT Iron Add Ferric/Ferrous Salt Apoprotein->Iron Sulfide Add Sulfide Source (Na2S or Cys/NifS) Iron->Sulfide HoloProtein Holo-[Fe4S4] Protein Sulfide->HoloProtein Desalting Desalting to Remove Excess Reagents HoloProtein->Desalting

References

Computational Modeling of [Fe4S4] Cluster Reactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the computational modeling of [Fe4S4] cluster reactivity. Iron-sulfur clusters are ubiquitous in biological systems, participating in a wide range of enzymatic reactions and electron transfer processes. [Fe4S4] clusters, in particular, exhibit remarkable electronic flexibility, making them fascinating yet challenging targets for computational investigation. Understanding their reactivity at a molecular level is crucial for fields ranging from bioinorganic chemistry to drug development, where these clusters can be therapeutic targets.

This document outlines the predominant computational methods, Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), used to probe the electronic structure, redox properties, and catalytic mechanisms of [Fe4S4] clusters. Detailed protocols for key computational experiments are provided, along with curated quantitative data to validate and benchmark computational models against experimental results.

Theoretical Background and Key Concepts

The reactivity of [Fe4S4] clusters is intrinsically linked to their complex electronic structure, which arises from the multiple oxidation states and spin couplings of the four iron centers. Computational modeling provides a powerful lens to dissect these properties.

Density Functional Theory (DFT) has emerged as a workhorse for studying [Fe4S4] clusters. By approximating the many-electron wavefunction with the electron density, DFT offers a balance between computational cost and accuracy.[1] A key consideration for these open-shell systems is the treatment of electron spin. The Broken-Symmetry (BS) DFT approach is commonly employed to approximate the antiferromagnetically coupled ground states of [Fe4S4] clusters.[2]

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a multiscale approach essential for modeling [Fe4S4] clusters within their native protein environments.[3][4] In a typical QM/MM setup, the this compound and its immediate coordinating residues are treated with a high-level QM method (like DFT), while the rest of the protein and solvent are described by a classical MM force field. This partitioning allows for the inclusion of the protein environment's electrostatic and steric effects on the cluster's reactivity, which are known to be significant in tuning properties like redox potentials.[5]

Data Presentation: Benchmarking Computational Models

Accurate computational models of [Fe4S4] clusters should reproduce experimental observables. The following tables summarize key quantitative data for comparing calculated and experimental values for redox potentials and geometric parameters.

Table 1: Comparison of Calculated and Experimental Redox Potentials for [Fe4S4] Clusters in Various Proteins.

ProteinRedox CoupleExperimental E_m (mV)Calculated E_m (mV) (Method)Reference
Azotobacter vinelandii Ferredoxin I[Fe4S4]²⁺/¹⁺-645-650 (DFT/COSMO)[6]
Chromatium vinosum HiPIP[Fe4S4]²⁺/³⁺+350+360 (DFT/COSMO)[6]
Photosystem I - Cluster F_A[Fe4S4]²⁺/¹⁺-530-540 (DFT/COSMO)[6]
Photosystem I - Cluster F_B[Fe4S4]²⁺/¹⁺-580-590 (DFT/COSMO)[6]
Photosystem I - Cluster F_X[Fe4S4]²⁺/¹⁺-705-710 (DFT/COSMO)[6]

Table 2: Comparison of Calculated and Experimental Bond Lengths for a Model --INVALID-LINK--₄²⁻ Cluster.

Bond TypeExperimental Average Bond Length (Å)Calculated Average Bond Length (Å) (DFT)Reference
Fe-S (bridging)2.292.32[7][8]
Fe-Fe2.732.76[7][9]
Fe-S (thiolate)2.252.28[7][8]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for performing common computational experiments on [Fe4S4] clusters. These protocols are intended as a starting point and may require modification based on the specific system and research question.

Protocol 1: DFT Calculation of this compound Redox Potential

This protocol outlines the steps to calculate the one-electron reduction potential of a model this compound using DFT.

Objective: To compute the standard reduction potential (E°) for the [Fe4S4]²⁺ + e⁻ → [Fe4S4]¹⁺ reaction.

Methodology:

  • Model Construction:

    • Build a model of the this compound with appropriate ligands (e.g., methanethiolate, SCH₃⁻, to mimic cysteine coordination).

    • Generate initial coordinates for both the oxidized ([Fe4S4]²⁺) and reduced ([Fe4S4]¹⁺) states.

  • Geometry Optimization:

    • For both the oxidized and reduced states, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP with a triple-zeta basis set like def2-TZVP).[2]

    • Employ the broken-symmetry approach to model the antiferromagnetic coupling between the iron centers. This typically involves specifying the initial spin states of the individual iron atoms.

    • Include a continuum solvation model (e.g., COSMO or PCM) to account for the bulk solvent effects.

  • Frequency Calculation:

    • Perform a frequency calculation for the optimized structures of both states to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Extract the total electronic energies (E_elec), ZPVE, and Gibbs free energy corrections (G_corr) for both the oxidized (ox) and reduced (red) states.

    • Calculate the Gibbs free energy of the reaction in solution (ΔG_solv) using the following equation: ΔG_solv = (E_elec,red + G_corr,red) - (E_elec,ox + G_corr,ox)

  • Redox Potential Calculation:

    • Calculate the standard reduction potential (E°) using the Nernst equation: E° = -ΔG_solv / (nF) - E°(ref) where:

      • n is the number of electrons transferred (in this case, 1).

      • F is the Faraday constant.

      • E°(ref) is the absolute potential of the reference electrode.

Software:

  • DFT Calculations: Gaussian, ORCA, GAMESS, Quantum Espresso.[10][11]

  • Molecular Visualization: Avogadro, GaussView, VMD.

Protocol 2: QM/MM Simulation of Substrate Binding to a [Fe4S4] Enzyme

This protocol describes a general workflow for investigating the binding of a substrate to the active site of a [Fe4S4]-containing enzyme using a QM/MM approach.

Objective: To determine the binding geometry and interaction energy of a substrate with the this compound in an enzyme active site.

Methodology:

  • System Preparation:

    • Obtain a high-resolution crystal structure of the [Fe4S4] enzyme of interest from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states to titratable residues, and solvating the system in a water box with appropriate counter-ions.

  • QM/MM Partitioning:

    • Define the QM region to include the this compound, the coordinating cysteine residues, and the substrate molecule.

    • The remainder of the protein and the solvent will constitute the MM region.

    • Use link atoms (typically hydrogens) to saturate the valency of the atoms at the QM/MM boundary.

  • Molecular Dynamics (MD) Simulation:

    • Perform an initial classical MD simulation of the entire system to equilibrate the protein and solvent around the active site.

    • From the equilibrated trajectory, select a representative starting structure for the QM/MM calculations.

  • QM/MM Optimization:

    • Perform a geometry optimization of the QM region while keeping the MM atoms fixed or allowing a shell of MM residues around the active site to relax.

    • Use a suitable DFT functional and basis set for the QM region and a standard protein force field (e.g., AMBER, CHARMM) for the MM region.

  • Binding Energy Calculation:

    • Calculate the QM/MM interaction energy (ΔE_int) between the substrate and the enzyme using the following equation: ΔE_int = E_QM/MM(Enzyme-Substrate) - [E_QM/MM(Enzyme) + E_QM/MM(Substrate)] where the energies are calculated for the optimized complex, the enzyme alone, and the substrate alone in the presence of the full protein environment.

Software:

  • QM/MM Simulations: AMBER, CHARMM, GROMACS interfaced with a QM package like Gaussian or ORCA; CP2K, NWChem.[3][12][13]

  • System Preparation and Analysis: VMD, Chimera, PyMOL.

Visualizations

The following diagrams illustrate key workflows and concepts in the computational modeling of this compound reactivity.

DFT_Redox_Potential_Workflow cluster_prep Model Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Results start Start model Construct [Fe4S4] Model (Oxidized & Reduced States) start->model opt_ox Geometry Optimization (Oxidized State) model->opt_ox opt_red Geometry Optimization (Reduced State) model->opt_red freq_ox Frequency Calculation (Oxidized State) opt_ox->freq_ox freq_red Frequency Calculation (Reduced State) opt_red->freq_red energy Extract Energies (Electronic, ZPVE, Gibbs) freq_ox->energy freq_red->energy delta_g Calculate ΔG_solv energy->delta_g redox_pot Calculate E° delta_g->redox_pot end End redox_pot->end QMMM_Workflow cluster_system_prep System Preparation cluster_qmmm_setup QM/MM Setup cluster_qmmm_calc QM/MM Calculations cluster_results Results start Start pdb Obtain PDB Structure start->pdb prepare Prepare Protein (Add H, Solvate) pdb->prepare partition Partition System (QM and MM Regions) prepare->partition md Classical MD Simulation (Equilibration) partition->md qmmm_opt QM/MM Geometry Optimization md->qmmm_opt binding_energy Calculate Binding Energy qmmm_opt->binding_energy end End binding_energy->end Fe4S4_Reactivity_Concepts cluster_properties Intrinsic Properties cluster_environment Protein Environment cluster_reactivity Observed Reactivity Fe4S4 This compound redox Redox States (+1, +2, +3) Fe4S4->redox spin Spin Coupling (Antiferromagnetic) Fe4S4->spin electron_transfer Electron Transfer redox->electron_transfer catalysis Catalysis spin->catalysis electrostatics Electrostatics electrostatics->redox h_bonds Hydrogen Bonds h_bonds->redox sterics Steric Constraints sterics->catalysis

References

Troubleshooting & Optimization

Technical Support Center: [Fe4S4] Cluster Instability and Oxidative Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with oxygen-sensitive [4Fe-4S] iron-sulfur clusters.

Frequently Asked Questions (FAQs)

Q1: What makes [4Fe-4S] clusters so sensitive to oxygen?

A1: [4Fe-4S] clusters are highly susceptible to oxygen and reactive oxygen species (ROS) due to their redox-active nature. The iron centers in the cluster can easily transfer electrons to oxygen, initiating a degradation cascade.[1][2][3] The redox potential of molecular oxygen (+300 to +800 mV) is sufficiently high to oxidize the cluster, which typically has a redox potential ranging from -700 to +450 mV.[1] This oxidation leads to cluster instability, loss of iron atoms, and ultimately, protein dysfunction.[1][4]

Q2: What are the main culprits of oxidative degradation in a lab setting?

A2: The primary culprits are molecular oxygen (O₂) from air exposure and various reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][5][6] These can be introduced through leaky seals in anaerobic chambers, improperly degassed buffers and reagents, or as byproducts of cellular metabolism in in vivo systems.[1][7]

Q3: What are the typical products of [4Fe-4S] cluster degradation?

A3: Oxidative degradation of a [4Fe-4S] cluster often proceeds through a series of intermediates. A common pathway involves the initial conversion to a [3Fe-4S]¹⁺ cluster, followed by further breakdown.[4][8] Depending on the protein and the specific oxidant, other intermediates like [2Fe-2S]²⁺ clusters can also be formed.[8][9] Ultimately, this process can lead to the complete disassembly of the cluster and the formation of apo-protein.[8]

Q4: Can a degraded [4Fe-4S] cluster be repaired?

A4: Yes, in many cases, degraded clusters can be repaired. The breakdown products often remain in a form that allows for repair.[8] For instance, intermediates like the [3Fe-4S]¹⁺ or [2Fe-2S]²⁺ cluster can often be converted back to the [4Fe-4S]²⁺ form by the addition of Fe²⁺ and a reducing agent.[8] Cellular systems have dedicated machinery, like the Isc and Suf pathways, that can facilitate this repair.[4][10]

Troubleshooting Guide

Q5: My purified protein solution has a characteristic brown color that fades to light yellow over time. What is happening?

A5: The dark brown color of a concentrated [Fe-S] protein solution is characteristic of intact clusters.[1] A color change to light yellow is a strong warning sign of cluster oxidation and subsequent loss or degradation.[1] This indicates a breach in your anaerobic protocol.

Troubleshooting Steps:

  • Check Anaerobic Chamber Integrity: Verify the oxygen level in your anaerobic chamber is below 0.1 ppm using a reliable monitor.[1] Ensure the palladium catalyst is active and the hydrogen gas level (typically 3%) is maintained.[1]

  • Degas All Buffers and Solutions: Ensure all buffers, media, and reagent solutions have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Inspect Equipment: Check for leaks in all tubing, seals, and connectors used for protein purification and handling.

  • Minimize Headspace: When storing samples, use airtight vials and minimize the headspace to reduce the amount of any residual oxygen.[11]

Q6: The iron content of my purified protein is lower than expected, suggesting low cluster occupancy. How can I improve this?

A6: Low iron content indicates either inefficient cluster incorporation during expression or cluster loss during purification.[1]

Troubleshooting Steps:

  • Optimize Protein Expression:

    • Supplement the growth media with 1 mM cysteine and 1 mM ferric ammonium (B1175870) citrate (B86180) during induction to boost cluster assembly.[1]

    • Screen different expression temperatures (e.g., 16°C, 22°C, 28°C), as lower temperatures can improve protein solubility and folding.[1]

  • Perform In Vitro Reconstitution: If cluster occupancy remains low, you can reconstitute the cluster in the purified apo-protein under strict anaerobic conditions. This typically involves adding a source of iron (e.g., (NH₄)₂Fe(SO₄)₂) and sulfur (e.g., L-cysteine), often with a cysteine desulfurase like NifS to catalyze the reaction.[12][13]

  • Use Protective Agents: Consider adding reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) to your purification buffers to help protect the cluster from oxidation.[1]

Q7: My spectroscopic analysis (e.g., UV-Vis, EPR) shows a mixture of cluster types or degradation products. How can I diagnose the cause?

A7: The presence of mixed signals indicates partial degradation or incomplete cluster conversion. Spectroscopic methods are key to diagnosing the state of your cluster.[8][9]

  • UV-Visible Absorption: A broad absorbance around 400-420 nm is characteristic of [4Fe-4S] clusters. The loss of this feature suggests degradation.

  • Electron Paramagnetic Resonance (EPR): The [4Fe-4S]¹⁺ state gives a characteristic EPR signal.[14] The appearance of a signal corresponding to a [3Fe-4S]¹⁺ cluster can confirm this specific degradation pathway.[4]

  • Mössbauer Spectroscopy: This technique can quantitatively distinguish between different cluster types ([2Fe-2S] vs. [4Fe-4S]) and their oxidation states, providing definitive assessment of your sample's composition.[9][15]

Use the troubleshooting decision tree below to identify the potential source of the issue.

Visual Guides and Workflows

G A [4Fe-4S]²⁺ Cluster (Stable, Diamagnetic) B Oxidative Stress (O₂, H₂O₂, O₂⁻) C [4Fe-4S]³⁺ (Unstable Intermediate) B->C -1e⁻ D Loss of Fe²⁺ C->D E [3Fe-4S]¹⁺ Cluster (Paramagnetic, Inactive) D->E F Further Degradation E->F H Repair Pathway (+ Fe²⁺, + Reductant) E->H G [2Fe-2S]²⁺ or Apo-protein F->G H->A

Caption: Oxidative degradation pathway of a [4Fe-4S] cluster.

G cluster_prep Sample Preparation cluster_analysis Analysis A Anaerobic Protein Purification / Reconstitution B Buffer Exchange into Anaerobic Assay Buffer A->B C Baseline Spectroscopic Measurement (t=0) (UV-Vis, CD, EPR) B->C D Introduce Oxidant (e.g., Air, H₂O₂) C->D E Monitor Spectroscopic Changes Over Time D->E F Determine Degradation Rate and Intermediates E->F

Caption: Experimental workflow for assessing [Fe4S4] cluster stability.

G endNode endNode start Cluster Degradation Observed? q1 During Purification? start->q1 q2 During Storage? q1->q2 No a1 Check anaerobic chamber O₂ levels. Verify buffer degassing. Inspect purification hardware for leaks. q1->a1 Yes q3 During Assay? q2->q3 No a2 Improve vial sealing (e.g., crimp seals). Minimize headspace before freezing. Store at lower temperatures (-80°C or LN₂). q2->a2 Yes a3 Ensure all assay reagents are anaerobic. Use sealed cuvettes/plates. Pre-incubate assay system in anaerobic chamber. q3->a3 Yes

Caption: Troubleshooting logic for this compound degradation.

Quantitative Data Summary

The stability and degradation kinetics of [Fe4S4] clusters are highly dependent on the specific protein environment, the nature of the oxidant, pH, and temperature.

Table 1: Factors Influencing this compound Stability

ParameterEffect on StabilityRationale
Oxygen/ROS Exposure DecreasesDirect oxidation leads to cluster disassembly.[1][2][8]
Redox Potential VariesThe [4Fe-4S]²⁺/¹⁺ couple is a key functional range; moving outside this range can lead to instability.[1][14]
pH VariesBoth acidic and basic conditions can accelerate cluster dissolution, with the mechanism depending on the pH.[16]
Protein Structure IncreasesThe protein scaffold protects the cluster from the solvent and tunes its redox potential.[1][8]
Presence of Reductants IncreasesAgents like DTT can help maintain the reduced state of the cluster and surrounding cysteines.[9]

Table 2: Spectroscopic Properties for Monitoring [Fe4S4] Clusters

TechniqueParameter[4Fe-4S]²⁺ (Oxidized)[4Fe-4S]¹⁺ (Reduced)[3Fe-4S]¹⁺ (Degradation Product)
UV-Vis Absorbance λₘₐₓ (nm)~410-420Broader, less defined featuresShifts in absorbance
EPR Spectroscopy Ground State (S)0 (EPR silent)1/2 (EPR active)1/2 (EPR active, distinct signal)
Mössbauer Isomer Shift (δ)~0.45 mm/sMixed valenceDifferentiable parameters
Circular Dichroism SignalDistinct featuresSignal changes upon reductionLoss of signal indicates breakdown.[17]

Note: Specific values are protein-dependent. This table provides typical ranges.

Key Experimental Protocols

Protocol 1: Anaerobic Purification of a His-tagged [Fe-S] Protein

This protocol assumes expression in E. coli and purification using Ni-NTA affinity chromatography. All steps must be performed inside an anaerobic chamber with O₂ levels < 1 ppm.

Materials:

  • Cell pellet from protein expression.

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 5 mM DTT, 1 mg/mL lysozyme, DNAse I. (Degassed)

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 2 mM DTT. (Degassed)

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 2 mM DTT. (Degassed)

  • Ni-NTA resin.

  • All necessary chromatography equipment pre-equilibrated inside the chamber.

Methodology:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer inside the anaerobic chamber. Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to the pre-equilibrated Ni-NTA column. Allow the lysate to bind to the resin by gravity flow or at a slow, controlled flow rate (e.g., 0.5 mL/min).[1]

  • Washing: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein with Elution Buffer. Collect fractions and identify those containing the brown-colored [Fe-S] protein.

  • Buffer Exchange/Storage: Immediately buffer-exchange the protein into a suitable storage buffer (e.g., via a desalting column) that is free of imidazole. Concentrate the protein, flash-freeze in liquid nitrogen, and store in airtight, cryo-safe vials at -80°C or in liquid nitrogen.[11]

Protocol 2: Spectroscopic Monitoring of Oxidative Degradation

This protocol uses a UV-Visible spectrophotometer inside an anaerobic chamber to monitor the degradation of a [4Fe-4S] cluster upon exposure to air.

Materials:

  • Purified [4Fe-4S] protein in anaerobic buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Anaerobic, sealed quartz cuvette.

  • Spectrophotometer located inside or coupled to an anaerobic chamber.

Methodology:

  • Baseline Spectrum: Transfer the purified protein solution to the quartz cuvette inside the anaerobic chamber and seal it. Record an initial UV-Vis spectrum from 300-700 nm. This is your t=0 baseline.

  • Initiate Degradation: Unseal the cuvette to expose the sample to the chamber's atmosphere (if testing sensitivity to low O₂) or briefly remove it from the chamber to expose it to ambient air before re-sealing.

  • Time-Course Monitoring: Immediately begin recording spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Plot the absorbance at the characteristic λₘₐₓ (~410-420 nm) against time. The decay in this absorbance reflects the degradation of the [4Fe-4S] cluster. From this data, you can calculate the half-life (t₁/₂) of the cluster under the tested conditions.

References

Technical Support Center: Optimizing Anaerobic [Fe4S4] Cluster Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the anaerobic reconstitution of [Fe4S4] clusters.

Troubleshooting Guide

This guide addresses common issues encountered during the anaerobic reconstitution of [Fe4S4] clusters.

Problem Possible Cause Recommended Solution
Low or no [4Fe4S] cluster incorporation Oxygen contamination: [4Fe4S] clusters are extremely sensitive to oxygen and can rapidly decay.[1][2]- Ensure all buffers and solutions are thoroughly degassed. - Perform all steps of the reconstitution in a strictly anaerobic environment, such as a glovebox with an oxygen level below 2 ppm.[2][3] - Use oxygen-scavenging systems in your buffers (e.g., glucose oxidase/catalase).[4]
Inadequate reducing agent: Insufficient or degraded reducing agent will not maintain a sufficiently low redox potential for cluster assembly and stability.- Use fresh, high-purity dithiothreitol (B142953) (DTT) or sodium dithionite (B78146). - For chemical reconstitution, a significant molar excess of the reductant is often required.[2] - For enzymatic reconstitution, ensure the ferredoxin/ferredoxin reductase system is active.[5]
Incorrect ratio of iron and sulfide (B99878): An improper stoichiometric ratio can lead to the formation of incomplete or incorrect cluster types.[6]- Empirically test different molar excess ratios of iron and sulfide to your apoprotein. A 10-20 fold molar excess is a common starting point.[2][7] - Add iron and sulfide sources slowly and sequentially to prevent precipitation.[3][7]
Inactive apoprotein: The protein may be misfolded, aggregated, or have its cysteine residues oxidized.- Purify the apoprotein under denaturing conditions and refold it just before reconstitution. - Treat the apoprotein with a reducing agent like DTT prior to adding iron and sulfide to ensure cysteine residues are reduced.[7]
Formation of [2Fe2S] or [3Fe4S] clusters instead of [4Fe4S] Oxidative degradation: [4Fe4S] clusters can degrade to [2Fe2S] or [3Fe4S] clusters upon exposure to oxygen.[1][8]- Improve anaerobic conditions as described above. The conversion of [4Fe-4S]2+ to a [2Fe-2S]2+ cluster can be rapid, with a half-life of about 20 seconds upon exposure to air.[1]
Insufficient reducing power: The reductive coupling of two [2Fe2S] clusters to form a [4Fe4S] cluster requires electrons.[9]- Increase the concentration of the reducing agent. - In enzymatic systems, ensure the electron-donating partners (e.g., ferredoxin) are functional.[5][9]
Protein precipitation during reconstitution Incorrect pH: The pH of the buffer can affect protein solubility and the availability of cysteine thiolates for ligation.[6]- Optimize the pH of the reconstitution buffer. A pH around 8.0-8.5 is often used to ensure cysteine thiolates are deprotonated.[6][7]
High concentrations of iron and sulfide: Rapid addition of high concentrations of iron and sulfide can lead to the formation of insoluble iron sulfide precipitates.- Add iron and sulfide reagents slowly and stepwise.[3][7] - Consider using a scaffold protein-based enzymatic reconstitution, which can help prevent precipitation.[10]
Reconstituted protein is inactive Incorrect cluster formation: The protein may have incorporated an incorrect or incomplete cluster.- Characterize the reconstituted cluster using UV-visible and EPR spectroscopy to confirm the presence of a [4Fe4S] cluster.[8]
Misfolding of the protein after reconstitution: The incorporation of the cluster may not have induced the correct protein fold for activity.- Perform functional assays to confirm the activity of the reconstituted protein.[11] - Compare the spectroscopic properties of your reconstituted protein with published data for the active form.

Frequently Asked Questions (FAQs)

Q1: What are the critical components for successful anaerobic [Fe4S4] cluster reconstitution?

A1: The essential components are:

  • An oxygen-free environment: This is the most critical factor, as [4Fe4S] clusters are highly sensitive to oxygen.[1][2]

  • Apoprotein: The target protein lacking the iron-sulfur cluster.

  • Iron source: Typically ferrous chloride (FeCl₂) or ferrous ammonium (B1175870) sulfate (B86663).

  • Sulfide source: Usually sodium sulfide (Na₂S) or L-cysteine in enzymatic reconstitutions catalyzed by a cysteine desulfurase.[2]

  • Reducing agent: A chemical reductant like dithiothreitol (DTT) or sodium dithionite is necessary to maintain a low redox potential and provide electrons for cluster formation.[3][7]

Q2: What is the difference between chemical and enzymatic reconstitution?

A2:

  • Chemical Reconstitution: Involves the direct addition of inorganic iron and sulfide salts to the apoprotein in the presence of a chemical reducing agent. This method is simpler but can sometimes lead to off-pathway products or protein precipitation.[12][13]

  • Enzymatic Reconstitution: Utilizes dedicated protein machinery, such as the ISC or SUF systems, to assemble and insert the cluster into the apoprotein.[5][10][14] This process often involves a cysteine desulfurase (like IscS or SufS) to provide sulfur from L-cysteine and a scaffold protein (like IscU or SufU) where the cluster is pre-assembled before being transferred to the target apoprotein.[5][10] This method is considered more physiologically relevant.[15][16]

Q3: How can I monitor the success of the reconstitution?

A3: Several spectroscopic techniques can be used:

  • UV-visible Spectroscopy: [4Fe4S] clusters have a characteristic broad absorbance peak around 400-420 nm.[8][11] Monitoring the increase in absorbance in this region is a common way to follow cluster formation.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: In the reduced state ([4Fe4S]¹⁺), the cluster is EPR active.[7] This technique can confirm the presence and type of the iron-sulfur cluster.

  • Circular Dichroism (CD) Spectroscopy: The incorporation of the iron-sulfur cluster can induce changes in the protein's secondary and tertiary structure, which can be monitored by CD spectroscopy.[8]

Q4: What are the optimal concentrations of reagents for chemical reconstitution?

A4: The optimal concentrations can vary depending on the protein. However, a common starting point is a molar excess of iron, sulfide, and reducing agent relative to the apoprotein concentration.

ReagentTypical Molar Excess (relative to apoprotein)
Ferrous Iron (Fe²⁺)10 - 20 fold
Sulfide (S²⁻)10 - 20 fold
Dithiothreitol (DTT)50 - 100 fold

Note: These are starting recommendations and may require optimization for your specific protein.[2][7]

Q5: How can I improve the stability of my reconstituted [4Fe4S] protein?

A5:

  • Strict Anaerobic Conditions: Always handle and store the reconstituted protein under strictly anaerobic conditions.[3]

  • Reducing Agent: Include a reducing agent like DTT in the storage buffer.

  • Cryoprotectants: For long-term storage, flash-freeze the protein in liquid nitrogen in the presence of a cryoprotectant like glycerol (B35011) (15-20%).[7]

  • Avoid Freeze-Thaw Cycles: Aliquot the protein into smaller volumes to avoid repeated freezing and thawing, which can damage the cluster and the protein.[3]

Experimental Protocols

Detailed Methodology for Chemical Reconstitution of a [4Fe4S] Cluster

This protocol is a general guideline and may need to be adapted for specific proteins. All steps must be performed under strictly anaerobic conditions in a glovebox.

  • Preparation of Apoprotein:

    • Prepare the apoprotein in a degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • Add DTT to a final concentration of 5-10 mM to ensure all cysteine residues are reduced. Incubate on ice for 30 minutes.

  • Reconstitution Reaction:

    • While stirring the apoprotein solution gently, slowly add a 10-fold molar excess of a freshly prepared ferrous iron solution (e.g., ferrous ammonium sulfate in degassed water). Incubate for 10-15 minutes.

    • Slowly add a 10-fold molar excess of a freshly prepared sodium sulfide solution (in degassed water).

    • The solution will typically darken as the [4Fe4S] cluster forms. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Removal of Excess Reagents:

    • Remove the excess iron, sulfide, and reducing agent by passing the reaction mixture through a desalting column (e.g., G-25) pre-equilibrated with a degassed storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, 10% glycerol, pH 8.0).

  • Characterization and Storage:

    • Measure the UV-visible spectrum to confirm the presence of the ~420 nm absorbance feature.

    • Determine the protein concentration and the iron and sulfide content to estimate the cluster occupancy.

    • For long-term storage, flash-freeze the purified protein in liquid nitrogen and store it at -80°C.

Visualizations

Chemical_Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification & Storage Apoprotein Apoprotein in Anaerobic Buffer DTT Add DTT Apoprotein->DTT Reduced_Apoprotein Reduced Apoprotein DTT->Reduced_Apoprotein Iron Add Ferrous Iron (Fe²⁺) Reduced_Apoprotein->Iron Sulfide Add Sulfide (S²⁻) Iron->Sulfide Incubate Incubate (1-2 hours) Sulfide->Incubate Desalting Desalting Column Incubate->Desalting Holo_Protein Holo-Protein ([4Fe4S]-Protein) Desalting->Holo_Protein Storage Flash Freeze & Store at -80°C Holo_Protein->Storage

Caption: Workflow for the chemical reconstitution of a [4Fe4S] cluster.

Troubleshooting_Logic Start Low/No [4Fe4S] Cluster? Check_O2 Check Anaerobic Conditions Start->Check_O2 Yes Check_Reagents Verify Reagent Quality & Ratios Start->Check_Reagents Yes Check_Protein Assess Apoprotein Integrity Start->Check_Protein Yes Improve_Anaerobicity Improve Degassing/ Glovebox Technique Check_O2->Improve_Anaerobicity Optimize_Ratios Optimize Fe/S/DTT Concentrations Check_Reagents->Optimize_Ratios Refold_Protein Refold or Re-purify Apoprotein Check_Protein->Refold_Protein

Caption: Troubleshooting logic for low [4Fe4S] cluster reconstitution yield.

References

Technical Support Center: Crystallization of [Fe4S4] Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing [Fe4S4] iron-sulfur proteins.

Frequently Asked Questions (FAQs)

Q1: Why are [Fe4S4] proteins so difficult to crystallize?

A1: The primary challenge in crystallizing [Fe4S4] proteins lies in the oxygen sensitivity of the iron-sulfur cluster.[1] Exposure to oxygen can lead to the oxidation and subsequent degradation of the [4Fe-4S] cluster, resulting in a heterogeneous protein sample with reduced stability and a lower propensity for crystallization.[1] This oxidative damage can cause protein precipitation and the formation of intermolecular disulfide bridges, further hindering the formation of well-ordered crystals.[1][2] Therefore, maintaining a strictly anaerobic environment throughout the purification and crystallization process is crucial for success.

Q2: What are the visible signs of [Fe4S4] cluster degradation?

A2: A key visual indicator of the integrity of your [Fe4S4] protein sample is its color. A solution containing a properly folded [Fe4S4] protein will typically exhibit a dark brown color. If the solution appears light yellow, it often signifies oxidation and loss of the iron-sulfur cluster.

Q3: What is the minimum level of purity required for my [Fe4S4] protein sample before attempting crystallization?

A3: For any protein crystallization experiment, a high degree of purity is essential. It is recommended that the protein sample be at least 95% pure, as confirmed by SDS-PAGE analysis. The sample should also be homogeneous, ideally showing a single, symmetrical peak in size-exclusion chromatography.[3]

Q4: How can I improve the occupancy of the this compound in my protein during expression?

A4: To enhance the incorporation of the this compound during protein expression in E. coli, you can supplement the growth medium with 1 mM cysteine and 1 mM ferric ammonium (B1175870) citrate. Co-expression with chaperone systems involved in iron-sulfur cluster biogenesis, such as the isc operon, can also significantly improve cluster occupancy.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of [Fe4S4] proteins.

Problem 1: My protein precipitates immediately upon mixing with the crystallization screen solution.

  • Possible Cause: The precipitant concentration is too high, causing the protein to fall out of solution too rapidly.

  • Solution:

    • Try reducing the concentration of the precipitant in your crystallization screens.

    • Increase the protein concentration to potentially favor crystal formation over amorphous precipitation.

    • Experiment with different drop ratios of protein to reservoir solution to explore a wider range of equilibration pathways.

Problem 2: I am not getting any crystals, only clear drops.

  • Possible Cause: The protein concentration or the precipitant concentration is too low to achieve the necessary level of supersaturation for nucleation.

  • Solution:

    • Increase the concentration of your protein sample.

    • Use a higher concentration of the precipitant in the reservoir.

    • Consider using a different precipitant or a combination of precipitants.

    • Vary the pH of the buffer to find a range where the protein is less soluble.

Problem 3: My crystals are very small, needle-like, or form clusters.

  • Possible Cause: Nucleation is occurring too rapidly, leading to the formation of many small crystals instead of a few large ones.

  • Solution:

    • Lower the protein concentration slightly.

    • Decrease the precipitant concentration to slow down the rate of equilibration.

    • Consider microseeding, where pre-existing microcrystals are introduced into a new drop to promote the growth of larger, well-ordered crystals.

    • Experiment with additives that can influence crystal packing and morphology (see Table 2).

Problem 4: My crystals diffract poorly.

  • Possible Cause: The crystals may have internal disorder, a high mosaic spread, or may have been damaged during handling or freezing.

  • Solution:

    • Optimize the cryoprotectant solution to ensure proper vitrification and minimize ice crystal formation.

    • Experiment with different cryo-cooling techniques, such as plunge-freezing in liquid nitrogen or propane.

    • Try annealing the crystals by briefly warming them before re-cooling, which can sometimes improve crystal packing.

    • Screen a wider range of crystallization conditions to find those that produce more robust and well-ordered crystals.

Quantitative Data Summary

The following tables provide a summary of successful crystallization conditions and useful additives for [Fe4S4] proteins.

Table 1: Successful Crystallization Conditions for Various [Fe4S4] Proteins

ProteinOrganismProtein Conc. (mg/mL)PrecipitantBuffer/pHAdditivesTemperature (°C)Reference
FerredoxinPyrococcus furiosus10-2030% (w/v) PEG 40050 mM Tris-HCl pH 7.0-8.05 mM Hexaamminecobalt(III) chloride20[4][5]
Ferredoxin IAzotobacter vinelandii10-151.8-2.2 M Ammonium sulfate50 mM Tris-HCl pH 8.0-4[6]
FerredoxinClostridium acidurici101.2 M Sodium citrate50 mM Tris-HCl pH 7.5-20[7]
FerredoxinThermotoga maritima152.0 M Ammonium sulfate100 mM MES pH 6.5-22[4]
FerredoxinAquifex aeolicus2025% (w/v) PEG 3350100 mM HEPES pH 7.5200 mM NaCl20[6]

Table 2: Common Additives and Cryoprotectants for [Fe4S4] Protein Crystallization

Additive/CryoprotectantTypical Concentration RangePurposeNotes
Dithiothreitol (DTT)1-10 mMReducing agent to maintain a reducing environment and prevent disulfide bond formation.Should be fresh and added to all buffers.
Tris(2-carboxyethyl)phosphine (TCEP)0.5-2 mMA more stable and effective reducing agent than DTT.Less prone to oxidation than DTT.
Glycerol10-30% (v/v)Cryoprotectant to prevent ice crystal formation during freezing.Can also act as a precipitant at higher concentrations.
Ethylene Glycol10-30% (v/v)Cryoprotectant.Can sometimes be more effective than glycerol.
Small PEGs (e.g., PEG 400)5-20% (w/v)Can act as a cryoprotectant and also influence crystal packing.
Divalent Cations (e.g., MgCl₂, CaCl₂)5-50 mMCan mediate crystal contacts and improve crystal quality.Screen a range of concentrations.

Experimental Protocols

Protocol 1: Anaerobic Purification of [Fe4S4] Proteins using FPLC

This protocol outlines a general procedure for the purification of His-tagged [Fe4S4] proteins under anaerobic conditions. All steps should be performed in an anaerobic chamber with an oxygen level below 2 ppm.

  • Buffer Preparation: Prepare all buffers (Lysis, Wash, and Elution) and degas them thoroughly inside the anaerobic chamber for at least 24 hours prior to use. Add a reducing agent (e.g., 5 mM DTT or 1 mM TCEP) to all buffers.

  • Cell Lysis: Resuspend the cell pellet in ice-cold, anaerobic Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM DTT). Lyse the cells by sonication on ice within the anaerobic chamber.

  • Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with anaerobic Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM DTT).

    • Load the clarified supernatant onto the column.

    • Wash the column with at least 10 column volumes of Wash Buffer.

    • Elute the protein with anaerobic Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM DTT).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Concentrate the eluted protein using an appropriate centrifugal filter device inside the anaerobic chamber.

    • Equilibrate a size-exclusion column with anaerobic SEC Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT).

    • Load the concentrated protein onto the column and collect the fractions corresponding to the monomeric protein.

  • Concentration and Storage: Pool the pure fractions, concentrate to the desired concentration for crystallization, and store under anaerobic conditions at -80°C.

Protocol 2: Anaerobic Crystallization using the Hanging Drop Vapor Diffusion Method

This protocol describes the setup of a hanging drop crystallization experiment inside an anaerobic chamber.

  • Preparation: Bring a 24-well crystallization plate, siliconized cover slips, and your protein and screen solutions into the anaerobic chamber and allow them to equilibrate for at least 24 hours.

  • Reservoir Setup: Pipette 500 µL of the crystallization screen solution into each well of the 24-well plate.

  • Drop Setup:

    • On a clean, siliconized cover slip, pipette a 1 µL drop of your concentrated [Fe4S4] protein solution.

    • Add 1 µL of the reservoir solution from the corresponding well to the protein drop.

  • Sealing: Carefully invert the cover slip and place it over the well, ensuring a good seal with the vacuum grease on the rim of the well.

  • Incubation: Store the crystallization plates at a constant, desired temperature inside the anaerobic chamber and monitor for crystal growth regularly.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_cryst Anaerobic Crystallization cluster_analysis Crystal Handling & Analysis Protein Expression\n(with Fe and Cys supplementation) Protein Expression (with Fe and Cys supplementation) Cell Lysis\n(Anaerobic) Cell Lysis (Anaerobic) Protein Expression\n(with Fe and Cys supplementation)->Cell Lysis\n(Anaerobic) Cell Pellet Anaerobic Purification\n(e.g., FPLC) Anaerobic Purification (e.g., FPLC) Cell Lysis\n(Anaerobic)->Anaerobic Purification\n(e.g., FPLC) Clarified Lysate Purity & Homogeneity Check\n(SDS-PAGE, SEC) Purity & Homogeneity Check (SDS-PAGE, SEC) Anaerobic Purification\n(e.g., FPLC)->Purity & Homogeneity Check\n(SDS-PAGE, SEC) Purified Protein Crystallization Screening\n(Hanging/Sitting Drop) Crystallization Screening (Hanging/Sitting Drop) Purity & Homogeneity Check\n(SDS-PAGE, SEC)->Crystallization Screening\n(Hanging/Sitting Drop) Pure, Concentrated Protein Crystal Optimization Crystal Optimization Crystallization Screening\n(Hanging/Sitting Drop)->Crystal Optimization Initial Hits Anaerobic Crystal Harvesting Anaerobic Crystal Harvesting Crystal Optimization->Anaerobic Crystal Harvesting Diffraction-quality Crystals Cryo-protection Cryo-protection Anaerobic Crystal Harvesting->Cryo-protection X-ray Diffraction Data Collection X-ray Diffraction Data Collection Cryo-protection->X-ray Diffraction Data Collection

Caption: General workflow for the anaerobic crystallization of [Fe4S4] proteins.

troubleshooting_tree cluster_outcomes cluster_solutions_precipitate cluster_solutions_clear cluster_solutions_small cluster_solutions_diffraction start Crystallization Experiment Outcome precipitate Heavy Precipitate start->precipitate clear_drops Clear Drops start->clear_drops small_crystals Small/Needle-like Crystals start->small_crystals good_crystals Good Crystals, Poor Diffraction start->good_crystals solution_p1 Decrease Precipitant Concentration precipitate->solution_p1 solution_p2 Increase Protein Concentration precipitate->solution_p2 solution_p3 Vary Drop Ratios precipitate->solution_p3 solution_c1 Increase Protein Concentration clear_drops->solution_c1 solution_c2 Increase Precipitant Concentration clear_drops->solution_c2 solution_c3 Change Precipitant/pH clear_drops->solution_c3 solution_s1 Decrease Protein/ Precipitant Concentration small_crystals->solution_s1 solution_s2 Microseeding small_crystals->solution_s2 solution_s3 Screen Additives small_crystals->solution_s3 solution_d1 Optimize Cryoprotectant good_crystals->solution_d1 solution_d2 Crystal Annealing good_crystals->solution_d2 solution_d3 Re-screen Conditions good_crystals->solution_d3

Caption: Troubleshooting decision tree for [Fe4S4] protein crystallization.

References

Technical Support Center: Recombinant [Fe4S4] Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and quality of recombinant [Fe4S4] iron-sulfur proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant [Fe4S4] proteins in a question-and-answer format.

Issue 1: Low or No Yield of Recombinant [Fe4S4] Protein

Q: I am not seeing any expression of my [Fe4S4] protein or the yield is very low. What are the potential causes and how can I improve it?

A: Low or no protein yield is a frequent challenge and can stem from several factors. Here are some common causes and troubleshooting strategies:

  • Suboptimal Expression Conditions: The expression temperature, induction time, and inducer concentration are critical. High induction levels and temperatures can lead to protein misfolding and degradation.[1][2][3]

    • Solution: Optimize expression conditions by testing a range of temperatures (e.g., 16°C, 22°C, 28°C, 37°C) and inducer concentrations.[2][4] Lowering the temperature and inducer concentration often slows down protein synthesis, which can promote proper folding and [Fe4S4] cluster incorporation.[2][3]

  • Insufficient Iron and Cysteine: The synthesis of [Fe4S4] clusters requires ample bioavailable iron and cysteine.[5] Iron starvation can trigger the activation of the SUF operon for Fe-S cluster synthesis, but direct supplementation is often more effective for overexpression.[6]

  • Toxicity of the Recombinant Protein: The expressed protein may be toxic to the E. coli host cells, leading to poor growth and low yield.[7]

    • Solution: Use a tightly regulated expression system, such as a pBAD vector or a BL21-AI strain, to minimize basal expression before induction.[7] Adding glucose to the culture medium can also help repress leaky expression from some promoters.[7]

  • Codon Usage: If expressing a eukaryotic protein in E. coli, differences in codon usage can lead to translational stalls and truncated protein products.[7]

    • Solution: Use an E. coli expression strain that is engineered to express rare tRNAs, such as Rosetta(DE3).[4] Alternatively, synthesize a codon-optimized gene for your protein of interest.

Experimental Workflow for Optimizing [Fe4S4] Protein Expression

G cluster_prep Preparation cluster_culture Culture Optimization cluster_analysis Analysis Transform Plasmid Transform Plasmid Test Temperatures Test Temperatures Transform Plasmid->Test Temperatures Inoculate cultures Test Inducer Conc. Test Inducer Conc. Test Temperatures->Test Inducer Conc. Vary IPTG/Arabinose Media Supplementation Media Supplementation Test Inducer Conc.->Media Supplementation Add Fe/Cys SDS-PAGE Analysis SDS-PAGE Analysis Media Supplementation->SDS-PAGE Analysis Harvest & Lyse Western Blot Western Blot SDS-PAGE Analysis->Western Blot Confirm Identity

Caption: Workflow for optimizing recombinant [Fe4S4] protein expression.

Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Q: My [Fe4S4] protein is expressed at high levels, but it's all in the insoluble fraction as inclusion bodies. How can I increase its solubility?

A: Inclusion bodies are insoluble aggregates of misfolded protein.[1] For [Fe4S4] proteins, insolubility can be caused by a lack of the iron-sulfur cluster, which is often crucial for proper folding and stability.[4][8]

  • Expression Rate vs. Folding Rate: Rapid protein synthesis, often driven by strong promoters and high inducer concentrations, can overwhelm the cellular machinery for protein folding and Fe-S cluster assembly.[2][3]

    • Solution: Reduce the expression rate by lowering the induction temperature (e.g., 16-25°C) and decreasing the inducer concentration.[2][9] This gives the protein more time to fold correctly and incorporate the this compound.

  • Inadequate Chaperone Assistance: The folding of some proteins requires the assistance of molecular chaperones.

    • Solution: Co-express your protein with a chaperone system, such as GroEL/ES.[5][10] Several commercial plasmids are available for this purpose.

  • Insufficient Fe-S Cluster Assembly Machinery: The native E. coli Fe-S cluster (ISC and SUF) assembly systems may not be sufficient to handle the overexpression of a recombinant [Fe4S4] protein.[6]

    • Solution: Co-express your protein with the ISC or SUF operon proteins.[5][6] This can enhance the capacity for this compound synthesis and insertion.

  • Solubility-Enhancing Fusion Tags: A fusion tag can sometimes improve the solubility of the target protein.

    • Solution: Fuse your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[11] It is important to choose a tag that can be cleaved off after purification.

Decision Tree for Improving Protein Solubility

G start Insoluble Protein? lower_temp Lower Expression Temperature (16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer coexpress_chaperones Co-express with Chaperones (GroEL/ES) reduce_inducer->coexpress_chaperones coexpress_isc_suf Co-express with ISC/SUF System coexpress_chaperones->coexpress_isc_suf add_tag Add Solubility Tag (MBP, GST) coexpress_isc_suf->add_tag check_solubility Check Solubility add_tag->check_solubility

Caption: Troubleshooting steps for increasing protein solubility.

Issue 3: Purified Protein Lacks the this compound (Apoprotein)

Q: I can purify my protein, but it's colorless or light yellow, and biophysical characterization shows no this compound. How can I ensure the cluster is incorporated and maintained?

A: The lability of [Fe4S4] clusters, particularly their sensitivity to oxygen, is a primary challenge.[4][12] Obtaining the holo-protein (protein with the cluster) requires strict anaerobic conditions throughout the entire process.[13][14][15]

  • Oxygen Exposure: [4Fe-4S] clusters are highly sensitive to oxygen.[4][12] Exposure to air can lead to cluster degradation, often converting a [4Fe-4S] cluster to a more stable [2Fe-2S] cluster or complete loss of the cluster.[16]

    • Solution: Perform all expression, harvesting, and purification steps under strictly anaerobic conditions.[13][14] This involves using an anaerobic chamber for all manipulations, including cell lysis, chromatography, and sample storage.[4][13] Degas all buffers and solutions thoroughly.

  • Inappropriate Purification Methods: Certain purification techniques can interfere with the this compound.

    • Solution: Avoid Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA or Co-NTA resins, as the metal ions can chelate the iron from the this compound.[4][13] Strep-tag or GST-tag affinity chromatography are recommended alternatives.[4][13]

  • Cluster Instability: The inherent stability of the this compound can vary between different proteins.

    • Solution: If the cluster is particularly labile, consider in vitro reconstitution. This involves expressing and purifying the apoprotein and then chemically reconstituting the this compound under anaerobic conditions using an iron salt and a sulfide (B99878) source.

Frequently Asked Questions (FAQs)

Q1: Why are anaerobic conditions so critical for [Fe4S4] protein expression and purification?

A1: [Fe4S4] clusters are redox-active cofactors that are highly susceptible to oxidation.[4] The redox potential of molecular oxygen is sufficient to oxidize the cluster, leading to its disassembly and the loss of protein function and often structural integrity.[4][14] Maintaining a strictly anaerobic environment protects the cluster from oxidative damage throughout the entire workflow.[14][15]

Q2: What is the visual indicator of a successful [Fe4S4] protein purification?

A2: A purified, holo-[Fe4S4] protein solution typically has a characteristic dark brown color due to the presence of the intact iron-sulfur cluster.[17] A light yellow color or a colorless solution often indicates cluster oxidation, degradation, or complete loss.[4]

Q3: Which E. coli strains are best for expressing [Fe4S4] proteins?

A3: BL21(DE3) and its derivatives are commonly used and are a good starting point.[4] For eukaryotic proteins with different codon usage, Rosetta 2(DE3) strains are recommended as they supply tRNAs for rare codons.[4] In some cases, strains engineered to be upregulated for iron-sulfur cluster protein accumulation can improve yields of active protein.[14]

Q4: How can I confirm the presence and type of the iron-sulfur cluster in my purified protein?

A4: Several biophysical techniques can be used:

  • UV-Visible Spectroscopy: Holo-[Fe4S4] proteins often exhibit a broad absorbance peak around 400-420 nm.[17]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: The [4Fe-4S]²⁺ state is EPR-silent. However, upon reduction with sodium dithionite (B78146) to the [4Fe-4S]¹⁺ state, it gives a characteristic EPR signal.[12][17]

  • Mössbauer Spectroscopy: This technique can provide detailed information about the iron oxidation states and the type of cluster present.[17]

Quantitative Data Summary

Table 1: Optimization of Expression Conditions for Phthalate Dioxygenase (PDO) and Phthalate Dioxygenase Reductase (PDR)

ParameterConditionPDO Yield (g/L)PDR Yield (g/L)Reference
Media Additives LB~0.2~0.05[6]
LB + Fe/Cys~1.0~0.2[6]
Culture pH 7.0HighHigh[6]
8.5 - 9.0HighLow (proteolysis)[6]

Experimental Protocols

Protocol 1: Anaerobic Expression of [Fe4S4] Proteins in E. coli

This protocol is adapted from established methods for expressing oxygen-sensitive iron-sulfur proteins.[13]

  • Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli transformed with the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with the appropriate antibiotic) with the overnight starter culture (1:100 to 1:200 dilution).

  • Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Anaerobic Shift: Transfer the culture flask into an anaerobic chamber.

  • Supplementation: Add supplements to the medium to facilitate Fe-S cluster assembly. A common final concentration is 1 mM ferric ammonium citrate and 1 mM L-cysteine.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).

  • Low-Temperature Expression: Reduce the temperature of the shaker inside the anaerobic chamber to 16-22°C and continue to grow the culture for 12-16 hours.[13]

  • Harvesting: Inside the anaerobic chamber, transfer the culture to centrifuge bottles and seal them tightly.

  • Centrifugation: Remove the bottles from the chamber and centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Storage: Either proceed immediately with anaerobic purification or flash-freeze the cell pellet in liquid nitrogen and store at -80°C. All subsequent purification steps must be performed under strictly anaerobic conditions.[13]

References

Troubleshooting artifacts in EPR spectra of [Fe4S4] clusters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Fe4S4] clusters and encountering artifacts in their Electron Paramagnetic Resonance (EPR) spectra.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acquisition of EPR spectra of [Fe4S4] clusters.

Q: My EPR signal is very weak or completely absent. What are the possible causes and solutions?

A: A weak or absent EPR signal from a [Fe4S4] cluster-containing sample can stem from several issues, ranging from sample preparation to the redox state of the cluster.

  • Incorrect Redox State: The most common EPR-active state for a [4Fe-4S] cluster is the [4Fe-4S]¹⁺ state, which has a net spin of S=1/2. The [4Fe-4S]²⁺ state is diamagnetic (S=0) and therefore EPR-silent.[1]

    • Solution: Ensure your sample is properly reduced to the [4Fe-4S]¹⁺ state. This is typically achieved by adding a reducing agent like sodium dithionite (B78146) under anaerobic conditions.[1] For clusters that are active in the oxidized state, such as in High Potential Iron-Sulfur Proteins (HiPIPs), ensure the cluster is in the [4Fe-4S]³⁺ state.

  • Low Protein Concentration: The EPR signal intensity is directly proportional to the concentration of the paramagnetic species.

    • Solution: Concentrate your protein sample. A typical concentration for obtaining a good signal-to-noise ratio is in the range of 200 µM to 2 mM.[2]

  • Sample Degradation: [Fe4S4] clusters are notoriously sensitive to oxygen.[3] Exposure to air can lead to cluster degradation, rendering it EPR-silent or converting it to other species.

    • Solution: Strictly anaerobic sample handling is crucial.[4] Perform all sample manipulations in an anaerobic chamber or glovebox.

  • Improper EPR Parameters: The EPR signal of [Fe4S4] clusters is highly dependent on the experimental conditions, particularly temperature and microwave power.

    • Solution: Record spectra at cryogenic temperatures, typically between 10 K and 30 K.[1] The signal from a [4Fe-4S]¹⁺ cluster is often best observed at temperatures below 20 K due to fast relaxation.[5] Perform a power saturation study to determine the optimal microwave power that maximizes signal intensity without causing saturation.

Q: I observe a sharp signal around g = 4.3. What is its origin?

A: A signal at g ≈ 4.3 is typically indicative of high-spin ferric iron (Fe³⁺, S=5/2) in a rhombic environment. This is often referred to as a "rubredoxin-like" signal and can arise from:

  • Adventitious Iron: Contamination of your sample with non-specifically bound ferric iron.

  • Cluster Degradation: Oxygen-induced degradation of the [4Fe-4S] cluster can lead to the formation of mononuclear Fe³⁺ species.[3]

    • Solution: Ensure all buffers and reagents are free of contaminating iron. Chelation with agents like EDTA during purification can help. Strict anaerobic sample handling will prevent cluster degradation.

Q: My spectrum shows features that are broader than expected, or the resolution is poor.

A: Broadening of EPR signals can be caused by several factors:

  • g-strain: Inhomogeneous broadening due to a distribution of cluster geometries in a frozen solution.[6][7]

    • Solution: The addition of a cryoprotectant like glycerol (B35011) or sucrose (B13894) can sometimes lead to a more uniform glassy matrix upon freezing, which may reduce g-strain.[8][9]

  • Spin-Spin Interactions: At high protein concentrations, interactions between neighboring paramagnetic centers can lead to signal broadening.[2]

    • Solution: If possible, dilute your sample. However, this will also decrease the signal-to-noise ratio.

  • Rapid Passage Effects: At higher microwave frequencies (above X-band), spectra can become sensitive to rapid passage effects, which can distort the lineshape.[6][7]

    • Solution: For quantitative analysis, X-band EPR is often preferred as it is less susceptible to these effects.[6][7]

Q: I see a complex spectrum with multiple overlapping signals. How can I interpret this?

A: The EPR spectrum of a [4Fe-4S]³⁺ cluster, in particular, can be complex and appear as a mixture of different species.[6][7] This complexity can arise from:

  • Valence Isomers: In a [4Fe-4S]³⁺ cluster, the mixed-valence Fe²⁺-Fe³⁺ pair can be localized on different pairs of iron atoms, leading to multiple, distinct EPR signals.[6][7]

  • Presence of Multiple Cluster Types: Your sample may contain a mixture of different iron-sulfur clusters (e.g., [2Fe-2S]⁺ and [4Fe-4S]⁺).

    • Solution: Varying the temperature can help distinguish between different cluster types. [2Fe-2S]⁺ clusters typically have slower relaxation rates and their signals can be observed at higher temperatures (up to 60 K), whereas [4Fe-4S]⁺ cluster signals are usually only well-resolved at temperatures below 20 K.[5]

  • Cluster Conversion: [4Fe-4S] clusters can sometimes convert to [3Fe-4S] clusters.[10][11]

    • Solution: Careful characterization using other spectroscopic techniques, such as UV-visible absorption and circular dichroism, can help identify the types of clusters present.

Q: My baseline is drifting or distorted. What can I do?

A: Baseline problems in EPR spectra can be frustrating and can interfere with proper data analysis. Common causes include:

  • Temperature Instability: Fluctuations in the sample temperature during the scan can cause the baseline to drift.[12]

    • Solution: Allow the cryostat to fully equilibrate at the desired temperature before starting the measurement.

  • Improperly Frozen Sample: A poorly frozen sample with cracks or crystalline ice can lead to changes in the microwave coupling and a distorted baseline.

    • Solution: Freeze samples slowly and uniformly to promote the formation of a glass.[13] Using a cryoprotectant can also help.[8][9]

  • Instrumental Issues: Problems with the spectrometer, such as a deteriorating detector or unstable microwave source, can also cause baseline issues.

    • Solution: Consult your instrument manual or a qualified technician to diagnose and resolve instrumental problems.

Quantitative Data Summary

The following table summarizes typical g-values for various iron-sulfur clusters that may be observed in EPR spectra. These values can serve as a useful reference for identifying the species present in your sample.

Cluster TypeOxidation StateSpin State (S)Typical g-values (g_z, g_y, g_x)Notes
[4Fe-4S] 1+1/2e.g., 2.07, 1.93, 1.87[5] or 2.04, 1.93, 1.89[3]The EPR-active reduced state. g-values can vary significantly depending on the protein environment. Signal is typically broad and best observed at T < 20 K.[5]
2+0-EPR-silent.[1]
3+ (HiPIP)1/2Complex, often multiple components. e.g., 2.126, 2.0485, 2.035[7]Can exhibit complex spectra due to valence isomers.[6][7]
[2Fe-2S] 1+1/2e.g., 2.04, 1.94, 1.91[5]Typically has slower spin relaxation than [4Fe-4S]¹⁺ clusters, allowing for observation at higher temperatures (up to 60 K).[5]
2+0-EPR-silent.
[3Fe-4S] 1+1/2g_avg ≈ 2.01Often arises from oxidative damage to a [4Fe-4S] cluster.[10][14]
Adventitious Fe³⁺ 3+5/2g ≈ 4.3A sharp, derivative-shaped signal indicative of high-spin ferric iron in a rhombic environment.[3]

Experimental Protocols

Detailed Methodology for Anaerobic EPR Sample Preparation

This protocol outlines the steps for preparing an oxygen-sensitive this compound-containing protein sample for EPR spectroscopy under strictly anaerobic conditions.

  • Preparation of the Anaerobic Chamber:

    • Ensure the anaerobic chamber (glovebox) has an oxygen level below 2 ppm.

    • Bring all necessary materials into the chamber, including the protein sample, buffers, sodium dithionite solution, EPR tubes, and sealing materials (e.g., septa and parafilm).

  • Sample Reduction (if necessary):

    • The [4Fe-4S]²⁺ state is EPR-silent. To observe the S=1/2 signal, the cluster must be reduced to the [4Fe-4S]¹⁺ state.[1]

    • Prepare a fresh, anaerobic stock solution of sodium dithionite (e.g., 1 M in an anaerobic buffer).

    • Add a small aliquot of the dithionite solution to the protein sample (typically a 5-10 fold molar excess). Mix gently. A color change is often observed upon reduction.

  • Transfer to EPR Tube:

    • Using a gas-tight syringe, carefully transfer the reduced protein solution into a clean quartz EPR tube. Avoid introducing any air bubbles.

    • The recommended sample height for X-band EPR is typically around 35 mm.[13]

  • Sealing the EPR Tube:

    • Securely cap the EPR tube with a rubber septum.

    • Wrap the septum and the top of the tube with parafilm to create an airtight seal.[13]

  • Freezing the Sample:

    • Remove the sealed EPR tube from the anaerobic chamber.

    • Immediately freeze the sample in liquid nitrogen. To ensure the formation of a good glass and prevent tube cracking, freeze the sample slowly by first immersing the tip of the tube in the liquid nitrogen and then gradually lowering the rest of the tube.[13]

  • Storage and Transport:

    • Store the frozen sample in liquid nitrogen until the EPR measurement.

    • If transporting the sample, use a dry shipper to maintain cryogenic temperatures.

Visualizations

Troubleshooting_Workflow start Start: Observe EPR Spectrum Artifact d1 Weak or No Signal? start->d1 end_good Resolved: Good Spectrum end_bad Unresolved: Consult Specialist d2 Unexpected Signal (e.g., g=4.3)? d1->d2 No a1_1 Check Protein Concentration & Redox State d1->a1_1 Yes d3 Broad/Poorly Resolved Signal? d2->d3 No a2_1 Check for Adventitious Fe³⁺ (e.g., from buffers) d2->a2_1 Yes d4 Baseline Drift/Distortion? d3->d4 No a3_1 Add Cryoprotectant (e.g., glycerol) d3->a3_1 Yes d4->end_bad No, suspect instrumental issue a4_1 Allow Temperature to Equilibrate d4->a4_1 Yes a1_2 Verify Anaerobic Sample Handling a1_1->a1_2 a1_3 Optimize EPR Parameters (Temp, Power) a1_2->a1_3 a1_3->end_good a2_2 Suspect O₂ Degradation (Review handling) a2_1->a2_2 a2_2->end_good a3_2 Check for High Sample Concentration a3_1->a3_2 a3_2->end_good a4_2 Re-freeze Sample Carefully a4_1->a4_2 a4_2->end_good

Caption: Troubleshooting workflow for common EPR spectral artifacts.

Frequently Asked Questions (FAQs)

Q: What is the difference between the EPR signals of [2Fe-2S] and [4Fe-4S] clusters?

A: Both cluster types in their reduced, S=1/2 state ([2Fe-2S]⁺ and [4Fe-4S]⁺) can exhibit rhombic EPR signals with g-values around 2. However, a key distinguishing feature is their spin-lattice relaxation behavior, which is temperature-dependent. [4Fe-4S]⁺ clusters typically relax much faster, meaning their EPR signals are usually only observable at very low temperatures (e.g., < 20 K). In contrast, the signals from [2Fe-2S]⁺ clusters relax more slowly and can often be observed at higher temperatures (e.g., up to 60 K).[5]

Q: Why is anaerobic sample preparation so critical for [Fe4S4] clusters?

A: [Fe4S4] clusters are highly susceptible to oxidative damage. Exposure to molecular oxygen can lead to the conversion of the [4Fe-4S] cluster to a [3Fe-4S] cluster or even complete degradation into smaller iron-sulfur species or mononuclear iron.[3][10][11] This not only alters the biological activity but also significantly changes the EPR spectrum, potentially leading to the loss of the desired signal and the appearance of artifactual signals.

Q: What is a cryoprotectant and why is it used in preparing EPR samples?

A: A cryoprotectant is a substance added to a sample to protect it from damage during freezing. In the context of EPR spectroscopy of frozen solutions, cryoprotectants like glycerol or sucrose are used to promote the formation of a homogenous glass rather than crystalline ice.[8][9] Crystalline ice can damage the protein and create a non-uniform sample environment, which can lead to broader and less resolved EPR spectra (g-strain).[8]

Q: How can I be sure that the signal I am observing is from my protein of interest and not a contaminant?

A: This is a critical question in EPR spectroscopy. Here are a few ways to build confidence in your signal assignment:

  • Run a control: Measure the EPR spectrum of the buffer and any additives alone to check for background signals.

  • Correlate with protein concentration: The intensity of the EPR signal should be proportional to the concentration of your protein.

  • Biochemical correlation: If your protein's activity depends on the this compound, correlate the EPR signal intensity with the measured activity.

  • Site-directed mutagenesis: Mutating a ligand to the cluster should perturb or eliminate the EPR signal, providing strong evidence for its origin.

Q: What is spin quantitation and why is it important?

A: Spin quantitation is the process of determining the concentration of a paramagnetic species in a sample by comparing the integrated intensity of its EPR signal to that of a known standard. It is important for determining the stoichiometry of the paramagnetic center in your protein (e.g., one [4Fe-4S]¹⁺ cluster per protein molecule) and for assessing the purity and integrity of your sample.

References

Strategies to prevent [Fe4S4] to [Fe3S4] cluster conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Fe4S4] Cluster Integrity

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing the conversion of [4Fe-4S] to [3Fe-4S] clusters during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of [Fe4S4] to [Fe3S4] cluster conversion?

A1: The primary cause is oxidative damage. [Fe-S] clusters are highly sensitive to oxygen and reactive oxygen species (ROS) such as superoxide.[1][2] Exposure to oxidants can lead to a one-electron oxidation of the stable [4Fe-4S]²⁺ cluster, destabilizing it and causing the loss of a single iron atom to form a [3Fe-4S]¹⁺ cluster.[3] This conversion often results in the inactivation of the protein.

Q2: Can the [Fe3S4] cluster be converted back to a [4Fe-4S] cluster?

A2: Yes, the conversion is often reversible. This process is known as cluster repair or reconstitution. In vitro, it can be achieved by providing a source of ferrous iron (Fe²⁺) and a reducing agent (like dithiothreitol (B142953) or sodium dithionite) under strictly anaerobic conditions.[4][5] This facilitates the re-insertion of the fourth iron atom to restore the cubane (B1203433) [4Fe-4S] structure. Some studies have even observed spontaneous transformation from [3Fe-4S] back to [4Fe-4S] in vitro without the addition of an external iron source.

Q3: How does the protein environment affect cluster stability?

A3: The protein scaffold plays a crucial role in protecting the cluster from the solvent and molecular oxygen.[1] The specific arrangement of coordinating ligands (typically cysteine residues) and the surrounding amino acid network can significantly influence the cluster's redox potential and stability.[6] Site-directed mutagenesis studies have shown that replacing a non-coordinating residue near the cluster with a cysteine can sometimes convert a native [3Fe-4S] cluster into a more stable [4Fe-4S] cluster.[7]

Q4: What are the key spectroscopic differences between [4Fe-4S] and [3Fe-4S] clusters?

A4: The two cluster types can be distinguished using several spectroscopic techniques.

  • UV-Visible Spectroscopy: [4Fe-4S]²⁺ clusters typically exhibit a broad absorbance with a shoulder around 400-420 nm.[3][8] [3Fe-4S]¹⁺ clusters also absorb in this region, often with a peak between 380 and 400 nm, making UV-Vis useful for monitoring overall cluster presence but less definitive for distinguishing types without other methods.[9]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a powerful technique for differentiation. The common [4Fe-4S]²⁺ state is EPR-silent (S=0).[3] In contrast, the oxidized [3Fe-4S]¹⁺ cluster is paramagnetic (S=1/2) and displays a characteristic rhombic EPR signal with g-values near 2.01.[10]

Troubleshooting Guide

Problem 1: My purified iron-sulfur protein solution is losing its characteristic reddish-brown color and its UV-Vis absorbance at ~420 nm is decreasing.

  • Possible Cause: This is a classic sign of [4Fe-4S] cluster degradation due to oxygen exposure.[11] Even minor amounts of oxygen can lead to rapid cluster decomposition.[2]

  • Solutions:

    • Strict Anaerobiosis: Ensure all purification steps (lysis, chromatography, concentration) are performed in a well-maintained anaerobic chamber (<1 ppm O₂).[11][12]

    • Degassed Buffers: All buffers and solutions must be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) and brought into the anaerobic chamber before use.

    • Reducing Agents: Include a reducing agent like dithiothreitol (DTT) in your buffers to scavenge trace oxygen and maintain a reducing environment.

    • Airtight Storage: Store purified protein in airtight, sealed vials at 4°C or flash-frozen in liquid nitrogen for long-term storage.[13]

Problem 2: My EPR spectrum shows a prominent signal around g=2.01, but I expected my protein to have an EPR-silent [4Fe-4S]²⁺ cluster.

  • Possible Cause: Your sample has undergone partial, one-electron oxidation, converting some of the [4Fe-4S]²⁺ clusters to the EPR-active [3Fe-4S]¹⁺ form.[3] This can happen during purification or sample handling if anaerobic integrity is compromised.

  • Solutions:

    • Anaerobic Sample Handling: Prepare EPR samples inside an anaerobic chamber. Load the protein into the EPR tube, seal it securely, and freeze it in liquid nitrogen before removing it from the chamber.

    • In-Tube Reduction: To confirm the signal is from a [3Fe-4S]¹⁺ cluster, you can attempt a reduction. Anaerobically add a small amount of a strong reductant like sodium dithionite (B78146) to the EPR tube. The disappearance of the g=2.01 signal upon reduction is indicative of its conversion back to an EPR-silent state.

Problem 3: My in vitro cluster reconstitution is inefficient, resulting in low yield of holo-protein.

  • Possible Cause: In vitro reconstitution is a sensitive process that can be affected by several factors.

    • Oxygen contamination is a primary cause of failure.[14]

    • The stoichiometry of iron, a sulfur source, and a reducing agent is critical.

    • If using an enzymatic method (e.g., with a cysteine desulfurase like NifS), the enzyme may be inactive.

    • The apo-protein may be misfolded or aggregated.

  • Solutions:

    • Verify Anaerobic Conditions: Double-check the oxygen levels in your anaerobic chamber and ensure all solutions are properly deoxygenated.

    • Optimize Reagent Ratios: A common starting point is a 10- to 16-fold molar excess of both ferrous iron and L-cysteine over the apo-protein concentration.[15]

    • Use a Slow Sulfur Source: Rather than adding sodium sulfide (B99878) directly, which can lead to precipitation, use a cysteine desulfurase enzyme to provide a slow, steady supply of sulfide ions from L-cysteine.[15]

    • Check Apo-Protein Quality: Ensure your apo-protein is soluble and properly folded before attempting reconstitution. Run a size-exclusion chromatography column to check for aggregation.

Key Experimental Protocols

Protocol 1: Enzymatic In Vitro Reconstitution of a [4Fe-4S] Cluster

This protocol utilizes a cysteine desulfurase (e.g., NifS from Azotobacter vinelandii) to slowly generate sulfide from L-cysteine for controlled cluster assembly.

Materials:

  • Purified, soluble apo-protein.

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0), thoroughly degassed.

  • Stock solutions (anaerobic): 100 mM Dithiothreitol (DTT), 100 mM L-cysteine, 50 mM Ferrous Ammonium (B1175870) Sulfate (B86663).

  • Purified NifS enzyme (catalytic amount, ~1-5 µM final concentration).

Procedure:

  • Perform all steps inside an anaerobic chamber.

  • To a solution of apo-protein (e.g., 50 µM) in anaerobic buffer, add DTT to a final concentration of 10 mM.

  • Add L-cysteine to a final concentration of 2 mM and ferrous ammonium sulfate to a final concentration of 1 mM. Mix gently.

  • Initiate the reconstitution by adding a catalytic amount of NifS enzyme.

  • Incubate the reaction at room temperature. Monitor the progress by observing the solution turn reddish-brown and by taking periodic UV-Vis spectra to observe the increase in absorbance around 420 nm.[3] The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, remove excess iron, sulfur, and amino acids using an anaerobic size-exclusion chromatography column equilibrated with anaerobic buffer containing 2 mM DTT.

  • Collect the colored protein fractions, concentrate as needed, and store in sealed, airtight vials.

Protocol 2: Monitoring Cluster Integrity with UV-Visible Spectroscopy

This is a quick method to assess the presence and relative stability of Fe-S clusters.

Procedure:

  • Switch on the spectrophotometer and allow the lamp to warm up.

  • Use an anaerobic, sealed quartz cuvette with a 1 cm pathlength.[16]

  • Record a baseline spectrum using the anaerobic buffer that the protein is in.

  • Carefully transfer the protein sample into the cuvette inside an anaerobic chamber and seal it.

  • Record the absorbance spectrum from 260 to 800 nm.[16]

  • A healthy [4Fe-4S]²⁺ protein will show a broad absorbance feature with a maximum or shoulder between 400-420 nm.[8]

  • To test for oxygen sensitivity, you can carefully unseal the cuvette and record spectra over time. A decrease in the 420 nm absorbance indicates cluster degradation.

Data Presentation

Table 1: Summary of Spectroscopic Properties for Common Fe-S Cluster States

Cluster StateFormal Oxidation State of CoreSpin State (S)UV-Vis Absorbance (nm)EPR Signal CharacteristicsMössbauer Isomer Shift (δ, mm/s)
[4Fe-4S]²⁺ 2 Fe²⁺, 2 Fe³⁺0Broad shoulder ~400-420[8]Silent[3]~0.47 (average for delocalized Fe²·⁵⁺ pairs)[17]
[4Fe-4S]¹⁺ 1 Fe²⁺, 3 Fe³⁺1/2 or 3/2Generally less featuredComplex signal (e.g., g=2.06, 1.93, 1.89)[18]Varies with spin state
[3Fe-4S]¹⁺ 3 Fe³⁺1/2Broad peak ~400-416[9][10]Rhombic signal, g ≈ 2.01[10]~0.24-0.27 (characteristic of Fe³⁺)[19]
[3Fe-4S]⁰ 2 Fe²⁺, 1 Fe³⁺2Not well definedBroad signal, g ≈ 12[7]Complex, reflects mixed valence

Visualizations

G cluster_path Oxidative Conversion Pathway A [4Fe-4S]²⁺ (Stable, EPR-silent) B [4Fe-4S]³⁺ (Unstable Intermediate) A->B Oxidation (O₂, ROS) C [3Fe-4S]¹⁺ (Inactive, EPR-active) B->C Loss of Fe²⁺ G cluster_workflow Troubleshooting Workflow for Cluster Instability Start Problem: Protein loses color or activity CheckO2 Was the sample exposed to air? Start->CheckO2 ImproveAnaerobic ACTION: Improve anaerobic technique. (Glove box, degassed buffers) CheckO2->ImproveAnaerobic Yes AnalyzeCluster ASSESS: Analyze cluster state (UV-Vis, EPR) CheckO2->AnalyzeCluster No EPRCheck Does EPR show a [3Fe-4S]¹⁺ signal (g ≈ 2.01)? AnalyzeCluster->EPRCheck Repair ACTION: Attempt in vitro repair (add Fe²⁺ + reductant) EPRCheck->Repair Yes Other INVESTIGATE: Consider other degradation pathways or protein instability EPRCheck->Other No G cluster_cycle In Vitro Cluster Damage and Repair Cycle Holo Holo-Protein [4Fe-4S]²⁺ Damaged Damaged Protein [3Fe-4S]¹⁺ + Fe²⁺ Holo->Damaged Oxidative Stress (e.g., O₂) Damaged->Holo Repair (+ Reductant, + Fe²⁺) Apo Apo-Protein Damaged->Apo Complete Degradation Apo->Holo Reconstitution (+ Fe²⁺, + S²⁻ source, + Reductant)

References

Addressing low solubility of synthetic [Fe4S4] cluster analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic [Fe4S4] cluster analogues, with a focus on addressing low solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthetic this compound has very low solubility in common organic solvents. What are the general strategies to improve its solubility?

A1: Low solubility of this compound analogues is a common challenge, often due to their ionic nature and tendency to form aggregates. The primary strategies to enhance solubility focus on modifying the ligands attached to the iron atoms of the cluster. Key approaches include:

  • Utilizing Bulky and Sterically Hindering Ligands: Incorporating bulky ligands can prevent intermolecular interactions and aggregation, leading to improved solubility in nonpolar organic solvents.

  • Employing Chelating Ligands: Tridentate or tetradentate ligands can encapsulate the [Fe4S4] core, effectively shielding it and enhancing solubility. The LS3 type ligands are a prime example of this strategy.

  • Introducing Neutral Ligands: Replacing anionic thiolate ligands with neutral ligands like N-heterocyclic carbenes (NHCs) or phosphines can reduce the overall charge of the cluster, making it more soluble in less polar solvents like benzene, toluene, and THF.[1]

  • Modifying Ligands with Solubilizing Groups: For solubility in polar or aqueous media, ligands functionalized with hydrophilic groups such as hydroxyl (-OH) or carboxylate (-COO-) can be employed.[2][3][4]

  • Changing the Counter-ion: For ionic clusters, using larger, bulkier counter-ions such as tetraphenylphosphonium (B101447) (PPh4+) or tetra-n-butylammonium (NBu4+) can improve solubility in organic solvents.

Q2: I need to work with my this compound in an aqueous environment, but it keeps precipitating. How can I synthesize a water-soluble analogue?

A2: To achieve water solubility, you need to incorporate ligands with hydrophilic functional groups. A common and effective method is to perform a ligand exchange reaction on a pre-synthesized this compound with a thiol containing a hydroxyl or carboxylate group. For example, reacting (Et4N)2[Fe4S4(S-t-Bu)4] with 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid can yield water-soluble clusters.[2][3] The resulting clusters, such as [Fe4S4(SCH2CH2OH)4]2- and [Fe4S4(SCH2CH2CO2)4]6-, exhibit significant solubility in water and mixed aqueous-organic solvents.[2][5]

Q3: My cluster is soluble in its oxidized state but precipitates upon chemical or electrochemical reduction. What is happening and how can I prevent this?

A3: Precipitation upon reduction is often due to a change in the overall charge and aggregation of the reduced species. Highly reduced clusters, such as the all-ferrous [Fe4S4]0 state, can be unstable and prone to aggregation or decomposition.[6]

To mitigate this:

  • Use Sterically Demanding Ligands: Large, bulky ligands can protect the reduced core and prevent aggregation.

  • Employ Neutral Ligands: Using neutral ligands like phosphines can stabilize the reduced, neutral [Fe4S4]0 core and improve its solubility.[1]

  • Consider Higher Nuclearity Clusters: In some cases, reduction of [Fe4S4] clusters in the presence of phosphine (B1218219) ligands has led to the formation of soluble, higher nuclearity clusters like [Fe8S8(PR3)6] and [Fe16S16(PR3)8].[1]

Q4: I am observing unexpected color changes and decomposition of my cluster in solution, even under an inert atmosphere. What could be the cause?

A4: Even without oxygen, synthetic [Fe4S4] clusters can be sensitive to other factors:

  • Solvent Instability: Thiolate ligands can be labile and prone to substitution by coordinating solvents. In aqueous solutions, hydrolysis can lead to cluster decomposition. The addition of excess ligand can help suppress this.[7]

  • Air Sensitivity: Even small leaks in an inert atmosphere setup can be detrimental. A dark brown color is characteristic of intact [Fe4S4] clusters, while a color change to light yellow often indicates oxidation and cluster loss.[1]

  • Photoreduction: Some [Fe4S4] clusters can be sensitive to light, which can induce redox reactions. It is good practice to protect solutions from direct light.

Q5: During the synthesis of a site-differentiated cluster, I am getting a mixture of products. How can I improve the selectivity?

A5: Achieving selective synthesis of 3:1 site-differentiated clusters requires careful control of stoichiometry and reaction conditions. Using a chelating tridentate ligand is a common strategy to protect three of the iron sites, leaving one available for substitution. For example, reacting a pre-formed [Fe4S4(LS3)Cl]2- cluster with a desired ligand can lead to selective substitution at the unique iron site.[8][9] Monitoring the reaction by 1H NMR can help in identifying the intermediate and final products.[10]

Data Presentation: Solubility of this compound Analogues

The following tables summarize qualitative and semi-quantitative solubility information for various synthetic this compound analogues based on available literature. Precise quantitative data is often not reported.

Cluster AnalogueLigand TypeCommon Counter-ionSolubility ProfileSolvents
[Fe4S4(SPh)4]2-Aromatic ThiolateEt4N+, Ph4P+Soluble in polar organic solventsDMF, MeCN, DMSO
[Fe4S4(SCH2Ph)4]2-Alkyl ThiolateEt4N+Soluble in polar organic solventsDMF, MeCN, DMSO
[Fe4S4(S-t-Bu)4]2-Bulky Alkyl ThiolateEt4N+Good solubility in a range of organic solventsTHF, MeCN
[Fe4S4(SCH2CH2OH)4]2-Hydrophilic ThiolateMe4N+, Et4N+Soluble in water and mixed aqueous/organic solvents[2]Water, Me2SO/H2O mixtures[2]
[Fe4S4(SCH2CH2CO2)4]6-Hydrophilic ThiolateNa+Water-soluble[3][5]Water
[(L(N=PTol)3)Fe4S4Cl]+Chelating IminophosphoraneBPh4-Soluble in unreactive organic solvents[8]THF, MeCN
[Fe4S4(PR3)4]+ (R = Cy, But, Pri)PhosphineBPh4-Soluble in less polar organic solventsToluene, THF[1]
[Fe8S8(PPri3)6]PhosphineN/A (neutral)Soluble in non-polar organic solvents[1]Benzene, Toluene, THF[1]
[Fe8S8(PPri3)4(SSiPh3)2]Phosphine/SilanethiolateN/A (neutral)Freely soluble in dichloromethane[1]Dichloromethane

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble this compound via Ligand Exchange

This protocol describes the synthesis of (Et4N)2[Fe4S4(SCH2CH2OH)4] by ligand exchange from (Et4N)2[Fe4S4(S-t-Bu)4].

Materials:

  • (Et4N)2[Fe4S4(S-t-Bu)4]

  • 2-Mercaptoethanol (HSCH2CH2OH)

  • Acetonitrile (anhydrous, degassed)

  • Diethyl ether (anhydrous, degassed)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under a strictly inert atmosphere, dissolve (Et4N)2[Fe4S4(S-t-Bu)4] in a minimal amount of degassed acetonitrile.

  • Add a 4-5 fold molar excess of 2-mercaptoethanol to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the ligand exchange can be monitored by 1H NMR spectroscopy by observing the disappearance of the t-butyl proton signals and the appearance of signals corresponding to the new ligand.

  • Remove the volatile by-product, t-butanethiol, and the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous, degassed diethyl ether to remove any excess 2-mercaptoethanol.

  • Dry the product under vacuum. The resulting black solid is the tetra-n-ethylammonium salt of the water-soluble cluster.

Protocol 2: Synthesis of an Organic-Soluble, Site-Differentiated this compound

This protocol outlines the synthesis of [(L(N=PTol)3)Fe4S4Cl][BPh4] as described by Betley and coworkers.[11][12]

Materials:

  • L(N=PTol)3 ligand (tris(iminophosphorane))

  • (PPh4)2[Fe4S4Cl4]

  • Sodium tetraphenylborate (B1193919) (NaBPh4)

  • Tetrahydrofuran (THF, anhydrous, degassed)

  • Acetonitrile (MeCN, anhydrous, degassed)

Procedure:

  • All manipulations should be performed under a dry, inert atmosphere.

  • In a Schlenk flask, dissolve the L(N=PTol)3 ligand, (PPh4)2[Fe4S4Cl4], and 3 equivalents of NaBPh4 in a 1:1 mixture of THF and MeCN.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as UV-vis or NMR spectroscopy.

  • Upon completion of the reaction, the product can be isolated by precipitation or crystallization. This typically involves layering the reaction mixture with a non-solvent like diethyl ether or pentane.

  • Collect the resulting solid by filtration, wash with a non-solvent, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Solubility of [Fe4S4] Clusters

TroubleshootingWorkflow start Start: Low Solubility of this compound solvent_check Is the cluster soluble in any common solvent? start->solvent_check ligand_type What is the nature of the ligands? solvent_check->ligand_type No end_soluble Soluble Cluster Achieved solvent_check->end_soluble Yes ionic_ligands Anionic Ligands (e.g., Thiolates) ligand_type->ionic_ligands neutral_ligands Neutral Ligands (e.g., Phosphines, NHCs) ligand_type->neutral_ligands modify_ligands Modify Ligands ionic_ligands->modify_ligands change_counterion Change Counter-ion to Bulky Cation (e.g., PPh4+) ionic_ligands->change_counterion change_solvent Optimize Solvent System neutral_ligands->change_solvent hydrophilic_mod Introduce Hydrophilic Groups (-OH, -COOH) for Aqueous Solubility modify_ligands->hydrophilic_mod bulky_mod Increase Steric Bulk for Organic Solvent Solubility modify_ligands->bulky_mod chelating_mod Use Chelating Ligands (e.g., LS3 type) modify_ligands->chelating_mod change_solvent->end_soluble hydrophilic_mod->end_soluble bulky_mod->end_soluble chelating_mod->end_soluble change_counterion->end_soluble

Caption: A troubleshooting workflow for addressing low solubility issues with synthetic [Fe4S4] clusters.

Ligand Selection Guide for Desired Solubility

LigandSelection start Desired Solubility aqueous Aqueous Media start->aqueous organic Organic Solvents start->organic hydrophilic_ligands Ligands with -OH, -COOH (e.g., -SCH2CH2OH) aqueous->hydrophilic_ligands polar_organic Polar Aprotic (DMF, MeCN, DMSO) organic->polar_organic nonpolar_organic Nonpolar/Less Polar (Toluene, THF, CH2Cl2) organic->nonpolar_organic standard_thiolates Standard Thiolates (e.g., -SPh, -SEt) polar_organic->standard_thiolates bulky_thiolates Bulky Thiolates (e.g., -S-t-Bu) nonpolar_organic->bulky_thiolates neutral_ligands Neutral Ligands (Phosphines, NHCs) nonpolar_organic->neutral_ligands

Caption: A guide for selecting appropriate ligands to achieve desired solubility of [Fe4S4] clusters.

References

Enhancing the stability of [Fe4S4] clusters for catalytic applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Fe4S4] clusters. The information is designed to address common issues encountered during experiments aimed at enhancing the stability of these clusters for catalytic applications.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis, handling, and application of [Fe4S4] clusters.

Issue 1: Rapid Cluster Degradation Upon Air Exposure

  • Symptom: A rapid color change of the solution (e.g., from brown/red to colorless) and loss of catalytic activity after exposure to air. This is often confirmed by the disappearance of the characteristic UV-Vis absorption bands around 400-420 nm.

  • Cause: [Fe4S4] clusters, particularly in their reduced states, are highly sensitive to oxygen.[1] Oxidative damage can lead to the formation of intermediate species like [3Fe-4S]¹⁺ and [2Fe-2S]²⁺ clusters, and ultimately to the complete disassembly of the cluster.[1][2]

  • Troubleshooting Steps:

    • Strict Anaerobic Conditions: All experimental manipulations, including synthesis, purification, and catalytic reactions, must be performed under a strictly anaerobic and anhydrous atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

    • Ligand Selection: Employ bulky or electron-donating ligands that can sterically protect the cluster core and/or modulate its redox potential to be less susceptible to oxidation. N-heterocyclic carbene (NHC) ligands, for example, have been shown to stabilize highly reduced [Fe4S4]⁰ states.[4]

    • Protein Scaffolds: If applicable, consider incorporating the cluster into a protein scaffold. The protein environment can provide a hydrophobic pocket that limits solvent and oxygen accessibility.[5][6]

Issue 2: Cluster Instability in Aqueous or Partially Aqueous Media

  • Symptom: Gradual loss of the characteristic [Fe4S4] cluster UV-Vis signature and catalytic activity when the experiment is conducted in aqueous buffers or solvent mixtures with a high water content.

  • Cause: Thiolate ligands, commonly used to coordinate [Fe4S4] clusters, are prone to substitution reactions with coordinating solvents like water, leading to cluster decomposition.[5] The stability of synthetic [Fe4S4(SR)4]²⁻ clusters is a significant concern in aqueous media.[7]

  • Troubleshooting Steps:

    • Hydrophilic Ligands: Utilize ligands with hydrophilic functional groups to improve water solubility and stability. Examples include thiols with hydroxyl or carboxylate groups.[7]

    • Excess Ligand: The addition of excess thiolate ligand to the solution can help suppress ligand dissociation and solvolysis, thereby stabilizing the cluster.[5]

    • Surfactants/Micelles: Incorporating the cluster into micelles or liposomes can create a hydrophobic microenvironment that protects it from the bulk aqueous phase.[7]

    • Protein Environment: As with oxygen sensitivity, a protein scaffold can shield the cluster from the aqueous solvent.[6][8] The degree of hydration around the cluster significantly influences its properties.[8]

Issue 3: Inconsistent or Low Catalytic Activity

  • Symptom: The observed catalytic turnover number or reaction rate is significantly lower than expected, or varies between experimental runs.

  • Cause: This can be due to a variety of factors including partial cluster degradation, incorrect redox state, or suboptimal reaction conditions. The catalytic function of [Fe4S4] clusters is often tied to specific oxidation states, which can be challenging to maintain.[5]

  • Troubleshooting Steps:

    • Verify Cluster Integrity: Before each catalytic experiment, verify the integrity and concentration of the this compound using UV-Vis spectroscopy.

    • Control Redox Potential: Use a potentiostat or appropriate chemical reductants/oxidants to poise the solution at the desired redox potential for the catalytic cycle. Cyclic voltammetry can be used to determine the relevant redox potentials of your cluster.[9]

    • Optimize Reaction Conditions: Systematically optimize parameters such as pH, temperature, and substrate concentration.

    • Ligand Effects: The electronic properties of the coordinating ligands can significantly impact the catalytic activity of the cluster. Experiment with a range of ligands to tune the cluster's electronic structure. For instance, electron-withdrawing cyanide ligands lead to substantial positive shifts in redox potential compared to phenylthiolate ligands.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for [Fe4S4] clusters?

A1: The most common degradation pathway is through oxidative stress. Exposure to oxidants like O₂ can lead to a one-electron oxidation of the [4Fe-4S]²⁺ cluster, which destabilizes it and can cause the release of an iron atom to form a [3Fe-4S]¹⁺ intermediate.[10] Further degradation can lead to the formation of [2Fe-2S]²⁺ clusters, sometimes with cysteine persulfide ligands, and eventual complete disassembly of the cluster into iron and sulfide (B99878) ions.[1][2]

Q2: How can I enhance the stability of my synthetic this compound?

A2: Several strategies can be employed to enhance stability:

  • Ligand Design: Use bulky ligands to provide steric protection or chelating ligands to increase the thermodynamic stability. N-heterocyclic carbenes (NHCs) are particularly effective at stabilizing low-valent states.[4][11]

  • Solvent Choice: Utilize non-coordinating, aprotic solvents whenever possible. In aqueous media, the addition of excess ligand or surfactants can improve stability.[5][7]

  • Protein Scaffolding: Incorporating the cluster into a protein or peptide scaffold can create a protective microenvironment that limits solvent access and prevents degradation.[5][6] Aromatic residues within the protein can help maintain a hydrophobic barrier.[6]

Q3: What spectroscopic techniques are best for monitoring the stability of [Fe4S4] clusters?

A3: A combination of spectroscopic techniques is often ideal:

  • UV-Visible Absorption Spectroscopy: This is a quick and straightforward method to monitor the integrity of the cluster. [Fe4S4] clusters typically exhibit a broad absorption band around 420 nm. The disappearance of this feature indicates cluster degradation.[7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for detecting and characterizing paramagnetic states of the cluster, such as the [4Fe-4S]¹⁺ and [3Fe-4S]¹⁺ states, which are often intermediates in degradation or catalytic cycles.[1][10]

  • Mössbauer Spectroscopy: This technique provides detailed information about the oxidation state and local environment of the iron atoms within the cluster.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic ¹H NMR can be used to study the electronic structure and stability of the cluster in solution.[6][9]

Q4: Can a degraded this compound be repaired?

A4: In biological systems, repair mechanisms exist to fix oxidatively damaged clusters. For example, the inactive [3Fe-4S]¹⁺ cluster can be repaired back to the active [4Fe-4S]²⁺ form by the addition of Fe²⁺ and a reducing agent.[1][10] In synthetic systems, the feasibility of repair depends on the extent of degradation. If the core has completely disassembled, re-synthesis is necessary. However, if intermediate species are present, it may be possible to regenerate the this compound by adding an iron source and a reductant under anaerobic conditions.

Quantitative Data Summary

Table 1: Influence of Ligands on the Redox Potentials of [Fe4S4] Clusters

ClusterE₁/₂ ([Fe₄S₄]²⁺/¹⁺) (V vs SCE)E₁/₂ ([Fe₄S₄]¹⁺/⁰) (V vs SCE)SolventReference
[Fe₄S₄(SPh)₄]²⁻Not reportedNot reportedDichloromethane[3]
[Fe₄S₄(SBuᵗ)₄]²⁻-1.42Not reportedDMF[3]
[Fe₄S₄(CN)₄]³⁻-0.44-1.42Dichloromethane[3]
[Fe₄S₄(PPrⁱ₃)₄]¹⁺Not reportedNot reportedNot specified[3]

Table 2: Structural Parameters of [Fe4S4] Clusters in Different Oxidation States

Cluster/ProteinOxidation StateAvg. Fe-S distance (Å)Avg. Fe-Fe distance (Å)Core Volume (ų)Reference
(Bu₄N)₄[Fe₄S₄(CN)₄][Fe₄S₄]⁰2.3162.738Not specified[3]
(Bu₄N)₃[Fe₄S₄(CN)₄][Fe₄S₄]¹⁺2.2612.723Not specified[3]
A. vinelandii Fe protein (as isolated)[Fe₄S₄]²⁺2.2982.72915.3[3]
A. vinelandii Fe protein (Ti(III) citrate (B86180) red.)[Fe₄S₄]⁰2.3382.61714.2[3]

Experimental Protocols

Protocol 1: Synthesis of a Thiolate-Ligated this compound, (Et₄N)₂[Fe₄S₄(SR)₄]

This protocol is a general representation and should be adapted based on the specific thiolate ligand (R-SH) used.

Materials:

  • (Et₄N)₂[Fe₄S₄Cl₄]

  • Sodium thiolate (NaSR) or the corresponding thiol (R-SH) and a base (e.g., NaH or NaOMe)

  • Anhydrous, degassed solvents (e.g., DMF, MeCN, or Me₂SO)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Under a strictly anaerobic atmosphere, dissolve (Et₄N)₂[Fe₄S₄Cl₄] in the chosen anhydrous, degassed solvent.

  • In a separate flask, prepare a solution of the sodium thiolate (NaSR) by either dissolving the salt directly or by reacting the thiol (R-SH) with a stoichiometric amount of a strong base.

  • Slowly add four equivalents of the thiolate solution to the solution of (Et₄N)₂[Fe₄S₄Cl₄] with vigorous stirring.

  • The reaction mixture will typically change color, indicating the substitution of chloride ligands with thiolates.

  • Stir the reaction at room temperature for 2-4 hours to ensure complete reaction.

  • The product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or hexane) or by crystallization from the reaction mixture.

  • Filter the solid product, wash with a non-polar solvent, and dry under vacuum.

  • Characterize the product using UV-Vis spectroscopy (λₘₐₓ ≈ 420 nm) and other desired analytical techniques.

Protocol 2: Monitoring Cluster Stability using UV-Visible Spectroscopy

Materials:

  • Solution of the this compound in an appropriate anaerobic solvent.

  • Quartz cuvette with a septum or a specialized anaerobic cuvette.

  • UV-Visible spectrophotometer.

Procedure:

  • Inside a glovebox, prepare a stock solution of the this compound of known concentration.

  • Dilute the stock solution to an appropriate concentration for UV-Vis analysis (typically resulting in an absorbance of ~1 at the λₘₐₓ).

  • Transfer the solution to the anaerobic cuvette and seal it.

  • Record the initial UV-Vis spectrum (e.g., from 300 to 800 nm). Note the absorbance at the characteristic λₘₐₓ (~420 nm).

  • To test for oxidative degradation, carefully introduce a controlled amount of air or an oxidizing agent into the cuvette.

  • Record spectra at regular time intervals to monitor the decrease in absorbance at the λₘₐₓ.

  • Plot the absorbance at λₘₐₓ versus time to determine the rate of degradation under the tested conditions.

Visualizations

troubleshooting_workflow start Symptom: Cluster Instability (e.g., color loss, activity drop) q1 Is the experiment run under strict anaerobic conditions? start->q1 sol1 Implement strict anaerobic techniques (glovebox, Schlenk line). Use degassed solvents. q1->sol1 No q2 Is the solvent aqueous or protic? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add excess ligand. Use hydrophilic ligands. Consider using surfactants. q2->sol2 Yes q3 Has the ligand been optimized for stability and activity? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen different ligands (e.g., bulky, chelating, NHCs). Tune electronic properties. q3->sol3 No end_node Monitor stability via UV-Vis, EPR, etc. Re-evaluate catalytic performance. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for this compound instability.

degradation_pathway cluster_repair Repair Pathway fe4s4_2 [Fe4S4]²⁺ (Stable, Active) fe4s4_3 [Fe4S4]³⁺ (Oxidized, Unstable) fe4s4_2->fe4s4_3 -e⁻ (Oxidant, e.g., O₂) fe3s4_1 [3Fe-4S]¹⁺ (Inactive Intermediate) fe4s4_3->fe3s4_1 - Fe²⁺ fe3s4_1->fe4s4_2 + Fe²⁺, +e⁻ (Reductant) fe2s2_2 [2Fe-2S]²⁺ (Degradation Product) fe3s4_1->fe2s2_2 Further Oxidation disassembly Complete Disassembly (Fe²⁺/³⁺ + S²⁻) fe2s2_2->disassembly

Caption: Oxidative degradation pathway of an this compound.

References

Technical Support Center: Optimization of Ligand Design for Synthetic [Fe₄S₄] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ligand design for synthetic [Fe₄S₄] clusters.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing a new ligand for a synthetic [Fe₄S₄] cluster?

A1: The primary considerations for designing a new ligand are managing steric and electronic effects. The steric bulk of the ligand can influence the nuclearity of the resulting cluster, preventing the formation of larger clusters like [Fe₆S₆] and favoring the desired [Fe₄S₄] core.[1][2] Electron-donating or withdrawing properties of the ligand directly impact the redox potential of the cluster.[3] Additionally, the ligand's geometry must be compatible with the tetrahedral coordination preferred by the iron centers in the cubane (B1203433) structure.

Q2: How do I choose the appropriate starting materials for my [Fe₄S₄] cluster synthesis?

A2: A common and versatile starting material is dichlorotetrakis(benzenethiolato)di-μ-sulfido-tetraferrate(2-), often in the form of its tetraphenylphosphonium (B101447) salt, [PPh₄]₂[Fe₄S₄Cl₄].[2] This precursor allows for the straightforward synthesis of various thiolate-ligated clusters through ligand exchange reactions. Alternatively, clusters can be assembled from simpler iron and sulfur sources, though this can sometimes lead to mixtures of products.[4]

Q3: My synthesized cluster is highly air-sensitive. What precautions should I take?

A3: Synthetic [Fe₄S₄] clusters are susceptible to oxidation by atmospheric oxygen.[5] All manipulations, including synthesis, purification, and characterization, should be performed under a strictly anaerobic and anhydrous atmosphere. This is typically achieved using a glovebox or Schlenk line techniques with high-purity inert gas (e.g., argon or nitrogen).[6][7] Solvents must be rigorously dried and degassed prior to use.

Q4: How can I control the redox potential of my synthetic [Fe₄S₄] cluster?

A4: The redox potential of a [Fe₄S₄] cluster is primarily tuned by the electronic properties of its coordinating ligands.[3] Electron-donating ligands will generally make the cluster more electron-rich and result in more negative reduction potentials. Conversely, electron-withdrawing ligands will lead to more positive reduction potentials. Non-cysteine ligands, such as histidine or aspartate, can also significantly modulate the redox properties.[8] The protein environment in natural systems also plays a crucial role through hydrogen bonding and local electrostatics, a principle that can be mimicked in synthetic systems.[9]

Q5: What is a "site-differentiated" [Fe₄S₄] cluster, and how can I synthesize one?

A5: A site-differentiated [Fe₄S₄] cluster is one in which one of the four iron sites has a different coordination environment than the other three. This is often achieved by using a tridentate ligand that occupies three coordination sites on the cluster, leaving the fourth site available for a unique, monodentate ligand. This approach is valuable for modeling enzymatic active sites and for studying the reactivity of a single iron center within the cluster.[8][10] Synthesis can be achieved by reacting a suitable tridentate ligand with a precursor like [PPh₄]₂[Fe₄S₄Cl₄].[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired [Fe₄S₄] Cluster
Potential CauseSuggested Solution
Oxidative Decomposition Ensure all solvents are thoroughly degassed and all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line).[6][7]
Incorrect Stoichiometry Carefully control the stoichiometry of reactants. An excess of certain ligands can lead to the formation of undesired products or decomposition.[1][2]
Ligand Exchange Issues If performing a ligand exchange, ensure the incoming ligand is a sufficiently strong nucleophile to displace the existing ligands. The reaction may require elevated temperatures or longer reaction times.
Product Instability The target cluster may be inherently unstable under the reaction or workup conditions. Consider modifying the ligand design to enhance stability, for example, by increasing steric bulk around the core.[11]
Incomplete Reaction Monitor the reaction progress using a suitable technique (e.g., UV-Vis or NMR spectroscopy) to ensure it has gone to completion before workup.
Problem 2: Formation of an Unexpected Cluster Nuclearity (e.g., [Fe₆S₆] instead of [Fe₄S₄])
Potential CauseSuggested Solution
Ligand Steric Profile The steric bulk of the ligand is a key factor in determining cluster nuclearity. Less sterically demanding ligands may not sufficiently encapsulate the [Fe₄S₄] core, allowing for the formation of larger clusters.[1][2]
Reaction Stoichiometry The ratio of the iron-sulfur precursor to the ligand can influence the final product. For example, with certain tridentate ligands, a 1:1 stoichiometry may favor [Fe₄S₄] formation, while a 1.5:1 ratio can lead to [Fe₆S₆] clusters.[1][2]
Solvent Effects The coordinating properties of the solvent can play a role in stabilizing different cluster intermediates. Experiment with different solvents to favor the desired product.
Problem 3: Difficulty in Purifying and Crystallizing the [Fe₄S₄] Cluster
Potential CauseSuggested Solution
Product is an Oil or Amorphous Solid The choice of counterion can significantly impact the crystallinity of the product. Consider using larger counterions like tetraphenylphosphonium ([PPh₄]⁺) or tetra-n-butylammonium ([nBu₄N]⁺).
Crystal Growth Issues Crystallization of these sensitive compounds often requires slow diffusion of a non-polar solvent (e.g., diethyl ether or pentane) into a solution of the cluster in a more polar solvent (e.g., acetonitrile (B52724) or THF) under anaerobic conditions.[12]
Contamination with Side Products Ensure the crude product is as pure as possible before attempting crystallization. This may require chromatographic purification under anaerobic conditions.
Problem 4: Ambiguous or Unexpected Spectroscopic Data
Potential CauseSuggested Solution
UV-Vis Spectrum Lacks Defined Features This could indicate cluster decomposition or the presence of a mixture of species. A typical [Fe₄S₄]²⁺ cluster exhibits a broad absorption band around 420-460 nm.[13]
Mössbauer Spectrum is Complex A well-defined [Fe₄S₄]²⁺ cluster should show a single quadrupole doublet, indicating that all four iron sites are equivalent (Fe²·⁵⁺). The presence of multiple signals may suggest a lower symmetry, a mixed-oxidation state cluster, or the presence of impurities.[14]
EPR Spectrum is Silent when a Signal is Expected (or vice versa) The EPR activity of a [Fe₄S₄] cluster depends on its oxidation state. The [Fe₄S₄]²⁺ state is typically EPR-silent (S=0), while the [Fe₄S₄]¹⁺ and [Fe₄S₄]³⁺ states are paramagnetic (S=1/2) and should exhibit an EPR signal.[14]

Quantitative Data

Table 1: Influence of Ligand on the Redox Potential of Synthetic [Fe₄S₄] Clusters

ClusterRedox CoupleE₁/₂ (V vs. SCE)Reference
[Fe₄S₄(S-tert-Bu)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-1.05[15]
[Fe₄S₄(SPh)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-0.88[15]
[Fe₄S₄(SEt)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-0.93[15]
[Fe₄S₄(CN)₄]²⁻/³⁻[Fe₄S₄]²⁺/¹⁺-0.44[15]
[Fe₄S₄(SDmp)₄]⁰/⁻[Fe₄S₄]⁴⁺/³⁺+0.08[13]
[Fe₄S₄(SDmp)₄]⁻/²⁻[Fe₄S₄]³⁺/²⁺-0.82[13]

Note: Redox potentials are highly dependent on the solvent and electrolyte used. Values are for comparison purposes.

Experimental Protocols

General Protocol for the Synthesis of a Thiolate-Ligated [Fe₄S₄] Cluster via Ligand Exchange

This protocol is a general guideline for the synthesis of a homoleptic thiolate-ligated [Fe₄S₄] cluster, such as (Et₄N)₂[Fe₄S₄(SPh)₄], via ligand exchange from a halide precursor. All steps must be performed under a strict inert atmosphere.

  • Preparation of Reactants:

    • In a glovebox, dissolve (Et₄N)₂[Fe₄S₄Cl₄] in a minimal amount of dry, degassed acetonitrile.

    • In a separate vial, prepare a solution of the desired thiol (e.g., thiophenol, 4.2 equivalents) and a non-nucleophilic base (e.g., sodium ethoxide, 4.0 equivalents) in dry, degassed acetonitrile or ethanol.

  • Reaction:

    • Slowly add the thiolate solution to the stirred solution of (Et₄N)₂[Fe₄S₄Cl₄] at room temperature.

    • The color of the solution should change, indicating the ligand exchange reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete substitution.

  • Workup and Isolation:

    • Filter the reaction mixture to remove any precipitated salts (e.g., NaCl).

    • Reduce the volume of the filtrate under vacuum.

    • Induce precipitation of the product by adding a less polar, co-miscible solvent (e.g., diethyl ether or THF).

    • Collect the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.

  • Purification and Crystallization:

    • The crude product can be recrystallized by dissolving it in a minimal amount of a polar solvent (e.g., acetonitrile) and slowly diffusing a less polar solvent (e.g., diethyl ether) into the solution.

    • Store the final product under an inert atmosphere at low temperature.

Visualizations

experimental_workflow cluster_design Ligand Design & Synthesis cluster_synthesis Cluster Synthesis & Purification cluster_characterization Characterization ld Ligand Design (Steric & Electronic Tuning) ls Ligand Synthesis ld->ls ca Cluster Assembly/ Ligand Exchange ls->ca pm Precursor Selection ([Fe4S4Cl4]2- or other) pm->ca pu Purification (Precipitation/Filtration) ca->pu cr Crystallization pu->cr uv UV-Vis Spectroscopy cr->uv epr EPR Spectroscopy cr->epr mb Mössbauer Spectroscopy cr->mb xrd X-ray Diffraction cr->xrd

Caption: Experimental workflow for ligand design and [Fe₄S₄] cluster synthesis.

troubleshooting_flowchart cluster_yield cluster_product cluster_spec decision decision issue issue start Experiment Performed issue_node Unexpected Result start->issue_node low_yield Low Yield? issue_node->low_yield e.g. wrong_product Incorrect Product? issue_node->wrong_product e.g. bad_spec Ambiguous Spectra? issue_node->bad_spec e.g. check_atmo Verify Inert Atmosphere low_yield->check_atmo Yes check_stoich Check Stoichiometry check_atmo->check_stoich check_ligand Review Ligand Sterics/ Electronics wrong_product->check_ligand Yes check_reagents Verify Reagent Purity check_ligand->check_reagents check_purity Assess Sample Purity bad_spec->check_purity Yes check_ox Consider Oxidation State check_purity->check_ox

Caption: Troubleshooting flowchart for common issues in [Fe₄S₄] cluster synthesis.

logical_relationships cluster_ligand Ligand Properties cluster_cluster Cluster Properties sterics Steric Bulk nuclearity Nuclearity ([Fe4S4] vs. [Fe6S6]) sterics->nuclearity stability Stability sterics->stability electronics Electronic Effects (Donor/Acceptor) redox Redox Potential electronics->redox electronics->stability

Caption: Relationship between ligand properties and resulting [Fe₄S₄] cluster characteristics.

References

Resolving overlapping signals in spectroscopic analysis of multi-cluster proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectroscopic analysis of multi-cluster proteins.

Frequently Asked Questions (FAQs)

Q1: How can I resolve overlapping signals in the NMR spectrum of a large multi-cluster protein?

Resolving overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of large proteins is a common challenge.[1] Several strategies can be employed:

  • Multi-dimensional NMR: Increasing the dimensionality of the NMR experiment (e.g., from 2D to 3D or 4D) can significantly improve spectral resolution by spreading the signals over more axes.[1]

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): This technique is particularly effective for large proteins (>30 kDa) as it reduces signal broadening caused by rapid transverse relaxation, leading to sharper peaks and better resolution.[2] For a 27 kDa protein, a 3D TROSY-HNCO based experiment showed a 72% sensitivity enhancement compared to a 3D HSQC-HNCO experiment.[3][4]

  • Isotope Labeling: Uniform or selective labeling with 15N, 13C, and 2H can simplify spectra and aid in resonance assignment.[1]

  • Super-resolution NMR: Advanced techniques like super-resolution NMR can provide a four- to five-fold resolution enhancement in the 13C dimension of a TROSY-HNCA experiment, which is crucial for assigning resonances in large proteins.[5]

Q2: What are the common causes of artifacts in FRET measurements and how can I avoid them?

Fluorescence Resonance Energy Transfer (FRET) measurements can be affected by several factors:

  • Spectral Crosstalk: This occurs when the emission of the donor fluorophore bleeds into the acceptor channel, or when the acceptor is directly excited by the donor's excitation wavelength. To minimize this, choose FRET pairs with minimal spectral overlap and use appropriate filter sets.

  • Photobleaching: The irreversible destruction of a fluorophore by light can alter the donor-to-acceptor ratio and affect FRET efficiency calculations. Use the lowest possible excitation intensity and exposure times.

  • Incorrect Donor-to-Acceptor Stoichiometry: An imbalanced ratio of donor to acceptor molecules can lead to inaccurate FRET measurements. Aim for a stoichiometry that maximizes the FRET signal.

Q3: How do I correct for light scattering in my Circular Dichroism (CD) spectra?

Light scattering, particularly in samples containing aggregates or membrane proteins, can distort CD spectra. To correct for this:

  • Baseline Subtraction: Always subtract the spectrum of the buffer from the sample spectrum.

  • Mathematical Correction: For samples with low levels of scattering, the scattering contribution can be estimated and subtracted from the measured spectrum.[6]

  • Integrating Sphere: For highly scattering solutions, an integrating sphere accessory can be used to collect scattered light and remove the scattering artifact from the spectrum.[6]

Q4: My protein is aggregating during spectroscopic measurements. What can I do to prevent this?

Protein aggregation can lead to artifacts in most biophysical techniques.[7] Here are some tips to minimize aggregation:

  • Optimize Buffer Conditions:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI.[7]

    • Salt Concentration: Varying the ionic strength by changing the salt concentration can modulate electrostatic interactions and improve solubility.[7]

  • Use Additives: Small molecules like arginine and glutamate (B1630785) can increase protein solubility.[7]

  • Control Temperature: Test protein solubility at different temperatures (e.g., 4, 12, 20, and 30 °C) to find the optimal condition.[7]

  • Work at Low Concentrations: High protein concentrations can promote aggregation. If possible, work with more dilute samples.[8]

Troubleshooting Guides

Guide 1: Overlapping Signals in NMR Spectroscopy

This guide provides a step-by-step approach to troubleshooting overlapping signals in your protein NMR spectra.

Decision Tree for Troubleshooting Overlapping NMR Signals

Troubleshoot_NMR Troubleshooting Overlapping NMR Signals start Overlapping Signals Observed check_size Is the protein > 25 kDa? start->check_size use_trosy Implement TROSY-based experiments check_size->use_trosy Yes increase_dim Increase dimensionality (3D/4D NMR) check_size->increase_dim No check_labeling Is the protein isotopically labeled? use_trosy->check_labeling increase_dim->check_labeling label_protein Perform 15N/13C/(2H) labeling check_labeling->label_protein No super_res Consider super-resolution NMR techniques check_labeling->super_res Yes label_protein->super_res consult Consult an NMR specialist super_res->consult

Caption: A decision tree to guide researchers in resolving overlapping NMR signals.

Guide 2: Artifacts in FRET Measurements

Use this guide to identify and mitigate common artifacts in your FRET experiments.

Workflow for Minimizing FRET Artifacts

FRET_Workflow Minimizing FRET Artifacts Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis select_pair Select FRET pair with minimal spectral overlap optimize_stoichiometry Optimize donor:acceptor stoichiometry select_pair->optimize_stoichiometry control_photobleaching Use minimal excitation power and time optimize_stoichiometry->control_photobleaching acquire_controls Acquire donor-only and acceptor-only controls control_photobleaching->acquire_controls correct_crosstalk Apply spectral crosstalk correction acquire_controls->correct_crosstalk validate_results Validate with acceptor photobleaching correct_crosstalk->validate_results

Caption: A workflow diagram outlining steps to minimize common FRET artifacts.

Data Presentation

Table 1: Comparison of Spectroscopic Techniques for Protein Analysis
FeatureNMR SpectroscopyFRETCircular Dichroism (CD)
Resolution Atomic (can resolve individual atoms)Molecular (measures proximity between fluorophores)Secondary Structure (provides information on α-helix, β-sheet content)
Sensitivity Micromolar to millimolar protein concentrationsNanomolar to micromolar concentrationsMicromolar protein concentrations
Information Content 3D structure, dynamics, interactionsDistance between two points (1-10 nm), binding eventsSecondary structure content and conformational changes
Protein Size Limit Practically up to ~100 kDa with advanced techniquesNo inherent size limit, but labeling can be challenging for large proteinsNo inherent size limit
Throughput Low to mediumHighHigh
Table 2: Förster Distances (R0) for Common FRET Pairs

The Förster distance (R0) is the distance at which FRET efficiency is 50%.

DonorAcceptorR0 (Å)Reference
ECFPEYFP49-56[9]
mCeruleanmVenus57[10]
FluoresceinTetramethylrhodamine49-56[9]
Cy3Cy554N/A
Alexa Fluor 488Alexa Fluor 59460N/A
EGFPmCherry52[11]

Experimental Protocols

Protocol 1: Multidimensional NMR Spectroscopy for Protein Structure Determination

This protocol outlines the general steps for determining the 3D structure of a protein using multidimensional NMR.

Workflow for NMR Structure Determination

NMR_Protocol NMR Structure Determination Workflow sample_prep 1. Isotope Labeling & Sample Preparation data_acq 2. Acquire 2D/3D/4D NMR Spectra (e.g., HSQC, HNCO, NOESY) sample_prep->data_acq assignment 3. Resonance Assignment data_acq->assignment restraints 4. NOE Restraint Generation assignment->restraints structure_calc 5. Structure Calculation & Refinement restraints->structure_calc validation 6. Structure Validation structure_calc->validation

Caption: A streamlined workflow for protein structure determination using NMR.

  • Sample Preparation:

    • Express and purify the protein with uniform 15N and/or 13C labeling. For larger proteins, deuteration may be necessary.

    • Prepare a concentrated, stable, and pure protein sample in a suitable NMR buffer.

  • Data Acquisition:

    • Acquire a series of multidimensional NMR experiments, including:

      • 2D 1H-15N HSQC: To assess sample quality and obtain a "fingerprint" of the protein.

      • 3D HNCO, HNCACB, CBCA(CO)NH: For backbone resonance assignment.

      • 3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC: To obtain distance restraints.

  • Resonance Assignment:

    • Use software (e.g., CCPN, SPARKY) to sequentially assign the backbone and side-chain resonances.

  • NOE Restraint Generation:

    • Identify and integrate cross-peaks in the NOESY spectra to generate distance restraints between protons that are close in space.

  • Structure Calculation and Refinement:

    • Use the experimental restraints (NOEs, dihedral angles from chemical shifts) in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.

    • Refine the structures in a water box using molecular dynamics simulations.

  • Structure Validation:

    • Assess the quality of the final structures using programs like PROCHECK and MolProbity to check for stereochemical quality and agreement with experimental data.

Protocol 2: Steady-State FRET Measurement

This protocol describes how to perform a steady-state FRET experiment to measure the interaction between two proteins.

  • Fluorophore Labeling:

    • Label the two interacting proteins with a suitable FRET donor and acceptor pair.

    • Remove any unconjugated dye.

  • Sample Preparation:

    • Prepare samples containing:

      • Donor-only labeled protein.

      • Acceptor-only labeled protein.

      • A mixture of donor and acceptor-labeled proteins.

  • Spectra Acquisition:

    • Measure the fluorescence emission spectrum of the donor-only sample by exciting at the donor's excitation wavelength.

    • Measure the fluorescence emission spectrum of the acceptor-only sample by exciting at both the donor's and acceptor's excitation wavelengths to determine direct acceptor excitation and bleed-through.

    • Measure the fluorescence emission spectrum of the mixed sample by exciting at the donor's excitation wavelength.

  • Data Analysis:

    • Correct the FRET signal for donor bleed-through and direct acceptor excitation.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Protocol 3: Circular Dichroism Spectroscopy for Secondary Structure Analysis

This protocol outlines the steps for analyzing the secondary structure of a protein using CD spectroscopy.

  • Sample Preparation:

    • Prepare a pure protein sample (0.1-1 mg/mL) in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with low absorbance in the far-UV region.

    • Prepare a buffer blank with the exact same composition as the sample buffer.

  • Instrument Setup:

    • Calibrate the CD spectrometer using a standard like camphor (B46023) sulfonic acid.

    • Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, and scan speed.

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank.

    • Record the CD spectrum of the protein sample.

  • Data Processing:

    • Subtract the buffer spectrum from the protein spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity.

  • Secondary Structure Estimation:

    • Use deconvolution software (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed CD spectrum.

Deconvolution Software

Several software packages are available for the deconvolution of overlapping spectroscopic signals. The choice of software will depend on the type of spectroscopy and the specific application.

Table 3: Deconvolution Software for Spectroscopic Data
SoftwareSpectroscopic TechniqueKey Features
PeakFit Chromatography, SpectroscopyDeconvolves overlapping symmetrical and asymmetrical peaks.
UniDec Mass SpectrometryBayesian deconvolution for complex mass spectra.[12]
MaxEnt Mass SpectrometryMaximum entropy-based deconvolution.[12]
Fityk General SpectroscopyUser-friendly software for peak fitting and deconvolution.
CDPro Circular DichroismA suite of programs for analyzing protein CD spectra.

Protein Aggregation Pathway

Understanding the pathway of protein aggregation is crucial for developing strategies to prevent it.

Schematic of Protein Aggregation

Aggregation_Pathway Protein Aggregation Pathway native Native Monomer misfolded Misfolded/Unfolded Monomer native->misfolded Unfolding/Misfolding oligomers Soluble Oligomers misfolded->oligomers Self-assembly protofibrils Protofibrils oligomers->protofibrils fibrils Insoluble Fibrils (Aggregates) protofibrils->fibrils

Caption: A simplified diagram illustrating the pathway of protein aggregation from native monomers to insoluble fibrils.[13]

References

Validation & Comparative

A Comparative Analysis of the Catalytic Activity of [Fe4S4] and [Fe2S2] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced catalytic capabilities of iron-sulfur clusters is paramount. This guide provides a detailed comparison of the two most common types, [Fe4S4] and [Fe2S2] clusters, delving into their distinct catalytic roles, efficiencies, and the experimental methodologies used to characterize their activity.

Iron-sulfur (Fe-S) clusters are fundamental and ubiquitous cofactors in biological systems, participating in a vast array of enzymatic reactions. Their catalytic prowess stems from their ability to undergo reversible redox transitions, act as Lewis acids, and facilitate radical-based reactions. While both [Fe4S4] and [Fe2S2] clusters are central to cellular metabolism, they exhibit distinct functionalities and catalytic efficiencies dictated by their unique structural and electronic properties.

Distinct Catalytic Roles

The larger [Fe4S4] clusters are generally more versatile in their catalytic functions compared to the [Fe2S2] clusters. [Fe4S4] clusters are renowned for their roles in complex multi-electron redox reactions, radical generation, and substrate activation. In contrast, [Fe2S2] clusters are predominantly involved in one-electron transfer processes.

[Fe4S4] Clusters: The Versatile Catalysts

  • Radical SAM Enzymes: A vast superfamily of enzymes utilizes a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[1] This radical is a powerful oxidant capable of initiating a wide range of challenging chemical transformations, including sulfur insertion, methylation, and carbon-carbon bond formation. The [4Fe-4S] cluster cycles between the [4Fe-4S]²⁺ and [4Fe-4S]¹⁺ states to facilitate this process.[2]

  • Lewis Acid Catalysis: In enzymes like aconitase, the [4Fe-4S] cluster functions as a Lewis acid to catalyze the isomerization of citrate (B86180) to isocitrate in the tricarboxylic acid cycle. One iron atom of the cluster, which is not coordinated by a cysteine residue, directly binds to a carboxyl and a hydroxyl group of the citrate substrate, facilitating the dehydration and rehydration steps of the isomerization.

  • Multi-Electron Redox Reactions: The cubane (B1203433) structure of [Fe4S4] clusters allows for the delocalization of electrons, making them suitable for multi-electron transfer processes. This is exemplified in the electrocatalytic reduction of CO₂ to hydrocarbons by both natural and synthetic [Fe4S4]-containing systems.[3][4][5][6]

  • Sulfur Donation: In some biosynthetic pathways, such as the formation of lipoic acid and biotin, a [4Fe-4S] cluster can be sacrificed to provide the necessary sulfur atoms for the final product.

[Fe2S2] Clusters: The Electron Transfer Specialists

  • Electron Transport Chains: [Fe2S2] clusters are integral components of many electron transport chains, including those in mitochondria and chloroplasts. Their primary role is to act as electron carriers, shuttling single electrons between different protein complexes. Ferredoxins are a classic example of proteins that utilize [2Fe-2S] clusters for this purpose.

  • Rieske Proteins: A specific type of [2Fe-2S] cluster, known as the Rieske cluster, is characterized by its coordination to two cysteine and two histidine residues. This unique coordination environment results in a higher redox potential compared to typical ferredoxins, enabling them to participate in higher-potential electron transfer reactions, such as in the cytochrome bc₁ complex.

Quantitative Comparison of Catalytic Activity

Directly comparing the catalytic efficiency of [Fe4S4] and [Fe2S2] clusters is challenging as they typically participate in different types of reactions within distinct enzyme families. However, we can compare their performance in their respective roles and in artificial catalytic systems.

Enzymatic Catalysis

The following table summarizes key catalytic parameters for representative enzymes containing either [Fe4S4] or [Fe2S2] clusters.

Enzyme/SystemCluster TypeReaction CatalyzedSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Redox Potential (mV)
Aconitase (porcine heart) [4Fe-4S]Citrate ⇌ IsocitrateCitrate15.82007.9 x 10⁴-
Pyruvate Formate-Lyase Activating Enzyme [4Fe-4S]Pyruvate formate-lyase activationS-adenosylmethionine~0.1---
Ferredoxin-NADP⁺ Reductase (spinach) [2Fe-2S]2 Ferredoxin(red) + NADP⁺ + H⁺ ⇌ 2 Ferredoxin(ox) + NADPHFerredoxin452.51.8 x 10⁷-420
Rieske Protein (bovine heart) [2Fe-2S]Electron transferUbiquinol---+280

Data is compiled from various sources and should be considered representative. Actual values can vary depending on the specific organism and experimental conditions.

Electrocatalysis

Synthetic iron-sulfur clusters have been investigated for their potential as electrocatalysts. The following table provides a comparison of their activity in CO₂ reduction.

CatalystCluster TypeReactionProductTurnover Number (TON)Overpotential (V)
[(Biot-β-ala)₂Fe₄S₄]·Sav K121D [4Fe-4S]CO₂ reductionHydrocarbons~14-
[Fe₄S₄(SPh)₄]²⁻ [4Fe-4S]CO₂ reductionCO-~1.8
Ni-Fe₄S₄ Chalcogel [4Fe-4S]CO₂ reductionNot specified-Decreased vs. Fe₄S₄ alone

Data is compiled from multiple studies and specific conditions may vary.[3][5][7]

Experimental Protocols

Accurate assessment of the catalytic activity of iron-sulfur cluster-containing enzymes requires specific and often anaerobic experimental conditions due to the oxygen sensitivity of many of these clusters.

Aconitase Activity Assay

This assay measures the conversion of citrate to isocitrate, which is subsequently converted to α-ketoglutarate by isocitrate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.[8][9][10][11]

Reagents:

  • Tris-HCl buffer (pH 7.4)

  • Citrate solution

  • Isocitrate dehydrogenase

  • NADP⁺

  • MnCl₂

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADP⁺, and MnCl₂.

  • Add the enzyme sample (e.g., mitochondrial lysate) to the reaction mixture.

  • Initiate the reaction by adding the citrate solution.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • The rate of NADPH formation is proportional to the aconitase activity.

Ferredoxin-NADP⁺ Reductase (FNR) Activity Assay

This assay measures the reduction of cytochrome c by NADPH, a reaction that is dependent on FNR and ferredoxin. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • NADPH solution

  • Ferredoxin (from spinach)

  • Cytochrome c (oxidized)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and cytochrome c.

  • Add the FNR enzyme sample to the mixture.

  • Initiate the reaction by adding ferredoxin.

  • Monitor the increase in absorbance at 550 nm at a constant temperature (e.g., 25°C).

  • The rate of cytochrome c reduction is proportional to the FNR activity.

Spectroscopic Analysis of Iron-Sulfur Clusters

Various spectroscopic techniques are crucial for characterizing the integrity and type of iron-sulfur clusters.

  • UV-Visible Spectroscopy: Provides information on the presence and redox state of the cluster. [2Fe-2S] clusters typically show absorption bands around 330, 420, and 460 nm, while [4Fe-4S] clusters have a broader absorption band around 400 nm.[12][13][14]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects paramagnetic species, allowing for the characterization of the redox states of the clusters (e.g., [4Fe-4S]¹⁺, [2Fe-2S]¹⁺).[15]

  • Mössbauer Spectroscopy: A powerful technique for determining the oxidation and spin states of the iron atoms within the cluster, providing detailed electronic structure information.[16]

Visualizing Catalytic Mechanisms and Workflows

Catalytic Cycle of a Radical SAM Enzyme

Radical_SAM_Cycle [4Fe-4S]2+ [4Fe-4S]2+ [4Fe-4S]1+ [4Fe-4S]1+ [4Fe-4S]2+->[4Fe-4S]1+ e- [4Fe-4S]1+->[4Fe-4S]2+ SAM -> 5'-dA• + Met 5'-dA• 5'-dA• Substrate-H Substrate-H Substrate_radical Substrate_radical Substrate-H->Substrate_radical Product Product Substrate_radical->Product Radical-mediated chemistry 5'-dA•->Substrate-H H abstraction

Caption: Simplified catalytic cycle of a radical SAM enzyme.

Experimental Workflow for Aconitase Activity Assay

Aconitase_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay Cell_Culture Cell Culture/ Tissue Sample Homogenization Homogenization in Assay Buffer Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Enzyme Source) Centrifugation->Supernatant Add_Enzyme Add Enzyme Sample Supernatant->Add_Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, NADP+, MnCl2) Reaction_Mix->Add_Enzyme Start_Reaction Initiate with Citrate Add_Enzyme->Start_Reaction Spectrophotometry Monitor A340 Start_Reaction->Spectrophotometry

Caption: Workflow for measuring aconitase activity.

Conclusion

References

Differentiating Iron-Sulfur Clusters: A Mössbauer Spectroscopy-Based Comparison of [Fe4S4] and [Fe3S4] Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural and electronic differences between iron-sulfur clusters is paramount for elucidating enzyme mechanisms and designing targeted therapeutics. Mössbauer spectroscopy stands out as a powerful technique for distinguishing between closely related clusters like the cubane-type [Fe4S4] and the cubane-derived [Fe3S4] clusters. This guide provides a comprehensive comparison of their Mössbauer signatures, supported by experimental data and detailed protocols.

Iron-sulfur clusters are ubiquitous and versatile cofactors involved in a myriad of biological processes, including electron transfer, catalysis, and gene regulation. The two most common cubane-type clusters are the [Fe4S4] and [Fe3S4] cores. The [Fe4S4] cluster possesses a symmetrical cubane (B1203433) structure with iron and sulfur atoms at alternating vertices. In contrast, the [Fe3S4] cluster can be envisaged as a [Fe4S4] cube with one iron atom removed, resulting in a more open and asymmetric structure. These structural differences, along with variations in the oxidation states of the iron atoms, give rise to distinct Mössbauer spectra, allowing for their unambiguous identification.

Unambiguous Signatures: Mössbauer Parameters for Cluster Differentiation

Mössbauer spectroscopy probes the nuclear energy levels of ⁵⁷Fe, providing exquisite sensitivity to the local chemical environment of the iron atoms. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the iron nucleus and thus reflects the oxidation state and covalency of the iron ions. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the iron site.

The distinct electronic structures of [Fe4S4] and [Fe3S4] clusters in their various oxidation states result in characteristic ranges for δ and ΔEQ, as summarized in the table below.

ClusterOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Notes
[Fe4S4] [Fe4S4]³⁺~0.28 - 0.35~0.40 - 0.70Contains one Fe²⁺ and three Fe³⁺ ions. Often exhibits magnetic hyperfine splitting at low temperatures.
[Fe4S4]²⁺~0.42 - 0.46~1.00 - 1.30Diamagnetic (S=0) ground state. Composed of two Fe²⁺ and two Fe³⁺ ions, typically delocalized into two Fe²․⁵⁺ pairs.
[Fe4S4]⁺~0.45 - 0.55~1.10 - 1.50Paramagnetic (S=1/2) ground state. Contains three Fe²⁺ and one Fe³⁺ ion.
[Fe3S4] [Fe3S4]⁺~0.27 - 0.30~0.50 - 0.70All three iron ions are formally Fe³⁺, resulting in a smaller isomer shift compared to the more reduced [Fe4S4] clusters.
[Fe3S4]⁰~0.45 - 0.55~1.20 - 1.60 (outer doublet), ~0.50 (inner doublet)Contains one Fe²⁺ and two Fe³⁺ ions. The spectrum is typically resolved into two doublets with a 2:1 intensity ratio.

Note: The values presented are typical ranges and can vary depending on the specific protein environment, ligation, and experimental temperature.

Visualizing the Core Structures

The structural differences between the [Fe4S4] and [Fe3S4] clusters are fundamental to their distinct Mössbauer signatures.

Caption: Structural comparison of a cubane-type this compound and a [Fe3S4] cluster.

Experimental Protocol for Mössbauer Spectroscopy of Iron-Sulfur Clusters

The following provides a generalized methodology for the characterization of [Fe4S4] and [Fe3S4] clusters in biological samples.

1. Sample Preparation (⁵⁷Fe Enrichment):

  • In vivo labeling: Grow the organism or cell culture expressing the protein of interest in a medium containing ⁵⁷Fe. This is the most common method for obtaining uniformly labeled protein.

  • In vitro reconstitution: Express and purify the apoprotein (protein without the iron-sulfur cluster). Reconstitute the cluster in vitro under strictly anaerobic conditions using ⁵⁷FeCl₃ or ⁵⁷FeCl₂, inorganic sulfide (B99878) (e.g., Na₂S), and a reducing agent (e.g., dithiothreitol, DTT).

  • Sample Concentration: Concentrate the ⁵⁷Fe-labeled protein sample to a final concentration of 0.5-2 mM in a suitable buffer. High concentrations are crucial for obtaining a good signal-to-noise ratio.

  • Anaerobic Handling: All sample preparation steps must be performed under a strictly anaerobic atmosphere (e.g., in a glove box) to prevent oxidative degradation of the clusters.

  • Sample Holder: Transfer the concentrated protein solution into a Delrin or Lucite Mössbauer sample cup and freeze it rapidly in liquid nitrogen.

2. Mössbauer Spectrometer Setup:

  • Source: A ⁵⁷Co source in a rhodium matrix is typically used.

  • Cryostat: A liquid helium cryostat is required to cool the sample to low temperatures (typically 4.2 K) to increase the recoil-free fraction and to study magnetic hyperfine interactions.

  • Velocity Transducer: The source is moved with a precise velocity transducer to scan the energy range of interest.

  • Detector: A proportional counter or a scintillation detector is used to detect the gamma rays that are transmitted through the sample.

3. Data Acquisition:

  • Zero-Field Spectra: Initially, spectra are recorded in the absence of an external magnetic field at various temperatures (e.g., 4.2 K, 77 K, and higher).

  • Applied-Field Spectra: To probe magnetic properties, spectra are recorded in the presence of a strong external magnetic field (typically up to 8 T) applied either parallel or perpendicular to the gamma-ray beam. This is particularly useful for distinguishing between different spin states and identifying magnetic coupling between iron sites.

4. Data Analysis:

  • Software: Specialized software is used to fit the experimental Mössbauer spectra with theoretical models based on the spin Hamiltonian formalism.

  • Parameter Extraction: The fitting procedure yields the isomer shift (δ), quadrupole splitting (ΔEQ), and, if present, the magnetic hyperfine field (B_hf).

  • Interpretation: The extracted parameters are then compared to literature values for known iron-sulfur clusters to identify the type of cluster, its oxidation state, and the electronic properties of the individual iron sites.

Logical Workflow for Cluster Differentiation

The process of distinguishing between [Fe4S4] and [Fe3S4] clusters using Mössbauer spectroscopy follows a logical progression of experimental analysis and data interpretation.

G A Obtain Mössbauer Spectrum B Determine Isomer Shift (δ) and Quadrupole Splitting (ΔEQ) A->B C Compare δ and ΔEQ to Known Values B->C D This compound Identified C->D δ ≈ 0.4-0.5 mm/s ΔEQ ≈ 1.0-1.5 mm/s (for common oxidation states) E [Fe3S4] Cluster Identified C->E δ ≈ 0.3 mm/s ([Fe3S4]⁺) or complex spectrum ([Fe3S4]⁰) F Ambiguous Result - Further Analysis Needed C->F Overlapping signals or unusual parameters H Confirmation of Cluster Type and Oxidation State D->H E->H G Analyze Temperature and Applied-Field Dependence F->G G->H

Caption: Decision workflow for identifying [Fe4S4] and [Fe3S4] clusters.

By carefully following the outlined experimental protocols and data analysis strategies, researchers can confidently differentiate between [Fe4S4] and [Fe3S4] clusters, gaining crucial insights into the structure and function of these vital biological cofactors. This knowledge is essential for advancing our understanding of metalloenzyme catalysis and for the development of novel therapeutic agents that target iron-sulfur-dependent pathways.

Validating [Fe4S4] Cluster Incorporation: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of iron-sulfur proteins, the accurate validation of [Fe4S4] cluster incorporation is a critical step. This guide provides a comprehensive comparison of mass spectrometry and alternative spectroscopic methods, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable analytical approach.

Native mass spectrometry (MS) has emerged as a powerful tool for the characterization of iron-sulfur ([Fe-S]) clusters, providing insights into their assembly, stoichiometry, and reactivity.[1][2] Its key advantage lies in its ability to preserve non-covalent interactions, allowing for the analysis of intact protein-[Fe-S] cluster complexes.[3][4] This guide will delve into the application of native MS for this compound validation and compare its performance with established spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Method Comparison: Native Mass Spectrometry vs. Spectroscopic Techniques

The choice of analytical technique for validating this compound incorporation depends on a variety of factors, including the specific research question, sample availability, and the desired level of detail. While native MS provides direct information on the mass of the protein-cluster complex, spectroscopic methods offer complementary insights into the electronic and structural properties of the cluster.

TechniquePrincipleAdvantagesLimitationsSample Requirement
Native Mass Spectrometry Measures the mass-to-charge ratio of intact protein-[Fe-S] cluster complexes in the gas phase.- Directly confirms cluster incorporation and stoichiometry.[5] - Can identify different cluster forms and intermediates.[5] - Requires relatively low sample amounts.[5][6] - Does not require a specific oxidation state for detection.[5]- Can be challenging for proteins with labile clusters.[7] - May not provide detailed electronic or structural information.≤20 μM[5]
UV-Visible Spectroscopy Measures the absorption of light by the this compound, which has characteristic spectral features.- Simple and rapid. - Provides a good initial indication of cluster presence.[8]- Spectra can be broad and overlapping, making unambiguous identification difficult.[7]30 – 100 μM[9]
EPR Spectroscopy Detects paramagnetic species. The [4Fe4S] cluster must be in a paramagnetic state (e.g., [4Fe4S]¹⁺) to be detected.- Highly sensitive to the electronic structure and coordination environment of the cluster. - Provides a characteristic "fingerprint" for different cluster types.[3][6]- Only detects paramagnetic states; diamagnetic states are EPR-silent.[1] - Requires cryogenic temperatures.[1]~200 µM[1]
Circular Dichroism Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the cluster.- Provides information about the cluster's interaction with the protein backbone.[2] - Can be used to monitor cluster transfer and stability.[2]- Spectra can be complex and difficult to interpret.30 – 100 μM[9]
Mössbauer Spectroscopy A nuclear spectroscopic technique that probes the local environment of ⁵⁷Fe nuclei.- Provides detailed information on the oxidation and spin states of individual iron atoms within the cluster.[10][11]- Requires ⁵⁷Fe isotopic enrichment.[6] - A highly specialized technique with limited accessibility.High concentration required[7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the different analytical techniques for the validation of this compound incorporation.

Native Mass Spectrometry Data
ProteinObserved Mass Change (Da)Corresponding SpeciesReference
RirA+352[4Fe4S] cluster[5]
RirA+320[4Fe3S] cluster[5]
RirA+296[3Fe4S] cluster[5]
FNR+352[4Fe4S] cluster[5]
FNR+264[3Fe3S] cluster[5]
FNR+176[2Fe2S] cluster[5]
Spectroscopic Data
TechniqueParameterTypical Value for [4Fe4S] clusterReference
UV-Visible Spectroscopy Absorbance Maximum (λmax)~400-420 nm[8][12]
EPR Spectroscopy g-values (for reduced [4Fe4S]¹⁺)g
Circular Dichroism Spectroscopy Negative Cotton Effects~325 nm, ~398 nm, ~600 nm[13]
Circular Dichroism Spectroscopy Positive Cotton Effects~430 nm, ~515 nm[13]
Mössbauer Spectroscopy Isomer Shift (δ) for [4Fe4S]²⁺~0.44 mm/s[12]
Mössbauer Spectroscopy Quadrupole Splitting (ΔEQ) for [4Fe4S]²⁺~1.25 mm/s[12]

Experimental Protocols

Native Mass Spectrometry
  • Sample Preparation: The protein sample containing the this compound is buffer-exchanged into a volatile buffer, typically ammonium (B1175870) acetate, at a concentration of approximately 10-20 µM. All sample handling should be performed under anaerobic conditions to prevent cluster degradation.

  • Instrumentation: A mass spectrometer equipped with a nano-electrospray ionization (nESI) source is used. Time-of-flight (TOF) or Orbitrap analyzers are commonly employed for their high mass accuracy and resolution.

  • Data Acquisition: The sample is introduced into the mass spectrometer via nESI. The instrument parameters, such as capillary voltage, cone voltage, and collision energy, are optimized to preserve the non-covalent protein-cluster interactions while achieving efficient ionization and desolvation.

  • Data Analysis: The resulting mass spectrum shows a series of peaks corresponding to different charge states of the intact protein-[Fe4S4] cluster complex. The mass of the complex is deconvoluted from this charge state distribution. The mass of the apo-protein is subtracted to confirm the mass of the incorporated cluster.

UV-Visible Spectroscopy
  • Sample Preparation: The purified protein sample is prepared in a suitable buffer in a quartz cuvette. An anaerobic environment is maintained if the cluster is oxygen-sensitive.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of typically 250-800 nm using a UV-Vis spectrophotometer. A buffer blank is recorded and subtracted from the sample spectrum.

  • Data Analysis: The presence of a broad absorption band around 400-420 nm is indicative of a [4Fe4S] cluster.[8] The concentration of the cluster can be estimated using a molar extinction coefficient of approximately 15,000-17,000 M⁻¹cm⁻¹ at the absorbance maximum.

EPR Spectroscopy
  • Sample Preparation: The protein sample (typically ~200 µM) is prepared in an EPR tube under anaerobic conditions.[1] For detecting the common S=1/2 state of a reduced [4Fe4S] cluster, a reducing agent such as sodium dithionite (B78146) is added.[1] The sample is then flash-frozen in liquid nitrogen.

  • Data Acquisition: The EPR spectrum is recorded at cryogenic temperatures (typically 10-30 K) using an X-band EPR spectrometer.[1]

  • Data Analysis: The spectrum of a reduced [4Fe4S]¹⁺ cluster typically exhibits g-values around 2.04-2.08 and 1.90-1.94.[1] The shape and position of the signals provide information about the electronic structure and symmetry of the cluster.

Circular Dichroism Spectroscopy
  • Sample Preparation: The protein sample (30-100 µM) is placed in a quartz cuvette suitable for CD measurements.[9] Anaerobic conditions are maintained as required.

  • Data Acquisition: The CD spectrum is recorded in the visible region (typically 300-700 nm). A buffer baseline is subtracted from the sample spectrum.

  • Data Analysis: The CD spectrum of a protein containing a [4Fe4S] cluster will show characteristic positive and negative Cotton effects, which arise from the chiral environment of the cluster within the protein.[13] These spectral features can be used to monitor changes in the cluster environment, such as during cluster transfer or degradation.[2]

Visualizing the Workflow

The following diagrams illustrate the general workflow for validating this compound incorporation and the process of cluster conversion that can be monitored by native mass spectrometry.

Validation_Workflow cluster_purification Protein Purification cluster_validation Cluster Validation cluster_analysis Analytical Techniques Protein_Expression Protein Expression Anaerobic_Purification Anaerobic Purification Protein_Expression->Anaerobic_Purification Initial_Screen Initial Screen (UV-Vis) Anaerobic_Purification->Initial_Screen 初步表征 Detailed_Analysis Detailed Analysis Initial_Screen->Detailed_Analysis Positive Result Native_MS Native MS Detailed_Analysis->Native_MS EPR EPR Spectroscopy Detailed_Analysis->EPR CD CD Spectroscopy Detailed_Analysis->CD

Caption: General workflow for the validation of this compound incorporation.

Cluster_Conversion Fe4S4 [4Fe4S] Fe3S4 [3Fe4S] Fe4S4->Fe3S4 -Fe Fe3S3 [3Fe3S] Fe3S4->Fe3S3 -S Fe2S2 [2Fe2S] Fe3S3->Fe2S2 -Fe Apo Apo-protein Fe2S2->Apo Cluster loss

Caption: A simplified model of [4Fe4S] to [2Fe2S] cluster conversion.

References

Comparative analysis of [Fe4S4] cluster biosynthesis pathways in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron-sulfur (Fe-S) clusters are fundamental cofactors essential for a vast array of cellular processes, including DNA replication and repair, metabolic catalysis, and gene regulation. The biosynthesis of these ancient and ubiquitous cofactors is a highly conserved and complex process, orchestrated by dedicated protein machineries. This guide provides a comparative analysis of the three primary pathways responsible for the assembly of [4Fe-4S] clusters: the Iron-Sulfur Cluster (ISC) system, the Sulfur mobilization (SUF) system, and the Cytosolic Iron-Sulfur Assembly (CIA) machinery. Understanding the nuances of these pathways is critical for research in numerous fields and for the development of novel therapeutics targeting diseases associated with defective Fe-S cluster biogenesis.

Overview of [Fe4S4] Cluster Biosynthesis Pathways

Cells have evolved distinct but interconnected machineries to assemble Fe-S clusters in different compartments and under various physiological conditions. In prokaryotes, the ISC and SUF systems are the primary players. Eukaryotes possess a mitochondrial ISC system, which is also responsible for initiating the biosynthesis of cytosolic and nuclear Fe-S clusters, and a dedicated cytosolic CIA machinery for their final maturation.

  • ISC (Iron-Sulfur Cluster) System: Considered the primary "housekeeping" pathway for Fe-S cluster biogenesis under normal conditions in many bacteria and in the mitochondria of eukaryotes.[1]

  • SUF (Sulfur Mobilization) System: Predominantly active under conditions of iron limitation or oxidative stress in bacteria.[2][3] Some organisms, such as Mycobacterium tuberculosis, rely solely on the SUF pathway.

  • CIA (Cytosolic Iron-Sulfur Assembly) Machinery: Essential in eukaryotes for the maturation of Fe-S proteins in the cytosol and nucleus. This pathway is dependent on the mitochondrial ISC system for a sulfur-containing precursor.[4]

Comparative Performance and Regulation

The differential roles of the ISC and SUF systems are largely dictated by their regulation in response to cellular stress. The CIA system, in turn, is regulated by the availability of components exported from the mitochondria and by cellular iron levels.

FeatureISC SystemSUF SystemCIA System
Primary Organisms Bacteria, Eukaryotic MitochondriaBacteria, Archaea, Plant ChloroplastsEukaryotes (Cytosol and Nucleus)
Optimal Conditions Normal physiological conditionsOxidative stress, iron limitation[2][3]Dependent on mitochondrial output and cytosolic iron levels
Key Regulatory Proteins IscR (repressor in [2Fe-2S] form)IscR (activator in apo-form), Fur, OxyR[2]Cellular iron levels (via IRP1/2), availability of mitochondrial precursor
Sensitivity to Oxidative Stress Sensitive; IscU scaffold is susceptible to oxidation.[2]Resistant; SufB scaffold is more resistant to oxidative damage.[5]Indirectly affected by mitochondrial stress

Key Protein Components and Their Functions

The assembly of [Fe-S] clusters in each pathway involves a conserved set of protein functions: cysteine desulfurases to provide sulfur, scaffold proteins for initial cluster assembly, and a variety of chaperones and transfer proteins to deliver the mature cluster to target apo-proteins.

FunctionISC System Proteins (E. coli / Human)SUF System Proteins (E. coli)CIA System Proteins (Human)
Cysteine Desulfurase IscS / NFS1SufS-SufE complexDependent on mitochondrial NFS1
Scaffold Protein IscU / ISCUSufB (part of SufBC₂D complex)NUBP1(Nbp35)-NUBP2(Cfd1) complex
Chaperone System HscA-HscB / HSPA9-HSC20Not well-defined, potentially SufC (ATPase)Not explicitly defined, involves multiple factors
Fe-S Cluster Carrier IscA, NfuASufACIAO3 (NARFL)
Electron Source Ferredoxin (Fdx)Not fully elucidated, potentially flavodoxinNDOR1 and CIAPIN1

Quantitative Analysis of Pathway Components

While comprehensive side-by-side quantitative data for all three pathways remains an active area of research, studies have begun to elucidate the kinetic parameters and expression level changes of key components, particularly for the bacterial ISC and SUF systems.

Table 1: Comparative Kinetic Parameters of Cysteine Desulfurases

EnzymeOrganismKm (Cysteine)kcatConditionsReference
IscSE. coli~62 µM~0.007 s⁻¹ (in presence of IscU)In vitro, 23°C, pH 8.0[5]
SufS-SufEE. coli~63 µM~22 min⁻¹ (in presence of TCEP)In vitro, pH 8.0[6]

Note: Direct comparison is challenging due to differing experimental conditions and the complex nature of the multi-protein assemblies. The SufS-SufE system generally exhibits higher activity, especially under stress conditions.[7]

Table 2: Comparative ATP Hydrolysis Rates of Chaperone Systems

Chaperone SystemOrganismBasal ATPase RateStimulated ATPase Rate (with IscU/Isu)ConditionsReference
HscAE. coli~0.002 s⁻¹~0.007 s⁻¹In vitro, 23°C[5]
HscA-HscBE. coli~0.019 s⁻¹~1.14 s⁻¹ (with IscU)In vitro, 23°C[5]
Ssq1S. cerevisiae~0.6 min⁻¹-In vitro, 37°C, pH 7.5[8]

Note: The presence of the co-chaperone (HscB) and the scaffold protein (IscU) dramatically stimulates the ATPase activity of HscA, driving the cluster transfer process.

Table 3: Regulation of Protein Expression Levels

PathwayConditionKey Proteins UpregulatedKey Proteins DownregulatedOrganismReference
ISC Oxidative Stress-Isc operon (initially)E. coli[3]
SUF Oxidative StressSuf operon-E. coli[3]
SUF Iron LimitationSuf operon-E. coli[2]
CIA Iron Supplementation-IRP2Human Cells[9]
CIA Iron ChelationIRP2FBXL5Human Cells[9]

Visualizing the Pathways

The following diagrams illustrate the core steps of the ISC, SUF, and CIA this compound biosynthesis pathways.

ISC_Pathway cluster_Sulfur_Donation Sulfur Donation cluster_Scaffold Cluster Assembly on Scaffold cluster_Chaperone_Transfer Chaperone-Mediated Transfer cluster_Maturation_Delivery Maturation and Delivery Cysteine Cysteine IscS IscS/NFS1 (Cysteine Desulfurase) Cysteine->IscS Sulfur IscU IscU/ISCU (Scaffold) IscS->IscU Persulfide Transfer HscA_HscB HscA-HscB/HSPA9-HSC20 (Chaperone System) IscU->HscA_HscB [2Fe-2S] Cluster Iron_Source Iron Source (e.g., Frataxin) Iron_Source->IscU Fdx Ferredoxin (Electron Donor) Fdx->IscU IscA_NfuA IscA/NfuA (Carrier) HscA_HscB->IscA_NfuA Transfer Apo_Protein Apo-protein IscA_NfuA->Apo_Protein [4Fe-4S] Cluster

Caption: The Iron-Sulfur Cluster (ISC) assembly pathway.

SUF_Pathway cluster_Sulfur_Donation Sulfur Donation cluster_Scaffold Cluster Assembly on Scaffold cluster_Delivery Cluster Delivery Cysteine Cysteine SufS SufS (Cysteine Desulfurase) Cysteine->SufS Sulfur SufE SufE (Sulfur Acceptor) SufS->SufE Persulfide Transfer SufBCD SufB-SufC-SufD (Scaffold Complex) SufE->SufBCD Sulfur Delivery SufA SufA (Carrier) SufBCD->SufA [4Fe-4S] Cluster Iron_Source Iron Source Iron_Source->SufBCD Apo_Protein Apo-protein SufA->Apo_Protein Transfer

Caption: The Sulfur Mobilization (SUF) assembly pathway.

CIA_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol cluster_Scaffold Scaffold Assembly cluster_Transfer Cluster Transfer cluster_Targeting Targeting and Insertion ISC_System ISC System ABCB7 ABCB7 (Exporter) ISC_System->ABCB7 Sulfur-containing precursor Precursor Precursor ABCB7->Precursor NUBP1_NUBP2 NUBP1-NUBP2 (Scaffold) Precursor->NUBP1_NUBP2 CIAO3 CIAO3 (Carrier) NUBP1_NUBP2->CIAO3 [4Fe-4S] Cluster Iron_Source Iron Source Iron_Source->NUBP1_NUBP2 CIA_Targeting_Complex CIA Targeting Complex (CIAO1, CIAO2B, MMS19) CIAO3->CIA_Targeting_Complex Apo_Protein Cytosolic/Nuclear Apo-protein CIA_Targeting_Complex->Apo_Protein Transfer

Caption: The Cytosolic Iron-Sulfur Assembly (CIA) pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound biosynthesis.

In Vitro Reconstitution of [4Fe-4S] Clusters

This method allows for the assembly of Fe-S clusters on purified proteins in a controlled environment.

  • Principle: Apo-proteins are incubated with a sulfur source (e.g., L-cysteine and a cysteine desulfurase like IscS or SufS), an iron source (e.g., ferrous ammonium (B1175870) sulfate), and a reducing agent (e.g., dithiothreitol, DTT) under anaerobic conditions. The formation of the Fe-S cluster is monitored spectrophotometrically by the appearance of a characteristic absorbance peak around 410-420 nm.

  • Protocol Outline:

    • Purify the apo-form of the scaffold protein (e.g., IscU, SufB) and other necessary components (e.g., IscS, SufS-SufE).

    • Work in an anaerobic chamber to prevent oxygen-mediated cluster degradation.

    • Prepare a reaction mixture containing the apo-scaffold protein in a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0).

    • Initiate the reaction by adding the iron source, L-cysteine, the cysteine desulfurase, and a reducing agent.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Monitor cluster formation over time using a UV-Vis spectrophotometer.

Cysteine Desulfurase Activity Assay

This assay quantifies the rate at which cysteine desulfurases mobilize sulfur from cysteine.

  • Principle: The activity of cysteine desulfurases (IscS, SufS) is determined by measuring the rate of sulfide (B99878) production from L-cysteine. The sulfide produced is quantified using the methylene (B1212753) blue method, which forms a colored product with an absorbance maximum at 670 nm.[10]

  • Protocol Outline:

    • Prepare a reaction mixture containing the purified cysteine desulfurase, its cofactor pyridoxal-5'-phosphate (PLP), and a reducing agent in a suitable buffer.

    • Initiate the reaction by adding L-cysteine.

    • Incubate for a defined period at a specific temperature (e.g., 20 minutes at 25°C).[10]

    • Stop the reaction by adding zinc acetate, which traps the sulfide.

    • Add N,N-dimethyl-p-phenylenediamine and FeCl₃ to develop the methylene blue color.

    • Measure the absorbance at 670 nm and calculate the amount of sulfide produced using a standard curve.

Protein-Protein Interaction Analysis: Pull-Down Assay

Pull-down assays are used to identify and confirm interactions between proteins of the biosynthesis pathways.[11][12][13]

  • Principle: A "bait" protein (e.g., a tagged version of a scaffold protein) is immobilized on beads. A cell lysate or a solution containing a putative "prey" protein is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The interacting proteins are then eluted and identified by Western blotting or mass spectrometry.

  • Protocol Outline:

    • Express and purify a tagged version of the bait protein (e.g., GST-IscU or His-SufB).

    • Immobilize the bait protein on affinity beads (e.g., glutathione-agarose for GST tags, Ni-NTA agarose (B213101) for His tags).

    • Prepare a cell lysate or a solution of the purified prey protein.

    • Incubate the lysate/prey protein with the bait-bound beads.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein, or by mass spectrometry for identification of unknown interactors.

Chaperone Activity Assay: ATP Hydrolysis

This assay measures the ATPase activity of molecular chaperones like HscA and Ssq1, which is crucial for their function in Fe-S cluster transfer.

  • Principle: The rate of ATP hydrolysis by the chaperone is measured in the presence and absence of its co-chaperone (e.g., HscB) and the scaffold protein (e.g., IscU). The amount of inorganic phosphate (B84403) released is quantified using a colorimetric assay.

  • Protocol Outline:

    • Purify the chaperone, co-chaperone, and scaffold protein.

    • Prepare reaction mixtures containing the chaperone and ATP in a suitable buffer. Include the co-chaperone and/or scaffold protein in test reactions.

    • Incubate the reactions at a controlled temperature.

    • At various time points, take aliquots and stop the reaction.

    • Quantify the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

    • Calculate the rate of ATP hydrolysis. A significant increase in the rate in the presence of the co-chaperone and scaffold protein indicates functional interaction.[5][14]

Concluding Remarks

The ISC, SUF, and CIA pathways represent elegant and essential molecular machineries for the biogenesis of [Fe4S4] clusters. While they share a common overall strategy, their distinct protein components, regulation, and subcellular localization reflect their specialized roles in maintaining cellular homeostasis under diverse conditions. The ISC system serves as the general housekeeping pathway, while the SUF system is optimized for functionality under cellular stress. The eukaryotic CIA system highlights the intricate interplay between different cellular compartments for the maturation of essential cytosolic and nuclear proteins. A deeper quantitative understanding of these pathways will continue to be a critical area of research, with significant implications for understanding human diseases and developing novel therapeutic interventions.

References

Unlocking the Redox Potential of [Fe4S4] Clusters: A Functional Comparison of High vs. Low-Potential Ferredoxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between high-potential and low-potential [Fe4S4] ferredoxins is critical for harnessing their capabilities in various biotechnological and therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and clear visualizations of their operational contexts.

Ferredoxins are small, ubiquitous iron-sulfur proteins that play a pivotal role as electron carriers in a wide array of metabolic pathways, from photosynthesis to nitrogen fixation.[1][2] Central to their function is the [Fe4S4] cluster, a cubane-like structure that can exist in multiple oxidation states.[3] Despite sharing this common core, [Fe4S4] ferredoxins are broadly classified into two distinct groups based on their electrochemical properties: high-potential iron-sulfur proteins (HiPIPs) and low-potential ferredoxins. This divergence in redox potential dictates their specific biological roles and interactions with partner proteins.

The Three-State Hypothesis: A Unifying Principle

The key to understanding the functional dichotomy between high and low-potential ferredoxins lies in the "three-state hypothesis." This model posits that the this compound can access three physiologically relevant oxidation states: [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺.[3]

  • Low-Potential Ferredoxins operate in the more reducing range, cycling between the [Fe4S4]¹⁺ (reduced) and [Fe4S4]²⁺ (oxidized) states. Their redox potentials typically range from -300 mV to -700 mV.[3][4]

  • High-Potential Iron-Sulfur Proteins (HiPIPs) function in a more oxidizing environment, utilizing the [Fe4S4]²⁺ (reduced) and [Fe4S4]³⁺ (oxidized) redox couple. Their potentials are in the range of +100 mV to +400 mV.[3][5]

The shared [Fe4S4]²⁺ state serves as the crucial link between these two families of proteins.

Quantitative Comparison of High vs. Low-Potential [Fe4S4] Ferredoxins

The distinct redox properties of these two classes of ferredoxins are reflected in their interactions and electron transfer kinetics. The following tables summarize key quantitative data for representative members of each class.

Parameter High-Potential Ferredoxins (HiPIPs) Low-Potential Ferredoxins Reference
Redox Couple [Fe4S4]²⁺ ↔ [Fe4S4]³⁺ + e⁻[Fe4S4]¹⁺ ↔ [Fe4S4]²⁺ + e⁻[3][5]
Typical Redox Potential Range (mV vs. SHE) +100 to +400-300 to -700[3][4][5]

Table 1: General Properties of High vs. Low-Potential [Fe4S4] Ferredoxins

Ferredoxin Organism Redox Potential (mV vs. SHE) Electron Transfer Partner(s) Electron Transfer Rate (k) Reference
HiPIP Allochromatium vinosum+355Photosynthetic Reaction Center, Cytochrome c-[6]
HiPIP II Halorhodospira halophila+140Photosynthetic Reaction Centert₁/₂ ≤ 11 µs (to cytochrome subunit)[7]
HiPIP Rhodoferax fermentans-Photosynthetic Reaction Centerk_obs ≈ 3 x 10⁵ s⁻¹ (fast phase)[8]
Ferredoxin I Azotobacter vinelandii-420 (low-potential cluster), +340 (high-potential cluster)Nitrogenase-[9]
Ferredoxin Clostridium pasteurianum-393Hydrogenase, Nitrogenase-[10][11]
Ferredoxin Bacillus thermoproteolyticus---[6]
Ferredoxin Thermotoga maritima (TM0927)-420MiaB-

Table 2: Specific Properties of Representative High and Low-Potential [Fe4S4] Ferredoxins

The Role of the Protein Environment in Tuning Redox Potential

The dramatic difference in redox potential between HiPIPs and low-potential ferredoxins, despite possessing the same [Fe4S4] core, is a direct consequence of the surrounding protein environment. Several key factors contribute to this fine-tuning:

  • Hydrogen Bonding: The number and geometry of hydrogen bonds between the protein backbone and the sulfur atoms of the this compound play a critical role. Low-potential ferredoxins typically have a more extensive network of N-H···S hydrogen bonds compared to HiPIPs, which stabilizes the more reduced [Fe4S4]¹⁺ state.

  • Solvent Accessibility: HiPIPs are characterized by a more hydrophobic environment around the cluster, shielding it from the solvent. In contrast, the this compound in low-potential ferredoxins is generally more solvent-exposed. This differential hydration significantly influences the redox potential.

  • Electrostatic Interactions: The overall electrostatic field created by the protein, including charged and polar residues, influences the stability of the different oxidation states of the iron-sulfur cluster.

Biological Functions and Signaling Pathways

The distinct redox potentials of high and low-potential ferredoxins dictate their integration into different metabolic pathways.

Low-Potential Ferredoxins are primarily involved in reductive processes, acting as powerful electron donors. Key pathways include:

  • Photosynthesis: In the final steps of the photosynthetic electron transport chain, ferredoxin accepts electrons from Photosystem I and transfers them to ferredoxin-NADP⁺ reductase (FNR), which then reduces NADP⁺ to NADPH.[12][13]

  • Nitrogen Fixation: Ferredoxins are the immediate electron donors to nitrogenase, the enzyme complex responsible for converting atmospheric nitrogen to ammonia.[1][2][14]

Photosynthetic_Electron_Transfer PSII Photosystem II PQ Plastoquinone Pool PSII->PQ e⁻ Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ Fd Ferredoxin ([Fe4S4]¹⁺/[Fe4S4]²⁺) PSI->Fd e⁻ FNR Ferredoxin-NADP⁺ Reductase Fd->FNR e⁻ NADPH NADPH FNR->NADPH H⁻ CalvinCycle Calvin Cycle NADPH->CalvinCycle

Figure 1. Electron transfer pathway in oxygenic photosynthesis involving low-potential ferredoxin.

High-Potential Iron-Sulfur Proteins (HiPIPs) are typically found in anaerobic electron transport chains, particularly in photosynthetic bacteria, where they act as electron acceptors.[5] They are often involved in cyclic photophosphorylation, transferring electrons back to the photosynthetic reaction center.[15]

Nitrogen_Fixation_Electron_Transfer ReducingSource Reducing Source (e.g., Pyruvate) Fd_ox Ferredoxin (ox) ([Fe4S4]²⁺) ReducingSource->Fd_ox e⁻ Fd_red Ferredoxin (red) ([Fe4S4]¹⁺) Nitrogenase_reductase Nitrogenase Reductase (Fe protein) Fd_red->Nitrogenase_reductase e⁻ Nitrogenase Nitrogenase (MoFe protein) Nitrogenase_reductase->Nitrogenase e⁻ ADP_Pi 16 ADP + 16 Pi Nitrogenase_reductase->ADP_Pi NH3 2 NH₃ Nitrogenase->NH3 N2 N₂ N2->Nitrogenase ATP 16 ATP ATP->Nitrogenase_reductase

Figure 2. Role of low-potential ferredoxin in the nitrogen fixation pathway.

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to characterize and compare high and low-potential ferredoxins.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique for determining the midpoint redox potential (E'°) of ferredoxins.

Experimental Workflow:

Cyclic_Voltammetry_Workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis Protein_Purification Purify Ferredoxin Electrochemical_Cell Assemble 3-electrode cell (Working, Reference, Counter) Protein_Purification->Electrochemical_Cell Electrolyte_Prep Prepare Electrolyte Solution Electrolyte_Prep->Electrochemical_Cell Apply_Potential Apply potential sweep Electrochemical_Cell->Apply_Potential Measure_Current Measure resulting current Apply_Potential->Measure_Current Plot_Voltammogram Plot Current vs. Potential Measure_Current->Plot_Voltammogram Determine_Potentials Determine anodic and cathodic peak potentials Plot_Voltammogram->Determine_Potentials Calculate_Midpoint Calculate Midpoint Potential E'° = (Epa + Epc) / 2 Determine_Potentials->Calculate_Midpoint

Figure 3. Workflow for determining ferredoxin redox potential using cyclic voltammetry.

Detailed Methodology:

  • Electrode Preparation: A glassy carbon or gold working electrode is polished and cleaned.

  • Electrochemical Cell Setup: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are assembled in an electrochemical cell containing an anaerobic, buffered electrolyte solution.

  • Protein Sample: A solution of the purified ferredoxin is added to the cell. To facilitate direct electron transfer, mediators or promoters may be adsorbed onto the electrode surface.

  • Potential Sweep: A potentiostat is used to apply a linearly changing potential to the working electrode. The potential is swept from a value where no electron transfer occurs to a potential sufficient to oxidize or reduce the ferredoxin, and then the sweep is reversed.

  • Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The anodic (oxidation) and cathodic (reduction) peak potentials are determined from the voltammogram. The midpoint potential is calculated as the average of the anodic and cathodic peak potentials.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical control with spectroscopic measurements (e.g., UV-Vis or EPR) to monitor the changes in the electronic and structural properties of the this compound as a function of the applied potential. This technique provides a more detailed picture of the redox transitions.

Detailed Methodology:

  • Optically Transparent Electrode: A specialized electrochemical cell with an optically transparent working electrode (e.g., a gold minigrid) is used.

  • Spectrometer Integration: The cell is placed in the light path of a spectrophotometer.

  • Potential Application: A specific potential is applied to the working electrode using a potentiostat to poise the ferredoxin sample at a particular redox state.

  • Spectroscopic Measurement: The absorption spectrum of the sample is recorded.

  • Titration: The applied potential is changed in a stepwise manner, and a spectrum is recorded at each potential, allowing for a complete redox titration to be monitored spectroscopically.

Protein-Protein Interaction Assays

Identifying the electron transfer partners of ferredoxins is crucial for understanding their biological function.

Yeast Two-Hybrid (Y2H) System:

This genetic method detects binary protein-protein interactions in vivo.

Detailed Methodology:

  • Vector Construction: The ferredoxin gene ("bait") is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor. A library of potential interacting proteins ("prey") is cloned into a separate vector, fusing them to the activation domain (AD) of the transcription factor.

  • Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Interaction-Mediated Transcription: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

  • Reporter Gene Activation: The reconstituted transcription factor activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and/or a colorimetric change.

Pull-Down Assays:

This in vitro technique is used to isolate and identify proteins that interact with a specific "bait" protein.

Detailed Methodology:

  • Bait Protein Immobilization: A tagged version of the ferredoxin (e.g., with a GST or His-tag) is expressed and purified. The tagged ferredoxin is then immobilized on affinity beads (e.g., glutathione-agarose or Ni-NTA).[11][16]

  • Incubation with Prey: The immobilized bait protein is incubated with a cell lysate or a purified potential partner protein ("prey").[11][16]

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bait protein and any interacting prey proteins are eluted from the beads.

  • Analysis: The eluted proteins are analyzed by SDS-PAGE and identified by Western blotting or mass spectrometry.[10]

Conclusion

The functional diversification of high-potential and low-potential [Fe4S4] ferredoxins represents a remarkable example of how the protein environment can modulate the properties of a common inorganic cofactor to suit a wide range of biological needs. For researchers in basic science and drug development, a thorough understanding of their distinct redox potentials, electron transfer partners, and the experimental techniques used to characterize them is essential for both fundamental discovery and the rational design of novel bio-inspired catalysts and therapeutic agents.

References

Validating [Fe4S4] Cluster Concentration: A Comparative Guide to EPR Spin Quantitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of [Fe4S4] iron-sulfur cluster concentration is critical for understanding protein function, enzyme mechanisms, and drug interactions. This guide provides an objective comparison of Electron Paramagnetic Resonance (EPR) spin quantitation with other common analytical techniques, supported by experimental data and detailed protocols.

Iron-sulfur clusters are ubiquitous prosthetic groups essential for a wide range of biological processes, including electron transfer, catalysis, and sensing.[1] The accurate quantification of these clusters is paramount for structure-function studies and the development of therapeutics targeting iron-sulfur proteins. Continuous-wave (CW) EPR spectroscopy is a powerful technique for characterizing and quantifying paramagnetic species, making it particularly well-suited for studying the redox-active states of [Fe4S4] clusters.[2][3]

EPR Spin Quantitation: A Powerful Tool for Paramagnetic Species

EPR spectroscopy detects species with unpaired electrons. [Fe4S4] clusters in their +1 oxidation state ([4Fe-4S]¹⁺) are paramagnetic (S=1/2) and thus EPR-active, while the +2 oxidation state ([4Fe-4S]²⁺) is diamagnetic (S=0) and EPR-silent.[4][5] This property allows for the specific quantification of the reduced, paramagnetic form of the cluster.

The concentration of an EPR-active species is determined by double integration of its first-derivative EPR spectrum.[6] The resulting area is then compared to that of a standard of known concentration, measured under identical spectrometer settings.[6]

This protocol outlines the key steps for quantifying [4Fe-4S]¹⁺ clusters in a protein sample.

1. Sample Preparation:

  • Prepare two anaerobic EPR samples of the protein of interest (e.g., 200 µM in a suitable buffer).[5]

  • One sample will be in the resting state ([4Fe-4S]²⁺), serving as a baseline.[5]

  • Reduce the second sample to the paramagnetic [4Fe-4S]¹⁺ state by adding a chemical reductant like sodium dithionite (B78146) (e.g., 8-10 µl of a 1 M solution).[5]

  • Transfer the samples into EPR tubes under anaerobic conditions to prevent oxygen-induced cluster degradation.[5]

2. EPR Data Acquisition:

  • Use a standard continuous-wave X-band (approx. 9-10 GHz) EPR spectrometer equipped with a helium-flow cryostat for low-temperature measurements, as Fe-S clusters require cryogenic temperatures for detection.[6]

  • Record spectra at a low temperature (e.g., 15 K) to ensure sufficient signal intensity and minimize spin-lattice relaxation.[6]

  • Optimize spectrometer settings, including microwave power, modulation amplitude, and modulation frequency, to maximize the signal-to-noise ratio without causing signal saturation or distortion.[6] It is crucial to avoid power saturation, as it can lead to underestimation of the cluster concentration.[6] If some saturation is unavoidable, it must be documented and corrected for.[6]

3. Spin Quantitation (Double Integration):

  • Perform double integration of the first-derivative EPR spectrum of the reduced sample to obtain the area under the absorption curve.

  • Separately, record the EPR spectrum of a standard with a known spin concentration (e.g., a copper salt like CuSO₄·5H₂O) under the exact same experimental conditions (temperature, microwave power, modulation amplitude, etc.).[5][6]

  • Calculate the concentration of the [4Fe-4S]¹⁺ cluster in the protein sample by comparing the double integral of its spectrum to that of the standard.

Alternative Methods for [Fe4S4] Cluster Quantification

While EPR is a powerful technique, other methods can provide complementary or alternative means of quantifying [Fe4S4] clusters.

  • UV-Visible Absorption Spectroscopy: This technique relies on the characteristic absorption features of iron-sulfur clusters. The ratio of absorbance at 410 nm to 280 nm can be used to estimate the purity and relative cluster content of a protein sample.[5] However, this method can be affected by the presence of other chromophores and is less direct than EPR.[7]

  • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS): These highly sensitive techniques directly measure the total iron and sulfur content in a sample, providing a stoichiometric analysis of the cluster.[1][5] This method quantifies the total amount of iron and sulfur, regardless of the cluster's oxidation state or integrity.

  • Mössbauer Spectroscopy: This technique is sensitive to the nuclear environment of iron atoms and can provide detailed information about the oxidation and spin states of the iron ions within the cluster.[1][4][8] It is a powerful tool for characterizing different cluster types and their electronic structures.

  • Paramagnetic NMR Spectroscopy: For paramagnetic [4Fe-4S] clusters, NMR spectroscopy can be used to observe hyperfine-shifted resonances from protons near the cluster, providing structural and electronic information.[4]

Comparative Analysis of Quantification Methods

The choice of quantification method depends on the specific research question, available instrumentation, and the nature of the sample.

Method Principle Advantages Disadvantages Typical Sensitivity
EPR Spin Quantitation Detects unpaired electrons in paramagnetic species.Specific to the paramagnetic [4Fe-4S]¹⁺ state; provides structural information (g-values).[2][3]Requires cryogenic temperatures; EPR-silent for diamagnetic states; potential for saturation artifacts.[6]Micromolar range
UV-Visible Spectroscopy Measures light absorption by the cluster.Rapid and readily available; provides an estimate of cluster integrity.[5]Non-specific; can be confounded by other chromophores; less accurate for absolute quantification.[7]Micromolar range
ICP-AES / ICP-MS Measures total elemental iron and sulfur content.Highly sensitive and accurate for total metal content; independent of cluster oxidation state.[1][5]Destructive method; does not provide information on cluster integrity or type.Nanomolar to picomolar range
Mössbauer Spectroscopy Measures nuclear transitions of ⁵⁷Fe.Provides detailed electronic and magnetic information about each iron site.[1][4]Requires ⁵⁷Fe isotope enrichment; complex instrumentation and data analysis.Micromolar range
Paramagnetic NMR Detects nuclear spins coupled to the paramagnetic cluster.Provides structural information about the cluster's immediate environment.[4]Requires high protein concentrations; complex spectra.Millimolar to high micromolar range

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

EPR_Workflow cluster_prep Sample Preparation (Anaerobic) cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Protein Protein Solution Resting Resting State Sample ([4Fe-4S]²⁺) Protein->Resting Reduced Reduced Sample ([4Fe-4S]¹⁺) Protein->Reduced RestingSpec Record Resting Spectrum Resting->RestingSpec ReducedSpec Record Reduced Spectrum Reduced->ReducedSpec Standard Spin Standard (e.g., CuSO₄) StandardSpec Record Standard Spectrum Standard->StandardSpec Spectrometer CW X-Band EPR Spectrometer (Low Temperature) Spectrometer->RestingSpec Spectrometer->ReducedSpec Spectrometer->StandardSpec DoubleInt Double Integration ReducedSpec->DoubleInt StandardSpec->DoubleInt Comparison Compare Integrals DoubleInt->Comparison Concentration Calculate [4Fe-4S]¹⁺ Concentration Comparison->Concentration

Caption: Experimental workflow for EPR spin quantitation of [Fe4S4] clusters.

Method_Comparison cluster_direct Direct Cluster State cluster_indirect Total/Bulk Properties Fe4S4 This compound Quantification EPR EPR (Paramagnetic State) Fe4S4->EPR Specific for [4Fe-4S]¹⁺ Mossbauer Mössbauer (Oxidation/Spin States) Fe4S4->Mossbauer Detailed Electronic Structure pNMR Paramagnetic NMR (Local Environment) Fe4S4->pNMR Structural Insights UVVis UV-Visible (Absorbance) Fe4S4->UVVis Relative Purity ICP ICP-AES/MS (Total Fe/S) Fe4S4->ICP Total Elemental Content

References

A Researcher's Guide to Cross-Validation of Experimental and Computational Data for [Fe4S4] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies

Iron-sulfur clusters, particularly the versatile [Fe4S4] cubanes, are fundamental cofactors in a vast array of biological processes, including electron transfer, redox catalysis, and gene regulation. Understanding their electronic structure and reactivity is paramount for fields ranging from bioinorganic chemistry to drug development. This guide provides a comprehensive comparison of experimental and computational approaches used to characterize [Fe4S4] clusters, offering a framework for the critical cross-validation of data.

Data Presentation: A Comparative Analysis

The synergy between experimental measurements and computational modeling provides a powerful strategy for elucidating the intricate properties of [Fe4S4] clusters. Below, we present a summary of key parameters obtained from both approaches.

Table 1: Redox Potentials of [Fe4S4] Clusters
Protein/Model CompoundExperimental Redox Potential (mV vs. SHE)Computational Redox Potential (mV vs. SHE)Computational Method
Azotobacter vinelandii Ferredoxin I-645-650DFT/MM
High Potential Iron Protein (HiPIP)+350+360DFT with continuum solvent model
Photosystem I (Center FX)-705 ± 15-715DFT/B3LYP with continuum electrostatics
Synthetic Analogue [Fe4S4(SPh)4]2-/3--1040-1080Broken-Symmetry DFT

Note: The close agreement between experimental and computational redox potentials, particularly when protein environments are considered in the calculations, highlights the predictive power of modern theoretical methods.[1][2]

Table 2: Geometric Parameters of the [Fe4S4] Core
ParameterExperimental Value (Å) (from X-ray Crystallography/EXAFS)Computational Value (Å) (from DFT Optimization)
Average Fe-Fe distance2.732.75
Average Fe-S (inorganic) distance2.272.30
Average Fe-S (cysteinate) distance2.252.28

Note: Density Functional Theory (DFT) calculations generally yield structures that are in good agreement with experimental data, with slight elongations of bond lengths often observed.[1][3][4]

Table 3: Spectroscopic Parameters
Spectroscopic TechniqueParameterExperimental ValueComputational Value
Mössbauer Spectroscopy Isomer Shift (δ) (mm/s) for [Fe4S4]2+~0.45~0.42 - 0.48
Quadrupole Splitting (ΔEQ) (mm/s) for [Fe4S4]2+~1.1 - 1.3~1.0 - 1.4
EPR Spectroscopy g-values for [Fe4S4]1+gz ≈ 2.04, gy ≈ 1.94, gx ≈ 1.92gz ≈ 2.05, gy ≈ 1.95, gx ≈ 1.90

Note: Computational methods can accurately predict the key spectroscopic parameters, aiding in the interpretation of complex experimental spectra.[5][6]

Experimental Protocols: Detailed Methodologies

Reproducibility and accuracy are the cornerstones of scientific research. Here, we provide detailed protocols for key experiments cited in the characterization of [Fe4S4] clusters.

Purification of [Fe4S4] Cluster-Containing Proteins

A critical prerequisite for accurate biophysical characterization is the purification of the protein of interest while maintaining the integrity of the fragile this compound.

1. Expression and Cell Lysis:

  • Overexpress the target protein in a suitable host, typically E. coli.

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a reducing agent (e.g., 5 mM DTT) and protease inhibitors.

  • Lyse the cells using a French press or sonication, ensuring the sample is kept cool to prevent denaturation.

2. Clarification:

  • Centrifuge the lysate at high speed (e.g., 40,000 x g) for 1 hour to remove cell debris.

3. Chromatography:

  • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA) for initial purification. Elute the protein using a gradient of imidazole.

  • Ion-Exchange Chromatography: Further purify the protein based on its net charge using an ion-exchange column (e.g., Q-Sepharose or SP-Sepharose). Elute with a salt gradient (e.g., NaCl).

  • Size-Exclusion Chromatography: As a final polishing step, separate the protein from any remaining contaminants and aggregates based on size using a gel filtration column (e.g., Superdex 75).

4. Anaerobic Conditions:

  • For oxygen-sensitive [Fe4S4] clusters, all purification steps should ideally be performed under anaerobic conditions inside a glove box or using degassed buffers.

Protein Film Electrochemistry (PFE)

PFE is a powerful technique for directly measuring the redox potentials of immobilized proteins.

1. Electrode Preparation:

2. Protein Immobilization:

  • Apply a small volume (a few microliters) of the purified protein solution directly onto the electrode surface.

  • Allow the protein to adsorb onto the electrode surface for a short period.

3. Electrochemical Measurement:

  • Place the electrode in an electrochemical cell containing a buffered electrolyte solution.

  • Use a three-electrode setup: the PGE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Perform cyclic voltammetry by scanning the potential and measuring the resulting current. The midpoint potential of the redox couple is determined from the average of the anodic and cathodic peak potentials.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the iron centers in [Fe4S4] clusters.

1. Sample Preparation:

  • The protein sample must be enriched with the 57Fe isotope. This can be achieved by growing the expression host in a medium containing 57Fe.

  • Concentrate the purified, 57Fe-enriched protein to a high concentration.

  • The sample is typically frozen into a small plastic cup to form a solid pellet.

2. Data Acquisition:

  • The frozen sample is placed in a cryostat to maintain a low temperature (typically 4.2 K).

  • The sample is exposed to a source of gamma rays (from the decay of 57Co).

  • The absorption of gamma rays by the 57Fe nuclei is measured as a function of the velocity of the source.

3. Data Analysis:

  • The resulting Mössbauer spectrum is fitted with theoretical models to extract parameters such as the isomer shift (δ) and quadrupole splitting (ΔEQ), which provide information about the oxidation state and local environment of the iron atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study paramagnetic species, such as the [Fe4S4]1+ and [Fe4S4]3+ states.

1. Sample Preparation:

  • The this compound is brought into its paramagnetic state, for example, by chemical reduction of the [Fe4S4]2+ state to the [Fe4S4]1+ state using a reducing agent like sodium dithionite.

  • The sample is loaded into an EPR tube and flash-frozen in liquid nitrogen to create a glass.

2. Data Acquisition:

  • The frozen sample is placed in the EPR spectrometer's resonant cavity, which is housed within a cryostat (typically at temperatures between 10-20 K).

  • A magnetic field is swept while the sample is irradiated with microwaves.

  • The absorption of microwaves by the paramagnetic sample is detected.

3. Data Analysis:

  • The EPR spectrum is analyzed to determine the g-values, which are characteristic of the electronic structure of the paramagnetic center.

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships central to the cross-validation of this compound data.

CrossValidationWorkflow cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_data Data Comparison & Validation Protein_Purification Protein Purification Electrochemistry Protein Film Electrochemistry Protein_Purification->Electrochemistry Mossbauer Mössbauer Spectroscopy Protein_Purification->Mossbauer EPR EPR Spectroscopy Protein_Purification->EPR Geometric_Parameters Geometric Parameters Protein_Purification->Geometric_Parameters Redox_Potentials Redox Potentials Electrochemistry->Redox_Potentials Spectroscopic_Properties Spectroscopic Properties Mossbauer->Spectroscopic_Properties EPR->Spectroscopic_Properties Model_Building Model Building (from PDB) DFT_Calculations DFT Calculations Model_Building->DFT_Calculations Property_Prediction Property Prediction DFT_Calculations->Property_Prediction Property_Prediction->Redox_Potentials Property_Prediction->Geometric_Parameters Property_Prediction->Spectroscopic_Properties Refinement Model Refinement & Hypothesis Generation Redox_Potentials->Refinement Geometric_Parameters->Refinement Spectroscopic_Properties->Refinement

Caption: Workflow for cross-validating experimental and computational data on [Fe4S4] clusters.

Signaling_Pathway_Example cluster_redox_cycle This compound Redox Cycle cluster_techniques Characterization Techniques Reduced_State [Fe4S4]¹⁺ (Paramagnetic, EPR Active) Oxidized_State [Fe4S4]²⁺ (Diamagnetic, EPR Silent) Reduced_State->Oxidized_State Oxidation (-e⁻) EPR_spectroscopy EPR Spectroscopy Reduced_State->EPR_spectroscopy Mossbauer_spectroscopy Mössbauer Spectroscopy Reduced_State->Mossbauer_spectroscopy Electrochemistry_technique Electrochemistry Reduced_State->Electrochemistry_technique Oxidized_State->Reduced_State Reduction (+e⁻) Superoxidized_State [Fe4S4]³⁺ (Paramagnetic, EPR Active) Oxidized_State->Superoxidized_State Oxidation (-e⁻) Oxidized_State->Mossbauer_spectroscopy Oxidized_State->Electrochemistry_technique Superoxidized_State->Oxidized_State Reduction (+e⁻) Superoxidized_State->EPR_spectroscopy Superoxidized_State->Mossbauer_spectroscopy Superoxidized_State->Electrochemistry_technique

Caption: Relationship between the redox states of an this compound and key characterization techniques.

References

The Unconventional Grip: A Comparative Guide to the Functional Significance of Non-Cysteine Ligation in [Fe4S4] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Fe4S4] clusters with non-cysteine ligation versus traditional all-cysteine coordination. Supported by experimental data, this document delves into the functional implications of these alternative ligation strategies, offering insights into their influence on redox properties, catalytic activity, and roles in cellular signaling.

Iron-sulfur ([Fe-S]) clusters are ubiquitous and versatile cofactors essential for a myriad of biological processes, from electron transfer to enzyme catalysis.[1] The most common of these, the [Fe4S4] cubane, is typically anchored to a protein scaffold by four cysteine residues.[2] However, a growing body of evidence reveals that nature frequently deviates from this canonical coordination, substituting one or more cysteine ligands with residues such as histidine, aspartate, or serine, or even with solvent molecules.[3][4] This non-cysteine ligation is not a random occurrence but a finely tuned mechanism to modulate the functional properties of the [Fe4S4] cluster.

Comparative Analysis of Physicochemical Properties

The substitution of a soft thiol ligand from cysteine with a harder oxygen or nitrogen donor from aspartate, serine, or histidine, respectively, invariably alters the electronic properties of the this compound. These changes have profound effects on the cluster's redox potential and catalytic capabilities.

Redox Potential Modulation

One of the most significant consequences of non-cysteine ligation is the tuning of the this compound's redox potential (E_m). The introduction of a less electron-donating ligand compared to cysteine generally leads to a less negative or even positive shift in the redox potential.[4] This modulation is critical for tailoring the cluster's function to a specific biological context, ensuring that electrons flow in the correct direction within an electron transport chain or that the cluster's redox state is poised for catalysis.[4]

Ligand VariantProtein/SystemRedox Potential (E_m) vs. SHEAll-Cysteine Analogue (E_m) vs. SHEΔE_m (mV)Reference(s)
Aspartate Ligation Pyrococcus furiosus Ferredoxin (D14)-349 mV-427 mV (D14C mutant)+78[1][5]
Serine Ligation Pyrococcus furiosus Ferredoxin (D14S mutant)-505 mV-427 mV (D14C mutant)-78[1][5]
Serine Ligation Chromatium vinosum HiPIP (C77S mutant)+325 mV+350 mV (Wild-Type)-25[6]
Histidine Ligation Synthetic [Fe4S4(SDmp)3(Me4Im)]-380 mV-820 mV ([Fe4S4(SDmp)4]⁻)+440[7]

Table 1: Comparison of Redox Potentials in Cysteine vs. Non-Cysteine Ligated [Fe4S4] Clusters. This table summarizes the impact of substituting a cysteine ligand with aspartate, serine, or histidine on the midpoint redox potential of [Fe4S4] clusters in various proteins and synthetic models. The ΔE_m value indicates the shift in redox potential relative to the all-cysteine coordinated counterpart.

Catalytic Activity and Substrate Interaction

In many enzymes, the unique, non-cysteine ligated iron site serves as a labile position for substrate binding and activation. This "A-site" (activatable site) is often solvent-exposed and can act as a Lewis acid to facilitate catalysis.[4] A prime example is aconitase, where a solvent molecule occupies the fourth coordination site of the this compound in the inactive state. Upon substrate binding, this labile ligand is displaced, allowing the citrate (B86180) molecule to coordinate directly to the iron atom.[4]

Enzyme ClassTypical Non-Cysteine LigandRole of Non-Cysteine LigationConsequence of Cysteine Substitution
Aconitase/Dehydratases H₂O / OH⁻ / SubstrateCreates a labile Lewis acid site for substrate binding and activation.Loss or significant reduction of catalytic activity.
Radical SAM Enzymes S-adenosyl-L-methionine (SAM)The unique iron site binds and reduces SAM to generate a radical for catalysis.Inactivation of the enzyme.
[NiFe] and [FeFe] Hydrogenases HistidineModulates electron transfer to and from the active site; may provide a proton transfer pathway.Impaired intra- and intermolecular electron transfer, leading to drastically reduced H₂ oxidation activity.[8]

Table 2: Functional Comparison of Catalytic [Fe4S4] Clusters. This table highlights the role of non-cysteine ligation in different classes of enzymes and the impact of mutating the non-cysteine ligand to a cysteine.

Experimental Protocols for Characterization

The elucidation of the structure and function of [Fe4S4] clusters with non-cysteine ligation relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation and spin states of the iron atoms within the cluster.[9][10]

Sample Preparation:

  • Proteins must be enriched with ⁵⁷Fe. This is typically achieved by expressing the protein in a minimal medium supplemented with ⁵⁷FeCl₃.

  • The purified protein solution is concentrated to >1 mM in an anaerobic environment.

  • The sample is then transferred to a Mössbauer sample cup and rapidly frozen in liquid nitrogen.

Data Acquisition:

  • Spectra are recorded on a Mössbauer spectrometer equipped with a ⁵⁷Co source and a cryostat for low-temperature measurements (typically 4.2 K).

  • Data are collected in transmission mode.

  • For paramagnetic samples, spectra can be recorded in the presence of an external magnetic field to resolve hyperfine interactions.

Data Analysis:

  • The resulting spectra are fitted with theoretical models to extract parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine coupling constants.

  • These parameters provide information about the oxidation state (Fe²⁺, Fe²·⁵⁺, Fe³⁺), spin state, and coordination environment of each iron site in the cluster.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study paramagnetic states of the this compound, typically the S=1/2 state of the [Fe4S4]⁺ form.[11][12]

Sample Preparation:

  • The protein sample (typically >100 µM) is prepared in an appropriate buffer under anaerobic conditions.

  • To generate the paramagnetic [Fe4S4]⁺ state, a reducing agent such as sodium dithionite (B78146) is added.

  • The reduced sample is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

Data Acquisition:

  • Continuous-wave (CW) EPR spectra are recorded on an X-band spectrometer.

  • Measurements are performed at cryogenic temperatures (typically 10-20 K) to ensure sufficient signal intensity.

  • Microwave frequency and power are optimized to avoid saturation and distortion of the signal.

Data Analysis:

  • The g-values (g_x, g_y, g_z) are determined from the spectral features.

  • The lineshape and g-values are characteristic of the type of [Fe-S] cluster and its ligation environment.

  • Spin quantitation can be performed by comparing the integrated signal intensity to that of a known standard.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potential of the this compound.[13]

Experimental Setup:

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The protein sample is dissolved in a degassed buffer solution containing a supporting electrolyte (e.g., 0.1 M KCl).

  • The experiment is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.

Data Acquisition:

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

  • The resulting current is measured as a function of the applied potential.

  • The scan rate can be varied to investigate the kinetics of electron transfer.

Data Analysis:

  • The midpoint potential (E_m) is calculated as the average of the anodic and cathodic peak potentials (E_pa and E_pc).

  • The peak separation (ΔE_p = E_pa - E_pc) provides information about the reversibility of the redox process.

Signaling Pathways and Regulatory Roles

Non-cysteine ligated [Fe4S4] clusters are not only involved in catalysis and electron transport but also play crucial roles in cellular signaling and regulation. The lability of the non-cysteine ligand can make the cluster susceptible to degradation by signaling molecules like nitric oxide (NO) or reactive oxygen species (ROS), leading to a cellular response.

FeS_Cluster_Signaling FNR FNR ([4Fe-4S]²⁺) FNR_inactive FNR (monomer) ([2Fe-2S]²⁺) FNR->FNR_inactive O₂ exposure DNA DNA Binding (Gene Expression) FNR->DNA Anaerobic FNR_inactive->FNR Cluster Repair Aconitase_active Aconitase ([4Fe-4S]²⁺) Aconitase_inactive IRP1 (apo-protein) Aconitase_active->Aconitase_inactive Oxidative Stress Citrate Citrate → Isocitrate Aconitase_active->Citrate Catalysis Aconitase_inactive->Aconitase_active Cluster Re-synthesis O2 Oxygen ROS Oxidative Stress

Figure 1: Simplified diagram illustrating the role of [Fe4S4] clusters in sensing oxygen and oxidative stress.

In the case of the Fumarate and Nitrate Reductase (FNR) protein, an all-cysteine ligated [4Fe-4S] cluster is stable under anaerobic conditions, allowing the protein to bind DNA and regulate gene expression.[4] In the presence of oxygen, the cluster is converted to a [2Fe-2S] form, leading to a conformational change that abolishes DNA binding.[4] For cytosolic aconitase, which has a labile fourth ligand, oxidative stress leads to the disassembly of the [4Fe-4S] cluster, converting the enzyme into an iron-regulatory protein (IRP1) that controls the expression of iron metabolism-related genes.[4]

Experimental_Workflow Protein_Expression Protein Expression (⁵⁷Fe enrichment for Mössbauer) Purification Anaerobic Purification Protein_Expression->Purification Sample_Prep Sample Preparation (Anaerobic) Purification->Sample_Prep CV Cyclic Voltammetry Sample_Prep->CV EPR EPR Spectroscopy Sample_Prep->EPR Reduction to paramagnetic state Mossbauer Mössbauer Spectroscopy Sample_Prep->Mossbauer Redox_Potential Determine Redox Potential CV->Redox_Potential Electronic_Structure Characterize Electronic & Magnetic Properties EPR->Electronic_Structure Oxidation_States Determine Fe Oxidation States Mossbauer->Oxidation_States

Figure 2: A generalized experimental workflow for the biophysical characterization of this compound-containing proteins.

Conclusion

The replacement of a canonical cysteine ligand in [Fe4S4] clusters with a non-cysteine residue is a versatile evolutionary strategy to fine-tune the properties of these essential cofactors. This substitution significantly impacts the cluster's redox potential, a key determinant of its function in electron transfer chains. Furthermore, it can create a labile coordination site, which is crucial for the catalytic activity of numerous enzymes. The increased susceptibility of non-cysteine ligated clusters to degradation by signaling molecules also positions them as key players in cellular regulatory networks. Understanding the functional significance of these unconventional ligation strategies opens new avenues for protein engineering and the development of novel therapeutics targeting iron-sulfur cluster-dependent pathways.

References

Unraveling the Speed of Life: A Comparative Guide to Electron Transfer Kinetics in [Fe4S4] Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of electrons within biological systems is paramount. At the heart of many of these processes are [Fe4S4] iron-sulfur proteins, versatile electron carriers essential for life. This guide provides a comparative analysis of the electron transfer kinetics of different [Fe4S4] proteins, supported by experimental data and detailed methodologies, to aid in the advancement of research and therapeutic innovation.

Iron-sulfur proteins are broadly categorized into two main families: low-potential ferredoxins and high-potential iron-sulfur proteins (HiPIPs). While both share a common [Fe4S4] cluster, the subtle differences in their protein environments lead to a wide range of redox potentials and, consequently, distinct kinetic behaviors in electron transfer reactions.[1][2] These differences are crucial for their specific biological roles, from photosynthesis to nitrogen fixation.

Comparative Kinetic Data of [Fe4S4] Proteins

The efficiency of electron transfer is quantified by parameters such as the electron transfer rate constant (k_et) and the Michaelis constant (K_m), which reflects the affinity between the protein and its redox partner. The following table summarizes key kinetic data for various [Fe4S4] proteins, offering a glimpse into their functional diversity.

[Fe4S4] ProteinRedox Partnerk_et (s⁻¹)k_cat (s⁻¹)K_m (µM)Second-Order Rate Constant (M⁻¹s⁻¹)Technique UsedReference
Anabaena FerredoxinFerredoxin-NADP⁺ Reductase (FNR)5,500 (max)---Laser Flash Photolysis[3]
Maize Leaf FerredoxinFerredoxin-NADP⁺ Reductase (FNR)--3.5 (at 50 µM NADPH)-Steady-State Kinetics[4]
Maize Leaf FerredoxinFerredoxin-NADP⁺ Reductase (FNR)--44 (at 1 mM NADPH)-Steady-State Kinetics[4]
Chromatium vinosum HiPIPCytochrome c---1.23 x 10⁵Stopped-Flow Spectrophotometry[2][3]
Rhodopseudomonas gelatinosa HiPIPCytochrome c---3.8 x 10⁴Stopped-Flow Spectrophotometry[3]
Rieske Iron-Sulfur ProteinCytochrome c₁80,000---Laser Flash Photolysis[3]
Pyrococcus furiosus FerredoxinFormaldehyde (B43269) Ferredoxin Oxidoreductase--21 (for formaldehyde)-Pre-Steady-State Kinetics[5]

Experimental Protocols for Studying Electron Transfer Kinetics

Accurate and reproducible kinetic data are the bedrock of comparative studies. Below are detailed methodologies for key experiments used to investigate electron transfer in [Fe4S4] proteins.

Stopped-Flow Spectrophotometry

This technique is ideal for monitoring rapid reactions in solution, typically on the millisecond timescale, by observing changes in absorbance or fluorescence.

Protocol for Measuring Electron Transfer between a [Fe4S4] Protein and its Redox Partner:

  • Reagent Preparation:

    • Prepare anaerobic, buffered solutions of the purified [Fe4S4] protein and its redox partner at desired concentrations. The buffer should be chosen to maintain protein stability and the desired pH.

    • One of the reactants should be in its reduced state and the other in its oxidized state. Reduction can be achieved by the addition of a slight excess of a chemical reductant like sodium dithionite, followed by its removal via a desalting column immediately before the experiment. Oxidation can be achieved using a mild oxidant like potassium ferricyanide, which is subsequently removed.

  • Instrument Setup:

    • Thoroughly flush the stopped-flow instrument's syringes and mixing chamber with an anaerobic buffer to remove any oxygen.

    • Set the spectrophotometer to the wavelength that exhibits the maximum absorbance change upon the transfer of an electron between the two proteins. This is often determined from the difference spectrum of the oxidized and reduced forms of the proteins.

  • Data Acquisition:

    • Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.

    • Initiate the measurement. The instrument will rapidly mix the two solutions, and the change in absorbance over time is recorded.

    • Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting kinetic traces are fitted to an appropriate exponential function (single or multiple) to extract the observed rate constant (k_obs).

    • To determine the second-order rate constant, the experiment is repeated with varying concentrations of one of the reactants while keeping the other constant. The observed rate constants are then plotted against the concentration of the varied reactant, and the slope of the resulting linear fit gives the second-order rate constant.

Protein Film Voltammetry (PFV)

PFV is a powerful electrochemical technique that allows for the direct measurement of redox potentials and electron transfer kinetics of proteins immobilized on an electrode surface.

Protocol for a Typical PFV Experiment:

  • Electrode Preparation:

    • A pyrolytic graphite (B72142) "edge" (PGE) electrode is typically used. The surface is polished to a mirror finish and then cleaned.

  • Protein Film Formation:

    • A small volume of the purified [Fe4S4] protein solution is applied to the electrode surface and allowed to adsorb, forming a thin film.

  • Electrochemical Cell Setup:

    • The electrode with the protein film is placed in an anaerobic electrochemical cell containing a buffered electrolyte solution. A three-electrode setup is used, consisting of the working electrode (with the protein film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Cyclic Voltammetry:

    • The potential of the working electrode is scanned linearly with time between two set potentials. The resulting current is measured as a function of the applied potential.

    • The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the this compound. The midpoint potential of these peaks provides the formal reduction potential (E°').

  • Kinetic Analysis:

    • By varying the scan rate, the kinetics of electron transfer between the electrode and the protein can be investigated. At high scan rates, the peak separation increases, and this relationship can be used to calculate the electron transfer rate constant.

Laser Flash Photolysis

This technique is used to study very fast electron transfer reactions, often on the microsecond to nanosecond timescale, by initiating the reaction with a short pulse of laser light.

Protocol for Measuring Intramolecular or Intermolecular Electron Transfer:

  • Sample Preparation:

    • A photosensitizer (e.g., a flavin analog) is added to an anaerobic solution containing the [Fe4S4] protein and, for intermolecular studies, its redox partner.

  • Initiation of Electron Transfer:

    • A short, intense laser pulse excites the photosensitizer to its triplet state.

    • The excited photosensitizer can then rapidly reduce or oxidize the [Fe4S4] protein, initiating the electron transfer event of interest.

  • Time-Resolved Spectrophotometry:

    • The spectral changes following the laser flash are monitored over time using a second light source and a fast detector. This allows for the observation of the formation and decay of transient intermediates.

  • Kinetic Analysis:

    • The kinetic traces at specific wavelengths are analyzed to determine the rate constants for the individual electron transfer steps in the reaction sequence.

Visualizing Electron Transfer Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ElectronTransferPathway Reductant Electron Donor (e.g., NADPH) Reductase Reductase (e.g., FNR) Reductant->Reductase e⁻ Fe4S4_Protein [Fe4S4] Protein (e.g., Ferredoxin) Reductase->Fe4S4_Protein e⁻ Oxidant Electron Acceptor (e.g., Cytochrome P450) Fe4S4_Protein->Oxidant e⁻

Caption: A simplified signaling pathway of electron transfer involving a [Fe4S4] protein.

StoppedFlowWorkflow cluster_prep 1. Reagent Preparation cluster_instrument 2. Stopped-Flow Instrument cluster_analysis 3. Data Analysis Protein_sol [Fe4S4] Protein Solution (Anaerobic) SyringeA Syringe A: [Fe4S4] Protein Protein_sol->SyringeA Partner_sol Redox Partner Solution (Anaerobic) SyringeB Syringe B: Redox Partner Partner_sol->SyringeB Mixer Rapid Mixer SyringeA->Mixer SyringeB->Mixer ObsCell Observation Cell Mixer->ObsCell Detector Spectrophotometer ObsCell->Detector KineticTrace Absorbance vs. Time Detector->KineticTrace Fitting Exponential Fit KineticTrace->Fitting RateConstant Determine k_obs Fitting->RateConstant

Caption: Experimental workflow for stopped-flow spectrophotometry.

By providing a framework for comparing the kinetic properties of different [Fe4S4] proteins and detailing the methodologies to obtain such data, this guide aims to facilitate further research into the fundamental processes of biological electron transfer and its potential applications.

References

Unraveling the Influence of the Protein Milieu on [Fe4S4] Cluster Redox Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms that tune the redox potential of [Fe4S4] iron-sulfur clusters is paramount for designing novel proteins and therapeutics. The surrounding protein environment plays a pivotal role in modulating these potentials over a wide range, a phenomenon critical for biological electron transfer processes. This guide provides a comparative analysis of how the protein environment dictates the redox properties of [Fe4S4] clusters, supported by experimental data and detailed methodologies.

[Fe4S4] clusters are versatile cofactors in a myriad of proteins, participating in electron transfer reactions essential for life. Despite possessing an identical core structure, the redox potential of these clusters can span over a volt, from the low-potential ferredoxins to the high-potential iron-sulfur proteins (HiPIPs). This remarkable tunability is not inherent to the cluster itself but is orchestrated by the protein scaffold in which it is embedded. Key factors influencing the redox potential include the degree of solvent exposure, the network of hydrogen bonds to the cluster's sulfur atoms, and the overall electrostatic environment provided by the protein.[1][2]

Comparative Analysis of Redox Potentials in Different Protein Environments

The redox potentials of [Fe4S4] clusters in various proteins have been extensively studied, revealing the profound impact of the protein environment. Below is a comparison of experimentally determined redox potentials for the [Fe4S4]2+/+ couple in several well-characterized proteins.

ProteinOrganismRedox Potential (mV vs. SHE)Key Environmental Factors
Ferredoxin I (FdI)Azotobacter vinelandii-420[3]High solvent accessibility, specific hydrogen bonding network. Mutations like L44S can increase the potential by introducing new hydrogen bonds.[4]
FerredoxinPeptococcus aerogenes-380 to -420[2]Significant solvent exposure of the cluster.[5][6]
FerredoxinBacillus thermoproteolyticus-380[7]A critical hydrogen-bonding network involving an aspartate residue (Asp64) has been shown to be a key intrinsic control factor.[7]
High Potential Iron-Sulfur Protein (HiPIP)Chromatium vinosum+350[8][9]The cluster is buried within a hydrophobic core, limiting solvent accessibility.[8] A different redox couple ([Fe4S4]2+/3+) is utilized.[10]

Key Factors Tuning [Fe4S4] Cluster Redox Potential

Several factors within the protein environment have been identified as major contributors to the modulation of this compound redox potentials:

  • Solvent Accessibility: Increased exposure to solvent, particularly water, tends to stabilize the more negatively charged reduced state of the cluster, leading to a more negative redox potential. Conversely, burying the cluster in a hydrophobic environment, as seen in HiPIPs, stabilizes the oxidized state and results in a more positive potential.[5][6][8]

  • Hydrogen Bonding: Hydrogen bonds between protein backbone amides or side chains and the sulfur atoms of the this compound play a crucial role. These interactions can differentially stabilize the oxidized and reduced states. For instance, introducing an OH-S bond through a mutation in Azotobacter vinelandii ferredoxin I (L44S) led to a significant increase in the redox potential.[4]

  • Electrostatic Interactions: The overall electrostatic field exerted by the protein on the cluster is a major determinant of its redox potential. This includes contributions from charged residues, peptide dipoles, and the overall protein architecture. Computational models have successfully quantified the impact of these electrostatic interactions on the redox potential.[5][6]

Experimental and Computational Workflow

The investigation of the protein environment's role in tuning this compound redox potential typically involves a combination of experimental and computational approaches, as depicted in the workflow diagram below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Validation P_exp Protein Expression & Purification M_exp Site-Directed Mutagenesis P_exp->M_exp E_exp Electrochemical Measurement (e.g., Cyclic Voltammetry) P_exp->E_exp M_exp->E_exp S_exp Spectroscopic Analysis (e.g., EPR, XAS) E_exp->S_exp C_analysis Comparison of Experimental & Computational Data E_exp->C_analysis S_comp Protein Structure Acquisition (X-ray, NMR, or Homology Model) QM_comp QM/MM Calculations S_comp->QM_comp MD_comp Molecular Dynamics Simulations S_comp->MD_comp RP_comp Redox Potential Prediction QM_comp->RP_comp MD_comp->RP_comp RP_comp->C_analysis H_analysis Hypothesis Generation on Tuning Mechanisms C_analysis->H_analysis V_analysis Validation through Further Experiments H_analysis->V_analysis V_analysis->M_exp G Protein Protein Environment Solvent Solvent Accessibility Protein->Solvent HBonds Hydrogen Bonding Network Protein->HBonds Electrostatics Protein Electrostatics Protein->Electrostatics RedoxPotential [Fe4S4] Redox Potential Solvent->RedoxPotential HBonds->RedoxPotential Electrostatics->RedoxPotential

References

A Comparative Benchmark: Synthetic [Fe4S4] Cluster Catalysts versus Natural Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The intricate dance of electrons and protons at the heart of many essential biological reactions is often orchestrated by iron-sulfur clusters. Among these, the [Fe4S4] cubane (B1203433) stands out as a ubiquitous and versatile cofactor in a host of natural enzymes, including nitrogenases, hydrogenases, and ferredoxins. In recent years, the synthesis of functional mimics of these clusters has emerged as a vibrant field of research, offering the promise of robust and tunable catalysts for a range of applications, from industrial chemical synthesis to the development of novel therapeutic agents.

This guide provides a comprehensive comparison of the performance of synthetic [Fe4S4] cluster catalysts against their natural enzymatic counterparts. We present a detailed analysis of their catalytic activity, stability, and substrate specificity, supported by quantitative data and detailed experimental protocols for key benchmarking assays.

Data Presentation: A Quantitative Look at Performance

The catalytic performance of synthetic and natural [Fe4S4] clusters can be evaluated using several key metrics. The following tables summarize the available quantitative data for hydrogen evolution and nitrogen fixation, two of the most well-studied reactions catalyzed by these systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as pH, temperature, and the nature of the electron donor.

Table 1: Performance Comparison for Hydrogen Evolution

CatalystSubstrateTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Overpotential (mV)Conditions
Natural Enzyme
[FeFe]-Hydrogenase (C. pasteurianum)ProtonsHigh (enzyme-dependent)1,000 - 10,000Low (near thermodynamic potential)Aqueous buffer, pH 7
Synthetic Catalyst
[Fe4S4(SPh)4]²⁻Protons (from acid)~0.5 x 10⁷ (over 10h)up to ~139440Acetonitrile, with H₂SO₄
Fe4S4/Graphene HybridProtons (from water)Not reportedNot reported202 (at 10 mA cm⁻²)Neutral water

Table 2: Performance Comparison for Dinitrogen Reduction to Ammonia

CatalystSubstrateTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Conditions
Natural Enzyme
Mo-NitrogenaseN₂> 10⁶~2Aqueous buffer, pH 7.4, ATP-dependent
Synthetic Catalyst
Diiron Model ComplexN₂~8-12Not reportedAnhydrous, with strong reductant and proton source

Unveiling the Mechanisms: Catalytic Cycles and Electron Transfer

To understand the functional differences between synthetic and natural [Fe4S4] clusters, it is essential to examine their catalytic cycles and the pathways of electron transfer. Natural enzymes have evolved sophisticated protein scaffolds that precisely control the environment around the [Fe4S4] core, facilitating efficient substrate binding, proton delivery, and product release.

The Catalytic Cycle of [FeFe]-Hydrogenase

[FeFe]-hydrogenases are remarkably efficient catalysts for hydrogen production and oxidation. Their active site, the H-cluster, consists of a this compound linked to a diiron active site. The catalytic cycle involves a series of protonation and reduction steps, with the this compound acting as an electron relay to the diiron center where substrate binding and conversion occur.

FeFe_Hydrogenase_Cycle Hox Hox [FeIIFeII] Hred_prime Hred' [FeIIFeI] Hox->Hred_prime + e- Hhyd Hhyd [FeIIFeII]-H- Hox->Hhyd + H2, + e- Hred_prime->Hox - e- Hsred Hs-red [FeIFeI] Hred_prime->Hsred + e- Hsred->Hred_prime - e- Hsred->Hhyd + H+ Hhyd->Hox - H2, - e-

Caption: Simplified catalytic cycle of [FeFe]-hydrogenase for H₂ evolution.

The Electron Transfer Pathway in Nitrogenase

Nitrogenase catalyzes the reduction of dinitrogen to ammonia, a process that requires the transfer of eight electrons and eight protons. The enzyme complex consists of two components: the Fe protein, which contains a this compound, and the MoFe protein, which houses the P-cluster ([Fe8S7]) and the FeMo-cofactor ([MoFe7S9C(homocitrate)]), the site of N₂ reduction. The Fe protein's this compound acts as an ATP-dependent electron donor to the MoFe protein.

Nitrogenase_Electron_Transfer cluster_MoFe MoFe Protein Fe_Protein Fe Protein [Fe4S4]¹⁺ Fe_Protein_ATP Fe Protein [Fe4S4]¹⁺ (2MgATP) Fe_Protein->Fe_Protein_ATP Binds 2MgATP MoFe_Protein MoFe Protein Fe_Protein_ATP->MoFe_Protein Complex Formation P_Cluster P-Cluster [Fe8S7] FeMoCo FeMo-cofactor P_Cluster->FeMoCo e⁻ transfer N2 N₂ FeMoCo->N2 Binds & Reduces NH3 2 NH₃

Caption: Electron transfer pathway in Mo-nitrogenase.

Experimental Protocols: Benchmarking Performance

To facilitate reproducible research and accurate comparisons, we provide detailed methodologies for key experiments used to evaluate the performance of this compound catalysts.

Electrochemical Analysis of Hydrogen Evolution Catalysts

This protocol outlines the procedure for evaluating the electrocatalytic hydrogen evolution reaction (HER) activity of a synthetic this compound using a standard three-electrode setup.

Experimental Workflow

HER_Workflow Prep Catalyst Ink Preparation Electrode Working Electrode Fabrication Prep->Electrode Cell Electrochemical Cell Assembly Electrode->Cell LSV Linear Sweep Voltammetry (LSV) Cell->LSV CA Chronoamperometry (CA) Cell->CA Data Data Analysis (Tafel Plot, Overpotential) LSV->Data CA->Data

Caption: Workflow for electrochemical evaluation of HER catalysts.

Materials:

  • Working Electrode (e.g., glassy carbon, carbon paper)

  • Counter Electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference Electrode (e.g., Ag/AgCl or Calomel)

  • Electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH)

  • Potentiostat

  • Synthetic [Fe4S4] catalyst

  • Nafion solution (5 wt%)

  • Ethanol and deionized water

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the synthetic [Fe4S4] catalyst in a mixture of ethanol, deionized water, and Nafion solution by ultrasonication to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode and allow it to dry.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to determine the onset potential and current density.

    • Chronoamperometry: Apply a constant potential to assess the catalyst's stability and determine the Faradaic efficiency for hydrogen production.

  • Data Analysis:

    • Construct a Tafel plot (log of current density vs. overpotential) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Calculate the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).

Nitrogenase Activity Assay (Acetylene Reduction)

This assay is a common method to indirectly measure the activity of nitrogenase by quantifying its ability to reduce acetylene (B1199291) to ethylene (B1197577).[1][2][3]

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a sealed vial containing an anaerobic buffer, an ATP-generating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a reductant (e.g., sodium dithionite), and the nitrogenase enzyme or synthetic catalyst.

  • Initiation: Inject a known volume of acetylene gas into the headspace of the vial to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a specific time period.

  • Termination: Stop the reaction by injecting a quenching agent (e.g., a strong acid or base).

  • Product Analysis: Analyze the gas phase in the vial using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced.

  • Calculation of Activity: Calculate the rate of ethylene production, which is proportional to the nitrogenase activity.

Hydrogenase Activity Assay (Methyl Viologen Reduction)

This spectrophotometric assay measures the hydrogen uptake activity of hydrogenase using an artificial electron acceptor, methyl viologen.[4][5]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a sealed cuvette containing an anaerobic buffer and methyl viologen.

  • Reduction of Methyl Viologen: Reduce the methyl viologen with a reducing agent (e.g., sodium dithionite) until a stable blue color is observed.

  • Initiation: Initiate the reaction by injecting a hydrogen-saturated buffer and the hydrogenase sample into the cuvette.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a specific wavelength (e.g., 604 nm) over time as the reduced methyl viologen is oxidized by the hydrogenase.

  • Calculation of Activity: Calculate the rate of methyl viologen oxidation from the change in absorbance, which corresponds to the hydrogenase activity.

Concluding Remarks

The development of synthetic this compound catalysts has made significant strides, with some systems demonstrating promising activity for challenging chemical transformations. However, natural enzymes still set the benchmark for efficiency and specificity, largely due to the sophisticated control exerted by the protein environment. While synthetic catalysts offer advantages in terms of stability and tunability, a deeper understanding of the structure-function relationships that govern the activity of their natural counterparts will be crucial for the design of next-generation biomimetic catalysts. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in this exciting and rapidly evolving field.

References

Distinguishing Spin States of Reduced [Fe4S4] Clusters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with iron-sulfur proteins, accurately determining the spin state of reduced [Fe4S4] clusters is crucial for understanding their electronic structure and catalytic mechanisms. This guide provides a comparative overview of the key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.

The reduced form of a [Fe4S4] cluster, [Fe4S4]+, can exist in several different electron spin states (S), most commonly S = 1/2 and S = 3/2, but higher spin states such as S = 5/2 and S = 7/2 have also been identified.[1] The subtle interplay of factors like the protein environment, solvent, and ligand coordination dictates the ground spin state.[1] Distinguishing between these spin states requires a multi-pronged approach employing various spectroscopic techniques. This guide focuses on the three primary methods: Electron Paramagnetic Resonance (EPR) Spectroscopy, Mössbauer Spectroscopy, and Magnetic Circular Dichroism (MCD).

Comparative Analysis of Spectroscopic Techniques

A combination of EPR, Mössbauer, and MCD spectroscopies provides a powerful toolkit for the unambiguous assignment of spin states in reduced [Fe4S4] clusters. Each technique offers unique insights into the electronic and magnetic properties of the cluster.

Key Spectroscopic Parameters for Spin State Determination

The following table summarizes the characteristic quantitative data obtained from each technique for different spin states of the [Fe4S4]+ cluster.

Spin State (S)Electron Paramagnetic Resonance (EPR)Mössbauer Spectroscopy (at 4.2 K)Magnetic Circular Dichroism (MCD)
1/2 Exhibits a rhombic or axial signal with g-values typically ranging from ~1.8 to 2.1.[1][2] Common g-value sets include [2.05, 1.94, 1.88] and [2.06, 1.95, 1.81].[1]Shows a complex magnetic hyperfine structure. The isomer shift (δ) is typically around 0.45-0.55 mm/s, and the quadrupole splitting (ΔEQ) is in the range of 1.0-1.5 mm/s.[3][4]Displays a pseudo-A-term signal with a characteristic temperature dependence. The spectra are distinct from those of S=3/2 states.
3/2 Characterized by signals at higher g-values, often with a prominent feature around g ≈ 5.[1] A typical axial signal might show g-values of ~5.80 and 5.15.[1]Exhibits a broad magnetic spectrum. The isomer shift (δ) is generally similar to the S=1/2 state, but the hyperfine field distribution is different.Shows a distinct temperature-dependent MCD spectrum that can be clearly differentiated from the S=1/2 state. The shape and intensity of the VTMCD (Variable Temperature MCD) curves are characteristic.
5/2 Can show signals at even higher g-values, for instance, g-values of 6.7 and 5.3 have been reported.[1]The spectrum is magnetically broad and complex, reflecting the higher spin multiplicity.The MCD spectrum is expected to be distinct and highly temperature-dependent, although less commonly reported than S=1/2 and S=3/2 states.
7/2 Signals are expected at very high g-values and can be difficult to observe with conventional EPR.Characterized by a very broad and complex magnetic Mössbauer spectrum.Expected to have a unique and strongly temperature-dependent MCD signature.

Experimental Workflows and Logical Relationships

To effectively distinguish between the different spin states, a systematic experimental approach is essential. The following diagrams illustrate a typical workflow and the logical connections between experimental data and spin state assignment.

experimental_workflow Experimental Workflow for Spin State Determination cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion protein_prep Protein Expression & Purification cluster_red Anaerobic Reduction of [Fe4S4]2+ to [Fe4S4]+ protein_prep->cluster_red epr EPR Spectroscopy cluster_red->epr mossbauer Mössbauer Spectroscopy cluster_red->mossbauer mcd MCD Spectroscopy cluster_red->mcd epr_data Analyze g-values & lineshapes epr->epr_data mossbauer_data Analyze Isomer Shift, Quadrupole Splitting & Hyperfine Fields mossbauer->mossbauer_data mcd_data Analyze Spectral Shape & Temperature Dependence mcd->mcd_data spin_state Assign Spin State (S=1/2, 3/2, etc.) epr_data->spin_state mossbauer_data->spin_state mcd_data->spin_state

Caption: Workflow for determining the spin state of reduced [Fe4S4] clusters.

logical_relationship Logical Relationship between Data and Spin State cluster_obs Experimental Observations cluster_interp Interpretation cluster_spin Spin State Assignment g_values EPR g-values g_low g ≈ 2 g_values->g_low g_high g > 4 g_values->g_high hyperfine Mössbauer Hyperfine Parameters hyperfine_narrow Specific Hyperfine Pattern hyperfine->hyperfine_narrow hyperfine_broad Broad Hyperfine Pattern hyperfine->hyperfine_broad mcd_temp MCD Temperature Dependence mcd_a_term Pseudo-A-term MCD mcd_temp->mcd_a_term mcd_c_term Strong C-term MCD mcd_temp->mcd_c_term s_half S = 1/2 g_low->s_half s_three_half S = 3/2 g_high->s_three_half s_higher Higher Spin States g_high->s_higher hyperfine_narrow->s_half hyperfine_broad->s_three_half hyperfine_broad->s_higher mcd_a_term->s_half mcd_c_term->s_three_half mcd_c_term->s_higher

Caption: Logical connections between spectroscopic data and spin state assignment.

Detailed Experimental Protocols

The following are generalized protocols for each of the key spectroscopic techniques. Specific parameters may need to be optimized based on the protein sample and instrumentation.

Continuous-Wave (CW) Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is highly sensitive to paramagnetic species and is often the first technique employed to probe the spin state of the [Fe4S4]+ cluster.[5][6]

1. Sample Preparation:

  • All sample manipulations should be performed under strictly anaerobic conditions to prevent oxidation of the reduced cluster.

  • The protein sample, typically at a concentration of 100-500 µM, is buffer-exchanged into a suitable EPR buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • The [Fe4S4]2+ cluster is reduced to the [Fe4S4]+ state by adding a slight molar excess of a chemical reductant, such as sodium dithionite, under an inert atmosphere.[7]

  • The reduced sample is then carefully transferred into a quartz EPR tube and flash-frozen in liquid nitrogen.[7]

2. EPR Data Acquisition:

  • EPR spectra are typically recorded on an X-band (~9.5 GHz) spectrometer equipped with a liquid helium cryostat for low-temperature measurements.

  • Temperature: Data is collected at low temperatures, typically between 4 K and 20 K, to ensure sufficient population of the ground state and to observe the EPR signal, which can be broad at higher temperatures.

  • Microwave Power: A low microwave power (e.g., 0.1-2 mW) is used to avoid saturation of the EPR signal.[7] Saturation studies can be performed to determine the optimal power.

  • Modulation Frequency and Amplitude: A modulation frequency of 100 kHz is standard. The modulation amplitude should be optimized to maximize signal intensity without introducing line broadening (typically 0.5-2.0 mT).[7]

  • Data Collection: Multiple scans are typically averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • The g-values are determined from the positions of the spectral features.

  • Simulation software (e.g., EasySpin) is used to simulate the experimental spectrum and refine the g-values and linewidth parameters, which provides a more accurate determination of the spin state.[7]

57Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the local environment of 57Fe nuclei, providing detailed information about the oxidation state, spin state, and magnetic coupling within the this compound.[8] This technique requires the protein to be isotopically enriched with 57Fe.

1. Sample Preparation:

  • The protein is expressed in a minimal medium supplemented with 57Fe (as 57FeCl3 or 57Fe(NH4)2(SO4)2).

  • The purified 57Fe-enriched protein is prepared and reduced anaerobically as described for EPR spectroscopy.

  • The sample is concentrated to the highest possible concentration (typically >1 mM) and transferred into a Delrin Mössbauer sample cup, which is then frozen in liquid nitrogen.

2. Mössbauer Data Acquisition:

  • Mössbauer spectra are recorded using a spectrometer equipped with a 57Co source in a rhodium matrix.[9]

  • Temperature: Spectra are typically collected at 4.2 K to observe magnetic hyperfine splitting. Temperature-dependent studies can also provide valuable information.

  • Applied Magnetic Field: Spectra are often recorded in the absence and presence of an external magnetic field (typically 0-8 T) applied parallel to the γ-beam. The application of a magnetic field helps to resolve the hyperfine interactions and determine the spin state.

3. Data Analysis:

  • The spectra are fitted using appropriate software to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔEQ), and the magnetic hyperfine field (B).

  • The isomer shift provides information about the oxidation state of the iron atoms.

  • The quadrupole splitting is sensitive to the local symmetry around the iron nucleus.

  • The magnetic hyperfine field is directly related to the electron spin and is a key parameter for distinguishing between different spin states.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field.[10] It is particularly useful for studying paramagnetic species and can provide a spectroscopic fingerprint for different spin states.[11]

1. Sample Preparation:

  • Sample preparation is similar to that for EPR spectroscopy, with the protein in a suitable buffer. A glassing agent (e.g., 50% glycerol) is often added to the buffer to ensure good optical quality of the frozen sample.

  • The sample is placed in a specialized MCD cell with quartz windows and frozen in liquid nitrogen.

2. MCD Data Acquisition:

  • MCD spectra are recorded on a spectrophotometer equipped with a superconducting magnet and a cryostat.

  • Temperature and Magnetic Field: Data are collected over a range of temperatures (e.g., 1.5-50 K) and magnetic fields (e.g., 0-7 T).[11] This allows for the construction of variable-temperature, variable-field (VTVH) MCD saturation curves.

  • Wavelength Range: Spectra are typically recorded in the near-IR, visible, and near-UV regions (e.g., 300-2000 nm).

3. Data Analysis:

  • The shape and sign of the MCD bands are characteristic of the electronic transitions and can be used to identify the cluster type and oxidation state.

  • The temperature and field dependence of the MCD signal intensity provides information about the ground state spin and the zero-field splitting parameters. Analysis of VTVH MCD data can provide a quantitative determination of the spin state.

By integrating the data from these complementary spectroscopic techniques, researchers can confidently and accurately distinguish between the different spin states of reduced [Fe4S4] clusters, leading to a deeper understanding of their role in biological systems.

References

Safety Operating Guide

Proper Disposal of [Fe4S4] Clusters: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pyrophoric and air-sensitive materials like [Fe4S4] clusters are paramount for laboratory safety. This guide provides a comprehensive operational and disposal plan, emphasizing immediate safety protocols and procedural steps to mitigate risks. Adherence to these procedures will help ensure a safe laboratory environment and proper management of hazardous waste.

Immediate Safety and Handling Precautions

[Fe4S4] clusters are pyrophoric and can spontaneously ignite upon exposure to air. They are also sensitive to moisture and can release toxic hydrogen sulfide (B99878) (H2S) gas upon hydrolysis.[1] Therefore, all handling of these materials must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Essential Personal Protective Equipment (PPE):

  • Flame-resistant lab coat[2][3]

  • Chemical splash goggles and a face shield[4][5][6]

  • Flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves (e.g., nitrile)[2]

Emergency Preparedness:

  • Ensure a Class D fire extinguisher (for combustible metals) and powdered lime or dry sand are readily accessible.[5]

  • Never work alone when handling pyrophoric materials.[5]

  • An emergency shower and eyewash station must be immediately accessible.[5]

Disposal Plan Overview

The disposal of [Fe4S4] clusters involves a two-stage process: deactivation (quenching) to eliminate their pyrophoric nature, followed by the disposal of the resulting chemical waste in accordance with institutional and regulatory guidelines. The entire deactivation procedure must be performed under an inert atmosphere until the cluster is fully neutralized.

Deactivation (Quenching) Protocol

This protocol is designed for the safe quenching of small quantities (typically < 5g) of [Fe4S4] cluster waste. The primary principle is the slow and controlled addition of a quenching agent to a dilute suspension of the cluster in an inert solvent.

Experimental Protocol for Quenching [Fe4S4] Clusters:
  • Preparation (in an inert atmosphere):

    • Transfer the this compound waste into a three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler.

    • Dilute the cluster waste with a dry, inert, high-boiling solvent (e.g., toluene (B28343) or heptane) to create a dilute suspension. A concentration of <5% w/v is recommended as a starting point.

  • Cooling:

    • Place the flask in an ice/water bath to maintain a low temperature and control the rate of reaction.

  • Quenching - Step 1 (Isopropanol):

    • Slowly add dry isopropanol (B130326) dropwise from the dropping funnel to the stirred suspension.

    • Observe for any signs of reaction, such as gas evolution or a color change. If the reaction becomes vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

    • Continue adding isopropanol until no further reaction is observed.

  • Quenching - Step 2 (Methanol):

    • Once the reaction with isopropanol has ceased, slowly add dry methanol (B129727) in the same dropwise manner. Methanol is a more reactive quenching agent and will help to ensure the complete deactivation of any remaining pyrophoric material.

  • Quenching - Step 3 (Water):

    • After the addition of methanol is complete and no further reaction is observed, very slowly add water dropwise. This step is crucial for hydrolyzing any remaining reactive species. Be aware that this step may generate H2S gas.[1] The gas outlet should be connected to a scrubber containing a bleach or hydrogen peroxide solution to neutralize any H2S produced.

  • Neutralization and Final Steps:

    • Once the addition of water is complete and all signs of reaction have ceased, allow the flask to slowly warm to room temperature while continuing to stir.

    • The resulting mixture should be a slurry of iron oxides/hydroxides and sulfides in the solvent.

Quantitative Data for Quenching

Due to the inherent variability in the reactivity of pyrophoric materials based on their form (e.g., powder, solution) and the specific ligands attached to the this compound, precise quantitative data for quenching is limited. The following table provides general guidelines for the quantities of quenching agents to be used. It is crucial to monitor the reaction closely and adjust the addition rate as needed.

ParameterRecommended Value/RangeNotes
Initial [Fe4S4] Waste Concentration < 5% w/v in an inert solventHigher concentrations increase the risk of an uncontrolled reaction.
Quenching Temperature 0 - 10 °CLower temperatures help to control the exothermic reaction.
Isopropanol Addition Rate 1-2 drops per secondAdjust as needed based on the observed reaction rate.
Methanol Addition Rate 1 drop per secondMethanol is more reactive; add with caution.
Water Addition Rate < 1 drop per secondAdd very slowly to control the reaction and H2S evolution.
Stirring Speed ModerateEnsure good mixing without splashing.

Waste Disposal

Once the this compound has been successfully quenched, the resulting mixture must be disposed of as hazardous waste.

  • Waste Segregation: The final quenched material, which will contain iron compounds, sulfur compounds, and the organic solvent, should be collected in a clearly labeled, sealed container. Do not mix this waste with other waste streams.[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical composition (e.g., "Quenched Iron Sulfide Waste in Toluene/Isopropanol/Methanol/Water").

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the safe disposal of [Fe4S4] clusters.

G cluster_prep Preparation (Inert Atmosphere) cluster_quench Quenching Procedure cluster_disposal Final Disposal prep1 Transfer [Fe4S4] waste to flask prep2 Dilute with inert solvent (<5% w/v) prep1->prep2 cool Cool flask to 0-10°C prep2->cool quench_ipa Slowly add Isopropanol cool->quench_ipa quench_meoh Slowly add Methanol quench_ipa->quench_meoh quench_h2o Slowly add Water (vent to scrubber) quench_meoh->quench_h2o warm Warm to room temperature quench_h2o->warm collect Collect quenched mixture warm->collect label_waste Label as Hazardous Waste collect->label_waste dispose Follow institutional disposal protocol label_waste->dispose

Caption: Workflow for the safe deactivation and disposal of [Fe4S4] clusters.

References

Comprehensive Safety Protocol for Handling [Fe4S4] Clusters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with [Fe4S4] iron-sulfur clusters. The following procedural guidance outlines operational and disposal plans to ensure the safe handling of these air-sensitive compounds.

Hazard Assessment

[Fe4S4] clusters are a class of iron-sulfur proteins that are crucial in various biological processes, including electron transport and enzyme catalysis.[1][2] However, their utility in research is matched by their inherent reactivity. The primary hazards associated with [Fe4S4] clusters stem from their sensitivity to oxygen and moisture.[2][3][4] Exposure to air can lead to the degradation of the cluster, potentially rendering the compound inactive and leading to the formation of iron oxides and sulfur byproducts.[2][4] While not always pyrophoric, some related air-sensitive compounds can ignite spontaneously in air.[5] Therefore, treating [Fe4S4] clusters with appropriate caution is paramount. In case of a fire, poisonous gases, including sulfur oxides, may be produced.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against chemical splashes, inhalation of particulates, and unforeseen reactions.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Hand Protection Inner Gloves: Chemical-resistant nitrile gloves.Outer Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8]Provides a primary barrier against contamination. The outer glove offers robust protection during active handling, while the inner glove maintains a sterile field and provides secondary protection.
Eye and Face Protection Safety Goggles: Chemical splash goggles with an anti-fog coating.[9]Face Shield: A full-face shield should be worn over safety goggles.[7][9]Protects against splashes of solvents or reagents and potential fragmentation from a rapid reaction or pressure change. The face shield offers a broader area of protection for the entire face.
Body Protection Lab Coat: Flame-resistant lab coat.Chemical-Resistant Apron: Worn over the lab coat.[9]Full-body Suit: For large-scale operations or high-risk procedures.[7][10]A flame-resistant lab coat provides a basic barrier. A chemical-resistant apron adds another layer of protection against spills. For extensive work, a full-body suit may be necessary to prevent any skin contact.
Foot Protection Closed-toe shoes: Made of a non-porous material.Shoe Covers: Disposable, chemical-resistant shoe covers.Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the laboratory.
Respiratory Protection NIOSH-approved respirator: Required if there is a risk of aerosolization or if handling outside of an inert atmosphere glovebox.[6][10]Protects against the inhalation of fine powders or aerosols that may be generated during handling. The specific type of respirator and cartridge should be chosen based on the potential airborne hazards.

Operational Plan: Handling Procedures

Due to their air-sensitive nature, all manipulations of [Fe4S4] clusters must be performed under an inert atmosphere, such as nitrogen or argon.[11][12] The two primary methods for this are the use of a glovebox or a Schlenk line.

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the most secure method for handling highly air-sensitive materials.[12]

  • Preparation: Ensure the glovebox oxygen and moisture levels are below the acceptable threshold for your experiment (typically <1 ppm).

  • Material Transfer: Introduce all necessary chemicals, solvents, and equipment into the glovebox via the antechamber. Purge the antechamber with at least three vacuum/inert gas cycles.

  • Manipulation: Once inside the glovebox, all handling of the [Fe4S4] cluster, including weighing and dissolution, can be performed on the open bench within the box.

  • Sealing: If the material needs to be removed from the glovebox for analysis or reaction, it must be sealed in an airtight container.[12]

A Schlenk line is a vacuum and inert gas manifold that allows for the manipulation of air-sensitive substances in standard laboratory glassware.[11]

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Introduction: Assemble the glassware and connect it to the Schlenk line. Evacuate the air from the flask and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Transfer: Solid [Fe4S4] clusters can be added to the flask under a positive pressure of inert gas. Solvents and liquid reagents should be transferred via a cannula or syringe from a septum-sealed container.

  • Reaction Monitoring: The reaction can be monitored while maintaining the inert atmosphere. Any additions or sampling must be done using air-free techniques.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Quenching: Before disposal, any reactive this compound waste must be carefully quenched. This is typically done by slowly adding a proton source, such as a dilute acid or alcohol, to the waste in an inert atmosphere to safely react any remaining active material.

  • Waste Segregation: The quenched material should be collected in a designated waste container. Segregate waste containing iron and sulfur compounds from other chemical waste streams.

  • Labeling: Clearly label the waste container with its contents, including the fact that it contains iron and sulfur compounds.[13]

  • Regulatory Compliance: Dispose of the waste through a certified hazardous waste disposal service, adhering to all local, state, and federal regulations.[14] For solid sulfur-containing waste, specific guidelines may apply, such as neutralization with limestone before burial.[15]

Emergency Procedures

  • Spills: In case of a small spill within a glovebox, clean it up using appropriate materials. For a spill outside of an inert atmosphere, evacuate the area and consult your institution's emergency response plan. For liquid spills, absorb with sand or vermiculite (B1170534) and place in a container for disposal.[13]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[6]

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek prompt medical attention.

Workflow for Safe Handling of [Fe4S4] Clusters

The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of [Fe4S4] clusters.

SafeHandlingWorkflow start Start: Obtain this compound assess_hazards 1. Hazard Assessment (Air & Moisture Sensitivity) start->assess_hazards select_ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_hazards->select_ppe choose_method 3. Choose Handling Method select_ppe->choose_method glovebox Glovebox (Preferred for High Sensitivity) choose_method->glovebox Highly Sensitive or Dry Solid schlenk_line Schlenk Line (For Standard Operations) choose_method->schlenk_line Solution-based or Less Sensitive handle_cluster 4. Perform Manipulation (Weighing, Transfer, Reaction) glovebox->handle_cluster schlenk_line->handle_cluster waste_generation 5. Waste Generated handle_cluster->waste_generation quench_waste 6. Quench Reactive Waste (Under Inert Atmosphere) waste_generation->quench_waste dispose_waste 7. Dispose of Waste (Follow Local Regulations) quench_waste->dispose_waste end End of Process dispose_waste->end

A logical workflow for the safe handling and disposal of [Fe4S4] clusters.

References

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